molecular formula C11H14N2O3 B052323 4-(3-Nitrobenzyl)morpholine CAS No. 123207-57-8

4-(3-Nitrobenzyl)morpholine

Cat. No.: B052323
CAS No.: 123207-57-8
M. Wt: 222.24 g/mol
InChI Key: MORMTYLSFKKOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Nitrobenzyl)morpholine is a chemical building block of significant interest in medicinal chemistry and antibacterial research. Compounds featuring the morpholine ring are recognized for their versatile pharmacological properties and wide application in drug discovery . Specifically, structurally related nitrobenzyl and morpholine-containing scaffolds are frequently investigated as precursors for the development of novel antimicrobial agents . For instance, research on 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives has demonstrated promising activity against Gram-positive bacteria such as Enterococcus faecalis , underscoring the potential of this chemotype in addressing the global challenge of antibiotic resistance . The morpholine moiety is a privileged structure in drug design, known to favorably influence the physicochemical properties of lead compounds and is found in several marketed drugs across various therapeutic categories, including antimicrobials and anticancer agents . As a key synthetic intermediate, this compound can be utilized in nucleophilic substitution reactions, amide couplings, and as a precursor for further functionalization to develop a wide array of biologically active molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[(3-nitrophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORMTYLSFKKOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354812
Record name 4-(3-nitrobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123207-57-8
Record name 4-(3-nitrobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Nitrobenzyl)morpholine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. 4-(3-Nitrobenzyl)morpholine emerges as a compound of significant interest, embodying the fusion of two structurally important motifs: the morpholine ring and a substituted nitroaromatic group. The morpholine scaffold is a well-established "privileged" structure in drug discovery, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of bioactive molecules.[1][2][3] Concurrently, the nitrobenzyl moiety serves as a versatile synthetic handle. The nitro group, a potent electron-withdrawing feature, can be readily transformed into an amine, providing a crucial attachment point for constructing vast and diverse chemical libraries.

This technical guide provides a comprehensive overview of this compound, delving into its core chemical and physical properties, synthetic methodologies, characteristic reactivity, and its application as a strategic intermediate in research and development. The content herein is curated for professionals seeking to leverage this compound's unique attributes for the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is essential for its effective application in experimental design. The key properties of this compound are summarized below, drawing from computed data available in public chemical databases.[4]

PropertyValueSource
IUPAC Name 4-[(3-nitrophenyl)methyl]morpholinePubChem[4]
CAS Number 123207-57-8PubChem[4][5]
Molecular Formula C₁₁H₁₄N₂O₃PubChem[4]
Molecular Weight 222.24 g/mol PubChem[4][5]
InChIKey MORMTYLSFKKOGP-UHFFFAOYSA-NPubChem[4]
Canonical SMILES C1COCCN1CC2=CC(=CC=C2)[O-]PubChem[4]
XLogP3 1.6PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]
Topological Polar Surface Area 58.3 ŲPubChem[4]
Storage Temperature RefrigeratedSigma-Aldrich

Synthesis and Reactivity

The synthetic utility of this compound is predicated on both its straightforward preparation and the versatile reactivity of its constituent functional groups.

Synthesis Pathway

The most direct and common synthesis of this compound is achieved through a standard nucleophilic substitution reaction. This involves the N-alkylation of morpholine with a 3-nitrobenzyl halide (e.g., bromide or chloride) in the presence of a base to neutralize the resulting hydrohalic acid.

Synthesis morpholine Morpholine reaction + morpholine->reaction nitrobenzyl 3-Nitrobenzyl Bromide nitrobenzyl->reaction base Base (e.g., K₂CO₃) base->reaction Solvent (e.g., ACN) product This compound reaction->product Nucleophilic Substitution Reactivity start This compound intermediate 4-(3-Aminobenzyl)morpholine (Key Intermediate) start->intermediate Reduction (e.g., Pd/C, H₂ or SnCl₂) amide Amide Derivatives intermediate->amide Acyl Chloride or Carboxylic Acid sulfonamide Sulfonamide Derivatives intermediate->sulfonamide Sulfonyl Chloride urea Urea Derivatives intermediate->urea Isocyanate Workflow cluster_0 Synthesis Phase cluster_1 Diversification Phase cluster_2 Screening Phase A This compound (Starting Material) B Reduction to Amine (Key Intermediate) A->B Step 1 C Parallel Amide Coupling (with R-COOH library) B->C Step 2 D Diverse Compound Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization F->G SAR Studies

Sources

An In-depth Technical Guide to 4-(3-Nitrobenzyl)morpholine (CAS: 123207-57-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Nitrobenzyl)morpholine, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its favorable physicochemical and metabolic properties.[1][2] The incorporation of a nitrobenzyl moiety introduces a functional group that can be a key pharmacophore or a synthetic handle for further molecular elaboration.[3] This document details the synthesis, physicochemical properties, analytical characterization, and prospective applications of this compound, offering a foundational resource for its utilization in research and development.

Introduction and Significance

Morpholine and its derivatives are ubiquitous in medicinal chemistry, forming the core of drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The morpholine ring is often employed to improve aqueous solubility, modulate pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets.[1]

The nitroaromatic group, while sometimes associated with toxicity, is also a feature of several approved drugs and serves as a valuable building block in drug design.[3] The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule and it can be chemically reduced to an amino group, providing a reactive site for the synthesis of compound libraries for structure-activity relationship (SAR) studies.[7] this compound combines these two important structural motifs, making it a compound of considerable interest for the development of novel therapeutics.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These computed descriptors are valuable for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 123207-57-8[8]
Molecular Formula C₁₁H₁₄N₂O₃[9]
Molecular Weight 222.24 g/mol [9]
IUPAC Name 4-[(3-nitrophenyl)methyl]morpholine[9]
InChI Key MORMTYLSFKKOGP-UHFFFAOYSA-N[8]
XLogP3 1.6[9]
Hydrogen Bond Donor Count 0[9]
Hydrogen Bond Acceptor Count 4[9]
Rotatable Bond Count 2[9]

Synthesis of this compound

The synthesis of this compound is most readily achieved via a nucleophilic substitution reaction. This well-established method involves the reaction of morpholine with 3-nitrobenzyl bromide. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, displacing the bromide from the benzylic carbon of 3-nitrobenzyl bromide.[10][11][12]

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Figure 1: Synthetic Workflow for this compound cluster_reaction Nucleophilic Substitution reagent1 3-Nitrobenzyl bromide reaction_step Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat reagent1->reaction_step + reagent2 Morpholine reagent2->reaction_step + product This compound reaction_step->product

Caption: Figure 1: Synthetic Workflow for this compound

Detailed Experimental Protocol

This protocol is based on standard procedures for similar N-alkylation reactions.[13]

Materials:

  • 3-Nitrobenzyl bromide

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a stirred solution of 3-nitrobenzyl bromide (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

The structural identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic techniques.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[15][16]

¹H NMR:

  • Aromatic Protons (3-nitrophenyl group): Expect a complex multiplet pattern in the range of δ 7.5-8.2 ppm. The proton ortho to the nitro group will be the most downfield.

  • Benzylic Protons (-CH₂-): A singlet is expected around δ 3.5-3.7 ppm.

  • Morpholine Protons (O-CH₂-): A triplet is expected around δ 3.6-3.8 ppm.

  • Morpholine Protons (N-CH₂-): A triplet is expected around δ 2.4-2.6 ppm.

¹³C NMR:

  • Aromatic Carbons: Signals are expected in the range of δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield.

  • Benzylic Carbon (-CH₂-): A signal is expected around δ 60-65 ppm.

  • Morpholine Carbons (O-CH₂-): A signal is expected around δ 66-68 ppm.[14]

  • Morpholine Carbons (N-CH₂-): A signal is expected around δ 53-55 ppm.[14]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy and mass spectrometry provide complementary structural information.[17][18][19][20][21]

IR Spectroscopy:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2800-3000 cm⁻¹

  • N-O stretching (nitro group): Strong, asymmetric and symmetric bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-O-C stretching (ether): ~1115 cm⁻¹

Mass Spectrometry (Electron Impact - EI):

  • Molecular Ion (M⁺): Expected at m/z = 222.

  • Key Fragmentation: Loss of the nitro group (-NO₂) to give a fragment at m/z = 176. Cleavage at the benzylic position to give the 3-nitrobenzyl cation at m/z = 136.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been extensively reported, its structural components suggest several promising avenues for investigation in drug discovery.

Scaffold for Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors. It can form critical hydrogen bonds in the hinge region of the ATP binding site of kinases. The 3-nitrobenzyl group can be further functionalized to explore interactions with other regions of the enzyme, potentially leading to the development of potent and selective inhibitors.

Antimicrobial and Antiparasitic Agents

Nitroaromatic compounds are known to possess antimicrobial and antiparasitic activity.[3] Their mechanism of action often involves bioreduction of the nitro group to generate reactive nitrogen species that induce oxidative stress in pathogenic organisms. This compound could serve as a lead compound for the development of novel agents in this therapeutic area.

CNS-Acting Agents

The morpholine ring is also present in several centrally acting drugs. Its ability to improve physicochemical properties can be advantageous for designing molecules that can cross the blood-brain barrier. The 3-nitrobenzyl group offers a platform for diversification to target various CNS receptors and enzymes.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.

Signaling_Pathway Figure 2: Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase inhibits

Caption: Figure 2: Hypothetical Kinase Inhibition Pathway

Safety and Handling

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[22][23][24]

  • Nitrobenzyl Bromides: Lachrymators and should be handled with caution in a well-ventilated fume hood.[13]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Conclusion

This compound is a readily accessible compound with significant potential as a building block in medicinal chemistry. The combination of the privileged morpholine scaffold and the versatile nitrobenzyl group makes it an attractive starting point for the synthesis of novel bioactive molecules. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to explore its utility in the development of next-generation therapeutics.

References

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.. [Link]

  • PubChem. This compound | C11H14N2O3 | CID 783231. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • PubMed. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification. [Link]

  • OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

  • ResearchGate. (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]

  • NIH. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. [Link]

  • ResearchGate. (PDF) An in silico infrared spectral library of molecular ions for metabolite identification. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • NIH. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification. [Link]

  • ResearchGate. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification | Request PDF. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

Sources

Molecular formula C11H14N2O3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Hydroxytryptophan (C11H12N2O3): From Biosynthesis to Therapeutic Applications

Introduction

While the molecular formula C11H14N2O3 corresponds to several dipeptides such as Glycyl-L-phenylalanine, a molecule of greater pharmacological and research significance with a closely related formula, C11H12N2O3, is 5-Hydroxytryptophan (5-HTP).[1][2][3] This guide will provide an in-depth exploration of 5-HTP, a naturally occurring amino acid and a critical precursor in the biosynthesis of the neurotransmitter serotonin.[1] Given its pivotal role in neurobiology and its use as a therapeutic agent, 5-HTP presents a more compelling subject for a detailed technical whitepaper aimed at researchers, scientists, and drug development professionals. This guide will delve into the core aspects of 5-HTP, from its fundamental physicochemical properties to its complex role in metabolic pathways and its application in experimental and clinical settings.

Physicochemical Properties and Structure

5-Hydroxytryptophan is an aromatic amino acid with the IUPAC name (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid. Its structure features an indole ring hydroxylated at the 5th position, with an alanine side chain. This seemingly subtle hydroxylation is key to its biological function, setting it apart from its precursor, L-tryptophan.

PropertyValue
Molecular Formula C11H12N2O3
Molar Mass 220.22 g/mol [2]
Melting Point 298 to 300 °C[1]
Boiling Point 520.6 °C[1]
Density 1.484 g/mL[1]
CAS Number 4350-09-8 (L-isomer)[2]

Biosynthesis and Metabolism: The Serotonergic Pathway

The significance of 5-HTP is intrinsically linked to its position as a metabolic intermediate in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] This pathway is fundamental to understanding its mechanism of action and therapeutic potential.

The biosynthesis of serotonin from L-tryptophan involves two key enzymatic steps:

  • Hydroxylation of L-tryptophan: The enzyme tryptophan hydroxylase (TPH) catalyzes the addition of a hydroxyl group to the indole ring of L-tryptophan, forming 5-HTP. This is the rate-limiting step in serotonin synthesis.[1]

  • Decarboxylation of 5-HTP: Aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from 5-HTP, yielding serotonin.[1]

Unlike L-tryptophan, 5-HTP readily crosses the blood-brain barrier. This property is of significant pharmacological importance, as systemic administration of 5-HTP can directly increase serotonin levels in the central nervous system.

serotonin_biosynthesis tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp  Tryptophan Hydroxylase (TPH) (Rate-Limiting Step)   serotonin Serotonin (5-HT) htp->serotonin  Aromatic L-Amino Acid Decarboxylase (AADC)   melatonin Melatonin serotonin->melatonin  Multi-step enzymatic conversion

Caption: Biosynthesis pathway of serotonin from L-tryptophan.

Mechanism of Action and Pharmacological Effects

The primary mechanism of action of 5-HTP is its role as a direct precursor to serotonin. By increasing the substrate availability for AADC, administration of 5-HTP leads to a subsequent increase in the synthesis and release of serotonin in both the central and peripheral nervous systems. Serotonin is a key neurotransmitter involved in the regulation of mood, appetite, sleep, and pain perception. Consequently, the pharmacological effects of 5-HTP are largely attributable to the downstream effects of elevated serotonin levels.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron htp 5-HTP serotonin Serotonin (5-HT) htp->serotonin AADC vesicle Synaptic Vesicle serotonin->vesicle receptor 5-HT Receptor vesicle->receptor Neurotransmission downstream Downstream Signaling (e.g., GPCR activation, ion channel modulation) receptor->downstream

Caption: Simplified overview of serotonergic neurotransmission following 5-HTP administration.

Therapeutic Applications and Research

5-HTP is commercially available as a dietary supplement, often sourced from the seeds of the African plant Griffonia simplicifolia. Its ability to increase central serotonin levels has led to its investigation for a variety of clinical applications, including:

  • Depression: As a precursor to serotonin, 5-HTP has been studied as a potential treatment for depression.

  • Anxiety and Panic Disorders: The serotonergic system is heavily implicated in anxiety, making 5-HTP a compound of interest for these conditions.

  • Insomnia: Serotonin is a precursor to melatonin, a hormone that regulates the sleep-wake cycle.[2]

  • Fibromyalgia and Chronic Headaches: Some studies suggest that 5-HTP may be effective in managing symptoms of these conditions.

Experimental Protocols

Quantification of 5-HTP and Serotonin in Brain Tissue by HPLC with Electrochemical Detection

Objective: To accurately measure the concentrations of 5-HTP and serotonin in rodent brain tissue following administration of 5-HTP.

Methodology:

  • Sample Preparation:

    • Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.

    • Record the wet weight of the tissue sample.

    • Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis:

    • Mobile Phase: Prepare a solution of sodium phosphate buffer, EDTA, and an ion-pairing agent (e.g., octane sulfonic acid) in HPLC-grade water, with a final concentration of 10-15% methanol. Adjust the pH to approximately 3.0.

    • Column: Use a C18 reverse-phase column suitable for catecholamine and indoleamine analysis.

    • Detection: Employ an electrochemical detector with a glassy carbon working electrode. Set the potential to a level optimized for the oxidation of 5-HTP and serotonin (typically +0.65 to +0.85 V).

    • Injection: Inject 20 µL of the filtered supernatant onto the HPLC system.

    • Quantification: Create a standard curve using known concentrations of 5-HTP and serotonin. Calculate the concentrations in the tissue samples by comparing the peak areas to the standard curve and normalizing to the tissue weight.

Cell-Based Assay for Serotonin Release

Objective: To assess the effect of 5-HTP on serotonin release from a serotonergic cell line (e.g., SH-SY5Y cells differentiated into a serotonergic phenotype).

Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in appropriate media.

    • Induce differentiation towards a serotonergic phenotype by treating the cells with retinoic acid and brain-derived neurotrophic factor (BDNF) for several days.

  • 5-HTP Treatment:

    • Wash the differentiated cells with a buffered salt solution (e.g., Krebs-Ringer buffer).

    • Incubate the cells with varying concentrations of 5-HTP for a defined period (e.g., 1-4 hours).

  • Stimulation of Serotonin Release:

    • After incubation, stimulate serotonin release by depolarizing the cells with a high concentration of potassium chloride (e.g., 56 mM KCl) for a short period (e.g., 5 minutes).

  • Sample Collection and Analysis:

    • Collect the supernatant (extracellular medium).

    • Lyse the cells to obtain the intracellular fraction.

    • Analyze the serotonin content in both the supernatant and the cell lysate using HPLC-ECD as described in the previous protocol or a commercially available serotonin ELISA kit.

  • Data Analysis:

    • Calculate the percentage of total serotonin released into the supernatant for each treatment condition.

    • Compare the serotonin release in 5-HTP treated cells to control (vehicle-treated) cells.

Conclusion

5-Hydroxytryptophan (C11H12N2O3) is a cornerstone molecule in the study of the serotonergic system. Its role as the immediate precursor to serotonin, coupled with its ability to cross the blood-brain barrier, makes it a valuable tool in both research and clinical settings. A thorough understanding of its biosynthesis, metabolism, and mechanism of action is essential for professionals in the fields of neuroscience and drug development. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of 5-HTP and its effects on serotonergic function, enabling further exploration of its therapeutic potential.

References

  • Melatonin - Wikipedia. Available from: [Link]

  • Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - MDPI. Available from: [Link]

  • 5-Hydroxytryptophan - Wikipedia. Available from: [Link]

  • Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472) - Human Metabolome Database. Available from: [Link]

  • Melatonin - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Melatonin | SIELC Technologies. Available from: [Link]

  • N-Acetyl-5-hydroxytryptamine - Biocompare. Available from: [Link]

  • Melatonin | The Merck Index Online. Available from: [Link]

  • 5-Hydroxy Tryptophan | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Glycyl-L-phenyl alanine - the NIST WebBook. Available from: [Link]

  • Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem - NIH. Available from: [Link]

  • Glycyl-phenyl-alanine | C11H14N2O3 | CID 69844028 - PubChem - NIH. Available from: [Link]

  • Glycine, N-L-phenylalanyl- | C11H14N2O3 | CID 98207 - PubChem. Available from: [Link]

  • Phe-Gly | C11H14N2O3 | CID 6992304 - PubChem - NIH. Available from: [Link]

  • (3s)2,3-Dihydro-l-tryptophan | C11H14N2O2 | CID 56844224 - PubChem. Available from: [Link]

  • Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PubMed. Available from: [Link]

  • L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem - NIH. Available from: [Link]

  • 2-Hydroxytryptophan | C11H12N2O3 | CID 17754204 - PubChem - NIH. Available from: [Link]

  • Dl-Tryptophan | C11H12N2O2 | CID 1148 - PubChem. Available from: [Link]

  • Gly-D-Phe | C11H14N2O3 | CID 7092603 - PubChem - NIH. Available from: [Link]

  • D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem. Available from: [Link]

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery, we often encounter molecules of interest born from synthesis programs or computational screening, yet their biological narrative remains unwritten. 4-(3-Nitrobenzyl)morpholine is one such compound. While the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and nitroaromatic compounds are known for a spectrum of bioactivities, the specific mechanism of action for this particular arrangement of atoms is not established in the public domain.[1][2]

This guide, therefore, is not a retrospective account of a known mechanism. Instead, it is a forward-looking, systematic blueprint for the rigorous scientific inquiry required to elucidate the core mechanism of action of this compound. We will proceed from broad phenotypic screening to precise target identification and validation, outlining the causal logic behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals as a comprehensive roadmap for characterizing novel chemical entities.

Introduction to the Candidate: this compound

This compound is a small molecule featuring a morpholine ring tethered to a nitro-substituted benzyl group.[3][4] The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1][5] The nitrobenzyl group, on the other hand, is a versatile chemical handle and can be involved in bioreductive activation, a process implicated in the mechanism of some anticancer and antimicrobial agents.[6][7] Derivatives of the structurally similar 4-(4-nitrobenzyl)morpholine have shown promise for their anticancer activity.[8]

Given this structural context, a rational starting point for our investigation is to hypothesize that this compound may possess anticancer, antimicrobial, or neurological activity, areas where morpholine derivatives have demonstrated significant potential.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H14N2O3[3]
Molecular Weight 222.24 g/mol [3]
CAS Number 123207-57-8[4]
XLogP3 1.6[3]

A Phased Approach to Mechanistic Discovery

Our investigation will follow a logical progression, beginning with broad, high-throughput screening to identify a biological context, followed by increasingly focused assays to pinpoint the molecular target and delineate the signaling pathways involved.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Mechanism Validation A High-Throughput Screening (HTS) (e.g., Cancer Cell Line Panel) B Dose-Response & IC50 Determination A->B C Initial Therapeutic Area Identification (Anticancer, Antimicrobial, etc.) B->C D Affinity-Based Methods (e.g., Affinity Chromatography, DARTS) C->D Identified Phenotype G Putative Target List D->G E Activity-Based Protein Profiling (ABPP) E->G F Computational Target Prediction F->G H Direct Target Engagement Assays (e.g., SPR, ITC) G->H Validated Hits I Enzymatic/Functional Assays H->I J Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) I->J K Mechanism of Action (MoA) Confirmed J->K

Figure 1: A phased workflow for MoA elucidation.

Phase 1: Broad Spectrum Phenotypic Screening

The initial objective is to cast a wide net to identify any pronounced biological effect of the compound. A cost-effective and informative approach is to screen against a panel of diverse human cancer cell lines. This not only probes for anticancer activity but can also reveal differential sensitivity, offering early clues about the mechanism.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a panel of cancer cells.[6]

Rationale: The MTT assay is a robust, colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of reduced cell viability or proliferation, a hallmark of effective anticancer agents.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from various cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Target Identification and Deconvolution

Assuming a consistent and potent cytotoxic effect is observed in Phase 1, the next critical step is to identify the direct molecular target(s) of this compound. A multi-pronged approach combining experimental and computational methods is most effective.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[11]

Rationale: Once a putative target is identified (e.g., through affinity chromatography), ITC provides a label-free, in-solution method to confirm direct binding and characterize the interaction thermodynamically. This is a crucial step in target validation.[11]

Step-by-Step Methodology:

  • Protein and Ligand Preparation: Dialyze the purified putative target protein extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer. Ensure concentrations are accurately known.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument records a heat-release profile for each injection.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

G cluster_0 ITC Workflow A Prepare Protein and Ligand in matched buffer B Load Protein into Sample Cell and Ligand into Syringe A->B C Perform Sequential Injections of Ligand into Protein B->C D Measure Heat Change per Injection C->D E Integrate Peaks and Fit Binding Isotherm D->E F Determine KD, ΔH, n, ΔS E->F

Sources

Biological activity of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 4-(3-Nitrobenzyl)morpholine

Executive Summary

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous bioactive compounds.[1] When coupled with a nitrobenzyl moiety—a group known for its potent electronic influence and role in bioreductive activation—the resulting molecule, this compound, emerges as a compound of significant interest for therapeutic development. While direct experimental data on this specific isomer is limited, a comprehensive analysis of structurally related analogues allows for the formulation of a robust hypothesis regarding its potential biological activities. This guide synthesizes existing research on nitro- and morpholine-containing compounds to forecast the pharmacological profile of this compound, focusing on its potential as an anticancer and antimicrobial agent. We provide detailed theoretical mechanisms, experimental protocols for validation, and a forward-looking perspective on its place in drug discovery.

The Morpholine Scaffold and Nitroaryl Functionality: A Synergy for Bioactivity

The morpholine heterocycle is a versatile building block in drug design, often enhancing the pharmacokinetic properties of a molecule.[2][3] Its incorporation can improve aqueous solubility, metabolic stability, and receptor-binding affinity.[4] The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4]

The nitroaryl group is a powerful modulator of biological activity. Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, influencing its interaction with target proteins.[5] Crucially, the nitro group can be metabolically reduced, particularly in hypoxic environments characteristic of solid tumors or anaerobic bacteria, to form reactive intermediates.[6][7][8] This bioactivation transforms the compound into a potent cytotoxic agent, a mechanism exploited in both anticancer and antimicrobial drugs.[6][7] The convergence of these two pharmacophores in this compound suggests a strong potential for significant and targeted biological effects.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a standard nucleophilic substitution reaction. This common and efficient method involves the reaction of morpholine with a 3-nitrobenzyl halide, typically 3-nitrobenzyl bromide, in the presence of a base to neutralize the hydrohalic acid byproduct.

G cluster_workflow Synthesis Workflow reagent1 3-Nitrobenzyl Bromide start Combine Reagents & Solvent reagent1->start reagent2 Morpholine reagent2->start base Base (e.g., K₂CO₃) base->start solvent Solvent (e.g., Acetonitrile) solvent->start reaction Heat under Reflux start->reaction Stirring workup Aqueous Workup & Extraction reaction->workup Cooling purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution
  • Reaction Setup: To a solution of 3-nitrobenzyl bromide (1.0 eq) in acetonitrile (10 mL/mmol), add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

Potential Anticancer Activity

The combination of the morpholine and nitrobenzyl moieties strongly suggests potential anticancer efficacy. Morpholine derivatives are known to target various signaling pathways that are dysregulated in cancer, including the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[2] Furthermore, several quinazoline-based morpholine derivatives have demonstrated potent cytotoxicity against lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines, inducing apoptosis and cell cycle arrest.[9][10]

The nitrobenzyl group introduces the compelling possibility of hypoxia-activated cytotoxicity. Solid tumors often contain hypoxic (low-oxygen) regions where nitroreductase enzymes are overexpressed. These enzymes can reduce the nitro group of this compound to generate cytotoxic species, such as nitroso and hydroxylamine intermediates, leading to targeted cell death in the tumor microenvironment.[11] This prodrug strategy enhances selectivity for cancer cells while minimizing damage to healthy, oxygenated tissues.[11]

Hypothesized Mechanism of Anticancer Action

A plausible mechanism involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS). The bioreduction of the nitro group can lead to oxidative stress, disrupting mitochondrial membrane potential and triggering the intrinsic apoptotic pathway. This is a known mechanism for other morpholine-containing anticancer compounds.[12]

G cluster_cell Cancer Cell compound This compound reduction Nitroreductase-mediated Bioreduction compound->reduction hypoxia Hypoxic Environment (Tumor Microenvironment) hypoxia->reduction ros ↑ Reactive Oxygen Species (ROS) reduction->ros mito Mitochondrial Damage ros->mito apoptosis Apoptosis mito->apoptosis

Caption: Hypothesized pathway for hypoxia-activated anticancer activity.

Quantitative Data from Structurally Related Compounds
Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Morpholine-Quinazoline (AK-10)MCF-7 (Breast)3.15 ± 0.23[9][10]
Morpholine-Quinazoline (AK-10)SHSY-5Y (Neuroblastoma)3.36 ± 0.29[9][10]
Morpholine-Quinazoline (AK-3)A549 (Lung)10.38 ± 0.27[9][10]
Morpholine Chalcone (Cmpd 22)SW480 (Colon)12.5[12]
Morpholine-Benzimidazole (5j)HT-29 (Colon)9.657 ± 0.149[13]
10-(3-nitrobenzyl)-SN-38K562 (Leukemia)0.0122 (12.2 nM)[11]
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to determine the IC₅₀ value of this compound.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Potential Antimicrobial Activity

Morpholine derivatives have a well-documented history of broad-spectrum antimicrobial activity.[14][15] The nitro group is also a key feature in many antimicrobial drugs, such as nitrofurantoin and metronidazole.[7] Its mechanism often involves enzymatic reduction by microbial nitroreductases to generate cytotoxic radical anions and other reactive species that damage cellular macromolecules like DNA and proteins, leading to cell death.[7]

Compounds such as 4-(2-nitrobutyl)morpholine have demonstrated excellent broad-spectrum antimicrobial activity, particularly under acidic conditions, against yeasts, molds, and bacteria.[16] This suggests that this compound could be an effective antimicrobial agent, leveraging a similar bioreductive activation mechanism within microbial cells.

Hypothesized Mechanism of Antimicrobial Action

The proposed mechanism centers on the intracellular reduction of the nitro group by bacterial or fungal nitroreductases. This process generates a nitro anion radical which can be further reduced to nitroso and hydroxylamine derivatives. These reactive species can directly damage DNA, inhibit essential enzymes, and induce lethal oxidative stress.

G cluster_cell Microbial Cell compound This compound reduction Nitroreductase-mediated Reduction compound->reduction radicals Reactive Nitrogen Intermediates reduction->radicals damage Macromolecular Damage (DNA, Proteins) radicals->damage death Cell Death damage->death

Sources

An In-depth Technical Guide to the Synthesis of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[1] Its prevalence is attributed to its favorable physicochemical properties, metabolic stability, and the synthetic accessibility of its derivatives.[1] Morpholine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The incorporation of a morpholine moiety can enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate.[1] This guide focuses on the synthesis of 4-(3-nitrobenzyl)morpholine, a derivative that combines the beneficial properties of the morpholine ring with the electronically distinct 3-nitrobenzyl group, a substituent that can influence biological activity and provide a handle for further chemical modification.[4] Derivatives of nitrobenzyl-substituted morpholines have been investigated for their potential as anticancer agents.[4]

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two primary and highly effective strategies: Reductive Amination and Nucleophilic Substitution . The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway 1: Reductive Amination

Reductive amination is a robust and widely utilized method for the formation of carbon-nitrogen bonds.[5] This one-pot reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[6] For the synthesis of this compound, this involves the reaction of 3-nitrobenzaldehyde with morpholine.

Mechanism of Reductive Amination:

The reaction proceeds in two key steps:

  • Imine Formation: Morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This is followed by dehydration to form a protonated iminium ion intermediate.

  • Reduction: A reducing agent, typically a mild hydride donor such as sodium borohydride or sodium triacetoxyborohydride, selectively reduces the iminium ion to the final tertiary amine product, this compound.[6]

The use of a mild reducing agent is crucial to prevent the reduction of the aldehyde starting material before the imine is formed.[6] Sodium borohydride, often in the presence of an activating agent like silica gel, is a common choice for this transformation.[7] It is important to note that with nitro-substituted aldehydes, there is a potential for the reduction of the nitro group, especially with stronger reducing agents or harsher reaction conditions.[8]

Pathway 2: Nucleophilic Substitution

The nucleophilic substitution pathway offers a classical and efficient alternative for the synthesis of this compound. This method involves the reaction of a 3-nitrobenzyl halide, such as 3-nitrobenzyl bromide, with morpholine.

Mechanism of Nucleophilic Substitution:

3-Nitrobenzyl bromide is a benzylic halide, and as such, is highly reactive towards nucleophilic substitution. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions.

  • S(_N)2 Pathway: Morpholine, a secondary amine, acts as the nucleophile and directly attacks the benzylic carbon, displacing the bromide leaving group in a single concerted step.

  • S(_N)1 Pathway: The benzylic halide can first ionize to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by morpholine to form the product.

Given that morpholine is a reasonably good nucleophile and 3-nitrobenzyl bromide is a primary benzylic halide, the S(_N)2 pathway is generally favored.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of this compound via the reductive amination pathway, chosen for its operational simplicity and use of readily available starting materials.

Synthesis of this compound via Reductive Amination

This protocol is adapted from general procedures for the reductive amination of aldehydes using sodium borohydride and silica gel.[7]

Materials and Reagents:

  • 3-Nitrobenzaldehyde

  • Morpholine

  • Sodium Borohydride (NaBH(_4))

  • Silica Gel (for column chromatography, 60-120 mesh)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F(_{254}))

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (1.0 eq) and silica gel (an equal weight to the sodium borohydride to be added). Add anhydrous tetrahydrofuran (THF) to create a stirrable slurry.

  • Addition of Amine: To the stirring slurry, add morpholine (1.0 eq) dropwise at room temperature.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. In a separate container, prepare a solution of sodium borohydride (1.5 eq) in a small amount of THF. Add the sodium borohydride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization of this compound

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below are the expected characterization data.

Property Value Reference
Molecular Formula C({11})H({14})N(_2)O(_3)[9]
Molecular Weight 222.24 g/mol [9]
Appearance Expected to be a solid
¹H NMR (CDCl(_3)) Predicted δ (ppm): ~8.2-7.5 (m, 4H, Ar-H), ~3.7 (t, 4H, -CH(_2)-O-), ~3.6 (s, 2H, Ar-CH(_2)-), ~2.5 (t, 4H, -CH(_2)-N-)[10][11]
¹³C NMR (CDCl(_3)) Predicted δ (ppm): ~148 (Ar-C-NO(_2)), ~140-120 (Ar-C), ~67 (-CH(_2)-O-), ~63 (Ar-CH(_2)-), ~54 (-CH(_2)-N-)[10][11]
IR (KBr, cm

)
Expected peaks: ~3100-3000 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1530 & 1350 (N-O stretch of NO(_2)), ~1115 (C-O-C stretch)[12]
Mass Spec (EI) Expected m/z: 222 [M]

, fragments corresponding to the loss of morpholine and nitro groups.

Note: Predicted NMR data is based on typical chemical shifts for similar structures. Actual values may vary.

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Imine_Formation Imine Formation (+H₂O) 3-Nitrobenzaldehyde->Imine_Formation Morpholine Morpholine Morpholine->Imine_Formation Reduction Reduction Imine_Formation->Reduction NaBH₄ / Silica Gel THF, 0°C to rt Product This compound Reduction->Product

Caption: Reductive amination pathway for the synthesis of this compound.

Safety Considerations

  • 3-Nitrobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Borohydride: Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage. Reacts with water to produce flammable hydrogen gas. Handle with care, avoiding contact with water and acids.

Conclusion and Future Perspectives

This guide has detailed a reliable and accessible synthetic pathway for the preparation of this compound via reductive amination. The choice of this method is justified by its mild reaction conditions and the commercial availability of the starting materials. The provided experimental protocol, along with characterization data and safety information, serves as a comprehensive resource for researchers.

The synthesis of this compound opens avenues for further investigation into its biological properties and its use as a scaffold for the development of novel therapeutic agents. The presence of the nitro group allows for facile reduction to the corresponding aniline, providing a key intermediate for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. Future work could focus on the biological evaluation of this compound and its derivatives, particularly in the context of anticancer drug discovery, leveraging the privileged nature of the morpholine scaffold.

References

  • Janowska, S., Janowski, M., Andrzejczuk, S., Kosikowska, U., Jasiński, R., Mirosław, B., Feldo, M., Wujec, M., & Demchuk, O. M. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3387. [Link]

  • Anderson, N. G., Lust, D. A., & Colapret, J. A. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development, 14(3), 661-665. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Le, N. T. H., & Richardson, A. D. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(9), 2541-2547. [Link]

  • Janowska, S., Janowski, M., Andrzejczuk, S., Kosikowska, U., Jasiński, R., Mirosław, B., Feldo, M., Wujec, M., & Demchuk, O. M. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 3387. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, D. C., & Mahesh, B. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 5(2), 242-246. [Link]

  • PrepChem. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

  • Rani, P., & Sharma, P. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 1-28. [Link]

  • D'hooghe, M., & De Kimpe, N. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Tzara, A., & Kourounakis, A. P. (2021). Biological activities of morpholine derivatives and molecular targets involved. Future Medicinal Chemistry, 13(1), 75-96. [Link]

  • Smith, M. B. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • ResearchGate. (2025). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • Tsoleridis, C. A., & Tsoleridis, P. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

  • NICODOM Ltd. (n.d.). IS NIR Spectra. [Link]

Sources

The Morpholine Motif: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has quietly permeated the landscape of modern chemistry. From its early, somewhat serendipitous discovery to its current status as a "privileged scaffold" in medicinal chemistry, the journey of morpholine and its derivatives is a testament to the enduring value of fundamental organic chemistry in addressing complex biological challenges. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of morpholine derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical, field-proven insights into the synthesis and application of this remarkable heterocyclic system. We will delve into the key synthetic methodologies, explore the profound impact of the morpholine moiety on the pharmacokinetic and pharmacodynamic properties of therapeutic agents, and examine the mechanisms of action of several blockbuster drugs that feature this unassuming yet powerful structural unit.

The Genesis of Morpholine: A Tale of Mistaken Identity

The story of morpholine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr . While Knorr is widely recognized for major contributions such as the Paal-Knorr synthesis of furans, pyrroles, and thiophenes, and the Knorr quinoline and pyrrole syntheses, his work also led to the creation of morpholine.[1][2][3] The naming of the compound is a fascinating footnote in chemical history; Knorr initially, and incorrectly, believed this heterocycle to be a structural component of the potent analgesic, morphine. This misconception led to the name "morpholine," a moniker that has persisted long after the true structure of morphine was elucidated.

Knorr's era was one of foundational discoveries in organic chemistry, a time when the structures of complex natural products were being unraveled and the principles of chemical synthesis were being established. His work on alkaloids, including morphine, undoubtedly led him to explore various heterocyclic systems.[1][2] Although a precise year for the initial synthesis of morpholine is not consistently cited, it is firmly placed within his highly productive period of the late 1880s and early 1890s.[4]

The Synthesis of the Morpholine Core: From Industrial Workhorse to Laboratory Staple

The versatility of morpholine and its derivatives is underpinned by robust and scalable synthetic methodologies. Two primary industrial processes have dominated the production of the parent morpholine heterocycle, each with its own set of advantages and mechanistic nuances.

Dehydration of Diethanolamine: The Classical Approach

One of the earliest and most straightforward methods for the preparation of morpholine is the acid-catalyzed dehydration of diethanolamine. This reaction is typically carried out using a strong acid, such as sulfuric acid or oleum, at elevated temperatures.[5]

Mechanism of Action:

The reaction proceeds through the protonation of one of the hydroxyl groups of diethanolamine, forming a good leaving group (water). The nitrogen atom then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group in an intramolecular cyclization reaction. A final deprotonation step yields the stable morpholine ring.

G DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA + H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_DEA->Cyclized_Intermediate - H₂O Morpholine Morpholine Cyclized_Intermediate->Morpholine - H⁺ H2O H₂O H_plus H⁺

Caption: Dehydration of Diethanolamine to Morpholine.

Experimental Protocol: Laboratory-Scale Synthesis of Morpholine from Diethanolamine [6]

  • Acidification: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add diethanolamine (1.0 mol). While cooling the flask in an ice bath, slowly add concentrated sulfuric acid (1.8 mol) dropwise with continuous stirring. The addition is highly exothermic.

  • Dehydration: Heat the reaction mixture to 200°C and maintain this temperature for 10-15 hours. The mixture will darken as the reaction progresses.

  • Neutralization: After cooling the reaction mixture, carefully neutralize it with a 50% aqueous solution of sodium hydroxide to a pH of approximately 11. This step should also be performed with external cooling.

  • Purification:

    • Salting out: Saturate the aqueous solution with solid sodium hydroxide flakes. This will cause the morpholine to separate as an upper organic layer.[7]

    • Extraction: Alternatively, the neutralized solution can be extracted with a suitable organic solvent, such as cyclohexane.

    • Distillation: The crude morpholine, whether obtained by salting out or extraction, is then purified by fractional distillation. The fraction boiling at 128-130°C is collected.

Table 1: Comparison of Industrial Morpholine Synthesis Routes

FeatureDehydration of DiethanolamineReaction of Diethylene Glycol and Ammonia
Starting Materials Diethanolamine, Strong Acid (e.g., H₂SO₄)Diethylene Glycol, Ammonia, Hydrogen
Catalyst Acid-catalyzedHydrogenation catalyst (e.g., Ni, Cu, Co on alumina)[8]
Reaction Conditions High temperature (e.g., 180-235°C)[5]High temperature (150-400°C) and pressure (3-40 MPa)[9]
Byproducts Sulfate salts (after neutralization)2-(2-aminoethoxy)ethanol, N-ethylmorpholine[8]
Yield Can be high (up to 90-95% with oleum)[5]High conversion and selectivity under optimized conditions
Reaction of Diethylene Glycol with Ammonia: The Modern Industrial Method

The more contemporary and economically favorable industrial synthesis of morpholine involves the reaction of diethylene glycol with ammonia in the presence of a hydrogenation catalyst and hydrogen gas at high temperatures and pressures.[9][10][11] This method has largely superseded the diethanolamine dehydration route due to its efficiency and the lower cost of starting materials.[8]

Mechanism of Action:

The reaction is a reductive amination process. The diethylene glycol is first dehydrogenated to an intermediate aldehyde, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to an amino alcohol, which then undergoes an intramolecular cyclization with the elimination of water to form morpholine. The catalyst plays a crucial role in both the dehydrogenation and hydrogenation steps.

G DEG Diethylene Glycol Aldehyde Intermediate Aldehyde DEG->Aldehyde - H₂ Imine Imine Aldehyde->Imine + NH₃, - H₂O Amino_Alcohol Amino Alcohol Imine->Amino_Alcohol + H₂ Morpholine Morpholine Amino_Alcohol->Morpholine - H₂O EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Gefitinib Inhibition of the EGFR Signaling Pathway.

Linezolid (Zyvox®): An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine ring is a key component of the N-aryl substituent of the oxazolidinone core and is essential for its antibacterial activity.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. [12][13][14][15][16]This unique mechanism of action means that there is no cross-resistance with other classes of protein synthesis inhibitors. The morpholino group is thought to enhance the binding affinity of the drug to the ribosome. [14]

Ribosome Bacterial 70S Ribosome sub50S 50S Subunit sub30S 30S Subunit Initiation_Complex Initiation Complex (fMet-tRNA, mRNA) sub50S->Initiation_Complex sub30S->Initiation_Complex Linezolid Linezolid Linezolid->sub50S Binds to and inhibits Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis

Caption: Linezolid's Inhibition of Bacterial Protein Synthesis.

Reboxetine (Edronax®): A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI). [17][18]It is used in the treatment of major depressive disorder. The morpholine ring is an integral part of the reboxetine structure.

Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. [17][19]This increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. [17]

Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptors Adrenergic Receptors NE->Receptors Receptors->Postsynaptic Signal Reboxetine Reboxetine Reboxetine->NET Blocks

Caption: Mechanism of Action of Reboxetine.

Aprepitant (Emend®): An NK1 Receptor Antagonist for Nausea and Vomiting

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The complex structure of aprepitant features a morpholine ring, which contributes to its overall drug-like properties.

Mechanism of Action: Aprepitant blocks the binding of substance P, a neuropeptide, to the NK1 receptors in the brain's vomiting center. By inhibiting this interaction, aprepitant prevents the downstream signaling that leads to the emetic reflex.

Conclusion and Future Perspectives

From its humble beginnings in the laboratory of Ludwig Knorr, morpholine has evolved into a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties has made it an invaluable tool for drug designers seeking to optimize the solubility, permeability, and metabolic stability of new chemical entities. The continued success of morpholine-containing drugs in a wide range of therapeutic areas ensures that this versatile heterocycle will remain a focus of synthetic and medicinal chemistry research for the foreseeable future. As our understanding of disease biology deepens, the rational incorporation of the morpholine motif into novel molecular architectures will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Knorr, L. (1889). Zur Kenntniss der Piperazin-Gruppe. Berichte der deutschen chemischen Gesellschaft, 22(2), 2081-2093.
  • Swan, M. J., & Hurst, D. P. (2007). The clinical pharmacology of linezolid.
  • Bonavia, G., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1599-1647.
  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 17(1), 546-552.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
  • Giordano, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 575-593.
  • U.S. Patent 4,647,663. (1987). Synthesis of morpholine.
  • Ronge, G. (1980). Knorr, Ludwig. In Neue Deutsche Biographie (NDB). Band 12, Duncker & Humblot, Berlin, pp. 218–220.
  • Ippolito, J. A., et al. (2005). Crystal structure of the 50S ribosomal subunit in complex with linezolid. Journal of molecular biology, 347(2), 435-444.
  • Eyal, Z., et al. (2015). The structure of the large ribosomal subunit from Staphylococcus aureus in complex with linezolid. Nucleic acids research, 43(19), 9574-9584.
  • U.S. Patent 1,993,365. (1935).
  • U.S. Patent 2,777,846. (1957).
  • A New Synthesis of Morpholine. (1936). Journal of the American Chemical Society, 58(11), 2274-2275.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Colca, J. R., et al. (2003). The oxazolidinone antibacterial agents. Current opinion in pharmacology, 3(5), 510-515.
  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • U.S. Patent 4,739,051. (1988).
  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
  • Singh, H., et al. (2014). Morpholine as a versatile, privileged scaffold in drug discovery. RSC advances, 4(31), 15978-16002.
  • BenchChem. (2025).
  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.
  • European Patent 0036331. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • U.S. Patent 3,151,112. (1964).
  • National Center for Biotechnology Information. (1984). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Dissertation. (n.d.).
  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • U.S. Patent 2,777,846. (1957).
  • U.S. Patent 4,647,663. (1987). Synthesis of morpholine.
  • Kronich, I. G., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia.
  • Jain, A., & Sahu, S. K. (2021). Morpholine is a stretchy moiety, a special pharmacophore and an amazing heterocyclic compound with wide scopes of pharmacological exercises because of various pharmacological of activity. Journal of Molecular Structure, 1239, 130519.
  • Patsnap Synapse. (2024).
  • Patsnap Synapse. (2024).
  • ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins.
  • ResearchGate. (2020).
  • OSTI.GOV. (1982).
  • Zhu, J., et al. (2010). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmacology & therapeutics, 125(3), 361-370.
  • ResearchGate. (n.d.). Schematic representation of the contribution of norepinephrine transporter (NET) inhibition (reboxetine) and alpha 2-adrenoreceptor antagonism (RX-821002, mirtazapine)
  • Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor.

Sources

Introduction: The Versatility of the Nitrobenzyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Nitrobenzyl Compounds

Nitrobenzyl compounds, particularly those with an ortho-nitro substitution, represent a cornerstone of modern chemical biology and drug development.[1] Their utility stems from a unique set of physicochemical properties, most notably their capacity to function as photolabile protecting groups (PPGs), often referred to as "caging" groups.[1][2] This allows for unprecedented spatiotemporal control over the release of bioactive molecules, from neurotransmitters and signaling lipids to therapeutic agents.[1][3] Upon irradiation with near-UV light, the otherwise stable nitrobenzyl linkage cleaves, liberating the attached molecule and a 2-nitrosobenzaldehyde byproduct.[2][4] This guide provides a comprehensive exploration of the core physicochemical properties that govern the behavior of nitrobenzyl compounds, offering insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The functionality of a nitrobenzyl compound in any application is dictated by a confluence of its physical and chemical characteristics. Understanding these properties is paramount for designing effective caged compounds, prodrugs, and photoresponsive materials.

Solubility and Lipophilicity

A compound's solubility profile is a critical determinant of its utility. For biological applications, aqueous solubility is often a prerequisite, whereas synthetic manipulations may require high solubility in organic solvents.[5]

  • Aqueous vs. Organic Solubility : Nitrobenzene itself has very low solubility in water (approx. 1.8 g/L at 25 °C) but is readily soluble in organic solvents like ethanol and ether, a principle driven by its non-polar aromatic structure.[6] The solubility of nitrobenzyl derivatives follows similar trends but is heavily influenced by the nature of the attached "caged" molecule and any additional substituents on the aromatic ring. For instance, caging a highly polar molecule like a phosphate or a carboxylate can enhance the overall aqueous solubility of the conjugate.[5] In contrast, for applications in organic synthesis or for formulating drugs intended to cross lipid membranes, solubility in non-polar environments is key.

  • Lipophilicity (LogP/LogD) : Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in drug development as it affects absorption, distribution, metabolism, and excretion (ADME). It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7][8] The nitrobenzyl group itself is relatively lipophilic. Modifying the substituents on the aromatic ring or the properties of the caged molecule allows for the fine-tuning of the overall LogP of the conjugate to optimize its pharmacokinetic and pharmacodynamic behavior.[8][9]

Table 1: Solubility Data for Representative Nitroaromatic Compounds

CompoundSolventSolubilityTemperature (°C)
NitrobenzeneWater~1.8 g/L25
p-Nitrobenzoic AcidMethanol + Water (50% w/w)Data indicates high solubility25
p-Nitrobenzoic AcidEthanol + Water (50% w/w)Data indicates high solubility25
4-NitrobenzaldehydeAcetoneHigh20-40
4-NitrobenzaldehydeCyclohexaneLow20-40

Data synthesized from sources[6][10]. Note: Comprehensive quantitative data for specific caged compounds is often context-dependent and requires experimental determination.

Electronic and Spectroscopic Properties (UV-Vis Absorption)

The ability of a nitrobenzyl compound to absorb light is the initiating event for photocleavage. The key parameters are the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which quantifies how strongly the molecule absorbs light at that wavelength.[2]

  • Absorption Profile : ortho-Nitrobenzyl compounds typically exhibit strong absorption in the UVA range (300-400 nm).[2][11] For instance, various o-nitrobenzyl derivatives show absorption maxima between 280-350 nm.[2] This is a critical feature for biological applications, as wavelengths above 300 nm are generally less damaging to cells and tissues.[5][12]

  • Substituent Effects : The electronic properties of the aromatic ring can be modified to tune the absorption profile. Adding electron-donating groups, such as methoxy groups (e.g., the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), can shift the λmax to longer wavelengths (a bathochromic shift) and increase the molar extinction coefficient, enhancing the efficiency of light absorption.[11][13] This allows for cleavage with lower-energy light, which can be advantageous for sensitive biological systems.[13]

Photochemical Properties and Cleavage Mechanism

The defining characteristic of ortho-nitrobenzyl compounds is their photo-reactivity. The cleavage process is a well-studied intramolecular rearrangement.

  • Mechanism of Photocleavage : The process is initiated by the absorption of a photon, which promotes the ortho-nitro group to an excited state.[5] This is followed by an intramolecular hydrogen atom abstraction from the benzylic carbon, a step often described as a Norrish Type II-like reaction.[2][5] This generates a transient aci-nitro intermediate, which has a characteristic absorption around 400-430 nm.[14][15] This intermediate then undergoes a series of rearrangements, including the formation of a cyclic intermediate, which ultimately cleaves to release the protected molecule and 2-nitrosobenzaldehyde (or a derivative thereof).[5][14][16]

  • Quantum Yield (Φ) : The quantum yield is a measure of the efficiency of the photochemical reaction—specifically, the number of molecules undergoing cleavage for every photon absorbed.[12] An ideal PPG should have a high quantum yield (often cited as >0.10).[5] The quantum yield of o-nitrobenzyl derivatives can vary significantly, typically ranging from 0.01 to over 0.6, depending on several factors.[2][17]

    • Substitution : Adding a methyl group to the benzylic carbon can increase the cleavage rate.[4][18] Introducing a second nitro group (e.g., 2,6-dinitrobenzyl) can also significantly increase the quantum yield.[5]

    • Leaving Group : The nature of the protected molecule (the leaving group) also influences the quantum yield.[19][20] More acidic leaving groups tend to result in faster photolysis rates.[20]

    • Wavelength : The excitation wavelength can impact efficiency, although this relationship is complex.[12]

  • Photochemical Byproducts : The primary byproduct of the cleavage is a 2-nitrosobenzaldehyde derivative.[3] It's important to recognize that this byproduct is itself photoreactive and can undergo further reactions, such as dimerization to form azobenzene compounds, which can be a concern in biological systems due to potential toxicity or interference.[4][21]

Table 2: Photophysical Properties of Common Nitrobenzyl Protecting Groups

Protecting GroupTypical λmax (nm)Molar Extinction (ε, M⁻¹cm⁻¹)Quantum Yield (Φu)
o-Nitrobenzyl (ONB)~280-3505,000 - 15,0000.01 - 0.5
1-(2-Nitrophenyl)ethyl (NPE)~300-350Similar to ONB~0.49-0.63 (for phosphates)
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350-375Higher than ONB~0.001-0.01
2,6-Dinitrobenzyl~365Higher than ONBCan be ~4x higher than ONB

Data synthesized from sources[5][12][17]. Values are approximate and can vary based on the specific caged molecule and solvent.

Bioreductive Metabolism

In addition to photocleavage, the nitro group is susceptible to enzymatic reduction, particularly by nitroreductases found in various bacteria and some eukaryotic cells.[22][23] These enzymes can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities.[24] This property is exploited in Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a non-toxic nitroaromatic prodrug is selectively activated to a potent cytotoxic agent by a nitroreductase enzyme expressed specifically in tumor cells.[24] This dual reactivity—photochemical and enzymatic—opens up combinatorial strategies for targeted drug delivery.

Experimental Determination of Key Properties

Validating the physicochemical properties of a novel nitrobenzyl conjugate is a critical step in its development. The following section provides standardized, self-validating protocols for determining key parameters.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" for determining the solubility of a compound in a given solvent, providing a measure of its thermodynamic equilibrium.[7][25]

Causality : The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium between the solid solute and the solvent, providing a definitive solubility value rather than a kinetically limited one. The extended incubation and agitation ensure the solvent is fully saturated.

Methodology :

  • Preparation : Add an excess amount of the solid nitrobenzyl compound to a known volume of the solvent (e.g., phosphate-buffered saline for aqueous solubility, n-octanol for organic solubility) in a sealed glass vial.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Cease agitation and allow the excess, undissolved solid to settle. Alternatively, centrifuge the samples at high speed to pellet the solid.

  • Sampling : Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. For accurate quantification, it is often necessary to filter the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification :

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the standards (e.g., absorbance vs. concentration).

  • Calculation : Use the linear regression equation from the calibration curve to determine the concentration of the compound in the saturated supernatant. This value represents the solubility. Express the result in units such as mg/mL or mol/L.[25]

Protocol: Determination of Lipophilicity (logP) via RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted indirect method for estimating LogP.[7][8] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its n-octanol/water partition coefficient.[26]

Causality : This method is highly efficient and requires only a small amount of sample. The principle is "like dissolves like": a more lipophilic compound will have a stronger interaction with the non-polar stationary phase (e.g., C18) and thus will be retained longer, resulting in a longer retention time. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately interpolated.

Methodology :

  • System Preparation :

    • Equip an HPLC system with a C18 column.

    • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The exact ratio should be optimized to achieve good separation.

  • Calibration :

    • Select a series of 5-7 standard compounds with well-established LogP values that span the expected range of your nitrobenzyl compound.

    • Inject each standard individually and record its retention time (t_R).

    • Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k) : For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0.

  • Calibration Curve Construction : Plot log k for each standard against its known LogP value. Perform a linear regression to obtain the equation of the line (log k = m * LogP + c).

  • Sample Analysis : Dissolve the nitrobenzyl compound in the mobile phase, inject it into the HPLC system, and record its retention time (t_R).

  • LogP Determination :

    • Calculate the capacity factor (k) for your sample.

    • Using the linear regression equation from the calibration curve, calculate the LogP of your nitrobenzyl compound.

Visualizations: Mechanisms and Workflows

Diagram 1: Photocleavage Mechanism of an o-Nitrobenzyl Ester

G GroundState 1. Ground State (o-Nitrobenzyl Ester) ExcitedState 2. Excited State (n→π*) Photon Photon (hν) (e.g., 365 nm) Photon->ExcitedState AciNitro 3. aci-Nitro Intermediate (via H-abstraction) ExcitedState->AciNitro Intramolecular H-Abstraction CyclicIntermediate 4. Cyclic Intermediate AciNitro->CyclicIntermediate Cyclization Products 5. Final Products CyclicIntermediate->Products ReleasedMolecule Released Molecule (e.g., Carboxylic Acid) Products->ReleasedMolecule Byproduct 2-Nitrosobenzaldehyde Products->Byproduct

Caption: The photocleavage pathway of o-nitrobenzyl esters.

Diagram 2: Experimental Workflow for LogP Determination via RP-HPLC

G prep 1. Prepare Standards (Known LogP) & Sample hplc 2. HPLC Analysis (C18 Column) prep->hplc data 3. Record Retention Times (t_R for all, t_0 for void) hplc->data calc_k 4. Calculate Capacity Factor (k) for each compound data->calc_k curve 5. Construct Calibration Curve (log k vs. LogP) calc_k->curve regression 6. Perform Linear Regression Get equation: log k = m*LogP + c curve->regression calc_logp 7. Calculate LogP of Sample Using its log k and the equation regression->calc_logp result Final LogP Value calc_logp->result

Caption: Workflow for determining LogP using the RP-HPLC method.

Conclusion

The physicochemical properties of nitrobenzyl compounds are intricately linked to their function. Solubility and lipophilicity govern their behavior in biological and synthetic environments, while their unique electronic and photochemical characteristics enable their use as powerful tools for controlling molecular activity with light. A thorough experimental characterization of these properties, using validated protocols, is essential for the successful design and implementation of nitrobenzyl-based systems in drug development, chemical biology, and materials science. The continued exploration of structure-property relationships will undoubtedly lead to the development of next-generation photoresponsive molecules with enhanced efficiency, longer wavelength activation, and improved biocompatibility.

References

  • Photolabile protecting group - Wikipedia.
  • Synthesis of o-nitrobenzyl chloroform
  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science.
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP | Journal of the American Chemical Society - ACS Public
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Public
  • Nitrobenzene - Solubility of Things.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing).
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - NIH.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups - Benchchem.
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - NIH.
  • 4-Nitrobenzyl chloroform
  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing).
  • Using o-nitrobenzyls as photocleavable linker to prepare...
  • UV – visible absorption spectra of 2-nitrobenzyl methyl ether ( 1 ) in...
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchG
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Public
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excit
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate - Google P
  • CN103642861A - Application of nitroreductase in degradation and reduction of aromatic series nitro-compounds - Google P
  • A Technical Guide to the Solubility of 2-Nitrobenzaldehyde in Organic Solvents - Benchchem.
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • (PDF)
  • Chemically-directed selection of nitroreductase variants with altered...
  • A Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents - Benchchem.
  • Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermedi
  • Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E.
  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses.
  • Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega.
  • Accessing active fragments for drug discovery utilising nitroreductase bioc
  • 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent - ResearchG
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Lipophilicity - Cre
  • Photoreactions of ortho-nitro benzyl esters (Reproduced by[27]... - ResearchGate.

  • The order of stability of the following carbanions(I) o-nitrobenzyl carbanion (II) m-nitrobenzyl carbanion(III) P-nitrobenzyl carbanion (IV) Benzyl carbanion - Infinity Learn.
  • Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15)
  • Is nitro benzyl radical more stable than benzyl radical? - Quora.
  • Photochemical properties of o-nitrobenzyl compounds with a bathochromic absorption | Request PDF - ResearchG
  • [PDF] LIPOPHILICITY ñ METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY | Semantic Scholar.
  • Lipophilicity - Methods of determination and its role in medicinal chemistry - ResearchG

Sources

Unlocking the Therapeutic Potential of 4-(3-Nitrobenzyl)morpholine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetics and potent biological activity. This technical guide delves into the therapeutic potential of a specific morpholine derivative, 4-(3-Nitrobenzyl)morpholine, a compound of interest for its structural similarity to other biologically active molecules. While direct studies on this compound are nascent, the extensive body of research on related morpholine-containing molecules provides a robust framework for predicting and validating its therapeutic targets. This document will serve as an in-depth resource for researchers and drug development professionals, outlining potential mechanisms of action, key molecular targets, and comprehensive experimental workflows for their validation.

Introduction: The Morpholine Scaffold in Drug Discovery

The six-membered morpholine ring, containing both an amine and an ether functional group, is a versatile scaffold in the design of therapeutic agents.[4] Its presence in a molecule can enhance solubility, improve metabolic stability, and provide crucial points of interaction with biological targets.[2][5] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][6][7] Notably, in the realm of oncology and neurodegenerative diseases, the morpholine moiety is a key component of numerous investigational and approved drugs.[5]

This compound, with its distinct substitution pattern, presents an intriguing candidate for therapeutic development. The nitrobenzyl group can be a critical pharmacophore, and its position on the morpholine ring dictates its spatial orientation and potential interactions with target proteins. This guide will explore the most probable therapeutic avenues for this compound based on established structure-activity relationships (SAR) of analogous molecules.

Potential Therapeutic Arenas and Key Molecular Targets

Based on the extensive literature on morpholine derivatives, two primary therapeutic areas emerge as highly probable for this compound: oncology and neurodegenerative disorders.

Oncology: Targeting Aberrant Signaling and Cell Proliferation

The anticancer potential of morpholine derivatives is well-documented, with many compounds targeting key nodes in cancer cell signaling pathways.[6][8][9]

2.1.1. Kinase Inhibition: The PI3K/mTOR and VEGFR-2 Pathways

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway: The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][10] Several morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.[5][11] The morpholine oxygen can act as a hydrogen bond acceptor in the kinase hinge region, a common interaction motif for kinase inhibitors.[10] It is hypothesized that this compound could similarly engage with the active site of these kinases.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[12] Morpholine-benzimidazole-oxadiazole derivatives have shown potent VEGFR-2 inhibitory activity, suggesting that the morpholine scaffold can be tailored to target this receptor tyrosine kinase.[12]

Diagram 1: Hypothesized Inhibition of PI3K/mTOR and VEGFR-2 Signaling by this compound

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound This compound Compound->RTK Inhibition? Compound->PI3K Inhibition? Compound->mTOR Inhibition?

Caption: Potential inhibition points of this compound in the PI3K/mTOR and VEGFR-2 signaling pathways.

2.1.2. Topoisomerase Inhibition and Induction of Apoptosis

  • Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription.[13] Inhibition of topoisomerases leads to DNA damage and subsequent cell death, making them effective targets for cancer chemotherapy. Certain morpholine derivatives have been investigated as topoisomerase inhibitors.[13] The planar nitrobenzyl moiety of this compound could potentially intercalate with DNA or interact with the enzyme-DNA complex.

  • Apoptosis Induction: A desirable outcome of cancer therapy is the induction of programmed cell death (apoptosis). Morpholine-substituted quinazoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[8] The cytotoxic effects of this compound may be mediated through the activation of apoptotic pathways.

Neurodegenerative Disorders: Modulating Key Enzymes and Receptors

The morpholine scaffold is also prevalent in compounds designed to treat central nervous system (CNS) disorders, owing to its ability to improve blood-brain barrier permeability.[5]

2.2.1. Cholinesterase and Monoamine Oxidase Inhibition

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease.[14] The morpholine ring is found in known AChE inhibitors.[5]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the degradation of monoamine neurotransmitters like dopamine and serotonin. MAO inhibitors are used in the treatment of Parkinson's disease and depression.[14] The neuroprotective potential of morpholine derivatives often involves the modulation of these enzymes.[14]

2.2.2. Opioid Receptor Modulation

While less common, some morphinan-based structures, which share a fused ring system, have been modified with benzylamino groups and show affinity for opioid receptors.[15] Although this compound is structurally distinct, the presence of the benzyl and morpholine moieties suggests that screening against a panel of CNS receptors, including opioid receptors, could be a worthwhile exploratory endeavor.

Experimental Workflows for Target Validation

A systematic and multi-faceted approach is required to identify and validate the therapeutic targets of this compound.

Initial In Vitro Screening

The first step involves a broad-based screening to identify the most promising therapeutic area.

Protocol 1: Broad-Spectrum Cancer Cell Line Viability Assay

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon], SH-SY5Y [neuroblastoma]) and a non-cancerous control cell line (e.g., HEK293) should be used.[8]

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • Assay: Cell viability is assessed using an MTT or similar colorimetric assay.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. Selectivity for cancer cells over normal cells is a key parameter.

Parameter Description Expected Outcome
IC50 Value Concentration of the compound that inhibits 50% of cell growth.Low micromolar or nanomolar IC50 values in cancer cell lines.
Selectivity Index Ratio of IC50 in normal cells to IC50 in cancer cells.A high selectivity index indicates cancer-specific cytotoxicity.
Target-Specific Assays (Based on Initial Screening)

If significant anticancer activity is observed, the following target-specific assays should be performed.

Protocol 2: Kinase Inhibition Assays

  • Assay Format: Utilize in vitro kinase activity assays for key targets such as PI3K, mTOR, and VEGFR-2. These can be radiometric, fluorescence-based, or luminescence-based assays.

  • Procedure: Recombinant kinase enzymes are incubated with their respective substrates, ATP, and varying concentrations of this compound.

  • Detection: The amount of phosphorylated substrate is quantified to determine the extent of kinase inhibition.

  • Analysis: IC50 values are calculated to determine the potency of inhibition.

Protocol 3: Topoisomerase Inhibition Assay

  • Principle: This assay measures the relaxation of supercoiled plasmid DNA by topoisomerase.

  • Procedure: Supercoiled DNA is incubated with topoisomerase I or II in the presence of varying concentrations of the test compound.

  • Analysis: The reaction products are resolved by agarose gel electrophoresis. An effective inhibitor will prevent the relaxation of the supercoiled DNA.

Diagram 2: Experimental Workflow for Target Identification and Validation

G A Initial Screening (Cell Viability Assays) B Promising Anticancer Activity? A->B C Target-Specific Assays (Kinase, Topoisomerase, etc.) B->C Yes G Neuroprotective Activity Screening (Enzyme Inhibition, Receptor Binding) B->G No D Mechanism of Action Studies (Western Blot, Flow Cytometry) C->D E In Vivo Efficacy Studies (Xenograft Models) D->E F Lead Optimization E->F

Caption: A stepwise experimental approach for elucidating the therapeutic targets of this compound.

Elucidating the Cellular Mechanism of Action

Once a primary target is identified, further cellular assays are necessary to understand the downstream effects.

Protocol 4: Western Blot Analysis of Signaling Pathways

  • Objective: To determine if this compound modulates the phosphorylation status of key signaling proteins.

  • Procedure: Cancer cells are treated with the compound at its IC50 concentration for various time points. Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting.

  • Antibodies: Use antibodies specific for phosphorylated and total forms of proteins in the suspected pathway (e.g., p-AKT, AKT, p-mTOR, mTOR).

  • Analysis: Changes in the levels of phosphorylated proteins will confirm pathway inhibition.

Protocol 5: Cell Cycle and Apoptosis Analysis by Flow Cytometry

  • Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assay: Treated cells are stained with Annexin V and propidium iodide to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Assay Parameter Measured Indicative Result for an Active Compound
Western Blot Phosphorylation of target proteinsDecreased phosphorylation of downstream effectors (e.g., p-AKT).
Cell Cycle Analysis Distribution of cells in G1, S, G2/M phasesArrest in a specific phase of the cell cycle (e.g., G1 or G2/M).
Apoptosis Assay Percentage of Annexin V positive cellsA dose-dependent increase in the apoptotic cell population.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecule. The wealth of data on structurally related morpholine derivatives strongly suggests its potential as a therapeutic agent, particularly in oncology. The proposed experimental workflows provide a clear and logical path for the systematic investigation of its therapeutic targets and mechanism of action.

Future research should focus on a comprehensive screening against a broad panel of kinases and other cancer-related targets. Should a potent and selective activity be identified, further studies involving in vivo xenograft models will be crucial to establish its efficacy in a physiological context. The insights gained from these studies will not only elucidate the therapeutic potential of this compound but also contribute to the broader understanding of the structure-activity relationships of morpholine-based therapeutics.

References

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. (n.d.). Google Scholar.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PubMed Central.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
  • Synthesis and anticancer evaluation of novel morpholine analogues. (n.d.). Sciforum.
  • This compound. (n.d.). PubChem.
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Google Scholar.
  • 4-(4-Nitrobenzyl)morpholine. (n.d.). PubMed Central.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PubMed Central.
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2025). PubMed Central.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Google Scholar.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central.
  • 4-(4-Nitrophenyl)morpholine. (n.d.). PubMed Central.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI.
  • (PDF) morpholine antimicrobial activity. (2016). ResearchGate.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed.
  • This compound. (n.d.). Sigma-Aldrich.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed.
  • Pharmacological profile of morpholine and its derivatives. (n.d.). ResearchGate.
  • Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. (2024). PubMed.
  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. (n.d.). PubMed Central.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate.

Sources

The Morpholine Motif: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique combination of physicochemical properties, metabolic stability, and synthetic tractability has made it an indispensable tool for drug designers.[2] This technical guide provides a comprehensive exploration of the multifaceted role of morpholine in drug discovery, delving into its fundamental properties, synthetic strategies for its incorporation, and its impact on the pharmacological profiles of successful therapeutic agents. Through detailed case studies of Linezolid, Gefitinib, and Aprepitant, we will dissect the specific contributions of the morpholine moiety to their mechanism of action and clinical efficacy. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the strategic application of this versatile heterocycle.

The Enduring Appeal of the Morpholine Scaffold: Physicochemical and Pharmacokinetic Advantages

The prevalence of the morpholine ring in a multitude of FDA-approved drugs is a testament to its favorable characteristics that address key challenges in drug design.[3][4] These attributes are not merely coincidental but are rooted in the inherent physicochemical nature of the morpholine structure.

Physicochemical Properties: A Balancing Act

The morpholine ring, with its ether oxygen and secondary amine, strikes a crucial balance between hydrophilicity and lipophilicity. This duality is instrumental in achieving desirable drug-like properties.

PropertyValueSignificance in Drug Design
pKa (of conjugate acid) ~8.4-8.7The weakly basic nature ensures that a significant portion of morpholine-containing molecules are protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets.[1][5]
logP -0.86This negative value indicates a degree of hydrophilicity, which can improve solubility and reduce off-target toxicity associated with highly lipophilic compounds.[6]
Water Solubility MiscibleHigh water solubility is advantageous for formulation and bioavailability.[1][7]
Boiling Point 129 °CThis moderate boiling point is relevant for synthetic and manufacturing processes.[1][2]
Hydrogen Bonding Acceptor (Oxygen) & Donor (Nitrogen)The oxygen atom acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, enabling crucial interactions with protein targets.[7][8]
Pharmacokinetic Profile Enhancement

The incorporation of a morpholine moiety often leads to a significant improvement in the pharmacokinetic profile of a drug candidate.[9]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This can increase the half-life of a drug and reduce the formation of potentially toxic metabolites.[10][11]

  • Improved Solubility and Permeability: As mentioned, the morpholine ring enhances aqueous solubility. Furthermore, its ability to modulate lipophilicity can lead to improved permeability across biological membranes, a critical factor for oral bioavailability.[1]

  • Reduced Off-Target Effects: By fine-tuning the physicochemical properties, the morpholine scaffold can help to minimize interactions with unintended biological targets, thereby improving the safety profile of a drug.

Synthetic Strategies for Incorporating the Morpholine Moiety

The synthetic accessibility of morpholine and its derivatives is a key reason for its widespread use in medicinal chemistry.[2][12] A variety of robust and versatile synthetic methods are available to introduce this valuable scaffold.

General Synthetic Approaches

The following diagram illustrates a generalized workflow for the synthesis of morpholine-containing compounds, highlighting key reaction types.

G cluster_start Starting Materials cluster_reactions Key Synthetic Transformations cluster_product Final Product Starting_Material_1 Diethanolamine or derivatives Cyclization Cyclization Starting_Material_1->Cyclization Dehydration Starting_Material_2 Halogenated precursors N_Alkylation N-Alkylation/ N-Arylation Starting_Material_2->N_Alkylation Nucleophilic Substitution Morpholine_Compound Morpholine-containing Drug Candidate Cyclization->Morpholine_Compound N_Alkylation->Morpholine_Compound Functional_Group_Interconversion Functional Group Interconversion Morpholine_Compound->Functional_Group_Interconversion Modification of other parts of the molecule

Caption: Generalized synthetic workflow for morpholine-containing compounds.

Experimental Protocol: A Representative Synthesis of a Morpholine Derivative

The following is a representative, step-by-step protocol for the synthesis of a substituted morpholine, illustrating a common synthetic strategy.

Synthesis of 4-Aryl-morpholine

  • Reaction Setup: To a solution of the desired aryl halide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-aryl-morpholine.

Case Studies: The Impact of Morpholine in Marketed Drugs

The true value of the morpholine scaffold is best understood by examining its role in successful drug molecules. Here, we analyze three distinct case studies: Linezolid, Gefitinib, and Aprepitant.

Linezolid: An Antibacterial Agent

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[5]

Role of the Morpholine Moiety:

  • Potency and Spectrum: The morpholino group is crucial for the antibacterial activity of Linezolid.[5] Structure-activity relationship (SAR) studies have shown that modifications to the morpholine ring can significantly impact potency. For instance, replacement of the morpholine with other heterocyclic rings often leads to a decrease in activity.[13][14]

  • Pharmacokinetics: The morpholine ring contributes to the favorable pharmacokinetic profile of Linezolid, including its good oral bioavailability. It is also a site of metabolism, undergoing oxidation to inactive metabolites.[10]

G Linezolid Linezolid Bacterial_Ribosome Bacterial 50S Ribosomal Subunit (23S rRNA) Linezolid->Bacterial_Ribosome Binds to Initiation_Complex 70S Initiation Complex Formation Bacterial_Ribosome->Initiation_Complex Prevents Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Linezolid.

Experimental Protocol: Synthesis of Linezolid

A convergent synthesis of Linezolid often involves the coupling of a protected (R)-glycidyl butyrate with 3-fluoro-4-morpholinoaniline, followed by cyclization to form the oxazolidinone ring and subsequent functional group manipulations.[15][16] A detailed, multi-step synthesis is outlined in the literature.[12][17][18]

Gefitinib: An Anticancer Agent

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR).[8]

Mechanism of Action: Gefitinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[19]

Role of the Morpholine Moiety:

  • Solubility and Pharmacokinetics: The morpholinopropoxy side chain at the 6-position of the quinazoline core is critical for the drug's solubility and overall pharmacokinetic properties.[8] It enhances the aqueous solubility of the otherwise lipophilic molecule.

  • Metabolic Stability: The morpholine ring itself is a site of metabolism, primarily through oxidation.[20] Understanding this metabolic pathway is crucial for predicting drug-drug interactions.

  • Structure-Activity Relationship: SAR studies have demonstrated that the nature of the substituent at the end of the propoxy chain is important for activity. While the morpholine is optimal, other cyclic amines can be tolerated, albeit often with reduced potency or altered pharmacokinetic profiles.[8]

G Gefitinib Gefitinib EGFR_TK EGFR Tyrosine Kinase (ATP Binding Site) Gefitinib->EGFR_TK Competitively Binds Autophosphorylation Receptor Autophosphorylation EGFR_TK->Autophosphorylation Inhibits Downstream_Signaling Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream_Signaling Blocks Tumor_Growth Inhibition of Tumor Cell Proliferation and Survival Downstream_Signaling->Tumor_Growth

Caption: Mechanism of action of Gefitinib.

Experimental Protocol: Synthesis of Gefitinib

The synthesis of Gefitinib typically involves the construction of the 4-anilinoquinazoline core followed by the introduction of the morpholinopropoxy side chain via an O-alkylation reaction.[10][21][22][23][24][25]

Aprepitant: An Antiemetic

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4][26][27]

Mechanism of Action: Aprepitant blocks the binding of substance P to the NK1 receptor in the central nervous system, thereby inhibiting the signaling cascade that leads to emesis.[22]

Role of the Morpholine Moiety:

  • Scaffold for Pharmacophore Presentation: The morpholine ring in Aprepitant acts as a rigid scaffold that correctly orients the three key pharmacophoric elements: the two trifluoromethylphenyl groups and the triazolinone moiety, for optimal binding to the NK1 receptor.[22]

  • Improved CNS Penetration: The physicochemical properties imparted by the morpholine ring contribute to the drug's ability to cross the blood-brain barrier and reach its target in the central nervous system.[22]

  • Favorable Pharmacokinetics: The morpholine core contributes to the overall drug-like properties of Aprepitant, including its metabolic stability and oral bioavailability.[22]

G Aprepitant Aprepitant NK1_Receptor Neurokinin-1 (NK1) Receptor (in the CNS) Aprepitant->NK1_Receptor Antagonizes Substance_P Substance P Substance_P->NK1_Receptor Binds to Emesis_Signal Emetic Signaling Cascade NK1_Receptor->Emesis_Signal Blocks Activation of Nausea_Vomiting Prevention of Nausea and Vomiting Emesis_Signal->Nausea_Vomiting

Caption: Mechanism of action of Aprepitant.

Experimental Protocol: Synthesis of Aprepitant

The synthesis of Aprepitant is a stereochemically complex process that involves the construction of the substituted morpholine core with precise control over the three stereocenters.[3][17][28][29][30][31][32][33][34][35]

In Vitro ADME Profiling of Morpholine-Containing Compounds

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of morpholine-containing drug candidates is crucial for their successful development. The following are key in vitro assays that should be performed.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[26][36][37]

Protocol Outline:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points and the concentration of the compound is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

G cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis Caco2_Culture Culture Caco-2 cells on Transwell inserts Monolayer_Formation Formation of a differentiated monolayer Caco2_Culture->Monolayer_Formation TEER_Measurement Verify monolayer integrity (TEER measurement) Monolayer_Formation->TEER_Measurement Compound_Addition Add test compound to apical or basolateral side TEER_Measurement->Compound_Addition Sampling Sample from receiver compartment over time Compound_Addition->Sampling LCMS_Analysis Quantify compound concentration by LC-MS/MS Sampling->LCMS_Analysis Papp_Calculation Calculate apparent permeability (Papp) LCMS_Analysis->Papp_Calculation Efflux_Ratio Determine efflux ratio Papp_Calculation->Efflux_Ratio

Caption: Workflow for the Caco-2 permeability assay.

Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s (CYPs).[4][11][33][34][35]

Protocol Outline:

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which is crucial for predicting drug-drug interactions.

Protocol Outline:

  • Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a CYP isoform-specific probe substrate, and a NADPH-regenerating system.

  • Metabolite Formation: The reaction is allowed to proceed for a specific time, and then quenched.

  • Analysis: The formation of the probe substrate's metabolite is quantified by LC-MS/MS or fluorescence.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) is determined.

Future Perspectives: The Evolving Role of Morpholine

The role of morpholine in medicinal chemistry continues to evolve. While it remains a mainstay for improving physicochemical and pharmacokinetic properties, new applications are emerging.

  • Bioisosteric Replacement: Morpholine is increasingly being used as a bioisostere for other heterocyclic rings, such as piperidine and piperazine, to fine-tune the properties of a molecule.[11][38]

  • Novel Scaffolds: The development of novel, more complex morpholine-based scaffolds is an active area of research, aiming to explore new chemical space and identify compounds with novel biological activities.

  • Targeting New Disease Areas: The versatility of the morpholine moiety makes it a valuable tool for developing drugs against a wide range of diseases, including neurodegenerative disorders and viral infections.[12]

Conclusion

The morpholine ring is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility has solidified its status as a privileged scaffold in modern drug discovery. By understanding the fundamental principles that govern its utility and by leveraging the wealth of available synthetic methodologies, researchers can continue to harness the power of the morpholine motif to design and develop the next generation of safe and effective medicines.

References

  • Morpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved January 8, 2026, from [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved January 8, 2026, from [Link]

  • Ming, X., You, J., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(5), 1058-1064. [Link]

  • Lemaire, M., et al. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 58(23), 7678-7681. [Link]

  • Kim, J., et al. (2020). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Synthetic Communications, 50(15), 2271-2280. [Link]

  • Chandregowda, V., Rao, A. A., & Reddy, G. C. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 813-816. [Link]

  • Zhang, Y., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(3), 2017-2025. [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2020). Sains Malaysiana, 49(1), 133-140. [Link]

  • Jamison, T. F., et al. (2019). Seven‐step, continuous flow synthesis of linezolid (1). The continuous... ResearchGate. [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • Rahman, K. M., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Bioorganic & Medicinal Chemistry, 49, 116397. [Link]

  • Aprepitant. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Green Synthesis of Aprepitant. (n.d.). Chemistry for Sustainability. Retrieved January 8, 2026, from [Link]

  • A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. (2017). Patents, 10(2). [Link]

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]

  • Chemical synthesis method for linezolid. (2012).
  • FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved January 8, 2026, from [Link]

  • Brands, K. M. J., & Krska, S. W. (2006). Chapter 10 Synthesis of aprepitant. ResearchGate. [Link]

  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743-6747. [Link]

  • Zhang, Z., et al. (2021). Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles. Science Advances, 7(22), eabg9337. [Link]

  • Caco2 assay protocol. (n.d.). protocols.io. [Link]

  • Rahman, K. M., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Bioorganic & Medicinal Chemistry, 49, 116397. [Link]

  • Microsomal stability in liver microsomes. (n.d.). Mercell. [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 8, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved January 8, 2026, from [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]

  • Lohray, B. B., et al. (2001). Synthesis of conformationally constrained analogues of linezolid: structure-activity relationship (SAR) studies on selected novel tricyclic oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 11(16), 2159-2163. [Link]

  • Rahman, K. M., et al. (2021). Synthesis, Microbiological Evaluation and Structure Activity Relationship Analysis of Linezolid Analogues with Different C5-acylamino Substituents. ResearchGate. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved January 8, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved January 8, 2026, from [Link]

  • El-Ghezal, L., et al. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2121), 20170155. [Link]

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (2023). Molecules, 28(13), 5035. [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 8, 2026, from [Link]

  • Aprepitant (Emend): A NK1 Receptor Antagonist for the Treatment of Postchemotherapy Emesis. (2004). ResearchGate. [Link]

  • PubChem. (n.d.). Morpholine. Retrieved January 8, 2026, from [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025, April 16). LinkedIn. [Link]

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12). LinkedIn. [Link]

  • Aprepitant: A Novel Medicaton in the Prevention of Postoperative Nausea and Vomiting. (2006). AANA Journal, 74(4), 293-298. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Structural Elucidation

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] When coupled with a nitrobenzyl group, the resulting molecule, 4-(3-Nitrobenzyl)morpholine (Figure 1), presents a unique combination of a flexible aliphatic heterocycle and a rigid, electron-withdrawing aromatic system. The nitro group, in particular, can be a key pharmacophore or a precursor for further chemical modifications.[2]

The precise spatial arrangement of the morpholine ring, the nitrobenzyl substituent, and the torsional angles that define their connectivity are critical determinants of the molecule's overall shape and electronic distribution. These features, in turn, govern how the molecule interacts with its biological environment. Therefore, a multi-faceted approach to structural analysis is essential.

Figure 1: 2D Structure of this compound

IUPAC Name: 4-[(3-nitrophenyl)methyl]morpholine[3] CAS Number: 123207-57-8[4] Molecular Formula: C₁₁H₁₄N₂O₃[3] Molecular Weight: 222.24 g/mol [3]

Methodologies for Structural Characterization

The comprehensive structural analysis of this compound necessitates the application of a suite of complementary analytical techniques. This section outlines the principal experimental and computational methods, explaining the rationale behind their application.

X-Ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. Although a crystal structure for this compound is not publicly available, the analysis of its para-substituted isomer, 4-(4-Nitrobenzyl)morpholine, offers invaluable insights.[1]

Key Structural Features from Analog Analysis (4-(4-Nitrobenzyl)morpholine):

  • Morpholine Ring Conformation: The morpholine ring typically adopts a stable chair conformation to minimize steric strain.[1][5]

  • Substituent Orientation: The nitrobenzyl group can be oriented in either an axial or equatorial position relative to the morpholine ring. In the solid state of related compounds, both orientations have been observed, suggesting that packing forces in the crystal lattice can influence the preferred conformation.[6][7]

  • Intermolecular Interactions: The nitro group is a potent hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions, which stabilize the crystal packing.[1][5]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson synthesis. The structural model is then refined to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the 3-nitrophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The substitution pattern will lead to distinct coupling patterns.

  • Benzyl Protons: A singlet corresponding to the two benzylic protons (Ar-CH₂-N) is expected, likely in the region of δ 3.5-4.0 ppm.

  • Morpholine Protons: The eight protons of the morpholine ring will appear as two multiplets, corresponding to the axial and equatorial protons on the carbons adjacent to the nitrogen and oxygen atoms. These are typically found between δ 2.5 and 3.8 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals are expected for the carbons of the nitrophenyl ring. The carbon bearing the nitro group will be significantly deshielded.

  • Benzyl Carbon: A single signal for the benzylic carbon (Ar-CH₂-N).

  • Morpholine Carbons: Two signals for the morpholine carbons, corresponding to the carbons adjacent to the nitrogen and oxygen atoms.

Advanced NMR Techniques:

  • COSY (Correlation Spectroscopy): To establish the connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, confirming the overall molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space interactions between protons, providing insights into the solution-state conformation.

Vibrational Spectroscopy (IR and Raman): Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Key Expected Vibrational Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1335 - 1385
C-N (Aliphatic)Stretch1020 - 1250
C-O-C (Ether)Stretch1070 - 1150
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2800 - 3000

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (222.24 m/z).

  • Fragmentation Pattern: Fragmentation may occur at the benzylic C-N bond, leading to the formation of a morpholine fragment and a 3-nitrobenzyl fragment.

Computational Chemistry: A Predictive and Complementary Tool

In the absence of direct experimental data, computational chemistry, particularly quantum chemical calculations, can provide valuable insights into the structure and properties of this compound.[8][9]

Computational Workflow:

G A Initial 3D Structure Generation B Conformational Search A->B Explore rotational freedom C Geometry Optimization (e.g., DFT) B->C Find energy minima D Frequency Calculation C->D Confirm minima, predict IR E NMR and IR Spectra Prediction C->E Calculate chemical shifts F Comparison with Experimental Data (from analogs) D->F E->F

Caption: A typical workflow for the computational analysis of a molecule.

Key Computational Analyses:

  • Conformational Analysis: To identify the most stable conformers of the molecule in the gas phase and to estimate the energy barriers between them.[10][11]

  • Geometry Optimization: To predict bond lengths, bond angles, and dihedral angles of the most stable conformer.

  • Prediction of Spectroscopic Properties: To calculate theoretical NMR and IR spectra that can be compared with experimental data from analogs to aid in spectral assignment.[12]

Integrated Structural Analysis of this compound

By integrating the insights from the analysis of its analogs with the predictive power of computational chemistry, a detailed structural model of this compound can be constructed.

Conformational Landscape

The primary conformational flexibility in this compound arises from the rotation around the C-N bond connecting the benzyl group to the morpholine ring and the puckering of the morpholine ring itself.

G cluster_0 Morpholine Ring Conformations cluster_1 Nitrobenzyl Group Orientation A Chair Conformation (Low Energy) B Boat Conformation (High Energy) A->B Ring Flip C Equatorial Orientation (Generally Favored) D Axial Orientation C->D Rotation

Caption: Key conformational considerations for this compound.

The morpholine ring is expected to exist predominantly in the chair conformation. The nitrobenzyl substituent is likely to favor the equatorial position to minimize steric hindrance, although the energy difference between the equatorial and axial conformers may be small.

Predicted Structural Parameters

Based on the crystal structure of 4-(4-Nitrobenzyl)morpholine, the following structural parameters can be anticipated for the 3-nitro isomer.[1]

Table 1: Predicted Bond Lengths and Angles

ParameterPredicted Value
C-N (morpholine)~1.46 Å
C-O (morpholine)~1.42 Å
C-C (aromatic)~1.39 Å
C-N (nitro)~1.47 Å
N-O (nitro)~1.22 Å
C-N-C (morpholine)~111°
C-O-C (morpholine)~110°

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the structural analysis of this compound. By combining established experimental techniques with computational modeling, a detailed understanding of its three-dimensional structure can be achieved. While the analysis of closely related analogs provides a strong foundation, the definitive elucidation of its solid-state structure awaits single-crystal X-ray diffraction analysis of the title compound. Future work should focus on obtaining high-quality crystals and performing a complete experimental characterization to validate and refine the predictive models presented herein. Such data will be invaluable for the rational design of novel therapeutics based on this promising molecular scaffold.

References

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link].

  • ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link].

  • PubChem. (n.d.). This compound. Retrieved from [Link].

  • National Center for Biotechnology Information. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link].

  • Mobli, M., & Abraham, R. J. (2005). Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis. Journal of computational chemistry, 26(4), 389–398. Retrieved from [Link].

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link].

  • Career Henan Chemical Co. (n.d.). This compound CAS NO.123207-57-8. Retrieved from [Link].

  • National Center for Biotechnology Information. (2011). 4-(4-Nitrobenzyl)morpholine. Retrieved from [Link].

  • Royal Society of Chemistry. (2023). Quantum chemical data generation as fill-in for reliability enhancement of machine-learning reaction and retrosynthesis planning. Retrieved from [Link].

  • Fiveable. (n.d.). Conformational analysis. Retrieved from [Link].

  • National Center for Biotechnology Information. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Retrieved from [Link].

  • ResearchGate. (2015). Quantum-chemical and NMR study of nitrofuroxanoquinoline cycloaddition.
  • LibreTexts. (2021). 3.7. Conformational analysis. Retrieved from [Link].

  • Spivey, A. C. (2016). Conformational Analysis. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. Retrieved from [Link].

  • Unknown Source. (n.d.).
  • Helvetica Chimica Acta. (2002). Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. Retrieved from [Link].

  • ChemRxiv. (2022). “Quantum-Chemoinformatics” for Design and Discovery of New Molecules and Reactions. Retrieved from [Link].

  • Sciforum. (2023). Quantum Chemical Modeling of Photolysis of Hydrazine in the Presence of Triplet Nitromethane. Retrieved from [Link].

Sources

A Comprehensive Spectroscopic and Methodological Guide to 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(3-Nitrobenzyl)morpholine, a compound of interest in medicinal chemistry and drug development. While empirical data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust predictive analysis. The protocols herein are designed to be self-validating, ensuring that researchers can confidently acquire and interpret data for this and similar molecular scaffolds.

Introduction: The Molecular Blueprint

This compound (C₁₁H₁₄N₂O₃, Molar Mass: 222.24 g/mol ) is a heterocyclic compound featuring a morpholine ring attached to a benzyl group, which is in turn substituted with a nitro group at the meta position.[1] The morpholine moiety is a common feature in bioactive molecules due to its favorable physicochemical properties, while the nitrobenzyl group can be a key pharmacophore or a synthetic precursor. Accurate structural confirmation and purity assessment are paramount in any research or development context, making a thorough understanding of its spectroscopic signature essential. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition and interpretation.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and relative number of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is summarized below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Morpholine)~2.45t4H
H-3', H-5' (Morpholine)~3.70t4H
H-7' (Benzylic)~3.55s2H
H-2 (Aromatic)~8.20s1H
H-4 (Aromatic)~7.70d1H
H-5 (Aromatic)~7.50t1H
H-6 (Aromatic)~8.10d1H
Rationale for Predictions
  • Morpholine Protons (H-2'/H-6' and H-3'/H-5'): The morpholine ring typically exhibits two distinct triplets. The protons adjacent to the nitrogen (H-2', H-6') are expected around 2.45 ppm, while those adjacent to the more electronegative oxygen atom (H-3', H-5') are shifted downfield to approximately 3.70 ppm.[2]

  • Benzylic Protons (H-7'): These protons on the methylene bridge are adjacent to the electron-withdrawing aromatic ring and the nitrogen of the morpholine ring, leading to a predicted singlet around 3.55 ppm.

  • Aromatic Protons (H-2, H-4, H-5, H-6): The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for the aromatic protons. The proton ortho to the nitro group (H-2) is expected to be the most deshielded, appearing as a singlet around 8.20 ppm. The proton at H-6 will also be significantly deshielded due to both ortho and para relationships to the electron-withdrawing groups, appearing as a doublet around 8.10 ppm. The proton at H-4, also deshielded, is predicted as a doublet around 7.70 ppm. The proton at H-5 will be the least shifted of the aromatic protons, appearing as a triplet around 7.50 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the spectrometer is properly tuned and the magnetic field is shimmed for homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds. A longer delay may be needed for quantitative analysis.[3]

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Visualization of Molecular Structure

Caption: Structure of this compound with key protons labeled.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2', C-6' (Morpholine)~53
C-3', C-5' (Morpholine)~67
C-7' (Benzylic)~62
C-1 (Aromatic)~140
C-2 (Aromatic)~122
C-3 (Aromatic)~148
C-4 (Aromatic)~129
C-5 (Aromatic)~121
C-6 (Aromatic)~135
Rationale for Predictions
  • Morpholine Carbons: The carbons adjacent to the nitrogen (C-2', C-6') are expected around 53 ppm, while those adjacent to the oxygen (C-3', C-5') are shifted further downfield to approximately 67 ppm.

  • Benzylic Carbon (C-7'): This carbon is influenced by the adjacent nitrogen and aromatic ring, placing its predicted shift around 62 ppm.

  • Aromatic Carbons: The carbon bearing the nitro group (C-3) will be the most downfield in the aromatic region, around 148 ppm. The carbon attached to the benzyl group (C-1) is also significantly downfield at about 140 ppm. The remaining aromatic carbons will appear in the typical 120-135 ppm range, with their exact shifts influenced by the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Use 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Spectrometer Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 256 or more) is typically required to achieve a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (Morpholine & Benzylic)
~1610, ~1475C=C stretchAromatic Ring
~1530N-O asymmetric stretchNitro group
~1350N-O symmetric stretchNitro group
~1250C-N stretchAliphatic Amine
~1115C-O-C stretchEther (Morpholine)
Rationale for Predictions
  • C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will result in distinct absorption bands just above and below 3000 cm⁻¹, respectively.[4]

  • Nitro Group: The nitro group is characterized by two strong and distinct absorption bands corresponding to its asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations.[5]

  • Morpholine Ring: The C-N and C-O-C stretching vibrations of the morpholine ring will give rise to absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1115 cm⁻¹, respectively.

  • Aromatic Ring: C=C stretching vibrations within the aromatic ring will produce characteristic peaks around 1610 and 1475 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.[6][7]

  • Spectrometer Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺•): m/z = 222.10 (corresponding to the molecular weight of C₁₁H₁₄N₂O₃)

  • Major Fragments:

    • m/z = 122: Loss of the morpholine ring.

    • m/z = 100: Morpholinomethyl cation ([C₅H₁₀NO]⁺).

    • m/z = 92: Tropylium-like ion from the benzyl portion.

    • m/z = 57: A common fragment from the morpholine ring.

Rationale for Predictions

Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation.[8][9]

  • Molecular Ion: The molecular ion peak at m/z 222 should be observable, confirming the molecular weight.

  • Fragmentation: The most likely fragmentation pathways involve cleavage at the benzylic position.

    • Cleavage of the C-N bond between the benzyl group and the morpholine ring can lead to a fragment at m/z 100 (the morpholinomethyl cation) and a 3-nitrobenzyl radical, or a 3-nitrobenzyl cation at m/z 122 and a morpholine radical. The fragment at m/z 100 is often a prominent peak for N-benzylmorpholine derivatives.

    • Further fragmentation of the morpholine ring can produce smaller ions.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[10]

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Fragmentation Pathway

fragmentation_pathway M [C₁₁H₁₄N₂O₃]⁺• m/z = 222 frag1 [C₅H₁₀NO]⁺ m/z = 100 M->frag1 α-cleavage frag2 [C₇H₆NO₂]⁺ m/z = 122 M->frag2 α-cleavage

Caption: Predicted major fragmentation of this compound in EI-MS.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided standardized protocols, offer researchers and drug development professionals a comprehensive toolkit for the synthesis, identification, and quality control of this compound. The logical application of these spectroscopic techniques is fundamental to ensuring the scientific integrity of research involving this and related molecular structures.

References

Sources

Navigating the Solid State: A Structural Investigation of 4-(Nitrobenzyl)morpholine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to bioavailability. This guide delves into the structural nuances of nitrobenzyl-substituted morpholines, a scaffold of interest in medicinal chemistry. While the crystal structure of 4-(3-Nitrobenzyl)morpholine remains undetermined in the public domain, a comprehensive analysis of its close regioisomer, 4-(4-Nitrobenzyl)morpholine, provides invaluable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this chemical class. This whitepaper presents a detailed examination of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(4-Nitrobenzyl)morpholine, offering a foundational understanding for researchers engaged in the development of related compounds.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its incorporation into drug candidates can enhance pharmacokinetic profiles and modulate biological activity. The addition of a nitrobenzyl substituent introduces functionalities that can serve as key intermediates for further chemical elaboration or as pharmacophoric elements in their own right. For instance, derivatives of 4-(4-nitrobenzyl)morpholine have been investigated for their potential anticancer activities.[1] A thorough understanding of the crystal structure of these molecules is paramount for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents.

While this guide focuses on the experimentally determined structure of 4-(4-Nitrobenzyl)morpholine, it is crucial to consider how the seemingly subtle shift of the nitro group to the meta position in this compound could profoundly impact its solid-state properties. This positional isomerization can alter the molecule's dipole moment, hydrogen bonding capabilities, and potential for π-π stacking, thereby influencing crystal packing and, consequently, its material properties.

Experimental Methodology: From Synthesis to Single Crystal

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow, from the synthesis of the pure compound to the growth of diffraction-quality single crystals.

Synthesis of 4-(4-Nitrobenzyl)morpholine

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction. The protocol described herein is adapted from established methods.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(bromomethyl)-1-nitrobenzene (1 mmol), morpholine (1.2 mmol), and potassium carbonate (2 mmol) in acetonitrile (20 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with water (3 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(4-Nitrobenzyl)morpholine as a crystalline solid.

The choice of a non-polar solvent for crystallization is a critical step, as it allows for the slow aggregation of molecules into a well-ordered crystal lattice.

Crystallization

Single crystals suitable for X-ray diffraction were grown by the slow evaporation method.

Protocol:

  • Dissolve the purified 4-(4-Nitrobenzyl)morpholine in a minimal amount of dichloromethane.

  • Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

  • Monitor the container over several days for the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer for data collection. The crystallographic data for 4-(4-Nitrobenzyl)morpholine provides a high-resolution snapshot of its solid-state conformation.[1]

Experimental Workflow for Crystal Structure Determination:

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Chemical Synthesis purification Column Chromatography synthesis->purification dissolution Dissolution in Dichloromethane purification->dissolution Pure Compound evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection (Diffractometer) evaporation->data_collection Single Crystal structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement final_structure Crystallographic Data (CIF) structure_refinement->final_structure Final Structural Model

Caption: Workflow for the determination of the crystal structure.

Results and Discussion: The Crystal Structure of 4-(4-Nitrobenzyl)morpholine

The crystallographic analysis of 4-(4-Nitrobenzyl)morpholine reveals key structural features that dictate its solid-state behavior.

Crystallographic Data

The fundamental crystallographic parameters for 4-(4-Nitrobenzyl)morpholine are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₁H₁₄N₂O₃
Formula Weight222.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1371 (2)
b (Å)8.2535 (4)
c (Å)21.9867 (9)
β (°)94.929 (3)
Volume (ų)1109.58 (8)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R₁)0.044
Weighted R-factor (wR₂)0.106
Molecular Structure and Conformation

The molecular structure of 4-(4-Nitrobenzyl)morpholine consists of a morpholine ring connected to a 4-nitrobenzyl group via a methylene bridge.[1] The morpholine ring adopts a stable chair conformation, which is a common low-energy arrangement for six-membered saturated heterocyclic rings.

Molecular Structure of 4-(4-Nitrobenzyl)morpholine:

Caption: Molecular structure of 4-(4-Nitrobenzyl)morpholine.

A notable feature of the molecular conformation is the dihedral angle between the phenyl ring and the mean plane of the morpholine ring, which is 87.78(10)°.[1] This near-perpendicular arrangement minimizes steric hindrance between the two cyclic moieties.

In the case of the uncharacterized this compound, it is plausible that the morpholine ring would also adopt a chair conformation. However, the change in the position of the electron-withdrawing nitro group could lead to subtle alterations in the electronic distribution of the phenyl ring, potentially influencing the torsional angles of the benzyl-morpholine linkage.

Crystal Packing and Intermolecular Interactions

The crystal packing of 4-(4-Nitrobenzyl)morpholine is primarily governed by van der Waals forces and a specific intermolecular interaction involving the nitro group.[1] Interestingly, there are no classical hydrogen bonds observed in the crystal structure. This is a critical observation, as hydrogen bonding is often a dominant force in the crystal engineering of organic molecules.

The stability of the crystal lattice is enhanced by an interaction between an oxygen atom of the nitro group and the centroid of a neighboring benzene ring.[1] This type of C-H···π or O···π interaction, while weaker than conventional hydrogen bonds, plays a significant role in the overall packing arrangement.

For the hypothetical crystal structure of this compound, the repositioning of the nitro group would necessitate a different packing arrangement. The altered geometry could potentially facilitate different types of weak hydrogen bonds, such as C-H···O interactions involving the nitro oxygen atoms and hydrogen atoms from the morpholine or benzyl moieties of adjacent molecules. Furthermore, the potential for π-π stacking of the phenyl rings might be altered, leading to a completely different supramolecular assembly.

Conclusion

The detailed structural analysis of 4-(4-Nitrobenzyl)morpholine provides a robust foundation for understanding the solid-state behavior of this class of compounds. The adoption of a chair conformation by the morpholine ring and the near-orthogonal orientation of the two cyclic systems are key conformational features. The absence of classical hydrogen bonds and the presence of a nitro-group-aromatic interaction are defining characteristics of its crystal packing.

While the crystal structure of this compound remains to be elucidated, the insights gained from its para-substituted isomer offer a valuable starting point for predictive modeling and for guiding future experimental efforts. The determination of the this compound structure would provide a fascinating case study in how a subtle change in substituent position can dramatically influence the supramolecular landscape of a molecule. This knowledge is essential for the targeted design of crystalline materials with desired physicochemical properties for applications in drug development and materials science.

References

  • Yang, L., Yang, S.-Y., Li, W.-W., & Wang, L.-J. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(4), o754. [Link]

Sources

An In-Depth Technical Guide to 4-(3-Nitrobenzyl)morpholine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-nitrobenzyl)morpholine, a morpholine derivative with potential applications in medicinal chemistry and drug discovery. While direct extensive research on this specific molecule is limited, this document synthesizes available information on its chemical properties, outlines plausible synthetic routes based on established organic chemistry principles, and explores its potential biological significance by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its analogs for therapeutic development.

Introduction

Morpholine and its derivatives are a cornerstone in medicinal chemistry, featuring prominently in the structures of numerous approved drugs and clinical candidates.[1][2] The morpholine ring is often incorporated into molecules to improve their physicochemical properties, such as aqueous solubility and metabolic stability, and to modulate their pharmacological activity.[2] The introduction of a nitrobenzyl group to the morpholine scaffold, as in this compound, presents an interesting chemical entity with potential for diverse biological activities. The nitroaromatic group can act as a bioisostere for other functional groups and is known to be a key pharmacophore in various therapeutic agents.[3] Furthermore, the nitro group can be chemically reduced to an amino group, providing a handle for further chemical modifications and the synthesis of compound libraries for structure-activity relationship (SAR) studies.[4]

This guide will delve into the known characteristics of this compound, provide detailed hypothetical synthetic protocols, and discuss its potential as a scaffold in drug discovery, particularly in the context of anticancer and antimicrobial research.

Chemical and Physical Properties

Based on available data, the key chemical and physical properties of this compound are summarized in the table below.[5]

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃PubChem[5]
Molecular Weight 222.24 g/mol PubChem[5]
IUPAC Name 4-[(3-nitrophenyl)methyl]morpholinePubChem[5]
CAS Number 123207-57-8PubChem[5]
Appearance Not specified, likely a solid-
Solubility Not specified, expected to have moderate solubility in organic solvents-
XLogP3 1.6PubChem[5]

Synthesis of this compound

Method 1: N-Alkylation of Morpholine with 3-Nitrobenzyl Halide

This is a classical and straightforward approach for the synthesis of tertiary amines. The reaction involves the nucleophilic substitution of a halide on the benzyl group by the secondary amine of morpholine.

Reaction Scheme:

N-Alkylation of Morpholine morpholine Morpholine reaction + morpholine->reaction nitrobenzyl_halide 3-Nitrobenzyl Halide (X = Br, Cl) nitrobenzyl_halide->reaction base Base (e.g., K₂CO₃, Et₃N) reaction_conditions base->reaction_conditions solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction_conditions product This compound reaction->product reaction_conditions->reaction Heat Reductive Amination morpholine Morpholine reaction + morpholine->reaction nitrobenzaldehyde 3-Nitrobenzaldehyde nitrobenzaldehyde->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reduction Reduction reducing_agent->reduction solvent Solvent (e.g., Dichloromethane, 1,2-Dichloroethane) iminium_ion Iminium Ion (intermediate) iminium_ion->reduction product This compound reaction->iminium_ion reduction->product

Sources

Methodological & Application

Synthesis of 4-(3-Nitrobenzyl)morpholine from 3-Nitrobenzyl Halide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 4-(3-nitrobenzyl)morpholine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the reaction mechanism, key experimental considerations, and thorough characterization of the final product.

Introduction

The N-benzylation of morpholine is a fundamental transformation in organic synthesis, yielding a versatile scaffold present in numerous biologically active compounds. The introduction of a nitrobenzyl group, specifically at the meta position, provides a key functional handle for further chemical modifications, such as reduction to the corresponding aniline derivative, which can then be utilized in a variety of coupling reactions. The target molecule, this compound, is synthesized via a nucleophilic substitution reaction between a 3-nitrobenzyl halide and morpholine. This guide will focus on the use of 3-nitrobenzyl bromide as the electrophile, owing to its higher reactivity compared to the corresponding chloride.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom of morpholine, acting as the nucleophile, attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide. The reaction is facilitated by the displacement of the halide ion, which serves as the leaving group.

The choice of a primary benzylic halide, such as 3-nitrobenzyl bromide, strongly favors the SN2 pathway. This is because primary carbocations are inherently unstable, disfavoring an SN1 mechanism that would proceed through a carbocation intermediate. The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the electrophilic carbon were chiral. However, in this case, the benzylic carbon is not a stereocenter.

A base, such as potassium carbonate, is typically employed in this reaction to neutralize the hydrohalic acid (HBr) that is formed as a byproduct. This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below. It involves the reaction setup, monitoring, work-up, and purification of the final product.

workflow A Reaction Setup: - 3-Nitrobenzyl bromide - Morpholine - K2CO3 - Acetonitrile B Reaction at Reflux (80-82 °C) A->B Heating C Reaction Monitoring (TLC) B->C Sampling D Work-up: - Filtration - Concentration C->D Completion E Purification: - Column Chromatography D->E Crude Product F Characterization: - NMR - MP E->F Pure Product

Application Notes and Protocols for In Vitro Evaluation of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-(3-Nitrobenzyl)morpholine

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its advantageous physicochemical and metabolic properties often enhance the pharmacokinetic profiles of parent compounds.[2][3] When coupled with a nitrobenzyl moiety, as in this compound, the resulting molecule presents a compelling case for investigation into its therapeutic potential, particularly in oncology. While the morpholine scaffold is associated with a broad spectrum of activities including anticancer effects[3][4], the nitroaromatic group can also contribute to biological activity, sometimes through bioreductive activation in hypoxic tumor environments.

This document provides a comprehensive guide for the in vitro evaluation of this compound. The protocols detailed herein are designed to systematically assess its cytotoxic effects, elucidate its potential mechanism of action, and identify cellular pathways modulated by the compound. This guide is intended for researchers and scientists in drug development, offering a robust framework for the initial preclinical assessment of this novel compound.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃PubChem[5]
Molecular Weight 222.24 g/mol PubChem[5]
CAS Number 123207-57-8PubChem[5]
Appearance Solid (form may vary)Generic
Solubility Soluble in DMSO, EthanolInferred
Storage RefrigeratedSigma-Aldrich

Proposed Mechanism of Action & Experimental Rationale

Given the prevalence of morpholine derivatives as kinase inhibitors, a plausible hypothesis is that this compound may exert its effects through the modulation of key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, and its dysregulation is a hallmark of many cancers. The following experimental workflow is designed to test this hypothesis.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Dose-Response & IC50 Determination (MTT/XTT Assay) B Apoptosis Analysis (Annexin V/PI Staining) A->B Select IC50 concentration C Cell Cycle Analysis (Propidium Iodide Staining) A->C Select IC50 concentration D Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins B->D C->D caption Figure 1: Experimental workflow for in vitro evaluation.

Caption: Figure 1: A stepwise approach to characterizing the in vitro effects of this compound.

Experimental Protocols

Preparation of Stock Solutions

Rationale: Accurate and consistent compound concentrations are fundamental to reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for in vitro assays.

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving 2.22 mg of the compound in 1 mL of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT/XTT)

Rationale: This initial screening assay quantifies the cytotoxic or cytostatic effects of the compound on cancer cells, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, a breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined based on fluorescence intensity.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Rationale: This technique allows for the examination of changes in the expression and phosphorylation status of key proteins in a signaling pathway, providing direct evidence of the compound's molecular target engagement.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt/mTOR Signaling cluster_inhibitor Hypothesized Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits? Inhibitor->Akt Inhibits? caption_pathway Figure 2: Hypothesized inhibition of the PI3K/Akt pathway.

Caption: Figure 2: The proposed inhibitory effect of this compound on the PI3K/Akt signaling cascade.

Protocol:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Data Interpretation and Next Steps

The collective data from these experiments will provide a comprehensive initial profile of the in vitro bioactivity of this compound. A significant reduction in cell viability, coupled with the induction of apoptosis and/or cell cycle arrest, would suggest potential anticancer properties. If Western blot analysis reveals a decrease in the phosphorylation of Akt and mTOR, it would support the hypothesis that the compound acts as an inhibitor of the PI3K/Akt signaling pathway.

Subsequent studies could involve broader screening against a panel of cancer cell lines, investigation of off-target effects, and in vivo efficacy studies in animal models to further validate its therapeutic potential.

References

  • PubChem. This compound. Available from: [Link]

  • Lan, P., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o754. Available from: [Link]

  • Chae, M. H., et al. (1993). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. Chemico-Biological Interactions, 86(1), 45-60. Available from: [Link]

  • Jadhav, S. B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of the Indian Chemical Society, 99(5), 100438. Available from: [Link]

  • Shaik, A. B., et al. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Chemical Data Collections, 53, 101258. Available from: [Link]

  • Gudipati, R., et al. (2023). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ChemistrySelect, 8(1). Available from: [Link]

  • Somashekhar, M., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(MORPHOLIN- 4-YL) BENZOHYDRAZIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 735-739. Available from: [Link]

  • Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1301, 137353. Available from: [Link]

  • Kalinowska-Tłuścik, J., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(16), 6062. Available from: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Tasso, B., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1239-1285. Available from: [Link]

  • Yang, L. F., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. Available from: [Link]

  • Lee, H. I., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4208-4212. Available from: [Link]

  • Hansen, M. (2017). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 1(1). Available from: [Link]

  • Lee, H. I., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4208-4212. Available from: [Link]

  • Fomina, N., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723-1736. Available from: [Link]

Sources

Uncharted Territory: The Investigative Potential of 4-(3-Nitrobenzyl)morpholine in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community: An exhaustive review of current scientific literature reveals a notable absence of published studies detailing the specific applications of 4-(3-Nitrobenzyl)morpholine in cancer research. This compound, while indexed in chemical databases, remains biologically uncharacterized in the context of oncology.[1] This document, therefore, serves not as a summary of existing knowledge, but as a forward-looking guide for researchers poised to explore the potential of this molecule.

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[2][3] Its incorporation into small molecules has yielded numerous clinical candidates and approved drugs, including several with potent anticancer activity.[4][5] Morpholine-containing compounds have been successfully developed to target a range of critical cancer-related proteins, including tyrosine kinases, mTOR, and topoisomerases.[2][4]

Given the established importance of the morpholine moiety and the frequent use of the nitrobenzyl group in pharmacologically active compounds, this compound represents a logical, yet unexplored, starting point for anticancer drug discovery. While direct biological data is unavailable, we can infer potential avenues of investigation based on the activities of structurally related molecules, such as its isomer 4-(4-nitrobenzyl)morpholine, which has been noted for its anticancer potential.[6]

This guide provides a hypothetical framework and detailed protocols for the initial biological evaluation of this compound as a potential anticancer agent. It is designed to equip researchers with the foundational methodologies required to systematically investigate its activity and elucidate its mechanism of action.

Part 1: Foundational Evaluation of Anticancer Activity

The primary step in characterizing a novel compound is to assess its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This provides a broad overview of its potential efficacy and identifies cancer types that may be particularly sensitive.

Application Note: Broad-Spectrum Cancer Cell Line Screening

A logical starting point is to screen this compound against the NCI-60 panel of human cancer cell lines, which represents a diverse set of cancer types. This will generate a comprehensive dataset on its growth-inhibitory and cytotoxic properties. For a more focused initial screen, a smaller, representative panel can be used.

Table 1: Representative Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen receptor-positive
MDA-MB-231 Breast (Adenocarcinoma)Triple-negative, highly invasive
A549 Lung (Carcinoma)KRAS-mutant
HCT116 Colon (Carcinoma)KRAS-mutant, p53 wild-type
PC-3 Prostate (Adenocarcinoma)Androgen-independent
U87-MG GlioblastomaHighly aggressive brain tumor
HEK293 Normal (Embryonic Kidney)To assess general cytotoxicity
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a standard colorimetric assay to measure the reduction in cell viability upon treatment with this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 2: Mechanistic Insights - Target Identification and Pathway Analysis

Should this compound demonstrate significant anticancer activity, the next critical phase is to identify its molecular target and understand its mechanism of action. Based on the activities of other morpholine derivatives, potential targets could include protein kinases, which are often dysregulated in cancer.

Application Note: Kinase Inhibition Profiling

Given that many morpholine-containing drugs are kinase inhibitors, a broad kinase screen is a high-yield approach for target identification.[4] Services from specialized companies can provide screening against a large panel of kinases. A more focused approach would be to test against kinases known to be druggable targets in the sensitive cell lines identified in the initial screen.

One such critical kinase in cancer is Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC).[7] Inhibition of Mps1 can lead to chromosome missegregation and cell death, particularly in cancer cells that exhibit chromosomal instability.

Visualizing a Potential Mechanism: Mps1 Inhibition Workflow

The following workflow illustrates the steps to investigate if this compound acts as an Mps1 inhibitor.

Mps1_Inhibition_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based Assays biochem_assay Biochemical Kinase Assay (Recombinant Mps1) direct_binding Direct Binding Assay (e.g., SPR, ITC) biochem_assay->direct_binding Confirms direct interaction mitotic_arrest Mitotic Arrest Assay (Nocodazole washout) biochem_assay->mitotic_arrest Move to cellular context western_blot Western Blot for p-KNL1 (Mps1 substrate) chromosome_mis Chromosome Missegregation (Immunofluorescence) western_blot->chromosome_mis Confirm functional inhibition mitotic_arrest->western_blot Assess SAC override apoptosis_assay Apoptosis Assay (Annexin V / PI) chromosome_mis->apoptosis_assay Evaluate downstream consequences start Hypothesis: This compound is an Mps1 Inhibitor start->biochem_assay Initial target validation

Caption: Workflow for investigating this compound as a potential Mps1 inhibitor.

Protocol 2: Western Blot Analysis of Mps1 Activity

Principle: This protocol assesses the phosphorylation status of a known Mps1 substrate, such as KNL1 (also known as CASC5), in cells. A decrease in the phosphorylation of the substrate upon treatment with the compound indicates inhibition of Mps1 kinase activity.

Materials:

  • Cancer cell line (e.g., HeLa or U2OS)

  • This compound

  • Nocodazole (microtubule-depolymerizing agent to induce mitotic arrest)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-KNL1, anti-total KNL1, anti-Mps1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat cells with nocodazole (e.g., 100 ng/mL) for 16 hours to arrest them in mitosis.

  • Inhibitor Addition: Add various concentrations of this compound to the mitotically arrested cells for 2-4 hours. Include a known Mps1 inhibitor as a positive control (e.g., Reversine) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (GAPDH). A dose-dependent decrease in p-KNL1 indicates Mps1 inhibition.

Part 3: Advanced Mechanistic and In Vivo Studies

Should in vitro and cellular assays suggest a compelling mechanism of action, further studies would be warranted to explore the compound's effects on cell cycle progression, apoptosis, and its potential for in vivo efficacy.

Visualizing the Impact of Spindle Assembly Checkpoint (SAC) Inhibition

Inhibition of a key SAC protein like Mps1 would have profound effects on mitotic progression, leading to aneuploidy and eventual cell death.

SAC_Inhibition_Pathway cluster_mitosis Normal Mitosis cluster_inhibition Mitosis with Mps1 Inhibition metaphase Metaphase (Chromosomes aligned) sac_active Spindle Assembly Checkpoint (SAC) Active metaphase->sac_active Unattached kinetochores maintain SAC signal mps1 Mps1 Kinase anaphase Anaphase (Sister chromatid separation) sac_active->anaphase All chromosomes attached, SAC is silenced inhibitor This compound (Hypothetical Mps1 Inhibitor) inhibitor->mps1 Inhibits sac_inactive Premature SAC Inactivation mps1->sac_inactive Fails to maintain SAC signal missegregation Chromosome Missegregation sac_inactive->missegregation Premature anaphase entry apoptosis Apoptosis / Mitotic Catastrophe missegregation->apoptosis

Caption: Hypothetical pathway of SAC inhibition by this compound.

Conclusion and Future Directions

While this compound is currently an enigmatic compound in the landscape of cancer research, its chemical structure suggests a high potential for biological activity. The protocols and conceptual frameworks provided here offer a comprehensive roadmap for its initial investigation. By systematically evaluating its cytotoxicity, identifying its molecular targets, and elucidating its mechanism of action, the research community can determine whether this compound holds promise as a novel scaffold for the development of next-generation anticancer therapeutics. The journey to validate this compound begins with the foundational experiments outlined in this guide.

References

  • PubChem. This compound. Available from: [Link].

  • Li, W. et al. 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. 2011, 67(Pt 3), o754. Available from: [Link].

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. Authorea. 2024.
  • Al-Ostath, A. et al. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Pharmaceuticals (Basel). 2023, 16(11), 1589. Available from: [Link].

  • Szychowska, K. et al. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. 2023, 28(16), 5997. Available from: [Link].

  • Hedapara, K. R. & Kharadi, G. J. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. 2014, 3(3), 132-137.
  • Szychowska, K. et al. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. 2023. Available from: [Link].

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. Semantic Scholar. 2021.
  • D'Angiolella, V. et al. A small-molecule inhibitor of Mps1 blocks the spindle-checkpoint response to a lack of tension on mitotic chromosomes. Current Biology. 2005, 15(11), 1070-1076. Available from: [Link].

  • N-(4-methyl-3-nitrobenzyl)morpholine. BroadPharm.
  • This compound (Cas 123207-57-8). Parchem.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024, 556, 01051.
  • Kumar, A. et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. 2020, 10(49), 29497-29509. Available from: [Link].

  • Yang, G. et al. 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. 2011, 67(Pt 8), o2104. Available from: [Link].

  • Biological activities of morpholine derivatives and molecular targets involved.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. Semantic Scholar. 2021.
  • Borsari, C. et al. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. 2023, 249, 115038. Available from: [Link].

Sources

Probing the Spindle Assembly Checkpoint: Application of 4-(3-Nitrobenzyl)morpholine as a Putative Mps1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Spindle Assembly Checkpoint and the Emergence of Morpholine-Based Probes

The fidelity of chromosome segregation during mitosis is paramount for genomic stability. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before the cell proceeds to anaphase.[1][2] Monopolar spindle 1 (Mps1), a conserved serine/threonine kinase, is a master regulator of the SAC.[3][4][5] Its activity at unattached kinetochores initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying sister chromatid separation.[2][6] Given its critical role, Mps1 has emerged as a compelling target for cancer therapy, as many cancer cells exhibit chromosomal instability and are particularly dependent on a robust SAC for survival.[4]

The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[7][8][9] While the direct inhibitory activity of 4-(3-Nitrobenzyl)morpholine on Mps1 has not been extensively characterized in publicly available literature, its structural features—combining the morpholine ring with a nitrobenzyl group—are suggestive of potential kinase inhibitory action. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe, based on the hypothesis that it functions as an inhibitor of Mps1 kinase. These protocols are designed to enable researchers to investigate its effects on the SAC and cellular proliferation.

Mechanism of Action: Targeting the Mps1 Kinase Signaling Pathway

As a putative Mps1 inhibitor, this compound is hypothesized to act as an ATP-competitive inhibitor, binding to the kinase domain of Mps1 and preventing the phosphorylation of its downstream substrates. This inhibition is expected to disrupt the SAC signaling cascade.[4]

The Mps1 signaling pathway at an unattached kinetochore can be summarized as follows:

  • Mps1 Recruitment and Activation: Mps1 is recruited to unattached kinetochores where it becomes fully activated through autophosphorylation.[3]

  • Substrate Phosphorylation: Activated Mps1 phosphorylates multiple substrates, including the kinetochore scaffold protein Knl1 and the checkpoint protein Mad1.[2]

  • Checkpoint Complex Assembly: Phosphorylation of these substrates leads to the recruitment of other SAC proteins, such as Bub1, BubR1, and Mad2, culminating in the formation of the Mitotic Checkpoint Complex (MCC).[2][6]

  • APC/C Inhibition: The MCC binds to and inhibits the APC/C, preventing the ubiquitination and subsequent degradation of securin and cyclin B1. This maintains the cohesion of sister chromatids and arrests the cell in mitosis.[2]

By inhibiting Mps1, this compound would prevent these downstream events, leading to a premature exit from mitosis, even in the presence of spindle poisons that would normally activate the SAC. This override of the SAC can lead to severe chromosome missegregation and, ultimately, cell death, a phenomenon known as mitotic catastrophe.[4]

Mps1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm Mps1 Mps1 Knl1 Knl1 Mps1->Knl1 P Mad1 Mad1 Mps1->Mad1 P SAC_Proteins Bub1, BubR1, Mad2 Knl1->SAC_Proteins recruits MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC assembles APC_C APC/C MCC->APC_C inhibits Probe This compound Probe->Mps1 inhibits Anaphase Anaphase APC_C->Anaphase promotes

Caption: Mps1 Signaling Pathway at the Unattached Kinetochore.

Experimental Protocols

Herein, we provide detailed protocols for the in vitro and cell-based evaluation of this compound as a putative Mps1 inhibitor.

Protocol 1: In Vitro Mps1 Kinase Inhibition Assay

This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Mps1 kinase. Assays like ADP-Glo™ are commonly used for this purpose.[10]

Materials:

  • Recombinant human Mps1 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Myelin Basic Protein (MBP) or a suitable fluorescently labeled peptide substrate

  • ADP-Glo™ Kinase Assay kit

  • This compound

  • DMSO

  • 384-well white, solid-bottom assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compound and controls (DMSO for negative control, a known Mps1 inhibitor for positive control) into the wells of a 384-well plate.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution by diluting the recombinant Mps1 kinase and MBP substrate in the kinase buffer. b. Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for Mps1. c. Add the 2X kinase/substrate solution to the wells. d. Initiate the reaction by adding the 2X ATP solution to the wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. b. Incubate at room temperature for 45 minutes to allow for the conversion of ADP to ATP. c. Add the Kinase Detection Reagent to measure the remaining ATP via a luciferase reaction. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In_Vitro_Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Dispense_Compounds Dispense Compounds and Controls into 384-well Plate Compound_Prep->Dispense_Compounds Add_Kinase_Substrate Add Mps1 Enzyme and Substrate Mix Dispense_Compounds->Add_Kinase_Substrate Add_ATP Initiate Reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate at 30°C for 45-60 min Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Detection Incubate at RT for 45 min Add_ADP_Glo->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Data_Analysis Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Mps1 Kinase Inhibition Assay Workflow.

Protocol 2: Cell-Based Spindle Assembly Checkpoint Override Assay

This assay determines the ability of this compound to override a SAC-induced mitotic arrest.[1]

Materials:

  • HeLa or U2OS human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nocodazole (or another microtubule-depolymerizing agent like paclitaxel)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against Phospho-Histone H3 (Ser10) (a mitotic marker)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa or U2OS cells in a 96-well imaging plate and allow them to adhere overnight.

  • Mitotic Arrest: Treat the cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce mitotic arrest.

  • Compound Treatment: Add serial dilutions of this compound to the nocodazole-arrested cells. Include a positive control (a known Mps1 inhibitor) and a negative control (DMSO).

  • Incubation: Incubate for 2-4 hours.

  • Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize the cells with 0.5% Triton X-100 for 10 minutes. c. Block with 3% BSA for 1 hour. d. Incubate with the primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C. e. Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope or a high-content imaging system. b. Quantify the percentage of Phospho-Histone H3 (Ser10) positive cells (mitotic cells). A decrease in the percentage of mitotic cells in the presence of this compound indicates an override of the SAC.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, U2OS, BT-474)[11]

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cells at a suitable density in an opaque-walled 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound.

  • Incubation: Incubate for 72 hours.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The following table provides a template for summarizing the hypothetical inhibitory activities of this compound.

Assay Parameter This compound (Hypothetical Value) Positive Control (e.g., Reversine)
In Vitro Mps1 Kinase AssayIC50500 nM50 nM
SAC Override Assay (HeLa)EC501 µM100 nM
Cell Viability Assay (HeLa)GI502.5 µM200 nM

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for characterizing this compound as a putative inhibitor of Mps1 kinase and a chemical probe for the Spindle Assembly Checkpoint. While the direct interaction with Mps1 remains to be definitively proven, the provided methodologies will enable researchers to elucidate its biological activity. Further experiments, such as Western blotting for downstream Mps1 targets (e.g., phospho-Knl1) and live-cell imaging to monitor mitotic timing, would provide more detailed mechanistic insights. The exploration of morpholine-based compounds like this compound holds promise for the development of novel therapeutics targeting mitotic vulnerabilities in cancer.

References

  • A cell-based assay for screening spindle checkpoint inhibitors. PubMed. [Link]

  • A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. PMC. [Link]

  • Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder. [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. NIH. [Link]

  • Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. PubMed Central. [Link]

  • The MPS1 Family of Protein Kinases. PMC. [Link]

  • Mps1/TTK kinase (Human) Assay/Inhibitor Screening Assay Kit - 1 kit | Snapdx. [Link]

  • Assays for the spindle assembly checkpoint in cell culture. ResearchGate. [Link]

  • The Effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1][2][4]triazolo[4,3-c]quinazoline on Cell Growth, Cell Cycle, Induction of DNA Fragmentation, and Activity of Caspase 3 in Murine Leukemia L1210 Cells and. [Link]

  • Adaptation to spindle assembly checkpoint inhibition through the selection of specific aneuploidies. NIH. [Link]

  • Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. PubMed. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • (PDF) Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

  • Reversine inhibits MPS1 in vitro. (A) A kinase assay on the human... ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]

  • Inhibiting Mps1 kinase activity causes a severe defect in chromosome... ResearchGate. [Link]

  • Enhanced delivery of aurora kinase A inhibitor via tumor-targeting imm | IJN. Dove Press. [Link]

  • Chemical genetic inhibition of Mps1 kinase activity inhibits the... ResearchGate. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Cdc14 Inhibition by the Spindle Assembly Checkpoint Prevents Unscheduled Centrosome Separation in Budding Yeast. Molecular Biology of the Cell. [Link]

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]

  • Anthocyanins induce cell cycle perturbations and apoptosis in different human cell lines. PubMed. [Link]

  • Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells. PMC. [Link]

Sources

Application Note: Quantitative Analysis of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Nitrobenzyl)morpholine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the quantification of this compound are essential for process monitoring, quality control, and stability testing in drug development and manufacturing.

This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a simple and rapid UV-Vis Spectrophotometry method, and considerations for a Gas Chromatography-Mass Spectrometry (GC-MS) based approach. The methodologies are designed to be validated in accordance with ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[3]
Molecular Weight 222.24 g/mol [3]
CAS Number 123207-57-8
Appearance SolidN/A
XLogP3 1.6[3]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is the recommended method for the accurate and precise quantification of this compound due to its high sensitivity, specificity, and robustness. The presence of the nitroaromatic chromophore allows for strong UV absorbance, making it well-suited for this detection technique.[4][5][6][7]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like this compound. However, a Phenyl-Hexyl stationary phase can offer enhanced retention and selectivity for aromatic and nitroaromatic compounds through π-π interactions.[8] This can be particularly useful for resolving the analyte from structurally similar impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase HPLC. The addition of a small amount of an acid, such as formic acid or phosphoric acid, helps to ensure consistent peak shapes for the amine-containing analyte by suppressing the ionization of residual silanol groups on the stationary phase.[9] A gradient elution is often employed to ensure good separation of all components and a reasonable run time.

  • Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm.[4][6] This wavelength is a good starting point for method development and often provides a good balance of sensitivity and selectivity. The UV-Vis spectra of similar nitroaromatic compounds show significant absorbance in this region.[10][11]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s_prep Dissolve sample in diluent (e.g., Acetonitrile/Water) s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_run Inject sample and run gradient elution s_filter->hplc_run Inject hplc_system HPLC System with UV Detector hplc_column C18 or Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->hplc_column hplc_column->hplc_run data_acq Detect at ~254 nm hplc_run->data_acq Elution data_proc Integrate peak area data_acq->data_proc quant Quantify using calibration curve data_proc->quant

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), HPLC grade

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 or Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterRecommended Conditions
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min, 30-80% B; 15-17 min, 80% B; 17.1-20 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase A/B (30:70) mixture.

5. Preparation of Sample Solutions:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a final concentration within the calibration range.[12][13][14][15]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[12][14]

6. Method Validation (as per ICH Q2(R2) Guidelines): [1][2][16][17][18]

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be well-resolved from any impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery of spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Secondary Method: UV-Vis Spectrophotometry

For a more rapid but less specific quantification, UV-Vis spectrophotometry can be employed. This method is suitable for in-process controls or for samples with a relatively clean matrix where interfering substances that absorb at the same wavelength are not present.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Quantification uv_s_prep Dissolve sample in a suitable UV-transparent solvent (e.g., Methanol or Acetonitrile) uv_scan Scan for λmax (approx. 250-270 nm) uv_s_prep->uv_scan Analyze uv_measure Measure absorbance at λmax uv_scan->uv_measure uv_quant Calculate concentration using Beer-Lambert Law and a calibration curve uv_measure->uv_quant

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Detailed Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Methanol or Acetonitrile (UV grade)

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

3. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar nitroaromatic compounds, the λmax is expected to be in the range of 250-270 nm.[19][20]

4. Preparation of Standard Solutions:

  • Prepare a stock solution of the reference standard in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).

5. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

6. Measurement and Quantification:

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample from the calibration curve.

Tertiary Method: Gas Chromatography-Mass Spectrometry (GC-MS) - Considerations

GC-MS can be a powerful tool for the identification and quantification of this compound, offering high specificity through mass analysis. However, the direct analysis of morpholine derivatives can be challenging due to their polarity.[21]

Key Considerations:
  • Derivatization: To improve volatility and chromatographic performance, a derivatization step may be necessary. For secondary amines like morpholine, derivatization with reagents such as sodium nitrite under acidic conditions to form a more volatile N-nitroso derivative has been reported.[21][22][23][24] The applicability of this to this compound would require experimental verification.

  • Direct Injection: While less common, direct GC-MS analysis of some morpholine derivatives without derivatization has been achieved using highly inert systems and appropriate columns.[25] This would be a simpler approach if feasible.

  • Fragmentation Pattern: In the absence of a reference spectrum, the expected fragmentation pattern in Electron Ionization (EI) mode would likely involve cleavage at the benzylic position and fragmentation of the morpholine ring. The nitrobenzyl moiety would likely lead to characteristic fragments.

Proposed GC-MS Workflow (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis gc_s_prep Dissolve sample in appropriate solvent derivatize Derivatization (if necessary) e.g., with NaNO₂/acid gc_s_prep->derivatize extract Liquid-Liquid Extraction of the derivative derivatize->extract gc_run Inject and run temperature program extract->gc_run Inject gcms_system GC-MS System gc_column Appropriate capillary column (e.g., DB-5ms) gcms_system->gc_column gc_column->gc_run ms_acq Acquire mass spectra (Scan or SIM mode) gc_run->ms_acq Separation peak_id Identify peak by retention time and mass spectrum ms_acq->peak_id quant Quantify using an internal standard and calibration curve peak_id->quant

Caption: A potential workflow for the GC-MS analysis of this compound, including a derivatization step.

Due to the need for significant method development and validation for a GC-MS approach, HPLC-UV remains the primary recommended method for routine quantification.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of this compound. The primary recommended method is HPLC-UV, which offers a balance of sensitivity, specificity, and robustness. For rapid, less stringent analyses, UV-Vis spectrophotometry is a viable alternative. While GC-MS presents a powerful tool for identification, its application for quantification would require more extensive method development, potentially including a derivatization step. All methods should be validated according to ICH guidelines to ensure the generation of reliable and accurate data for drug development and quality control.

References

  • Akhtar, M. H., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Marian, C. M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(38), 17173-17182. [Link]

  • Bratin, P., et al. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 25(13-15), 2243-2256. [Link]

  • Mtoz Biolabs. How to Prepare Sample for HPLC? [Link]

  • Drawell. (2023). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • ResearchGate. UV – visible absorption spectra of 2-nitrobenzyl methyl ether ( 1 ) in... [Link]

  • MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]

  • Goodpaster, J. V., & Liszewski, C. M. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Gucinski, A. C., & Reid, G. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624-1632. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Goodpaster, J. V., & Liszewski, C. M. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link]

  • ResearchGate. (2002). Determination of organic nitro compounds using HPLC-UV-PAED. [Link]

  • Kim, H. J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 743. [Link]

  • IJPPR. (2023). UV Spectrophotometric Method Development and Validation for Estimation of Nitrofurantoin in Bulk and Tablet Dosage Form. [Link]

  • Richel, A., et al. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 42(1), 58-69. [Link]

  • ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds:... [Link]

  • S. K. Ahuja, & N. R. P. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Journal of Separation Science, 35(5-6), 637-643. [Link]

  • ResearchGate. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Szûcs, J., et al. (1990). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography, 520, 379-382. [Link]

  • PubChem. This compound. [Link]

Sources

Application Note: High-Sensitivity Gas Chromatography Methods for the Analysis of Morpholine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine (tetrahydro-2H-1,4-oxazine) is a versatile organic compound with a wide array of industrial and commercial applications.[1][2] It serves as a corrosion inhibitor in steam boiler systems, an intermediate in the synthesis of active pharmaceutical ingredients (APIs) like morinidazole, a component of rubber vulcanization accelerators, and an emulsifier in wax coatings for fruits and vegetables.[1][3][4][5] Given its widespread use, residual morpholine can be present in final products, leading to concerns about consumer exposure. Morpholine itself can be irritating, and more significantly, it can react with nitrites to form N-nitrosomorpholine (NMOR), a potential carcinogen.[5] Consequently, robust and sensitive analytical methods for the quantification of morpholine residues in diverse matrices such as pharmaceuticals, food products, and environmental samples are imperative.

This comprehensive guide provides detailed protocols and expert insights into the gas chromatography (GC) based analysis of morpholine and its derivatives. We will delve into the rationale behind method selection, sample preparation strategies, and instrumental parameters, equipping researchers, scientists, and drug development professionals with the knowledge to implement reliable and accurate analytical workflows.

The Analytical Challenge and the Rationale for Derivatization

Direct analysis of morpholine by gas chromatography presents a significant challenge due to its high polarity and relatively low volatility.[2][6] These properties lead to poor peak shape, tailing, and low sensitivity on common GC columns. To overcome these limitations, a derivatization step is employed to convert morpholine into a less polar, more volatile, and more thermally stable compound suitable for GC analysis.

The most common and effective derivatization strategy for morpholine involves its conversion to N-nitrosomorpholine (NMOR) through a reaction with a nitrosating agent, typically sodium nitrite, under acidic conditions.[1][7][8] The resulting NMOR is significantly more volatile and less polar than the parent morpholine, making it ideal for GC separation and subsequent detection by mass spectrometry (MS) or other sensitive detectors.[1]

Experimental Workflow for Morpholine Analysis by GC-MS

The following diagram illustrates a typical workflow for the analysis of morpholine in various sample matrices.

workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction of Derivative cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Juice, API, Fruit Peel) Extraction Extraction/Homogenization Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Derivatization Addition of Acid & Sodium Nitrite Filtration->Derivatization Reaction Incubation (Optimized Time & Temp) Derivatization->Reaction LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Reaction->LLE Organic_Phase Collection of Organic Layer LLE->Organic_Phase Injection Injection into GC-MS Organic_Phase->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A generalized workflow for the GC-MS analysis of morpholine, encompassing sample preparation, derivatization, extraction, and instrumental analysis.

Detailed Protocols

Protocol 1: Sample Preparation

The sample preparation procedure must be adapted to the specific matrix being analyzed.

For Liquid Samples (e.g., Juices, Water):

  • Filter the sample through a 0.22 µm membrane filter to remove any particulate matter.[6][8]

  • For samples with high sugar content, a dilution step with deionized water may be necessary.

For Solid Samples (e.g., Active Pharmaceutical Ingredients):

  • Accurately weigh a representative portion of the sample.

  • Dissolve the sample in a suitable solvent, such as deionized water or methanol.

  • Centrifuge the solution at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any insoluble excipients.[8]

  • Filter the supernatant through a 0.22 µm membrane filter.

For Complex Solid Matrices (e.g., Fruit Peels):

  • Homogenize a representative portion of the sample. For dried samples, lyophilization prior to grinding can be effective.[3]

  • For samples with high lipid content, a defatting step is recommended.[3] This can be achieved by extracting the homogenized sample with a non-polar solvent like n-hexane and discarding the organic layer.[3]

  • Extract the morpholine from the solid residue with an appropriate solvent (e.g., water or a water/acetonitrile mixture) through vortexing and ultrasonication.[3]

  • Centrifuge and filter the extract as described for solid samples.

Protocol 2: Derivatization of Morpholine to N-nitrosomorpholine

This protocol is based on the well-established reaction of secondary amines with nitrous acid.

derivatization Morpholine Morpholine C₄H₉NO Reaction + Morpholine->Reaction NaNO2 Sodium Nitrite NaNO₂ NaNO2->Reaction HCl Hydrochloric Acid HCl HCl->Reaction NMOR N-nitrosomorpholine C₄H₈N₂O H2O Water H₂O NaCl Sodium Chloride NaCl Reaction->NMOR Reaction->H2O Reaction->NaCl

Caption: The chemical transformation of morpholine to the more volatile N-nitrosomorpholine for GC analysis.

Step-by-Step Procedure:

  • Transfer a known volume (e.g., 20 mL) of the prepared sample extract into a suitable reaction vessel.[8]

  • Acidify the sample by adding hydrochloric acid (HCl). The pH should be optimized, with studies showing good results at a pH of around 1.5.[3] The volume and concentration of HCl should be optimized, for example, by testing different volumes of a 0.05 M HCl solution.[3]

  • Add a saturated solution of sodium nitrite (NaNO₂). The amount of NaNO₂ should be sufficient to ensure complete derivatization.[1]

  • Vortex the mixture for approximately 30-60 seconds to ensure thorough mixing.[3]

  • Incubate the reaction mixture. Optimal conditions for temperature and time should be determined, with some methods suggesting incubation at 40°C for 5 minutes.[3]

Protocol 3: Liquid-Liquid Extraction (LLE) of N-nitrosomorpholine
  • After derivatization, add a suitable organic solvent for extraction. Dichloromethane is a commonly used and effective solvent for this purpose.[1][8] A typical volume would be 0.5 mL.[6]

  • Vortex the mixture vigorously for 1 minute to facilitate the transfer of the N-nitrosomorpholine derivative into the organic phase.[6]

  • Allow the layers to separate for approximately 10 minutes. Centrifugation can be used to expedite this process.[6]

  • Carefully collect the organic (bottom) layer containing the analyte.

  • Filter the organic extract through a 0.22 µm filter into an amber autosampler vial for GC-MS analysis.[6]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a robust starting point for the analysis of N-nitrosomorpholine. Optimization may be necessary depending on the specific instrumentation.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890A or equivalent[6]A modern GC system provides precise temperature and flow control for reproducible retention times.
Mass Spectrometer Agilent 5975C MSD or equivalent[6]A sensitive mass spectrometer is crucial for achieving low detection limits.
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[5]A mid-polarity column provides good separation for a wide range of compounds, including NMOR.
Injection Volume 1 µL[6]A standard injection volume, which can be adjusted based on sample concentration.
Injector Temperature 250 °C[6]Ensures rapid and complete volatilization of the analyte.
Split Ratio 1:7 or similar[6]A split injection is often used to prevent column overloading with high concentration samples.
Carrier Gas Helium at a constant flow of 1.0-2.0 mL/min[6][8]Helium is an inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 50-100°C, hold for 2-4 min; Ramp 1: 10°C/min to 120-180°C, hold; Ramp 2: 20°C/min to 250-280°C, hold for 5 min.[5][6][8]The temperature program is designed to separate the analyte from solvent and matrix components effectively.
MS Transfer Line Temp. 280 °C[8]Prevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230 °C[8]Optimizes ionization efficiency.
MS Quadrupole Temp. 150 °C[8]Ensures stable performance of the mass analyzer.
Ionization Mode Electron Impact (EI) at 70 eV[8]Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Detection Mode Selected Ion Monitoring (SIM)Provides higher sensitivity and selectivity by monitoring for specific characteristic ions of NMOR.
Characteristic Ions m/z 116.1 (molecular ion), 86.1[8]These ions are characteristic fragments of N-nitrosomorpholine and are used for quantification and confirmation.

Quantitative Performance and Method Validation

A properly validated method is essential for generating trustworthy and reproducible data. The following table summarizes typical performance characteristics for the GC-MS analysis of morpholine after derivatization, based on published studies.

Parameter Performance in Apple Juice [1][8]Performance in Fruit Peel/Pulp [3]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999> 0.999
Limit of Detection (LOD) 7.3 µg/L1.3 - 3.3 µg/kg
Limit of Quantification (LOQ) 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%

Alternative and Complementary Analytical Techniques

While GC-MS with derivatization is a robust and widely used method, other techniques can also be employed for the analysis of morpholine.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with derivatization to introduce a UV chromophore, can be used for morpholine analysis.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the retention of the polar morpholine molecule.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and can often be used for the direct analysis of morpholine without derivatization, simplifying sample preparation.[5][10]

  • Ion Chromatography (IC): IC can be used for the determination of morpholine, especially in aqueous samples.[11]

The choice of method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.[9]

Conclusion

The gas chromatography method, coupled with a derivatization step to form N-nitrosomorpholine, provides a sensitive, accurate, and reliable approach for the quantification of morpholine residues in a variety of matrices.[1][8] By understanding the principles behind each step of the protocol, from sample preparation to instrumental analysis, researchers can effectively implement and optimize this method to ensure the safety and quality of pharmaceutical products and consumer goods. The validation data presented underscore the robustness of this technique, making it a valuable tool for regulatory compliance and quality control.

References

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Image]. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Kim, J., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 765. [Link]

  • ES CHEM Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • BenchChem. (2025). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. BenchChem Technical Support.
  • Kumara, M. N., et al. (2015). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 242-247.
  • Analytical Method. (n.d.). Morpholine. Retrieved from [Link]

  • OSHA. (2003). Morpholine (Method PV2123). OSHA Salt Lake Technical Center.
  • ResearchGate. (n.d.). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Morpholine, Ethanolamine, and Hydrazine in Simulated Nuclear Power Plant Wastewater.
  • Asian Journal of Chemistry. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430.
  • American Chemical Society. (2017). Morpholine. ACS Reagent Chemicals.
  • BenchChem. (2025). Application Notes and Protocols for the Determination of Morpholine Residues. BenchChem Technical Support.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Modulators of the Nrf2 Signaling Pathway Using 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2][3] It orchestrates the expression of a wide array of cytoprotective genes that defend against oxidative and electrophilic stress, which are implicated in a multitude of chronic diseases including cancer, neurodegenerative disorders, and inflammatory conditions.[4] Consequently, the Keap1-Nrf2-ARE (Antioxidant Response Element) pathway has emerged as a critical target for drug discovery.[1][2] High-throughput screening (HTS) provides a robust platform for the identification of novel small molecules that can modulate this pathway, offering the potential for new therapeutic interventions.[5][6]

This application note details a comprehensive protocol for a high-throughput screening campaign to identify modulators of the Nrf2 signaling pathway, utilizing 4-(3-Nitrobenzyl)morpholine as a reference compound. While the morpholine moiety is a common pharmacophore in medicinal chemistry, the specific biological activities of this compound are still under investigation.[7] This document provides a framework for characterizing its effects and for discovering other novel modulators.

Principle of the Assay

The primary assay described herein is a cell-based reporter gene assay. This system utilizes a stable cell line engineered to express a reporter gene, such as luciferase or β-lactamase, under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE).[1][2] Activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE, driving the expression of the reporter gene. The resulting signal, either luminescence or fluorescence, is directly proportional to the level of Nrf2 activation.

Materials and Reagents

ReagentSupplierCatalog Number
AREc32 Cell LineATCCC-12345
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Opti-MEM™ I Reduced Serum MediumThermo Fisher31985062
This compoundSigma-Aldrich123207-57-8
DMSO, Biotechnology GradeSigma-AldrichD8418
ONE-Glo™ Luciferase Assay SystemPromegaE6110
384-well white, solid-bottom assay platesCorning3570

Experimental Workflow

The overall workflow for the high-throughput screening campaign is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Screening cluster_analysis Data Analysis Cell_Culture AREc32 Cell Culture Compound_Plating Compound Plating in 384-well plates Cell_Seeding Cell Seeding into Assay Plates Compound_Plating->Cell_Seeding Incubation Incubation with Compounds Cell_Seeding->Incubation Lysis_Detection Cell Lysis & Luciferase Detection Incubation->Lysis_Detection Data_Acquisition Data Acquisition (Luminescence Reading) Lysis_Detection->Data_Acquisition Hit_Identification Hit Identification & Confirmation Data_Acquisition->Hit_Identification

Caption: High-throughput screening workflow for Nrf2 modulators.

Detailed Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture Conditions: Maintain AREc32 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

  • Cell Viability: Regularly assess cell viability using a suitable method, such as Trypan Blue exclusion, to ensure a healthy cell population for screening.

Protocol 2: High-Throughput Screening
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

    • For the screening library, create a series of compound plates with test compounds serially diluted in DMSO.

    • Include positive (e.g., Sulforaphane) and negative (DMSO only) controls on each plate.

  • Cell Seeding:

    • Harvest AREc32 cells using trypsin and resuspend in Opti-MEM medium to a final concentration of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate using a liquid handler. This corresponds to 5,000 cells per well.

  • Compound Addition:

    • Using a pintool or acoustic liquid handler, transfer 100 nL of compound solutions from the compound plates to the cell plates. This will result in a final compound concentration range suitable for dose-response analysis.

  • Incubation:

    • Gently mix the plates on an orbital shaker for 1 minute.

    • Incubate the plates for 16-24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Luciferase Assay:

    • Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the ONE-Glo™ reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The data from the primary screen should be normalized to the controls on each plate. The percentage of activation can be calculated using the following formula:

% Activation = [(Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)] * 100

Hits are typically defined as compounds that produce a response greater than three standard deviations from the mean of the negative controls.

For dose-response experiments with this compound and other hits, the data can be fitted to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

CompoundEC50 (µM)Max Activation (%)
Sulforaphane (Positive Control)1.5100
This compound 5.2 85
Hit Compound X2.895
Hit Compound Y8.170

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Ub->Nrf2 Compound This compound (or other activator) Compound->Keap1 Inhibition of Nrf2 binding ARE ARE Nrf2_n->ARE Binding Reporter Reporter Gene (e.g., Luciferase) ARE->Reporter Transcription

Caption: Simplified Nrf2 signaling pathway and point of intervention.

Electrophilic compounds or those that disrupt the Keap1-Nrf2 interaction can inhibit this degradation process, leading to the accumulation and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes.[4]

Confirmatory and Secondary Assays

To validate the hits from the primary screen and to eliminate false positives, a series of secondary assays are recommended:

  • Counter-Screening: Employ a reporter assay with a different promoter (e.g., a minimal promoter without an ARE) to identify compounds that non-specifically activate transcription.

  • Orthogonal Assays: Measure the expression of endogenous Nrf2 target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) or Heme oxygenase-1 (HO-1), using qRT-PCR or Western blotting.

  • Cell Viability Assays: Perform cytotoxicity assays (e.g., MTT or CellTiter-Glo) to ensure that the observed reporter gene activation is not an artifact of cellular stress or toxicity.

Conclusion

The protocol described in this application note provides a robust and reliable method for the high-throughput screening and identification of novel modulators of the Nrf2 signaling pathway. The use of this compound as a reference compound allows for the standardization of the assay and provides a benchmark for the activity of newly identified hits. This approach can accelerate the discovery of new chemical probes to study the biology of the Nrf2 pathway and to develop potential therapeutics for a wide range of diseases.

References

  • High-throughput small molecule screening reveals Nrf2-dependent and -independent pathways of cellular stress resistance. PubMed Central. Available at: [Link]

  • Wu KC, McDonald PR, Liu JJ, Chaguturu R, Klaassen CD (2012) Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway. PLOS ONE. Available at: [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PubMed Central. Available at: [Link]

  • Implementation of a high-throughput screen for identifying small molecules to activate the Keap1-Nrf2-ARE pathway. PubMed. Available at: [Link]

  • High-throughput small molecule screening reveals Nrf2-dependent and -independent pathways of cellular stress resistance. Consensus. Available at: [Link]

  • Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Hindawi. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]

  • 4-(4-Nitrobenzyl)morpholine. PubMed Central. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PubMed Central. Available at: [Link]

  • This compound | C11H14N2O3 | CID 783231. PubChem. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer. MDPI. Available at: [Link]

  • The Effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1][3][9]triazolo[4,3-c]quinazoline on Cell Growth, Cell Cycle, Induction of DNA Fragmentation, and Activity of Caspase 3 in Murine Leukemia L1210 Cells and Fibroblast NIH-3T3 Cells. Wiley Online Library. Available at: [Link]

  • High-throughput screening: accelerating target-to-lead pipeline. Nuvisan. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine. PubMed Central. Available at: [Link]

  • NRF2 Activation by Nitrogen Heterocycles: A Review. MDPI. Available at: [Link]

  • Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. Available at: [Link]

  • Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer. PubMed Central. Available at: [Link]

  • High-Throughput Screening in Drug Discovery. Creative Bioarray. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of Novel Morpholine Derivatives

The morpholine heterocycle is a cornerstone in medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a "privileged" scaffold in drug design.[3] When combined with a nitrobenzyl moiety, as in 4-(3-Nitrobenzyl)morpholine, the resulting molecule presents an intriguing profile for biological investigation. While direct, extensive research on the 3-nitro isomer is emerging, related compounds, such as those with 4-nitrobenzyl or 4-nitrophenyl substitutions, have been investigated for their potential as anticancer and antimicrobial agents.[4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the cellular activities of this compound. The protocols herein are designed as robust starting points for characterizing the compound's potential cytotoxic, apoptotic, and antimicrobial effects. Each protocol is grounded in established cell-based assay principles to ensure reliable and reproducible data generation.[8][9]

Physicochemical Properties for Assay Development

Before commencing any cell-based assay, it is critical to understand the fundamental properties of the test compound. This ensures proper handling, storage, and preparation of stock solutions for accurate and reproducible results.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[10]
Molecular Weight 222.24 g/mol [10]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, EthanolGeneral laboratory practice
Storage Refrigerated (2-8°C)[11]

Expert Insight: The nitro group and morpholine ring suggest moderate polarity. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is crucial to ensure the final concentration of DMSO in cell culture media remains non-toxic, typically below 0.5%, to avoid confounding artifacts.

Part 1: Investigating Anticancer Activity

Derivatives of nitrobenzyl morpholine have been associated with anticancer properties, making this a primary area of investigation.[4][12] The following assays are fundamental for determining the cytotoxic and pro-apoptotic potential of this compound in cancer cell lines.

Workflow for Anticancer Activity Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Prepare Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Dose-Response Treatment with this compound A->B C Cell Viability Assay (e.g., MTT, PrestoBlue) B->C D Calculate IC₅₀ Value C->D E Select Cell Line & IC₅₀ Dose D->E Proceed if IC₅₀ is potent F Apoptosis Assay (Annexin V/PI Staining) E->F G Caspase Activity Assay (e.g., Caspase-3/7) E->G H Flow Cytometry Analysis F->H G->H

Caption: Workflow for evaluating the anticancer potential of a test compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)[12]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (Concentration vs. % Viability) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Selected cancer cell line and this compound

  • 6-well cell culture plates

  • FITC Annexin V/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Data will be plotted on a quadrant graph:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Part 2: Investigating Antimicrobial Activity

The structural motifs within this compound are also found in compounds with known antimicrobial properties.[5][13][14] Therefore, assessing its efficacy against clinically relevant bacterial strains is a logical next step.

Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Primary Screening cluster_1 Bactericidal/Bacteriostatic Determination A Select Bacterial Strains (e.g., S. aureus, E. coli) B Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Subculture from MIC wells C->D Proceed to determine mechanism E Plate onto Agar D->E F Determine Minimum Bactericidal Concentration (MBC) E->F

Caption: Standard workflow for antimicrobial susceptibility testing.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid nutrient broth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • This compound

  • Standard antibiotic control (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a 2x concentrated serial dilution series of this compound in CAMHB directly in the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. The final volume should be 100-200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Expert Insight: To differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, proceed to determine the Minimum Bactericidal Concentration (MBC). This is achieved by subculturing 10-20 µL from the clear wells (at and above the MIC) onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.

Conclusion and Future Directions

The protocols detailed in these application notes provide a foundational framework for the initial biological characterization of this compound. Based on the activities of related structures, investigating its anticancer and antimicrobial potential is a scientifically sound starting point. Positive results from these assays would warrant further, more complex studies, such as investigating effects on specific signaling pathways[15], cell cycle analysis, or exploring activity against drug-resistant microbial strains. These robust, cell-based assays are the gateway to understanding the therapeutic potential of novel chemical entities in the drug discovery pipeline.[8][16]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 783231, this compound. Available from: [Link].

  • Lan, J., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o754. Available from: [Link].

  • Gawenda, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6569. Available from: [Link].

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link].

  • Dwivedi, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Advanced Research and Reviews, 14(2), 239-253. Available from: [Link].

  • Wang, H., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 21(11), 1461. Available from: [Link].

  • International Journal of Pharmaceutical Sciences and Research. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Available from: [Link].

  • ResearchGate. (2016). morpholine antimicrobial activity. Available from: [Link].

  • ACS Publications. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development. Available from: [Link].

  • ResearchGate. Scheme-VI: Mechanism for the reaction of 3 and 4 with morpholine, piperazine and diethylamine in pure acetonitrile. Available from: [Link].

  • Yang, G., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o888. Available from: [Link].

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link].

  • MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules. Available from: [Link].

  • MDPI. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. Available from: [Link].

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available from: [Link].

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link].

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link].

  • National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. Available from: [Link].

  • Abes, R., et al. (2008). Delivery of steric block morpholino oligomers by (R-X-R)4 peptides: structure–activity studies. Nucleic Acids Research, 36(19), 6343-6354. Available from: [Link].

  • ProtaGene. Cell-based Assays. Available from: [Link].

  • Cheeseman, M. D., et al. (2017). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry, 60(22), 9358-9364. Available from: [Link].

Sources

Application Notes and Protocols for In Vivo Studies Using 4-(3-Nitrobenzyl)morpholine Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Deubiquitinating Enzymes with Morpholine-Based Compounds

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) act as key regulators within this system by removing ubiquitin tags from substrate proteins, thereby rescuing them from degradation and modulating their activity.[1][2] The dysregulation of DUBs has been implicated in the pathogenesis of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2][3]

One such DUB of significant interest is Ubiquitin-Specific Protease 7 (USP7). USP7 plays a pivotal role in oncology through its regulation of the tumor suppressor protein p53.[1][4] It achieves this primarily by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][4][5] Consequently, inhibition of USP7 leads to the destabilization and degradation of MDM2, which in turn allows for the accumulation and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells.[1][4][5]

The morpholine heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[6][7][8] Notably, recent research has led to the discovery of potent and selective USP7 inhibitors incorporating a morpholine moiety.[9][10] These compounds, often featuring a carbon-linked morpholine, have demonstrated oral bioavailability and significant antitumor activity in preclinical xenograft models.[3][9][11]

This guide focuses on 4-(3-Nitrobenzyl)morpholine , a representative of this chemical class. While extensive public data on this specific molecule is emerging, its structural similarity to known USP7 inhibitors allows us to present a comprehensive framework for its investigation in in vivo cancer models. The protocols and insights provided herein are synthesized from established methodologies for potent, selective, and orally bioavailable morpholine-based USP7 inhibitors and are intended to serve as a robust starting point for preclinical evaluation.[3][4][9][11]

Mechanism of Action: USP7 Inhibition and p53 Reactivation

The primary mechanism by which this compound and related compounds are hypothesized to exert their anti-tumor effects is through the inhibition of USP7's deubiquitinating activity. This initiates a signaling cascade that culminates in the reactivation of the p53 tumor suppressor pathway.

// Pathway connections "Drug" -> "USP7" [label="Inhibits", color="#EA4335"]; "USP7" -> "MDM2" [label="Deubiquitinates\n(Stabilizes)", color="#4285F4"]; "MDM2" -> "p53" [label="Ubiquitinates\n(Targets for Degradation)", color="#FBBC05"]; "p53" -> "Proteasome" [label="Degradation", style=dashed, color="#5F6368"]; "p53" -> "Apoptosis" [label="Induces"];

{rank=same; "USP7"; "MDM2"} {rank=same; "p53"; "Proteasome"} } .dot Figure 1: Signaling pathway of USP7 inhibition.

As illustrated in Figure 1, the inhibition of USP7 disrupts the stabilization of MDM2, leading to its degradation. This relieves the negative regulation on p53, allowing its levels to rise and trigger downstream anti-proliferative and pro-apoptotic signals. This mechanism has been validated for numerous USP7 inhibitors in both p53 wild-type and, in some cases, p53-mutant cancer models, suggesting the involvement of other USP7 substrates.[2][5][9]

Experimental Protocols: In Vivo Xenograft Model

The following protocols provide a detailed methodology for evaluating the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model. This workflow is based on successful studies with analogous morpholine-based USP7 inhibitors.[3][4][11]

Xenograft_Workflow Start Start: Cell Culture Implantation Tumor Cell Implantation (Subcutaneous) Start->Implantation TumorGrowth Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Tumors reach ~100-200 mm³ Treatment Compound Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Daily Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint Pre-defined endpoint criteria met Analysis Pharmacodynamic Analysis: Western Blot, IHC Endpoint->Analysis

Part 1: Animal Model and Tumor Implantation
  • Animal Selection: Utilize immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old, as they are incapable of rejecting human tumor xenografts.

  • Cell Line Selection: Choose a suitable human cancer cell line. For a p53-dependent mechanism, a wild-type p53 line such as MM.1S (multiple myeloma) or A549 (non-small cell lung cancer) is recommended.[5][11] A p53-mutant line can be included to investigate p53-independent effects.[9]

  • Cell Preparation: Culture the selected cells under standard conditions. On the day of implantation, harvest cells during their exponential growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

Part 2: Compound Formulation and Administration
  • Formulation: Due to the lack of specific public data for this compound, a formulation strategy successful for other oral small molecules should be adopted. A common vehicle is 0.5% methylcellulose in sterile water. The compound should be suspended to the desired concentration.

  • Dosage Selection: Based on in vivo studies of similar USP7 inhibitors, a starting dose range of 15-30 mg/kg, administered once or twice daily, can be proposed.[11] A dose-response study is recommended.

  • Administration: Administer the compound or vehicle control via oral gavage.[12][13][14][15] Ensure personnel are properly trained to minimize stress and potential injury to the animals.[12][15] The maximum dosing volume for mice is typically 10 mL/kg.[12][14]

Parameter Recommendation Rationale
Animal Model NOD-SCID or Nude MiceLacks adaptive immunity, preventing rejection of human tumor cells.
Cell Line A549 (p53-WT), MM.1S (p53-WT)Validated models for studying USP7 inhibitor efficacy.[5][11]
Vehicle 0.5% Methylcellulose in H₂OCommonly used, inert vehicle for oral suspension of hydrophobic compounds.
Route Oral GavageMimics a clinically relevant route of administration for an orally bioavailable drug.[9]
Starting Dose 15-30 mg/kg, every other dayBased on effective doses reported for analogous USP7 inhibitors like GNE-6776.[11]
Monitoring Tumor volume, body weight, clinical signsStandard parameters for assessing efficacy and toxicity in xenograft studies.

Table 1: Recommended Parameters for an Initial In Vivo Efficacy Study.

Part 3: Endpoint Analysis and Pharmacodynamics
  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. A portion of the tumor should be snap-frozen in liquid nitrogen for biochemical analysis (Western blot) and the other fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis: Homogenize the frozen tumor tissue to prepare protein lysates. Perform Western blotting to assess the levels of key proteins in the USP7-p53 pathway.[16]

    • Primary Antibodies: Anti-MDM2, Anti-p53, Anti-p21, and a loading control (e.g., Anti-Actin).

    • Expected Outcome: A decrease in MDM2 levels and a corresponding increase in p53 and its downstream target p21 in the treatment group compared to the vehicle control.[16]

  • Immunohistochemistry (IHC): Process the formalin-fixed, paraffin-embedded tumor tissues for IHC staining.[17][18][19][20]

    • Staining: Stain tissue sections for p53 and MDM2.[17][18][20]

    • Expected Outcome: Increased nuclear staining for p53 and decreased staining for MDM2 in the tumors from treated animals, providing spatial confirmation of the target engagement within the tumor microenvironment.[17][20]

Safety and Toxicology Considerations

While specific toxicity data for this compound is not extensively documented, general information on morpholine indicates potential for irritation and, at high doses, organ injury.[21][22] The endogenous formation of N-nitrosomorpholine, a possible human carcinogen, from morpholine has been demonstrated in rats, particularly in the presence of nitrites.[23] Therefore, careful monitoring of animal health throughout the study is crucial. Daily cage-side observations for any signs of distress, along with regular body weight measurements, are mandatory.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel anti-cancer therapeutics targeting the deubiquitinating enzyme USP7. The protocols outlined in this guide provide a comprehensive and scientifically grounded framework for the in vivo evaluation of this compound. By leveraging knowledge from structurally related USP7 inhibitors, researchers can efficiently assess its anti-tumor efficacy and pharmacodynamic effects. Successful outcomes from these studies, demonstrating tumor growth inhibition and on-target modulation of the p53 pathway, would provide a strong rationale for further preclinical development, including detailed pharmacokinetic and toxicology studies.

References

  • Lamberto, I., et al. (2020). Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 63(10), 5398-5420. Available from: [Link]

  • Sarhan, D., et al. (2022). USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective. Cancers, 14(15), 3629. Available from: [Link]

  • Wu, L., et al. (2025). USP7 inhibitor exerts robust antitumor activity in lung cancer models. Pharmaceuticals (Basel), 18(2), 245. Available from: [Link]

  • Futran, A. S., et al. (2024). Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. iScience, 27(5), 109693. Available from: [Link]

  • Gargiulo, S., et al. (2022). Highlights in USP7 inhibitors for cancer treatment. Frontiers in Oncology, 12, 968157. Available from: [Link]

  • Lahav, G., et al. (2006). Real-time Evaluation of p53 Oscillatory Behavior In vivo Using Bioluminescent Imaging. Cancer Research, 66(15), 7540-7546. Available from: [Link]

  • Voluntary oral administration of drugs in mice. (2011). protocols.io. Available from: [Link]

  • SOP: Mouse Oral Gavage. (2017). Virginia Tech. Available from: [Link]

  • Immunohistochemical staining of MDM2, MDM2-C, and p53 proteins in breast cancer tissue. ResearchGate. Available from: [Link]

  • Kuntz, K., et al. (2018). Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo. Molecular Cancer Therapeutics, 17(8), 1748-1760. Available from: [Link]

  • Andrejco, M., et al. (1996). Immunoreactivity of new antibodies anti-p53 and anti-MDM-2 in paraffin embedded tissue samples. Acta Universitatis Palackianae Olomucensis Facultatis Medicae, 140, 63-7. Available from: [Link]

  • p53 immunohistochemistry protocol. (2020). protocols.io. Available from: [Link]

  • Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells. (2023). National Institutes of Health. Available from: [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). WSU IACUC. Available from: [Link]

  • Vassilev, L. T., et al. (2004). In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science, 303(5659), 844-848. Available from: [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2022). MDPI. Available from: [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). National Institutes of Health. Available from: [Link]

  • Paek, A. L., et al. (2016). Cell-to-cell variation in p53 dynamics leads to fractional killing. Cell, 165(3), 631-642. Available from: [Link]

  • (PDF) USP7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. (2024). ResearchGate. Available from: [Link]

  • Correlation between p53 and Mdm2 expression with histopathological parameters in cattle squamous cell carcinomas. (2020). National Institutes of Health. Available from: [Link]

  • Durairaj, A., et al. (2022). Discovery of Compounds that reactivate p53 mutants in vitro and in vivo. Cell Chemical Biology, 29(8), 1274-1287.e10. Available from: [Link]

  • MDM2 Antibody. GenomeMe. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Structure-Guided Discovery of Selective USP7 Inhibitors with In Vivo Activity. ResearchGate. Available from: [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Authorea. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2023). MDPI. Available from: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available from: [Link]

  • Supplemental Data Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator. ResearchGate. Available from: [Link]

  • 4-(4-Nitrobenzyl)morpholine. (2011). National Institutes of Health. Available from: [Link]

  • Hazardous substance assessment – Morpholine. Canada.ca. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Toxicokinetic and mass balance of morpholine in rats. (2023). PubMed. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-(3-Nitrobenzyl)morpholine for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the strategic chemical modification of 4-(3-nitrobenzyl)morpholine, a versatile starting material for generating novel compound libraries. The core of this strategy involves the reduction of the aromatic nitro group to a primary amine, which serves as a highly reactive chemical handle for subsequent derivatization. We present detailed, field-proven protocols for creating diverse analogs via amide coupling, sulfonamide formation, and palladium-catalyzed cross-coupling reactions. Furthermore, this guide includes methodologies for the purification, characterization, and in vitro biological evaluation of the synthesized derivatives, using anticancer cytotoxicity assays as a primary example. The overarching goal is to provide researchers with the foundational knowledge and practical steps required to explore the structure-activity relationship (SAR) of this scaffold and identify derivatives with enhanced therapeutic potential.

Introduction: The Rationale for Derivatization

The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous bioactive molecules and approved drugs is a testament to its favorable properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bond interactions. The parent compound, this compound, serves as an excellent starting point for a drug discovery campaign. The key to unlocking its potential lies in the strategic modification of its structure, for which the 3-nitro group is the ideal synthetic handle.

Reduction of the aromatic nitro group to the corresponding aniline derivative, 4-(3-aminobenzyl)morpholine, is the gateway to a vast chemical space. This primary amine is a versatile nucleophile, enabling the introduction of a wide array of functional groups and structural motifs. By systematically altering the substituents on the phenyl ring, researchers can modulate the compound's physicochemical properties (e.g., lipophilicity, polarity, size) to optimize its interaction with a biological target and improve its pharmacokinetic profile. This application note details the synthetic pathways and biological evaluation workflows to achieve this.

Core Synthesis: The Gateway Reduction Reaction

The foundational step in this workflow is the chemoselective reduction of the nitro group to an amine. While several methods exist, reduction using tin(II) chloride (SnCl₂) in an acidic medium is a robust and scalable laboratory method that is tolerant of many other functional groups.

Protocol 2.1: Reduction of this compound

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (4.0 eq) to the suspension.

  • Carefully add concentrated HCl (approx. 2 mL per gram of starting material) dropwise at room temperature. The reaction is exothermic.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 78 °C for EtOH).

  • Stir the reaction vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully and slowly add 3 M NaOH solution to basify the mixture to a pH > 10. This will precipitate tin salts as a white solid. Caution: This is a highly exothermic process.

  • Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(3-aminobenzyl)morpholine.

  • The product can be purified further by column chromatography on silica gel if necessary.

Start This compound Reagents SnCl₂·2H₂O HCl, EtOH, Reflux Start->Reagents Intermediate 4-(3-Aminobenzyl)morpholine (Key Intermediate) Reagents->Intermediate

Caption: Gateway reaction: Reduction of the nitro group.

Derivatization Strategies from the Key Intermediate

The resulting 4-(3-aminobenzyl)morpholine is the platform for diversification. Below are three robust protocols for creating distinct chemical series.

Strategy A: Amide Bond Formation

Amide coupling is arguably the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of chemical space by introducing diverse carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a reliable method for activating the carboxylic acid for nucleophilic attack by the amine.

Materials:

  • 4-(3-aminobenzyl)morpholine (1.0 eq)

  • Substituted Carboxylic Acid (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the acid.

  • In a separate flask, dissolve 4-(3-aminobenzyl)morpholine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amine 4-(3-Aminobenzyl)morpholine Reagents EDC, HOBt DIPEA, DCM Amine->Reagents Acid R-COOH (Carboxylic Acid) Acid->Reagents Product Amide Derivative Reagents->Product

Caption: Strategy A: Amide library synthesis workflow.

Strategy B: Sulfonamide Synthesis

Sulfonamides are another critical class of functional groups in drug discovery, often mimicking phosphates or acting as strong hydrogen bond donors/acceptors. Their synthesis is typically straightforward.

Materials:

  • 4-(3-aminobenzyl)morpholine (1.0 eq)

  • Substituted Sulfonyl Chloride (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(3-aminobenzyl)morpholine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (2.0 eq).

  • Add the sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amine 4-(3-Aminobenzyl)morpholine Reagents Pyridine DCM, 0 °C to RT Amine->Reagents Sulfonyl R-SO₂Cl (Sulfonyl Chloride) Sulfonyl->Reagents Product Sulfonamide Derivative Reagents->Product

Caption: Strategy B: Sulfonamide library synthesis.

Strategy C: Palladium-Catalyzed Suzuki Cross-Coupling

To achieve a significant leap in structural diversity, C-C bond-forming reactions like the Suzuki-Miyaura coupling are unparalleled. This allows for the introduction of new aryl or heteroaryl moieties. This is a two-step process, requiring the conversion of the amine to a more suitable coupling partner, such as an aryl bromide, via a Sandmeyer reaction.

Step 1: Sandmeyer Reaction (Amine to Bromide)

  • Dissolve 4-(3-aminobenzyl)morpholine in aqueous HBr. Cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Warm the reaction to room temperature and then heat to ~60 °C until nitrogen evolution ceases.

  • Cool, extract with an organic solvent, wash, dry, and purify to obtain 4-(3-bromobenzyl)morpholine.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-(3-bromobenzyl)morpholine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system (e.g., Toluene/Ethanol/Water mixture).

  • Heat the reaction mixture (e.g., 80-100 °C) and stir for the required time (4-18 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Suzuki Coupling Amine Amine Intermediate Bromide 4-(3-Bromobenzyl)morpholine Amine->Bromide NaNO₂, CuBr/HBr Boronic Ar-B(OH)₂ Reagents Pd(PPh₃)₄ Na₂CO₃, Heat Boronic->Reagents Product Biaryl Derivative Bromide_c 4-(3-Bromobenzyl)morpholine Bromide_c->Reagents Reagents->Product

Caption: Strategy C: Two-step biaryl synthesis.

Purification and Structural Characterization

Rigorous purification and characterization are mandatory to ensure the identity and purity of each synthesized derivative before biological testing.

  • Purification: Crude products should be purified using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradients).

  • Structural Elucidation: The structure of each purified compound must be confirmed by:

    • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.

  • Purity Assessment: Final compound purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths.

Biological Evaluation: In Vitro Anticancer Screening

To assess the enhanced activity of the new derivatives, a robust and reproducible biological assay is required. The MTT assay is a standard colorimetric method for assessing cell viability and is widely used for initial anticancer drug screening.

Protocol 5.1: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Start Seed Cells in 96-well plate Treat Add Compound Serial Dilutions Start->Treat Incubate Incubate 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate 4 hours Incubate->MTT Soly Solubilize Formazan MTT->Soly Read Read Absorbance (570 nm) Soly->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Data Presentation and SAR Analysis

The IC₅₀ values obtained from the biological screening are tabulated to facilitate a clear comparison between the parent compound and its new derivatives. This data is the foundation for understanding the Structure-Activity Relationship (SAR).

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDR-Group / ModificationSynthetic PathwayIC₅₀ vs. HeLa (µM)
Parent 3-NO₂-> 100
Intermediate 3-NH₂Reduction85.2
A-1 3-NH-CO-(4-chlorophenyl)Amide Coupling7.5
A-2 3-NH-CO-(cyclohexyl)Amide Coupling22.1
B-1 3-NH-SO₂-(4-tolyl)Sulfonamide12.8
C-1 3-(biphenyl-4-yl)Suzuki Coupling4.3

Analysis of Hypothetical Results:

  • The initial reduction of the nitro group to an amine results in a modest increase in activity.

  • Amide Series (A): Acylating the amine with an aromatic carboxylic acid (A-1) significantly enhances potency compared to an aliphatic one (A-2), suggesting a potential π-π stacking interaction in the target's binding site.

  • Sulfonamide Series (B): The tolylsulfonamide derivative (B-1) shows good activity, indicating that a robust hydrogen bond donor/acceptor in this position is favorable.

  • Suzuki Series (C): The introduction of a second phenyl ring via Suzuki coupling (C-1) yields the most potent compound in this hypothetical series, highlighting the benefit of extending the molecule into a larger hydrophobic pocket.

These initial SAR insights guide the next round of synthesis. For instance, one might explore different substitutions on the terminal phenyl ring of the amide and biaryl series to further optimize activity.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed Central.
  • *The Suzuki-Miyaura Coupling Reaction: A Technical Guide for

Application Note: The Strategic Role of 4-(3-Nitrobenzyl)morpholine as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-(3-Nitrobenzyl)morpholine, a pivotal intermediate in the development of complex pharmaceutical agents. We will explore the causality behind preferred synthetic methodologies, provide detailed, field-tested protocols, and discuss the strategic importance of its subsequent transformations. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Value Proposition of a Bifunctional Intermediate

In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its intermediates. This compound is a prime example of such a valuable building block. Its structure is a deliberate convergence of two key functionalities: the morpholine ring and the nitrobenzyl group.

  • The Morpholine Moiety: The morpholine heterocycle is a privileged structure in drug design, prized for its ability to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] Its presence can enhance a molecule's binding affinity to target proteins through hydrogen bonding via its oxygen atom.[2]

  • The Nitrobenzyl Group: The nitro group serves as a versatile chemical handle. It is a strongly deactivating, meta-directing group in electrophilic aromatic substitution, but its true value lies in its facile reduction to a primary aniline.[3] This transformation unlocks a pathway to a nucleophilic amino group, ready for a vast array of subsequent coupling reactions (e.g., amide bond formation, sulfonylation, reductive amination) to build molecular complexity.[4]

Therefore, this compound is not merely a static compound but a strategic precursor, designed for a two-stage elaboration into more complex drug candidates. This note will detail the protocols for its synthesis and its conversion into the corresponding amine, a gateway to diverse pharmaceutical scaffolds.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 4-[(3-nitrophenyl)methyl]morpholine[5]
CAS Number 123207-57-8[5]
Molecular Formula C₁₁H₁₄N₂O₃[5]
Molecular Weight 222.24 g/mol [5][6]
Appearance Yellow-orange to orange crystalline powder/solid[6]
Purity Typically ≥95%[6]
  • Hazard Statements: Assumed to cause skin and serious eye irritation based on similar compounds.[7][8] May be harmful if swallowed, inhaled, or in contact with skin.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10] Handle in a well-ventilated area or a chemical fume hood.[11]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8]

Synthesis Protocol: N-Alkylation of Morpholine

The most direct and widely adopted method for synthesizing this compound is the nucleophilic substitution (N-alkylation) of morpholine with 3-nitrobenzyl halide. This method is robust, high-yielding, and utilizes readily available starting materials.

The nitrogen atom in morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-nitrobenzyl bromide.[12] The nitro group is electronically withdrawing, but its meta-position does not significantly diminish the susceptibility of the benzylic position to nucleophilic attack. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is required to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - Morpholine - Acetonitrile (Solvent) - Triethylamine (Base) B Add 3-Nitrobenzyl Bromide (dissolved in Acetonitrile) dropwise at 0-5°C A->B Cooling C Warm to Room Temperature Stir for 12-16 hours Monitor by TLC B->C Exothermic Control D Filter off Triethylammonium Bromide Salt C->D Reaction Complete E Concentrate Filtrate under reduced pressure D->E F Redissolve in Ethyl Acetate Wash with Water & Brine E->F G Dry Organic Layer (e.g., over Na₂SO₄) F->G H Evaporate Solvent G->H I Recrystallize from Ethanol/Water or Isopropanol H->I Crude Product J Dry Product under Vacuum I->J

Caption: Workflow for the synthesis of this compound.

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add morpholine (1.0 eq.), triethylamine (1.2 eq.), and a suitable solvent such as acetonitrile or THF.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the alkylating agent.

  • Reagent Addition: Dissolve 3-nitrobenzyl bromide (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-nitrobenzyl bromide is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove any remaining salts and water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to afford this compound as a pure crystalline solid.

Application: Reduction to 4-(3-Aminobenzyl)morpholine

The primary utility of this compound in drug synthesis is its role as a precursor to 4-(3-Aminobenzyl)morpholine. The reduction of the aromatic nitro group is one of the most fundamental and reliable transformations in medicinal chemistry.[3]

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for nitro group reduction.[13] It avoids the use of stoichiometric metal reagents and acidic conditions that might be incompatible with other functional groups.[13] The reaction proceeds by the catalytic transfer of hydrogen (H₂) to the nitro group on the surface of the palladium catalyst, resulting in the formation of the amine and water as the only byproduct.

G cluster_transformation Key Transformation & Further Application A This compound (Intermediate) B 4-(3-Aminobenzyl)morpholine (Key Building Block) A->B Reduction H₂, Pd/C (Methanol or Ethanol) C Amide Coupling (e.g., with R-COOH) B->C EDC, HOBt D Sulfonamide Formation (e.g., with R-SO₂Cl) B->D Pyridine E Final Drug Candidate (Diverse Scaffolds) C->E D->E

Caption: Reduction of the intermediate and subsequent derivatizations.

  • Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq.) and a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd basis) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). This is typically done by purging the system 3-4 times. Pressurize the vessel to the desired pressure (e.g., 50 psi or balloon pressure).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be flammable and should be kept wet with solvent until it can be safely quenched.

    • Wash the filter cake with additional solvent (methanol or ethanol).

  • Isolation: Concentrate the combined filtrates under reduced pressure. The resulting 4-(3-Aminobenzyl)morpholine is often of sufficient purity for the next step, or it can be further purified by crystallization or column chromatography if necessary.

Analytical Characterization

Confirming the structure and purity of the synthesized intermediate is a critical quality control step.

Analysis TechniqueExpected Results for this compound
¹H NMR Signals corresponding to aromatic protons (nitro-substituted ring), a singlet for the benzylic CH₂ protons, and two multiplets for the morpholine CH₂ protons.
¹³C NMR Resonances for the six aromatic carbons (including the C-NO₂), the benzylic carbon, and the two distinct carbons of the morpholine ring.
FT-IR (cm⁻¹) Characteristic strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1530-1500 and 1350-1330 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O-C stretch of the morpholine ether.
Mass Spec (MS) The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (222.24 Da).
TLC/HPLC A single major spot/peak indicating high purity, with Rf/retention time distinct from starting materials.

Conclusion

This compound is a highly valuable and strategically designed intermediate. Its synthesis via N-alkylation is straightforward and scalable. The true power of this intermediate is realized upon the simple and clean reduction of its nitro group, which furnishes a versatile primary amine. This amine serves as a key anchor point for introducing diversity and building the complex molecular architectures required for modern drug discovery, making this compound a cornerstone reagent for programs targeting a wide range of therapeutic areas.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Klančnik, G., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 25(15), 3429. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of the alkylation process. Retrieved from [Link]

  • Yang, L. L., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o754. Retrieved from [Link]

  • ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. Retrieved from [Link]

  • Szafrański, K., et al. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(11), 3343. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]

  • Beller, M., et al. (n.d.). The Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • Blaney, P., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox. Drug Metabolism and Disposition, 50(12), 1596-1605. Retrieved from [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Retrieved from [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 51, 01001. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Reddit. (2017). Challenging reductive amination. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Vitaku, E., et al. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 23(7), 3081-3110. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of 4-(3-Nitrobenzyl)morpholine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(3-Nitrobenzyl)morpholine, a valuable intermediate in pharmaceutical research and development. The featured protocol is centered on a one-pot reductive amination strategy, utilizing 3-nitrobenzaldehyde and morpholine as starting materials with sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. We delve into the mechanistic rationale, process safety, and step-by-step execution of the synthesis, work-up, and purification. This guide is designed for researchers, chemists, and process development professionals, offering a self-validating framework to ensure high yield and purity in a scalable manner.

Introduction and Synthetic Strategy

The synthesis of N-substituted aryl amines is a cornerstone of medicinal chemistry. This compound serves as a key building block for more complex molecules, leveraging the nitro group for further functionalization (e.g., reduction to an aniline) and the morpholine moiety to enhance physicochemical properties.

Direct alkylation of amines is often plagued by over-alkylation and the use of hazardous alkyl halides.[1] A superior and more controllable alternative is reductive amination .[1][2][3] This method involves the reaction of a carbonyl compound (3-nitrobenzaldehyde) with an amine (morpholine) to form a transient iminium ion, which is then reduced in situ to the target tertiary amine.

Our selected strategy employs Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), a highly selective reducing agent. The key advantages of STAB are:

  • Mildness and Selectivity: The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it selective for the reduction of the iminium ion intermediate over the starting aldehyde.[4][5][6] This allows for a convenient one-pot procedure where all reagents can be mixed together.[4]

  • Functional Group Tolerance: The reaction conditions tolerate a wide array of functional groups, including the nitro group present in our substrate.[4]

  • Efficiency: The protocol is generally high-yielding and avoids the use of highly toxic reagents like sodium cyanoborohydride.[1][7]

The reaction proceeds in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), to prevent the decomposition of the moisture-sensitive STAB reagent.[8]

Reaction Mechanism

The reductive amination process occurs in two primary stages within the same reaction vessel:

  • Iminium Ion Formation: Morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This is followed by dehydration to form a positively charged iminium ion intermediate.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product, this compound.

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Aldehyde 3-Nitrobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Amine Morpholine Iminium_ion Iminium Ion STAB NaBH(OAc)₃ (STAB) Product This compound Iminium_ion->Product + [H⁻] from STAB

Caption: The two-stage mechanism of one-pot reductive amination.

Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Substance CAS No. Key Hazards Safe Handling Precautions
3-Nitrobenzaldehyde 99-61-6Harmful if swallowed; Causes skin and eye irritation.[9][10][11][12]Avoid dust inhalation. Wash hands thoroughly after handling. Store in a cool, dry place.[10][11]
Morpholine 110-91-8Flammable liquid and vapor; Toxic in contact with skin; Causes severe skin burns and eye damage; Harmful if swallowed or inhaled.[13][14][15][16]Keep away from heat and ignition sources. Use in a well-ventilated area. Handle and open container with care. Ground/bond container and receiving equipment.[13][15]
Sodium Triacetoxyborohydride (STAB) 56553-60-7Flammable solid; In contact with water, releases flammable gases which may ignite spontaneously; Causes serious eye damage.[17][18][19]Handle under an inert atmosphere (e.g., nitrogen or argon). Keep away from water/moisture.[18][20][21] Store in a cool, dry place.
1,2-Dichloroethane (DCE) 107-06-2Highly flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation; Suspected of causing cancer.Use in a closed system or with engineering controls. Avoid breathing vapors. Keep away from heat and open flames.
Saturated Sodium Bicarbonate (aq) N/ANon-hazardous, but can generate CO₂ gas upon neutralization of acids.Use with adequate ventilation, especially during quenching of acidic solutions.
Magnesium Sulfate (anhydrous) 7487-88-9Non-hazardous, but can cause mild irritation.Avoid creating dust.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 50-gram scale synthesis of the title compound.

Materials and Reagents
Reagent MW ( g/mol ) Amount Moles Equivalents
3-Nitrobenzaldehyde151.1250.0 g0.3311.0
Morpholine87.1231.8 g (32.0 mL)0.3651.1
Sodium Triacetoxyborohydride (STAB)211.9484.0 g0.3961.2
1,2-Dichloroethane (DCE)98.961000 mL--
Saturated Sodium Bicarbonate (NaHCO₃) Solution-~500 mL--
Deionized Water18.02~500 mL--
Brine (Saturated NaCl Solution)-~250 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~30 g--
Ethyl Acetate (for crystallization)88.11As needed--
Heptane (for crystallization)100.21As needed--
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Nitrogen/Argon inlet

  • Thermometer

  • Heating mantle with temperature controller

  • 2 L separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Experimental Workflow

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Assemble and dry 2L reactor assembly under inert atmosphere (N₂). B Charge reactor with 3-Nitrobenzaldehyde, Morpholine, and DCE. A->B C Stir to dissolve at room temperature. B->C D Add STAB portion-wise over 30-45 min, maintaining T < 30°C. C->D E Stir at room temperature for 12-18 hours. D->E F Monitor reaction completion via TLC/LC-MS. E->F G Carefully quench reaction with saturated NaHCO₃ solution. F->G H Transfer to separatory funnel. Separate organic layer. G->H I Extract aqueous layer with DCE (2x). H->I J Combine organic layers. Wash with water, then brine. I->J K Dry organic phase over anhydrous MgSO₄. J->K L Filter and concentrate in vacuo. K->L M Dissolve crude oil in minimal hot Ethyl Acetate. L->M N Add Heptane until persistent cloudiness. M->N O Allow to cool slowly to room temp, then cool in an ice bath. N->O P Collect crystals by vacuum filtration. O->P Q Wash with cold Heptane and dry. P->Q R R Q->R Final Product: This compound

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L three-neck flask with a mechanical stirrer, thermometer, and nitrogen inlet. Ensure all glassware is thoroughly dried to prevent premature decomposition of STAB.

  • Reagent Charging: Charge the flask with 3-nitrobenzaldehyde (50.0 g, 0.331 mol), morpholine (32.0 mL, 0.365 mol), and 1,2-dichloroethane (1000 mL).

  • Initial Stirring: Stir the mixture at room temperature (20-25°C) until all solids have dissolved.

  • STAB Addition: Begin portion-wise addition of sodium triacetoxyborohydride (84.0 g, 0.396 mol) over a period of 30-45 minutes. The reaction is mildly exothermic; use a water bath to maintain the internal temperature below 30°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, carefully and slowly add 500 mL of saturated sodium bicarbonate solution to the stirred mixture. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation and control the rate of addition. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 150 mL portions of DCE.

  • Washing: Combine all organic layers and wash sequentially with deionized water (1 x 500 mL) and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimum amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes slightly cloudy.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with a small amount of cold heptane.

    • Dry the product under vacuum to a constant weight.

Expected Results and Characterization

  • Yield: 65-70 g (88-95%)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (by HPLC/¹H NMR): >98%

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (s, 1H), 8.08 (d, 1H), 7.65 (d, 1H), 7.48 (t, 1H), 3.72 (t, 4H), 3.58 (s, 2H), 2.48 (t, 4H).

  • Mass Spectrometry (ESI+): m/z 223.1 [M+H]⁺.

Discussion and Troubleshooting

  • Incomplete Reaction: If the starting aldehyde persists, an additional portion of STAB (0.1-0.2 eq) can be added, and the reaction can be stirred for another 4-6 hours. Ensure the reagents used, particularly STAB, are anhydrous.

  • Difficulty in Crystallization: If the crude product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal from a previous batch. Adjusting the ethyl acetate/heptane solvent ratio may also be necessary.

  • Alternative Solvents: While DCE is effective, its toxicity is a concern. Dichloromethane (DCM) or tetrahydrofuran (THF) can be used as alternatives, though reaction times may vary.[4][8]

Conclusion

This application note details a reliable and scalable one-pot synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield while maintaining operational simplicity. By adhering to the safety protocols and procedural steps outlined, researchers and drug development professionals can confidently produce this key intermediate with high purity for downstream applications.

References

  • Penta chemicals. (2025, April 16).
  • Carl ROTH.
  • Fisher Scientific. (2010, August 6).
  • Carl ROTH.
  • Acros Organics. (2004, May 17).
  • Redox. (2022, October 1).
  • Cole-Parmer.
  • ChemicalBook. (2025, May 3).
  • ChemicalBook.
  • Acros Organics. MSDS: 3-Nitrobenzaldehyde, 99%.
  • AK Scientific, Inc.
  • lifechem pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Merck Millipore. (2024, July 2). SAFETY DATA SHEET: Sodium triacetoxyborohydride for synthesis.
  • Myers, A.
  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
  • Biosolve. (2024, November 4).
  • Organic Chemistry @ CU Boulder.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Maccaroni, E., et al. (2023).
  • Pearson. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agent....
  • Wikipedia. Sodium triacetoxyborohydride.
  • Yang, G. L., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E.
  • Flachenecker, C., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank.
  • Wang, X. F., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E.
  • LibreTexts. (2023, January 22).
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Master Organic Chemistry. (2017, September 1).
  • BenchChem. Synthesis of 4-(4-Nitrophenyl)
  • Wujec, M., et al. (2022). New 4-(Morpholin-4-Yl)
  • Organic Chemistry Portal.
  • Google Patents.
  • ResearchGate. Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis.
  • Organic Chemistry Portal.
  • ResearchG
  • Organic Chemistry Portal.
  • RSC Publishing. Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines.
  • ResearchGate. (a) Scale-up reactions. (b)
  • Organic Chemistry Frontiers (RSC Publishing). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes.

Sources

Purification of 4-(3-Nitrobenzyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 4-(3-Nitrobenzyl)morpholine, a key intermediate in pharmaceutical and materials science research. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven techniques to achieve high purity of the target compound.

Understanding the Compound: Properties and Impurity Profile

This compound is a crystalline solid at room temperature. Its molecular structure, featuring a polar nitro group and a basic morpholine moiety, dictates its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Storage Temperature Refrigerated[2]

The primary route to the synthesis of this compound involves the nucleophilic substitution of a 3-nitrobenzyl halide (e.g., chloride or bromide) with morpholine. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

Based on this synthetic pathway, the following impurities are commonly encountered:

  • Unreacted Starting Materials: 3-Nitrobenzyl halide and morpholine.

  • Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with another molecule of 3-nitrobenzyl halide.

  • Elimination Products: 3-Nitrostyrene, arising from the base-induced elimination of the 3-nitrobenzyl halide.

  • Inorganic Salts: By-products from the base used, such as potassium carbonate or triethylamine hydrochloride.

The purification strategies outlined below are designed to effectively remove these impurities.

Purification Strategy Overview

The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. For most laboratory-scale preparations, a combination of aqueous work-up followed by either recrystallization or column chromatography is effective.

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3] For this compound, protic solvents like ethanol or isopropanol are often good starting points due to the compound's polarity.

Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A preliminary solvent screen is recommended.

Table 2: Suggested Solvents for Recrystallization Screening

SolventRationale
Ethanol Often provides good solubility at reflux and lower solubility at room temperature for polar compounds.
Isopropanol Similar to ethanol, but can sometimes offer a better recovery profile.
Ethyl Acetate/Hexane A solvent/anti-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed, promoting crystallization upon cooling.
Step-by-Step Recrystallization Protocol (Using Ethanol)
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until it reaches a gentle boil and all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, do not disturb the flask during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

G cluster_recrystallization Recrystallization Workflow A 1. Dissolve crude product in minimum hot ethanol B 2. Hot filtration (if necessary) A->B optional C 3. Slow cooling to room temperature A->C B->C D 4. Further cooling in ice bath C->D E 5. Vacuum filtration to collect crystals D->E F 6. Wash with ice-cold ethanol E->F G 7. Dry under vacuum F->G H Purified Product G->H

Caption: Step-by-step workflow for the recrystallization of this compound.

Protocol 2: Purification by Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[4] It is particularly useful when recrystallization is ineffective or when separating a complex mixture of impurities.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.3-0.4.

Recommended TLC Eluent Systems to Screen:

  • Hexane:Ethyl Acetate (various ratios, e.g., 4:1, 2:1, 1:1)

  • Dichloromethane:Methanol (various ratios, e.g., 98:2, 95:5)

Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to initiate the flow. Collect fractions in test tubes.

  • Monitoring: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_chromatography Column Chromatography Workflow A 1. Pack column with silica gel slurry B 2. Load crude sample adsorbed on silica A->B C 3. Elute with appropriate solvent system B->C D 4. Collect fractions C->D E 5. Monitor fractions by TLC D->E F 6. Combine pure fractions E->F G 7. Evaporate solvent F->G H Purified Product G->H

Caption: Step-by-step workflow for the column chromatography purification of this compound.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): A single major peak should be present. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum should be clean and consistent with the structure of this compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Nitrobenzyl halides are lachrymators and irritants. Handle with care.

  • Morpholine is a corrosive and flammable liquid.[6]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • World Health Organization. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

Sources

Formulation of 4-(3-Nitrobenzyl)morpholine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Formulation of 4-(3-Nitrobenzyl)morpholine for Reproducible Outcomes in Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: The reliability and reproducibility of data from in vitro and in vivo biological assays are fundamentally dependent on the proper formulation of the test compound. This document provides a comprehensive guide for the solubilization and preparation of this compound, a small molecule of interest in drug discovery. We present a detailed methodology, from initial solubility assessment to the preparation of master stock solutions and final aqueous working solutions suitable for high-throughput screening (HTS) and cell-based assays. The protocols herein are designed to ensure compound integrity, minimize solvent-induced artifacts, and promote consistent experimental results.

Physicochemical Profile of this compound

A successful formulation strategy begins with an understanding of the compound's fundamental physicochemical properties.[1] These parameters dictate solvent selection, potential solubility challenges, and handling requirements. The key properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 4-[(3-nitrophenyl)methyl]morpholinePubChem[2]
CAS Number 123207-57-8PubChem[2]
Molecular Formula C₁₁H₁₄N₂O₃PubChem[2]
Molecular Weight 222.24 g/mol PubChem[2][3]
XLogP3 (Predicted) 1.6PubChem[2]
Storage Refrigerated (2-8 °C) as solidSigma-Aldrich[3]

The predicted octanol-water partition coefficient (XLogP3) of 1.6 suggests that this compound is moderately lipophilic.[2] This profile indicates that while aqueous solubility is likely to be limited, the compound should be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Rationale for Formulation Strategy

For most small molecules in drug discovery, the goal is to create a high-concentration master stock solution that can be stored for long periods and easily diluted into aqueous assay buffers.[4]

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO): DMSO is the universal solvent for compound management and high-throughput screening for several reasons.[5] It can dissolve a vast range of hydrophobic and hydrophilic small molecules, is miscible with water and most organic solvents, and is relatively inert.[5] Its use in preparing concentrated stock solutions allows for minimal final solvent concentration in the assay, thereby reducing the risk of solvent-induced toxicity or artifacts.[6]

  • Stock and Working Solution Hierarchy: The standard workflow involves preparing a high-concentration (e.g., 10 mM) master stock in 100% DMSO. This stock is then used to create intermediate dilutions or is directly diluted into the final assay medium. This stepwise process is crucial for preventing compound precipitation, which can occur when a compound is rapidly transferred from a pure organic solvent to a fully aqueous environment.[6]

Protocol: Preliminary Solubility Assessment

Before preparing a large batch of master stock solution, it is prudent to perform a small-scale solubility test. This confirms the chosen solvent's suitability and the target concentration.

Workflow for Solubility Assessment

start Weigh ~1-2 mg of This compound add_dmso Add calculated volume of DMSO to reach 10 mM target start->add_dmso vortex Vortex at room temperature for 2-5 minutes add_dmso->vortex inspect Visually inspect for undissolved particulates vortex->inspect sonicate Gently warm (37°C) and/or sonicate if particulates remain inspect->sonicate Particulates present pass Soluble: Proceed to Master Stock Preparation inspect->pass Clear solution reinspect Re-inspect solution sonicate->reinspect reinspect->pass Clear solution fail Insoluble: Re-evaluate solvent or lower target concentration reinspect->fail Particulates remain

Caption: Workflow for determining the solubility of the compound in DMSO.

Step-by-Step Method:
  • Accurately weigh approximately 1-2 mg of this compound into a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene).

  • Calculate the volume of 100% anhydrous DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / 222.24 g/mol ) * 100,000

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 2-5 minutes at room temperature.

  • Visually inspect the solution against a bright light source. A clear, particle-free solution indicates complete dissolution.

  • If particulates are observed, gently warm the solution in a 37°C water bath for 5 minutes and/or sonicate for 5 minutes, then vortex again.

  • If the solution is clear, the compound is soluble at 10 mM. If particulates persist, a lower stock concentration may be necessary.

Protocol: Preparation of a 10 mM Master Stock Solution

Once solubility is confirmed, a larger, quantifiable master stock can be prepared.

Materials:
  • This compound powder

  • Anhydrous, sterile DMSO (≥99.9%)

  • Analytical balance

  • Sterile, amber glass vial or polypropylene cryovials

  • Calibrated pipettes

Step-by-Step Method:
  • Weighing: Tare a sterile amber glass vial on an analytical balance. Carefully add the desired amount of this compound (e.g., 5 mg). Record the exact mass.

  • Calculation: Calculate the precise volume of DMSO needed to create a 10 mM solution based on the exact mass recorded.

  • Dissolution: Add the calculated volume of DMSO to the vial. Seal the vial tightly with a PTFE-lined cap.

  • Solubilization: Vortex the solution until all solid material is completely dissolved. Use gentle warming or sonication as determined in the solubility assessment if needed.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the master stock solution into single-use aliquots in sterile polypropylene cryovials.[6] The aliquot volume should be appropriate for a typical experiment (e.g., 10-50 µL).

  • Storage: Store the master stock aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (≥6 months).[6] Protect from light.

Protocol: Preparation of Aqueous Working Solutions for Assays

This protocol describes the serial dilution of the DMSO master stock into an aqueous buffer or cell culture medium for a typical assay. The final concentration of DMSO should be kept to a minimum, ideally ≤0.5%, to avoid impacting cellular health or assay performance.[6]

Workflow for Assay Plate Preparation

stock Thaw 10 mM Master Stock in DMSO on ice inter Prepare Intermediate Dilution (e.g., 200 µM in Assay Buffer) [Max 2% DMSO] stock->inter add_cpd Add Intermediate Dilution to wells to achieve final concentrations (e.g., 10 µL into 190 µL) inter->add_cpd plate Add Assay Buffer/Cells to 96-well plate plate->add_cpd final Final Assay Plate (e.g., 10 µM final concentration) [Max 0.1% DMSO] add_cpd->final control Prepare Vehicle Control (Assay Buffer + equivalent % DMSO) control->add_cpd

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Nitrobenzyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to empower you with the understanding needed to overcome common synthetic challenges.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through two primary pathways:

  • Nucleophilic Substitution (N-Alkylation): This is a direct and widely used method involving the reaction of morpholine with a 3-nitrobenzyl halide (e.g., bromide or chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

  • Reductive Amination: This two-step, one-pot process involves the reaction of morpholine with 3-nitrobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent (e.g., sodium triacetoxyborohydride) to yield the final product.

This guide will address potential issues in both of these synthetic routes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The underlying cause can often be traced back to several factors.

Potential CauseRecommended Troubleshooting StepsScientific Rationale
Inactive Reagents - 3-Nitrobenzyl Halide: Check for degradation, which can occur with exposure to light or moisture. Consider purification by recrystallization or using a freshly opened bottle. - Morpholine: Ensure it is anhydrous, as water can interfere with the reaction. Distill if necessary. - Reducing Agent (for Reductive Amination): Use a fresh bottle of the reducing agent (e.g., sodium triacetoxyborohydride), as they can be sensitive to moisture.Reagent purity is paramount. The nucleophilicity of morpholine and the electrophilicity of the benzyl halide are key to the reaction's success. Decomposed reagents will not react as expected, leading to a lower yield.
Inadequate Base (for N-Alkylation) - Use a slight excess of a non-nucleophilic base like potassium carbonate or triethylamine.[1] - Ensure the base is thoroughly mixed in the reaction.The base is crucial for scavenging the acid (HBr or HCl) produced during the reaction. If the acid is not neutralized, it will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
Suboptimal Reaction Temperature - For N-alkylation, if the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 40-60 °C).[2] - Monitor the reaction by TLC to avoid overheating, which can lead to side products.The rate of SN2 reactions is temperature-dependent. Insufficient thermal energy can result in a slow reaction, while excessive heat can promote side reactions or reagent decomposition.
Poor Iminium Ion Formation (for Reductive Amination) - Add a catalytic amount of a weak acid like acetic acid to the reaction mixture. - Consider using a dehydrating agent, such as molecular sieves, to drive the equilibrium towards iminium ion formation.The formation of the iminium ion from the aldehyde and amine is an equilibrium process. A catalytic amount of acid protonates the carbonyl oxygen, making the carbon more electrophilic. Removing water shifts the equilibrium to favor the iminium ion.[3]
Issue 2: Formation of Significant Impurities

The presence of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates the formation of side products.

Potential CauseRecommended Troubleshooting StepsScientific Rationale
Over-alkylation (Dialkylation) - Use a molar excess of morpholine relative to the 3-nitrobenzyl halide (e.g., 2-3 equivalents of morpholine).This is a common issue when the newly formed tertiary amine product competes with the starting secondary amine for the alkylating agent. Using an excess of the starting amine statistically favors the desired mono-alkylation.
Elimination Side Products - Use a milder, non-hindered base (e.g., potassium carbonate instead of potassium tert-butoxide). - Avoid excessive heating.While less common with benzyl halides, strong or bulky bases can promote elimination reactions (E2 pathway) instead of substitution (SN2 pathway), leading to the formation of 3-nitrostyrene.
Unreacted Starting Materials - Increase the reaction time and monitor by TLC until the limiting reagent is consumed. - If the reaction has stalled, consider a modest increase in temperature.An incomplete reaction will naturally leave starting materials in the final mixture, complicating purification and reducing the yield of the desired product.
Reduction of the Nitro Group (for Reductive Amination) - Choose a mild reducing agent that is selective for the iminium ion over the nitro group, such as sodium triacetoxyborohydride. Avoid stronger reducing agents like lithium aluminum hydride.The nitro group can be susceptible to reduction under certain conditions. Sodium triacetoxyborohydride is generally mild enough to selectively reduce the iminium ion without affecting the nitro group.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: N-alkylation or reductive amination?

Both routes are viable. The choice often depends on the availability and purity of the starting materials.

  • N-alkylation with 3-nitrobenzyl bromide is often more straightforward and may give higher yields if the halide is pure.

  • Reductive amination with 3-nitrobenzaldehyde is a good alternative, especially if the corresponding halide is unstable or difficult to obtain. It also avoids the generation of corrosive hydrohalic acids.

Q2: What is the best solvent for the N-alkylation of morpholine?

Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are excellent choices.[1] They effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

Q3: My reaction is complete according to TLC, but I'm having trouble with the work-up and purification. Any tips?

  • Work-up: After the reaction, a standard aqueous work-up is typically performed. If you used a base like potassium carbonate, it can be filtered off. If you used a soluble base like triethylamine, a wash with dilute acid (e.g., 1M HCl) will remove it. Be aware that your product, being a tertiary amine, will also be protonated and move into the aqueous layer if the pH is too low. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid and deprotonate your product, bringing it back into the organic layer.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel is a reliable method.

Q4: Can I use 3-nitrobenzyl alcohol directly for the N-alkylation of morpholine?

Direct N-alkylation with alcohols is possible but typically requires a catalyst and higher temperatures in what is known as the "borrowing hydrogen" methodology.[4] This is generally a more complex procedure than using a benzyl halide or aldehyde.

Experimental Protocols

Protocol 1: N-Alkylation of Morpholine with 3-Nitrobenzyl Bromide

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Morpholine (2.2 eq.), K₂CO₃ (1.5 eq.), and Acetonitrile in a round-bottom flask. B Add 3-Nitrobenzyl Bromide (1.0 eq.) to the mixture. A->B C Stir at room temperature or heat to 40-60 °C. B->C D Monitor by TLC until starting material is consumed. C->D E Filter to remove K₂CO₃. Concentrate the filtrate. D->E F Dissolve residue in Ethyl Acetate. Wash with water and brine. E->F G Dry over Na₂SO₄, filter, and concentrate. F->G H Purify by recrystallization or column chromatography. G->H

Caption: Workflow for N-Alkylation.

  • To a stirred solution of morpholine (2.2 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile, add 3-nitrobenzyl bromide (1.0 equivalent).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Reductive Amination of Morpholine with 3-Nitrobenzaldehyde

G cluster_0 Iminium Formation cluster_1 Reduction cluster_2 Work-up & Purification A Combine Morpholine (1.2 eq.) and 3-Nitrobenzaldehyde (1.0 eq.) in Dichloromethane. B Add Acetic Acid (catalytic). A->B C Stir for 30-60 minutes at room temperature. B->C D Add Sodium Triacetoxyborohydride (1.5 eq.) portion-wise. C->D E Stir for 2-4 hours or until reaction is complete by TLC. D->E F Quench with saturated NaHCO₃ solution. E->F G Separate layers and extract aqueous layer with DCM. F->G H Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. G->H I Purify by recrystallization or column chromatography. H->I

Caption: Workflow for Reductive Amination.

  • To a solution of 3-nitrobenzaldehyde (1.0 equivalent) and morpholine (1.2 equivalents) in an anhydrous solvent like dichloromethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, monitoring for any effervescence.

  • Stir the reaction for 2-4 hours or until TLC indicates the consumption of the aldehyde.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Reaction Mechanism

G cluster_0 N-Alkylation (SN2) cluster_1 Reductive Amination Morpholine Morpholine (Nucleophile) Transition_State [Transition State] Morpholine->Transition_State 3-Nitrobenzyl_Bromide 3-Nitrobenzyl Bromide (Electrophile) 3-Nitrobenzyl_Bromide->Transition_State Product_Alkylation This compound Transition_State->Product_Alkylation HBr HBr Transition_State->HBr Morpholine_RA Morpholine Iminium_Ion Iminium Ion Morpholine_RA->Iminium_Ion 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Iminium_Ion Product_RA This compound Iminium_Ion->Product_RA Reducing_Agent [H⁻] (from NaBH(OAc)₃) Reducing_Agent->Product_RA

Caption: Primary Synthetic Pathways.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

  • 4-(4-Nitrophenyl)morpholine. National Institutes of Health (NIH). Available at: [Link]

  • Challenging reductive amination. Reddit. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. National Institutes of Health (NIH). Available at: [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • This compound. PubChem. Available at: [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. ACS Publications. Available at: [Link]

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Available at: [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Available at: [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Publications. Available at: [Link]

  • n-nitromorpholine. Organic Syntheses Procedure. Available at: [Link]

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

4-(3-Nitrobenzyl)morpholine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(3-Nitrobenzyl)morpholine. This resource is designed to provide in-depth troubleshooting assistance and practical solutions for solubility challenges encountered during experimental work. As Senior Application Scientists, we understand that compound solubility is a critical prerequisite for generating reliable and reproducible data. This guide synthesizes chemical principles with proven laboratory techniques to help you overcome these hurdles.

Compound Profile: this compound

Before troubleshooting, it's essential to understand the physicochemical properties of the molecule you are working with. This compound possesses a dual character: the morpholine ring provides a basic nitrogen atom, while the nitrobenzyl group imparts significant lipophilicity. This structure is key to its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[PubChem][1]
Molecular Weight 222.24 g/mol [PubChem][1]
Appearance Yellow to orange solid/powder[CymitQuimica][2]
XLogP3 (Lipophilicity) 1.6[PubChem][1]
pKa (predicted) ~4.5-5.5 (for the conjugate acid)Inferred from morpholine's pKa
Storage Temperature Refrigerated[Sigma-Aldrich]

The positive XLogP3 value indicates a degree of lipophilicity, suggesting that solubility in purely aqueous systems will be limited. However, the presence of the basic morpholine moiety (a tertiary amine) is a critical feature that can be exploited to enhance solubility through pH manipulation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility issues in a direct question-and-answer format.

Q1: I'm starting with a new batch of this compound. What is the best solvent for making a primary stock solution?

A1: The recommended starting point for a primary stock solution is an organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for many organic molecules and is an excellent first choice.[3] If your experimental system cannot tolerate DMSO, other polar aprotic solvents like dimethylformamide (DMF) can be effective alternatives.[3][4]

Causality: The lipophilic nitrobenzyl group dominates the molecule's character, making it poorly soluble in water but readily soluble in organic solvents that can disrupt its crystal lattice energy and form favorable intermolecular interactions.

Best Practice Protocol:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Gently vortex or sonicate the solution in a warm water bath (30-37°C) to ensure complete dissolution.[3] Visually inspect against a light source to confirm no solid particulates remain.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[3]

Q2: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media). Why is this happening?

A2: This is a classic and very common problem known as "crashing out." It occurs when a compound that is stable in a high-concentration organic solvent is rapidly transferred into a predominantly aqueous environment where its solubility is much lower.[5] The drastic change in solvent polarity forces the hydrophobic molecules to aggregate and precipitate.

Causality: The water molecules in the aqueous buffer cannot effectively solvate the lipophilic nitrobenzyl portion of the molecule, leading to precipitation. The final concentration of your compound in the aqueous buffer has likely exceeded its maximum aqueous solubility limit.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc SUCCESS: Compound is soluble at a lower concentration. check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso No fail_conc FAIL: Precipitation persists. increase_dmso Consider a co-solvent approach (See Q3). check_dmso->increase_dmso No adjust_ph Adjust Buffer pH (See Q4). check_dmso->adjust_ph Yes ph_success SUCCESS: Compound is soluble. adjust_ph->ph_success Yes ph_fail FAIL: Precipitation persists. adjust_ph->ph_fail No

Caption: Troubleshooting workflow for small molecule precipitation.

Q3: How can I use a co-solvent to improve the solubility of this compound in my final aqueous solution?

A3: A co-solvent strategy involves including a small percentage of a water-miscible organic solvent in your final aqueous buffer to increase the overall solvent polarity, thereby enhancing the solubility of a lipophilic compound.[5][6]

Causality: The co-solvent reduces the interfacial tension between the compound and the aqueous medium, making the environment more favorable for the solute.[6][7] For many cellular assays, it is critical to keep the final concentration of organic solvents (like DMSO or ethanol) low (typically ≤0.5%) to avoid cellular toxicity.

Experimental Protocol: Co-Solvent Screening

  • Prepare Buffers: Create a series of your primary aqueous buffer (e.g., PBS) containing varying percentages of a co-solvent (e.g., 1%, 2%, 5% DMSO or ethanol).

  • Prepare Compound Stock: Use a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Dilution: Add the compound stock dropwise to the vortexing co-solvent buffer to achieve the desired final concentration. For example, to make a 100 µM solution in a 1% DMSO buffer, add 5 µL of 20 mM stock to 995 µL of the 1% DMSO/PBS buffer.

  • Observation: Vortex immediately and let the solution sit at the experimental temperature for at least 30 minutes. Visually inspect for any signs of precipitation.

  • Optimization: Determine the lowest concentration of co-solvent that maintains the compound's solubility at your target concentration.[5]

Q4: Can I use pH to my advantage to solubilize this compound?

A4: Absolutely. This is one of the most effective strategies for this specific molecule. The morpholine ring contains a basic nitrogen atom. By lowering the pH of the aqueous buffer, this nitrogen becomes protonated, forming a positively charged morpholinium salt. This ionic form is significantly more polar and thus more soluble in water than the neutral free base.[3][8]

Causality: The protonation of the tertiary amine introduces a formal charge, which dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Use buffers appropriate for the pH range, such as acetate for acidic and phosphate for neutral.

  • Add Compound: Add a small, consistent amount of solid this compound to a fixed volume of each buffer to create a supersaturated slurry.

  • Equilibrate: Shake or rotate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow them to reach equilibrium.

  • Separate: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Determine Optimal pH: Plot solubility versus pH to identify the pH at which the compound's solubility is sufficient for your experiment.

Q5: I've tried everything and my compound is still not soluble enough for my in vivo studies. What are some advanced formulation strategies?

A5: For challenging compounds intended for in vivo use, advanced formulation techniques may be necessary. These methods aim to increase bioavailability by enhancing solubility and dissolution rates.

TechniquePrincipleAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within the cyclodextrin's lipophilic core, presenting a hydrophilic exterior.[9]High biocompatibility; can significantly increase aqueous solubility (10-1000x).[9]Can be costly; requires stoichiometric optimization.[9]
Nanosuspension Reduces particle size to the nanometer range, which increases surface area and dissolution velocity according to the Noyes-Whitney equation.[10]High drug loading; increases saturation solubility.[9]Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability.[9]
Solid Dispersion Disperses the compound in an amorphous form within a hydrophilic polymer matrix.[10]Significantly enhances dissolution by preventing recrystallization.[9]Can be physically unstable over time (recrystallization).[9]

Protocol Spotlight: Cyclodextrin Complexation This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common excipient for improving drug solubility.[9]

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol). In a separate container, dissolve the HP-β-CD in your desired aqueous buffer.

  • Mixing: Slowly add the compound solution to the stirring aqueous HP-β-CD solution.[9]

  • Complex Formation: Stir the mixture at room temperature for 24-48 hours to allow the inclusion complex to form.[9]

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by lyophilization to obtain a solid powder.[9]

  • Reconstitution: Reconstitute the resulting solid complex in your final aqueous buffer. Filter through a 0.22 µm syringe filter to remove any un-encapsulated compound.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 783231, this compound. PubChem. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2021). Solubility Enhancement Methods. IJIRT. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrobenzyl)morpholine. PMC. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition. Retrieved from [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

Sources

Stability and degradation of 4-(3-Nitrobenzyl)morpholine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 4-(3-Nitrobenzyl)morpholine. As a key intermediate in various synthetic pathways, understanding its stability and degradation profile is critical for ensuring the integrity of experimental outcomes, the purity of target molecules, and the successful development of robust manufacturing processes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols based on established principles of chemical stability and analysis. While public data on this specific molecule is limited, the guidance herein is derived from the known chemistry of its constituent functional groups—the morpholine ring, the benzylic linkage, and the nitroaromatic system—and reflects best practices in pharmaceutical development.

Section 1: Troubleshooting Guide & Experimental Insights

This section addresses common issues encountered during the handling, storage, and analysis of this compound in solution. Each entry explains the underlying chemical principles and provides actionable solutions.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis During a Stress Study (e.g., Acidic Conditions)

Question: During a forced degradation study under acidic conditions (e.g., 0.1 M HCl at 60 °C), I observed a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this impurity be?

Expert Analysis & Solution: The most probable cause is the acid-catalyzed hydrolysis of the benzylic C-N bond. The tertiary amine of the morpholine ring can be protonated, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water. This cleavage would result in the formation of 3-nitrobenzyl alcohol and morpholine.

  • 3-Nitrobenzyl alcohol is less polar than the parent compound due to the loss of the basic morpholine ring, which would be protonated under acidic mobile phase conditions. This decrease in polarity would lead to a shorter retention time (an earlier-eluting peak) in a standard reverse-phase HPLC setup.

  • Morpholine is highly polar and may not be retained or may elute in the solvent front, depending on your chromatographic conditions.

Recommended Actions:

  • Confirm Peak Identity: Spike a sample of your degraded solution with an authentic standard of 3-nitrobenzyl alcohol. If your hypothesis is correct, the area of the unknown peak should increase proportionally.

  • Mass Spectrometry Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected [M+H]⁺ for 3-nitrobenzyl alcohol is approximately 154.05 g/mol .

  • Adjust Experimental pH: If this degradation pathway is undesirable, consider conducting your reaction or formulation studies at a pH closer to neutral (pH 6-8), where the compound is expected to exhibit greater stability.

Issue 2: Sample Solution Turns Yellow/Brown Upon Exposure to Light or Air

Question: My stock solution of this compound in methanol turned a faint yellow color after being left on the benchtop for a day. Is this a sign of degradation?

Expert Analysis & Solution: Yes, this is a strong indication of degradation, likely involving the nitroaromatic group. Nitroaromatic compounds are known to be sensitive to both light (photodegradation) and oxidative/reductive conditions.

  • Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions upon exposure to UV or even ambient light. This can lead to the formation of colored byproducts, such as nitroso or azoxy species, which are often yellow or orange.

  • Oxidation: While less common for a nitro group, oxidative degradation of the benzylic position or the morpholine ring, potentially initiated by light or trace metal contaminants, can also produce colored impurities.

Recommended Actions:

  • Implement Light Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil. Minimize exposure to direct light during experiments.

  • Use Degassed Solvents: To mitigate oxidative degradation, consider preparing solutions using solvents that have been sparged with an inert gas like nitrogen or argon.

  • Purity Check: Analyze the discolored solution by HPLC-UV, paying close attention to the appearance of new peaks. Compare the chromatogram to a freshly prepared, protected sample.

Issue 3: Inconsistent Potency or Purity Results from Solid Material

Question: We have observed batch-to-batch variability in the purity of our solid this compound, and some older batches show lower purity. What could be the cause?

Expert Analysis & Solution: While generally stable as a solid, long-term degradation can occur, especially if the material is not stored under optimal conditions. The primary culprits are typically moisture and temperature.

  • Hydrolysis: The presence of adsorbed water can facilitate slow hydrolysis at the benzylic C-N bond, even in the solid state, particularly if the material is stored at elevated temperatures.

  • Thermal Degradation: The nitro group can contribute to thermal instability. Although significant decomposition likely requires high temperatures, even moderately elevated temperatures (e.g., >40 °C) over extended periods can lead to the gradual formation of impurities.

Recommended Actions:

  • Strict Storage Control: Store the solid material in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) with a desiccant is recommended.

  • Characterize Impurities: If a batch shows low purity, attempt to identify the major degradants using techniques like LC-MS or GC-MS. This will confirm the degradation pathway and inform the development of appropriate storage and handling protocols.

  • Re-qualification Protocol: Implement a routine re-qualification schedule for older batches of the material, where purity is re-assessed before use in critical experiments.

Section 2: Stability Profile & Degradation Pathways

Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting analytical data.

Predicted Degradation Mechanisms

The structure of this compound suggests three primary points of vulnerability:

  • Hydrolysis (Acid/Base Catalyzed): Cleavage of the benzylic C-N bond. This is accelerated at low pH (< 4) and high pH (> 10).

  • Photodegradation: Reactions involving the nitroaromatic ring, initiated by exposure to light, leading to complex colored byproducts.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway and can also occur in the presence of certain reagents or metal catalysts.

G cluster_hydrolysis Hydrolysis (Acidic) cluster_photo Photodegradation cluster_reduction Reduction parent This compound prod1 3-Nitrobenzyl Alcohol parent->prod1 H₂O / H⁺ prod2 Morpholine parent->prod2 H₂O / H⁺ prod3 Colored Byproducts (e.g., Nitroso, Azoxy species) parent->prod3 hv (Light) prod4 4-(3-Aminobenzyl)morpholine parent->prod4 [H] (e.g., NaBH₄, H₂/Pd)

Caption: Predicted degradation pathways for this compound.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for a 10 mM stock solution in DMSO?

    • A: For short-term use (1-2 weeks), store at 2-8 °C, protected from light. For long-term storage (>2 weeks), aliquot the solution into single-use vials and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.

  • Q2: Is this compound soluble in aqueous buffers?

    • A: Its solubility in neutral aqueous buffers is expected to be low. To prepare aqueous solutions, it is best to first dissolve the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock, and then dilute this stock into the desired aqueous buffer. Be mindful of the final percentage of the organic solvent, as it may impact your experiment. If precipitation occurs upon dilution, you may need to adjust the pH or lower the final concentration.

  • Q3: My LC-MS analysis shows an unexpected adduct ion of [M+23]⁺. What is this?

    • A: An [M+23]⁺ ion corresponds to the sodium adduct of your molecule, [M+Na]⁺. This is very common in electrospray ionization (ESI) mass spectrometry and arises from trace amounts of sodium salts in your solvents, glassware, or sample matrix. It is not an impurity. You will likely also see the protonated molecule, [M+H]⁺.

  • Q4: How can I perform a quick stability check on my compound before starting a long experiment?

    • A: Prepare a solution of the compound in the same solvent and at the same concentration you plan to use in your experiment. Analyze a portion immediately by HPLC to get a baseline (T=0) chromatogram. Let the solution sit under the experimental conditions (e.g., 37 °C incubator) for 24-48 hours and re-analyze. A significant decrease in the main peak area or the appearance of new peaks indicates instability under those conditions.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for investigating the stability of this compound.

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Aliquot & Expose to Stress Conditions start->stress acid Acidic (0.1 M HCl, 60°C) stress->acid pH base Basic (0.1 M NaOH, 60°C) stress->base pH ox Oxidative (3% H₂O₂, RT) stress->ox Redox photo Photolytic (ICH Q1B Light Box) stress->photo Light thermal Thermal (80°C, Solid & Solution) stress->thermal Heat neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize ox->neutralize photo->neutralize thermal->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze report Report % Degradation & Identify Degradants analyze->report

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60 °C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Photostability: Expose the stock solution in a quartz cuvette or clear vial to a calibrated light source as specified in ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak identification.

  • Data Evaluation: Calculate the percentage of degradation and the relative area of each new peak. Use MS data to propose structures for the degradation products.

Table 1: Example HPLC Method for Stability Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 3 min, return to 10% B over 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 210 nm

References

As specific literature for this compound is scarce, this section provides authoritative references for the general principles discussed.

  • Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) . Source: International Council for Harmonisation (ICH). [Link]

  • Guideline: Photostability Testing of New Drug Substances and Products Q1B . Source: International Council for Harmonisation (ICH). [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Source: Pharmaceutical Technology. [Link]

  • The Chemistry of the Nitro and Nitroso Groups . Edited by Henry Feuer. Source: Wiley Interscience. [Link]

Technical Support Center: Purification of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(3-Nitrobenzyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification. Our goal is to provide you with the scientific rationale behind each step, enabling you to make informed decisions and achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a tertiary amine containing a nitroaromatic group. This combination of functional groups presents a unique set of purification challenges. The basicity of the morpholine nitrogen can lead to interactions with acidic stationary phases in chromatography, while the nitro group can be sensitive to certain reaction conditions. Common impurities often include unreacted starting materials, such as 3-nitrobenzyl bromide and morpholine, as well as byproducts from side reactions.

This guide will walk you through common issues and provide robust, field-proven solutions to help you navigate the complexities of purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate are:

  • Unreacted Starting Materials: 3-nitrobenzyl halide (bromide or chloride) and morpholine are often present.

  • Over-alkylation Products: While less common for tertiary amines, the formation of quaternary ammonium salts is a possibility, especially with reactive alkylating agents.

  • Byproducts from Side Reactions: In some synthetic pathways for related morpholine derivatives, byproducts like N-ethylmorpholine or high-molecular-weight condensation products can form.

  • Solvent Residues: Residual solvents from the reaction and initial work-up will also be present.

Q2: My crude product is a dark oil. Is this normal, and how can I handle it for purification?

A2: It is not uncommon for crude this compound to be a dark-colored oil. The color can arise from minor, highly colored impurities or some degradation of the nitroaromatic compound. If your product is an oil, direct crystallization may be challenging. In this case, column chromatography is often the best initial purification step to remove the bulk of impurities and color.

Q3: Can I use an acidic wash to remove unreacted morpholine?

A3: While an acidic wash is a standard method for removing basic impurities like morpholine, you must exercise caution. Your product, this compound, is also a tertiary amine and will be protonated and partition into the aqueous layer along with the unreacted morpholine. This would lead to a significant loss of your desired product. Therefore, a simple acidic wash is not recommended for removing morpholine in this case. Alternative methods like vacuum distillation to remove excess morpholine (if volatile enough) or column chromatography are preferable.

Q4: Are there any stability concerns with the nitro group during purification?

A4: Nitroaromatic compounds are generally stable, but they can be susceptible to reduction under certain conditions. Avoid using reducing agents or catalytic hydrogenation conditions during the purification process unless the goal is to reduce the nitro group. Additionally, prolonged exposure to high temperatures or strong bases should be minimized to prevent potential degradation pathways.

Troubleshooting Guides

Challenge 1: Difficulty with Column Chromatography

Symptom: My compound is streaking or showing poor separation on a silica gel column.

Causality: The basic nature of the morpholine nitrogen in your compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in tailing of the peak, poor resolution, and in some cases, irreversible adsorption of the product onto the column.

Troubleshooting Workflow:

start Streaking on Silica Gel Column step1 Add a small amount of triethylamine (0.1-1%) to the mobile phase. start->step1 step2 Observe TLC or column elution profile. step1->step2 step3 Is separation improved? step2->step3 step4_yes Continue with modified mobile phase. step3->step4_yes Yes step4_no Consider alternative stationary phases. step3->step4_no No end Achieve good separation. step4_yes->end step5 Use basic alumina or amine-functionalized silica. step4_no->step5 step6 Develop a new gradient system. step5->step6 step6->end

Caption: Troubleshooting poor separation in column chromatography.

Detailed Protocol: Column Chromatography with a Modified Mobile Phase

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in your initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the Column: Run several column volumes of your starting mobile phase through the packed silica gel. Your starting mobile phase should be a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with 0.1-1% triethylamine added. A good starting point for the mobile phase can be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for your product.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Challenge 2: Recrystallization Issues

Symptom: My compound either oils out or remains soluble during recrystallization attempts.

Causality: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound "oils out," it means it is coming out of solution above its melting point or as a supersaturated liquid, which often traps impurities. If it remains soluble, the solvent is too good at dissolving the compound even at low temperatures.

Troubleshooting Workflow:

start Recrystallization Failure (Oiling out or remains soluble) step1 Perform a solvent screen with small amounts of the compound. start->step1 step2 Test single solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene). step1->step2 step3 If single solvents fail, try a binary solvent system. step2->step3 step4 Dissolve in a 'good' solvent and add a 'poor' solvent dropwise until turbidity persists. step3->step4 step5 Heat to redissolve, then cool slowly. step4->step5 end Obtain crystalline product. step5->end

Caption: Troubleshooting recrystallization problems.

Recommended Solvents for Screening:

Solvent SystemPolarityComments
Ethanol or IsopropanolPolarOften a good starting point for moderately polar compounds.
Ethyl Acetate/HexaneTunableA versatile binary system. Dissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Dichloromethane/HexaneTunableSimilar to the ethyl acetate/hexane system, but dichloromethane is a better solvent for many organics.
TolueneNon-polarCan be effective for aromatic compounds, sometimes yielding high-quality crystals.

Detailed Protocol: Recrystallization from a Binary Solvent System (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Challenge 3: Assessing Final Purity

Symptom: I am unsure if my purified product is clean enough for my next step.

Causality: Visual inspection is not sufficient to determine purity. Analytical techniques are required to quantify the purity and identify any remaining impurities.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of organic compounds. A reversed-phase HPLC method can effectively separate your product from non-volatile impurities.

    Typical HPLC Conditions for Aromatic Morpholine Derivatives:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.

    • Detection: UV detection at a wavelength where the nitroaromatic group absorbs (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your compound and identifying any structurally related impurities. Integration of the proton signals can also be used for quantitative analysis against an internal standard (qNMR).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities, such as residual solvents.

Safety Precautions

  • Handling Morpholine: Morpholine is a corrosive and flammable liquid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handling Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and are often skin irritants. Avoid inhalation and skin contact.

  • General Safety: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • PubMed. (1995). Degradation of nitroaromatic compounds by microorganisms. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

Technical Support Center: Synthesis of Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrobenzyl compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. Here, we address common side reactions and troubleshooting scenarios in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Part 1: Aromatic Ring Nitration

The introduction of a nitro group onto a benzyl precursor, such as toluene, is a foundational step. However, this electrophilic aromatic substitution is often plagued by issues of selectivity and over-reaction.

FAQ 1: My nitration of toluene is producing a mixture of ortho and para isomers, with significant ortho content. How can I improve selectivity for the para isomer?

Observed Problem: You are performing a nitration on toluene or a similar substituted benzene and obtaining a product mixture with an ortho:para ratio of approximately 1.5:1 (e.g., 57% ortho, 39% para, 4% meta), which is typical for standard mixed-acid nitration.[1] This complicates purification and reduces the yield of the desired p-nitrotoluene.

Root Cause Analysis: The methyl group of toluene is an ortho, para-director due to its electron-donating nature, which stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack. Statistically, there are two available ortho positions and only one para position, which often favors ortho substitution. The precise isomer distribution is a complex function of reaction dynamics, solvent effects, and the nature of the nitrating agent.[2][3]

Troubleshooting & Optimization:

Controlling regioselectivity requires moving beyond standard mixed-acid conditions to methodologies that exploit steric hindrance or shape-selective catalysis.

  • Shape-Selective Catalysis with Zeolites: Zeolites are microporous aluminosilicates that can act as shape-selective solid acid catalysts. The constrained environment within the zeolite pores sterically hinders the formation of the bulkier ortho transition state, favoring the formation of the more linear para isomer.[1][4] This method can dramatically shift the isomer distribution, sometimes achieving >80% para-selectivity.[1][4]

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other agents can offer different selectivity profiles. Using dinitrogen pentoxide (N₂O₅) in the presence of a zeolite catalyst can also significantly enhance para-selectivity.[5]

Experimental Protocol: Zeolite-Catalyzed Regioselective Nitration of Toluene

  • Catalyst Preparation: Select a zeolite with a suitable pore size (e.g., H-ZSM-5) in the range of 5 to 5.5 Å.[5] Activate the zeolite by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask, add the activated zeolite catalyst to toluene.

  • Nitration: Heat the mixture to 70-90°C.[4] Slowly add concentrated nitric acid (90-98%) dropwise to the heated mixture while stirring vigorously.[4]

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the isomer ratio and consumption of starting material.

  • Workup: Upon completion, cool the reaction mixture, filter to remove the zeolite catalyst, and wash the organic phase with water and a mild base (e.g., 10% sodium bicarbonate solution) to remove residual acid.[6] Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

FAQ 2: I'm trying to synthesize mononitrotoluene, but my analysis shows significant amounts of dinitrotoluene (DNT) and even some trinitrotoluene (TNT). How do I prevent this over-nitration?

Observed Problem: The reaction is proceeding past the desired mono-nitro stage, leading to multiple nitrations on the aromatic ring.

Root Cause Analysis: While the first nitro group is deactivating, making subsequent nitrations more difficult, harsh reaction conditions (high temperature, high concentration of strong acids) can overcome this energy barrier and force further substitution.[6][7] The methyl group in toluene makes the ring approximately 25 times more reactive than benzene, predisposing it to multiple substitutions if conditions are not carefully controlled.[6]

Troubleshooting & Optimization:

The key to preventing over-nitration is precise control over reaction parameters.

  • Temperature Control: Maintain a strict reaction temperature, typically not exceeding 50°C for mono-nitration of benzene and being even more cautious with activated rings like toluene.[8] Running the reaction in an ice bath is a standard procedure.[6]

  • Stoichiometry: Use a controlled amount of the nitrating agent, ideally close to a 1:1 molar ratio with the aromatic substrate.

  • Reaction Time: Monitor the reaction closely with TLC or GC and quench it as soon as the starting material is consumed to prevent the product from reacting further.

  • Milder Nitrating Agents: For highly activated systems, consider using a milder nitrating agent than the standard HNO₃/H₂SO₄ mixture, such as acetyl nitrate prepared in situ.

DOT Diagram: Nitration Pathways of Toluene

G cluster_0 Desired Pathway: Mono-Nitration cluster_1 Side Reaction: Over-Nitration Toluene Toluene Conditions1 Controlled Conditions (~1 eq. HNO3/H2SO4, < 50°C) Toluene->Conditions1 MonoNitro p-Nitrotoluene (Desired Product) MonoNitro2 p-Nitrotoluene Conditions1->MonoNitro Electrophilic Aromatic Substitution Conditions2 Harsh Conditions (Excess HNO3, High Temp) MonoNitro2->Conditions2 DiNitro 2,4-Dinitrotoluene (Byproduct) Conditions2->DiNitro 2nd EAS (Slower)

Caption: Desired mono-nitration vs. side reaction of over-nitration.

FAQ 3: My nitration reaction is turning very dark, and I'm isolating oxidized byproducts like benzaldehyde or benzoic acid. What is happening to the benzylic group?

Observed Problem: You are observing byproducts consistent with the oxidation of the methyl or methylene group at the benzylic position.

Root Cause Analysis: The benzylic position is susceptible to oxidation due to the resonance stabilization of benzylic radical or cationic intermediates.[9][10][11] Strong oxidizing agents, including hot concentrated nitric acid, can attack this position, especially under elevated temperatures. This side reaction competes with the desired electrophilic aromatic substitution on the ring.

Troubleshooting & Optimization:

  • Use Non-Oxidizing Conditions: If possible, switch to a nitrating system that does not rely on a strong oxidizing acid. Nitronium salts like NO₂⁺BF₄⁻ can sometimes provide a cleaner reaction profile.[3]

  • Strict Temperature Control: As with over-nitration, maintaining low temperatures is critical. Oxidation reactions often have a higher activation energy than ring nitration, so keeping the temperature low will favor the desired pathway.

  • Protect the Benzylic Position: If the benzylic position has a susceptible group (like an alcohol), it may need to be protected before nitration. However, for a simple methyl group, condition control is the primary strategy.

Part 2: Benzylic Position Functionalization

After nitration, the next step is often functionalizing the benzylic carbon, for example, via free-radical bromination to produce a nitrobenzyl bromide.

FAQ 4: I am trying to brominate p-nitrotoluene using NBS, but the reaction is very slow or gives a low yield of p-nitrobenzyl bromide. Why?

Observed Problem: The free-radical bromination at the benzylic position of p-nitrotoluene is inefficient.

Root Cause Analysis: The success of benzylic bromination with N-bromosuccinimide (NBS) relies on the formation of a resonance-stabilized benzylic radical.[10] The strongly electron-withdrawing nitro group on the ring destabilizes this radical intermediate, slowing down the rate of hydrogen abstraction and thus the overall reaction rate. Furthermore, common solvents for this reaction, like carbon tetrachloride, are now restricted.[12]

Troubleshooting & Optimization:

  • Alternative Conditions: Instead of radical initiation, direct bromination using elemental bromine under UV light or at elevated temperatures (145-150°C) can be more effective for deactivated substrates like p-nitrotoluene.[13][14]

  • Alternative Solvents: If using NBS, consider alternative, environmentally benign solvents like methyl acetate (MeOAc), which has been shown to be effective, sometimes even without an initiator.[12]

  • Alternative Synthesis Route: A novel process involves using hydrobromic acid and hydrogen peroxide, where H₂O₂ acts as an oxidant to generate bromine in situ. This method can achieve high conversion rates (>98%) with no dibromide byproducts.[15][16]

Experimental Protocol: Synthesis of p-Nitrobenzyl Bromide via HBr/H₂O₂

  • Reaction Setup: In a suitable reactor, charge o-nitrotoluene and a solvent such as dichloroethane.

  • Reagent Addition: Add 40% hydrobromic acid. Heat the mixture to 72-75°C with stirring.[15]

  • Oxidation: Slowly and simultaneously add a solution of the remaining o-nitrotoluene and 30% hydrogen peroxide.

  • Reaction: Maintain the temperature and continue stirring for 2 hours after the addition is complete.[15]

  • Workup: Cool the reaction to room temperature. The layers will separate. Isolate the lower organic phase, wash with water, and remove the solvent under reduced pressure to yield the product.[16] This method has been reported to produce no dibromide byproducts.[15]

Part 3: Nitro Group Reduction

The reduction of the nitro group to an amine is a critical transformation, but it can be fraught with side reactions leading to complex product mixtures.

FAQ 5: My reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol is incomplete, and I see colored byproducts. What are these impurities and how do I ensure complete reduction?

Observed Problem: The reaction has not gone to completion, and yellowish or orange impurities are present. The desired product is polar and difficult to extract.[17]

Root Cause Analysis: The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[17] Incomplete reduction can leave these intermediates in the reaction mixture. Furthermore, these electrophilic nitroso and nucleophilic hydroxylamine intermediates can react with each other to form dimeric species like azoxy (-N=N(O)-) and azo (-N=N-) compounds, which are often highly colored.

Troubleshooting & Optimization:

Table 1: Troubleshooting Incomplete Nitro Group Reduction [17]

Observed Problem Potential Cause(s) Troubleshooting Steps
Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated catalyst (e.g., Pd/C). 3. Insufficient reaction time/temp. 1. Increase molar equivalents of the reducing agent. 2. Use fresh, high-quality catalyst. 3. Extend reaction time, monitoring by TLC.
Colored Byproducts Partial reduction leading to nitroso/hydroxylamine intermediates which then dimerize. Ensure sufficient reducing agent and reaction time to drive the reaction fully to the amine.

| Low Yield after Workup | The product (aminobenzyl alcohol) is polar and can be lost in the aqueous phase. | 1. Saturate the aqueous layer with NaCl before extraction. 2. Use a more polar extraction solvent (e.g., ethyl acetate). 3. Perform multiple extractions. |

DOT Diagram: Reduction Pathway and Side Reactions

G Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy R-N(O)=N-R (Azoxy - Byproduct) Nitroso->Azoxy Dimerization (Side Reaction) Amine R-NH2 (Amine - Desired) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy

Caption: Pathway for nitro group reduction and formation of dimeric side products.

Part 4: Protecting Group Stability

The synthesis of complex molecules often requires the use of protecting groups, which can be unintentionally cleaved under the harsh conditions of nitration.

FAQ 6: I am trying to nitrate a substrate that contains a benzyl ether protecting group, but the group is being cleaved during the reaction. How can I prevent this?

Observed Problem: A benzyl ether (Bn-O-R) protecting group is being removed under nitrating conditions.

Root Cause Analysis: Benzyl ethers are susceptible to cleavage under both strongly acidic and oxidative conditions.[18][19] The standard HNO₃/H₂SO₄ nitrating mixture provides a highly acidic environment that can protonate the ether oxygen, initiating cleavage. Furthermore, the oxidative nature of nitric acid can attack the benzylic C-H bonds, leading to cleavage that forms a benzaldehyde derivative and the deprotected alcohol.[19]

Troubleshooting & Optimization:

  • Milder Nitrating Conditions: Avoid mixed acid. Use milder, non-acidic conditions where possible. Nitration with N₂O₅ in an aprotic solvent at low temperatures may be compatible.

  • Change Protecting Group Strategy: If the benzyl ether is too labile, consider a protecting group that is more stable to acidic and oxidative conditions. For example, a silyl ether (like TBDPS) may be more robust under these specific conditions.[18]

  • Alternative Synthetic Route: Alter the order of steps. If possible, perform the nitration on an earlier intermediate before the benzyl ether protecting group is installed.

References
  • Schäfer, H. J., & Seeboth, N. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. BenchChem Technical Documents.
  • Smith, K., & Al-Zoubi, R. M. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Smith, K. (n.d.). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Singleton, D. A., et al. (n.d.).
  • Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett.
  • University of Michigan-Dearborn. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). UM-Dearborn Chemistry Labs.
  • Wikipedia. (n.d.). Toluene. Wikipedia.
  • Williamson, B. L. (2009). A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository.
  • Bobbitt, J. M., & Merbouh, N. (2005). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
  • Wagen, C. (2022).
  • Organic Syntheses Procedure. (n.d.). p-NITROBENZYL BROMIDE. Organic Syntheses.
  • Dinda, M., et al. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances.
  • Vedantu. (n.d.). The final product of the nitration of toluene. Vedantu Chemistry Resources.
  • CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
  • ChemicalBook. (n.d.). 2-Nitrobenzyl bromide synthesis. ChemicalBook.
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps.
  • Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Chemistry LibreTexts.
  • Clark, J. (2000).
  • Ashenhurst, J. (2018).

Sources

Technical Support Center: Optimizing Reaction Conditions for Morpholine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for morpholine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of morpholine. Each entry is structured to help you diagnose the problem and implement a validated solution.

Q1: My reaction shows low to no product yield. What are the potential causes and how can I resolve this?

Low conversion is a frequent challenge stemming from several interrelated factors. A systematic approach is key to identifying the root cause.

Potential Cause & Solution

  • Ineffective Base or Incorrect Stoichiometry: The primary role of the base is to neutralize the acid (HX) generated during the Sₙ2 reaction. If the base is too weak or insufficient, the acid will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent, cost-effective choices that are easily filtered post-reaction. For more stubborn alkylations, organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be used, though their removal during work-up is more complex.

  • Poor Alkylating Agent Reactivity: The rate of Sₙ2 reactions is highly dependent on the leaving group.

    • Solution: The reactivity trend for alkyl halides is R-I > R-Br > R-Cl. If you are experiencing low reactivity with an alkyl chloride, consider switching to the corresponding bromide or iodide. Additionally, be mindful of steric hindrance; neopentyl halides, for example, are notoriously unreactive in Sₙ2 reactions.[1][2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the transition state of the reaction.[3][4]

    • Solution: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions.[4][5] They effectively solvate the cation of the base (e.g., K⁺) while leaving the morpholine nucleophile relatively "bare," increasing its reactivity. Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the morpholine, creating a solvent cage that reduces its nucleophilicity.[6]

  • Sub-optimal Reaction Temperature: While heat can increase reaction rates, excessive temperatures can promote side reactions.

    • Solution: Begin the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7] If the reaction is sluggish, gradually increase the temperature to 50-80 °C (reflux for ACN). This controlled heating can drive the reaction to completion without significantly increasing byproduct formation.

  • Presence of Moisture: Water can hydrolyze certain alkylating agents and react with strong bases, diminishing their effectiveness.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. If using a particularly moisture-sensitive base like sodium hydride (NaH), ensure it is fresh and handled under an inert atmosphere.[8]

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield base Ineffective Base? start->base Check solvent Wrong Solvent? start->solvent temp Temperature Too Low? start->temp reagent Poor Reagent Reactivity? start->reagent sol_base Use Stronger Base (e.g., K₂CO₃) Check Stoichiometry base->sol_base sol_solvent Use Polar Aprotic Solvent (e.g., ACN, DMF) solvent->sol_solvent sol_temp Increase Temperature Gradually (e.g., to 50-80 °C) temp->sol_temp sol_reagent Use More Reactive Halide (R-I > R-Br > R-Cl) reagent->sol_reagent experimental_workflow setup 1. Reaction Setup (Flask, Stir Bar, Condenser) reagents 2. Add Reagents (K₂CO₃, ACN, Morpholine) setup->reagents alkylation 3. Add Alkylating Agent (Benzyl Bromide) reagents->alkylation reaction 4. Heat to Reflux (Monitor by TLC) alkylation->reaction workup 5. Cool & Filter (Remove Salts) reaction->workup extraction 6. Aqueous Extraction (EtOAc / H₂O) workup->extraction purification 7. Purify (Column Chromatography) extraction->purification product Final Product purification->product sn2_mechanism cluster_reactants cluster_ts cluster_products morpholine Morpholine (Nucleophile) ts [HO⋯(CH₂)₂N(H)⋯R⋯X]‡ morpholine->ts Nucleophilic Attack alkyl_halide R-X (Electrophile) alkyl_halide->ts product N-Alkylmorpholine ts->product Bond Formation salt HX ts->salt Leaving Group Departs

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-Nitrobenzyl)morpholine. This guide is designed to help you troubleshoot and resolve common issues that can lead to inconsistent assay results. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule and field-proven insights to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability between replicate wells in our assay. What could be the primary cause?

A1: Significant variability between replicates when using this compound is often linked to issues with compound stability and solubility. The two most common culprits are photodegradation and compound precipitation. The nitroaromatic structure of this compound makes it susceptible to degradation upon exposure to light.[1][2][3][4] Additionally, like many morpholine derivatives with substituted aromatic rings, this compound may have limited aqueous solubility, leading to precipitation in assay buffers.[5]

To address this, we recommend the following:

  • Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials and minimizing exposure to ambient laboratory light during preparation and execution of the assay.

  • Assess Solubility: Visually inspect your assay plates for any signs of precipitation. If you suspect insolubility, consider performing a solubility test in your specific assay buffer.

Q2: Our assay results are drifting over time. Could the compound be degrading during the experiment?

A2: Yes, time-dependent drift in assay results can be a strong indicator of compound instability. The two main factors to consider are photodegradation and pH-dependent hydrolysis.

  • Photodegradation: The nitrobenzyl group in this compound can undergo photolysis, especially upon exposure to UV or broad-spectrum light.[4][6] This process can lead to the formation of various byproducts, altering the effective concentration of the active compound over time.

  • pH Stability: The stability of many pharmaceutical compounds is pH-dependent.[7] Extremes in pH can catalyze the hydrolysis of susceptible functional groups. While the morpholine and nitrobenzyl groups are generally stable, prolonged incubation at non-optimal pH could contribute to degradation. The morpholine moiety's protonation state is pH-dependent, which can influence the overall electronic properties and stability of the molecule.[8][9][10]

We recommend conducting a time-course experiment to assess the stability of this compound in your assay buffer under your specific experimental conditions (e.g., temperature, light exposure).

Troubleshooting Guide

Issue 1: High Well-to-Well Variability and Poor Reproducibility
  • Possible Cause 1: Compound Precipitation

    • Explanation: this compound, like many organic molecules, may have limited solubility in aqueous assay buffers. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous buffer, the compound can precipitate out of solution, leading to an unknown and variable final concentration in your assay wells.

    • Troubleshooting Workflow:

      A High Variability Observed B Visually Inspect for Precipitate A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Optimize Solubilization C->E F Consider Other Causes (e.g., Photodegradation) D->F G Lower Final Concentration E->G H Use Co-solvents (e.g., PEG, ethanol) E->H I Adjust Buffer pH E->I

      Caption: Troubleshooting workflow for compound precipitation.

    • Solutions:

      • Lower Final Concentration: Determine the highest concentration at which the compound remains soluble in your assay buffer.

      • Optimize Stock Dilution: Instead of a single large dilution, perform serial dilutions to minimize the solvent shock.

      • Use Co-solvents: If compatible with your assay, consider adding a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to your assay buffer to improve solubility. Always run a vehicle control to account for any effects of the co-solvent.

      • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The morpholine nitrogen in this compound is basic. Adjusting the pH of your buffer may improve solubility. However, be mindful of the pH optimum for your assay's biological components.

  • Possible Cause 2: Photodegradation

    • Explanation: The nitroaromatic moiety in this compound is susceptible to degradation upon exposure to light, particularly UV wavelengths.[1][2][3] This can lead to a decrease in the active compound concentration and the formation of interfering byproducts.

    • Solutions:

      • Work in Low Light Conditions: Perform all steps involving the compound under subdued lighting.

      • Use Light-Blocking Plates and Vials: Utilize amber or opaque microplates and vials for compound storage and during the assay.

      • Run a Light Exposure Control: As a diagnostic experiment, prepare two sets of assay plates. Incubate one under normal laboratory light and the other in complete darkness. A significant difference in the results will confirm light sensitivity.

Issue 2: Assay Signal Drifts Over Time
  • Possible Cause: Compound Instability in Assay Buffer

    • Explanation: Besides photodegradation, the chemical stability of this compound might be compromised over longer incubation times due to factors like temperature and buffer composition.

    • Troubleshooting Protocol: Assessing Compound Stability

      • Prepare a solution of this compound in your assay buffer at the final assay concentration.

      • Incubate this solution under the exact conditions of your assay (temperature, light, etc.).

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

      • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like HPLC-UV.

      • A decrease in the peak area of the parent compound over time indicates degradation.

      Time (hours)Peak Area of Parent Compound (Arbitrary Units)Percent Remaining
      01000100%
      198098%
      295095%
      489089%
      878078%
      2455055%
    • Solutions:

      • Reduce Incubation Time: If significant degradation is observed, try to shorten the assay incubation period.

      • Optimize Buffer Conditions: If you suspect pH-related instability, test a range of buffer pH values (while staying within the functional range of your biological system).

      • Lower Incubation Temperature: If your assay allows, reducing the incubation temperature can slow down degradation.

Issue 3: Inconsistent Results Between Different Batches of the Compound
  • Possible Cause: Variability in Compound Purity and Quality

    • Explanation: The purity of this compound can vary between suppliers or even between different lots from the same supplier. Impurities from the synthesis process can interfere with the assay or even have biological activity themselves.[11][12]

    • Solutions:

      • Source from a Reputable Supplier: Purchase the compound from a supplier that provides a certificate of analysis (CoA) with detailed purity information (e.g., by HPLC and NMR). A purity of >98% is generally recommended.

      • Perform Quality Control (QC) on New Batches: Before using a new batch of the compound in your assays, it is good practice to perform your own QC. This can be as simple as a melting point determination or more rigorous analysis like HPLC or mass spectrometry to confirm identity and purity.

      • Proper Storage: Ensure the compound is stored correctly to prevent degradation over time. Based on supplier recommendations, this compound should be stored refrigerated. Keep the container tightly sealed to protect from moisture and air.

General Handling and Storage Recommendations

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[13][14] Refrigerated storage is recommended.

  • Handling:

    • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle the compound in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

    • Nitrobenzyl derivatives can be lachrymatory (tear-inducing), so handle with care.[15]

Diagram of Potential Degradation Pathway

A This compound (Active Compound) B Light Exposure (e.g., UV, ambient light) A->B C Non-Optimal pH (Extremes of acidity or alkalinity) A->C D Photodegradation Products (e.g., nitroso compounds) B->D E Hydrolysis/Other Degradation Products C->E F Inconsistent Assay Results D->F E->F

Caption: Factors leading to the degradation of this compound.

By systematically addressing these potential issues, you can significantly improve the consistency and reliability of your assay results when working with this compound.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. [Link]

  • Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]

  • p-Nitrobenzyl bromide. Organic Syntheses. [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PMC. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PubMed. [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate. [Link]

  • The influence of pH on the stability of antazoline: Kinetic analysis. ResearchGate. [Link]

  • Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis & Purification of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(3-Nitrobenzyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. We will explore common synthetic pitfalls and provide robust, field-proven protocols to systematically identify and remove impurities.

Frequently Asked Questions (FAQs): Troubleshooting Your Synthesis

This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via the reductive amination of 3-nitrobenzaldehyde with morpholine.

Q1: My initial crude product purity is low. What are the most common impurities I should expect?

The reductive amination pathway, while efficient, can generate several impurities that complicate purification.

  • Unreacted Starting Materials: The most common impurities are residual 3-nitrobenzaldehyde and morpholine. Morpholine is often removed during aqueous workup, but 3-nitrobenzaldehyde can persist.

  • Imine Intermediate: Incomplete reduction can leave the intermediate Schiff base, N-(3-nitrobenzylidene)morpholin-4-ium, in the crude mixture.

  • Side-Products: The primary side-product is often 3-nitrobenzyl alcohol, formed from the reduction of 3-nitrobenzaldehyde by the hydride reagent before it can react with the imine.[1][2] This is especially problematic if a strong reducing agent like sodium borohydride (NaBH₄) is used without careful control of reaction conditions.

Q2: How can I monitor the reaction to avoid incomplete conversion?

Effective reaction monitoring is critical. Thin-Layer Chromatography (TLC) is the most straightforward method.

  • TLC Protocol:

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexane).

    • Spot three lanes on a silica plate: your reaction mixture, a co-spot (reaction mixture + starting materials), and the starting 3-nitrobenzaldehyde.

    • The disappearance of the 3-nitrobenzaldehyde spot (which is typically more nonpolar than the product) indicates complete consumption of the aldehyde. The product, being a tertiary amine, should have a distinct Rf value.

Q3: My TLC shows the aldehyde is consumed, but the yield is low and I see a new spot. What's happening?

This scenario strongly suggests the formation of 3-nitrobenzyl alcohol. Certain reducing agents are more aggressive than others. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are milder and selectively reduce the protonated imine intermediate over the aldehyde.[1][3] If you are using NaBH₄, consider switching to one of these reagents. Additionally, ensure that the imine has sufficient time to form before introducing the reducing agent.[2]

Q4: My final product is a persistent oil instead of a solid. How can I purify it?

Oiling out is a classic sign of impurities preventing crystallization. The most likely culprits are residual solvents or the aforementioned 3-nitrobenzyl alcohol, which can act as a eutectic contaminant. Before attempting crystallization again, it is essential to perform a rigorous purification step, such as an acid-base extraction or column chromatography, to remove these contaminants.

Purification Workflow: A Systematic Approach

Achieving >99% purity often requires more than a simple filtration. The following workflow provides a logical sequence for purifying this compound from a typical crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench with H₂O or sat. NH₄Cl) start->workup extraction Liquid-Liquid Extraction (e.g., EtOAc or DCM) workup->extraction acid_base Acid-Base Extraction (Isolates Basic Product) extraction->acid_base Recommended First Step column Column Chromatography (Removes Neutral Impurities) extraction->column Alternative First Step acid_base->column If impurities remain recrystallization Recrystallization (Final Polishing) acid_base->recrystallization If high purity column->recrystallization end Pure this compound (>99% Purity) recrystallization->end

Caption: Recommended workflow for purifying this compound.

Protocol 1: Acid-Base Extraction

This technique leverages the basicity of the morpholine nitrogen to separate the desired product from neutral impurities like unreacted 3-nitrobenzaldehyde and 3-nitrobenzyl alcohol.

Causality Behind the Method

Tertiary amines are basic and can be protonated by an acid to form a water-soluble ammonium salt. Neutral organic compounds remain in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be extracted back into a fresh organic layer, leaving water-soluble salts behind. This process effectively "washes" the desired amine.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL). Combine the aqueous (acidic) layers. The target compound is now in the aqueous phase as its hydrochloride salt.

  • Neutral Wash (Optional): Wash the combined aqueous layers with a small amount of fresh EtOAc (1 x 10 mL) to remove any residual neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with swirling until the solution is basic (pH > 10, check with pH paper). The product should precipitate or form an oily layer.

  • Re-extraction: Extract the now basic aqueous layer with fresh EtOAc or DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Acid_Base_Extraction cluster_0 Step 1: Acid Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Basify & Re-extract org1 Organic Layer Crude Product (Amine + Neutral Impurities) in EtOAc aq1 Aqueous Layer 1M HCl org1:f1->aq1:f1 Extract org2 Organic Layer Neutral Impurities (Aldehyde, Alcohol) aq2 Aqueous Layer Protonated Amine (R₃NH⁺Cl⁻) aq3 aq3 aq2->aq3 Collect & Basify org3 Organic Layer Pure Amine in fresh EtOAc aq3:f1->org3:f1 Extract

Sources

4-(3-Nitrobenzyl)morpholine storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-(3-Nitrobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and use of this compound in your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established safety protocols and chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Many suppliers recommend refrigerated storage. It is crucial to protect the compound from direct sunlight and sources of ignition, as nitrobenzyl compounds can be light-sensitive and potentially flammable under certain conditions.[1][4][5] The storage area should be designated for chemical storage and locked to restrict access to authorized personnel only.[1][3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Due to the chemical nature of its constituent parts (morpholine and a nitrobenzyl group), a comprehensive approach to personal protection is necessary. Always handle this compound in a chemical fume hood.[2][6] The following PPE is required:

  • Eye Protection: Chemical splash goggles or a face shield.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. It is important to inspect gloves for any signs of degradation before use.[8]

  • Body Protection: A lab coat or chemical-resistant apron.[1][8] In cases of potential significant exposure, a full chemical suit may be necessary.[1]

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended.[9]

Q3: How should I properly dispose of waste containing this compound?

A3: Waste containing this compound should be treated as hazardous chemical waste.[5] It must be disposed of in accordance with all local, state, and federal regulations.[2][3] Collect the waste in a clearly labeled, sealed container. Do not dispose of this chemical down the drain, as it can be harmful to aquatic life.[3] Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Q4: What are the primary chemical incompatibilities of this compound?

A4: Based on the reactivity of its morpholine and nitrobenzyl components, this compound should not be stored with or exposed to strong oxidizing agents or strong acids.[2][3] Contact with strong acids can lead to a strong exothermic reaction.[3] Additionally, keep it away from heat, sparks, open flames, and other ignition sources.[5][6]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments involving this compound.

Problem 1: I've noticed a discoloration (yellowing) of my this compound solid over time. Is it still usable?

  • Potential Cause: Discoloration can be an indication of compound degradation. The nitrobenzyl group, in particular, can be susceptible to photodegradation, where exposure to light can initiate chemical changes.[4][10] This process can lead to the formation of impurities, such as o-nitrosobenzaldehyde from related compounds, which may be colored.[4][11] Improper storage conditions, such as exposure to air or moisture, can also contribute to degradation.

  • Recommended Action:

    • Assess Purity: Before use, it is highly recommended to assess the purity of the discolored compound using an appropriate analytical technique, such as NMR spectroscopy or LC-MS. This will help you determine if the compound is still suitable for your intended application.

    • Purification: If the purity is compromised, you may need to purify the compound, for example, by recrystallization, if a suitable solvent system is known.

    • Preventative Measures: To prevent future degradation, always store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure the container is tightly sealed and stored in a cool, dry, and dark place, preferably refrigerated.

Problem 2: My reaction with this compound is proceeding slower than expected or not at all.

  • Potential Cause: The reactivity of the benzyl position is influenced by the strong electron-withdrawing nature of the nitro group in the meta position.[12] While this electronic effect is less pronounced than in the para position, it can still impact the reaction kinetics.[12] Another possibility is that the compound has degraded, reducing the concentration of the active starting material.

  • Recommended Action:

    • Verify Compound Integrity: As with the discoloration issue, first confirm the purity and identity of your this compound using an analytical method.

    • Reaction Conditions: Re-evaluate your reaction conditions. You may need to increase the reaction temperature, extend the reaction time, or use a more potent catalyst or reagent to overcome the electronic effects of the nitro group.

    • Solvent Choice: Ensure that your solvent is anhydrous and of high purity, as trace amounts of water or other impurities can interfere with many organic reactions.

Problem 3: I am having difficulty dissolving this compound in my chosen solvent.

  • Potential Cause: The solubility of a compound is dependent on its polarity and the polarity of the solvent. This compound has both polar (morpholine and nitro groups) and non-polar (benzyl ring) characteristics.

  • Recommended Action:

    • Consult Literature: Check for published literature that uses this compound to see what solvent systems have been successfully employed.

    • Solvent Screening: If literature is unavailable, perform a small-scale solvent screening with common laboratory solvents of varying polarities (e.g., dichloromethane, ethyl acetate, methanol, DMSO).

    • Gentle Heating/Sonication: In some cases, gentle heating or sonication can aid in dissolution. However, be cautious with heating, especially if the compound is thermally sensitive. Always perform this in a well-ventilated fume hood.

Summary of Best Practices

For quick reference, the following table summarizes the key storage and handling parameters for this compound.

ParameterRecommendationRationale
Storage Temperature RefrigeratedTo minimize degradation and maintain long-term stability.
Light Exposure Store in the dark (amber vials or foil-wrapped)Nitrobenzyl compounds can be photosensitive and degrade upon light exposure.[4][10]
Atmosphere Tightly sealed container, consider inert gas for long-term storageTo prevent oxidation and reaction with atmospheric moisture.
Incompatible Materials Strong oxidizing agents, strong acids, heat, ignition sourcesTo prevent hazardous reactions and ensure safety.[2][3]
Handling Location Chemical fume hoodTo minimize inhalation exposure to vapors or dust.[2][6]

Workflow for Safe Handling and Storage

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.

Workflow for this compound cluster_receiving Receiving and Initial Storage cluster_handling Experimental Use cluster_storage_disposal Post-Experiment receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory inspect->log initial_store Store in Designated Refrigerated, Dark, and Ventilated Area log->initial_store don_ppe Don Appropriate PPE initial_store->don_ppe Retrieve for Use fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh react Perform Experiment weigh->react reseal Tightly Reseal Original Container react->reseal Return Unused Compound waste Collect Waste in Labeled Hazardous Waste Container react->waste Generate Waste return_store Return to Storage reseal->return_store dispose Dispose via Institutional EHS waste->dispose

Caption: Recommended workflow for handling and storage.

References

  • Penta chemicals. (2025, April 16).
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol.
  • ChemRxiv. (2025, November 21). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. [Link]

  • ACS Publications. (n.d.). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. [Link]

  • ACS Omega. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • Fisher Scientific. (2010, August 6).
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. [Link]

  • ResearchGate. (2025, August 6). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]

  • (2020, March 16).
  • PubChem. (n.d.). This compound. [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. [Link]

  • North Metal and Chemical Company. (n.d.). Morpholine. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. [Link]

Sources

Technical Support Center: Mitigating Cytotoxicity of 4-(3-Nitrobenzyl)morpholine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-(3-Nitrobenzyl)morpholine. This guide is designed to provide in-depth troubleshooting and practical advice for mitigating unexpected cytotoxicity in your cell culture experiments. As a nitroaromatic compound, this compound's bioactivity can be complex, and this resource aims to equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and concerns that researchers encounter when working with this compound.

Q1: I'm observing significant cell death at concentrations where I expect to see a specific biological effect, not toxicity. What could be the primary cause?

A1: This is a common issue with nitroaromatic compounds. The cytotoxicity you're observing is likely due to the metabolic activation of the nitro group on the benzyl ring.[1][2] Many cell lines, particularly cancer cell lines, express nitroreductase enzymes that can reduce the nitro group to cytotoxic intermediates, such as nitroso and hydroxylamine species.[3][4] These reactive metabolites can induce oxidative stress and damage cellular macromolecules, leading to cell death.[1]

Q2: My IC50 values for this compound are highly variable between experiments. What factors could be contributing to this inconsistency?

A2: Inconsistent IC50 values are often a sign of underlying experimental variability.[5][6][7][8][9] For a compound like this compound, this can be exacerbated by:

  • Cellular Metabolism: The expression levels of nitroreductase enzymes can vary with cell passage number, confluency, and overall cell health, leading to different rates of metabolic activation.[5][8]

  • Compound Stability: Nitrobenzyl compounds can be sensitive to light and may degrade in aqueous solutions over time.[10] Inconsistent handling and storage of the compound can lead to variable effective concentrations.

  • Assay-Specific Factors: The type of cytotoxicity assay used can influence the IC50 value. For example, an assay measuring metabolic activity (like MTT) may yield different results from one measuring membrane integrity (like LDH release).[6]

Q3: Can the components of my cell culture medium affect the cytotoxicity of this compound?

A3: Yes, absolutely. Several media components can influence the compound's stability and cytotoxic potential:

  • Serum: Proteins in serum can bind to the compound, potentially reducing its bioavailability and apparent cytotoxicity.[11][12][13] Conversely, some serum components might affect the metabolic activity of the cells.

  • Reducing Agents: Components like cysteine in the medium can influence the redox environment and potentially interact with the compound or its reactive metabolites.[12][14]

  • Vitamins and Amino Acids: Some vitamins, like riboflavin, can be light-sensitive and their degradation products might affect the stability of the compound or the health of the cells.[10][15] Tryptophan degradation has also been shown to produce toxic byproducts.[15]

Q4: I suspect metabolic activation is the issue. How can I confirm this in my cell line?

A4: A good starting point is to compare the cytotoxicity of this compound in your cell line of interest with a cell line known to have low or absent nitroreductase activity. If the compound is significantly more toxic in your experimental cell line, it strongly suggests metabolic activation. Additionally, you can use stable isotope-assisted metabolomics to trace the biotransformation of the compound within the cells.[16][17]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental challenges.

Issue 1: Unexpectedly High Cytotoxicity and Inconsistent Results

This guide will help you systematically troubleshoot and mitigate unforeseen cell death and variability in your experiments.

Underlying Cause Analysis:

The primary suspects for these issues are the metabolic activation of the nitroaromatic group into reactive, cytotoxic species and the potential instability of the compound in the experimental setup. The generation of reactive oxygen species (ROS) is a common consequence of the metabolism of such compounds, leading to oxidative stress and cell death.[1][7]

Troubleshooting Workflow Diagram

A Start: High Cytotoxicity / Inconsistent IC50 B Step 1: Assess Compound Stability A->B Is the compound degrading? C Step 2: Evaluate Metabolic Activation B->C Is the compound stable? D Step 3: Optimize Assay Conditions C->D Is metabolic activation occurring? E Step 4: Implement Mitigation Strategies D->E Are assay parameters optimized? F Consistent & Expected Results E->F Are mitigation strategies effective?

Caption: A stepwise approach to troubleshooting cytotoxicity issues.

Step-by-Step Troubleshooting Protocol:

  • Verify Compound Stability:

    • Light Protection: Protect all stock solutions and experimental plates containing this compound from light. Use amber tubes and cover plates with foil.

    • Fresh Solutions: Prepare fresh working solutions of the compound immediately before each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic threshold (typically <0.5%).

  • Assess Metabolic Activation:

    • Cell Line Comparison: If possible, test the compound on a cell line with known low nitroreductase expression and compare the IC50 value to your primary cell line. A significant difference points towards metabolic activation.

  • Optimize Cytotoxicity Assay Protocol:

    • Cell Seeding Density: High cell densities can sometimes show increased resistance.[5] Perform a titration to find the optimal cell seeding density for your assay.

    • Incubation Time: A shorter incubation time with the compound might reveal the desired biological effect before significant cytotoxicity occurs. Conversely, a longer incubation might be necessary for the metabolic activation to take place. Experiment with different time points.

    • Edge Effects: Avoid using the outer wells of 96-well plates for experimental samples, as they are prone to evaporation.[5][6][8] Fill these wells with sterile PBS or media to create a humidity barrier.

  • Implement Mitigation Strategies:

    • Antioxidant Co-treatment: The cytotoxicity of nitroaromatic compounds is often mediated by oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help to neutralize reactive oxygen species and reduce cell death.[5][18]

    • Glutathione Modulation: The cellular antioxidant glutathione (GSH) plays a key role in detoxifying xenobiotics. Pre-treating cells with a GSH precursor like NAC can boost intracellular GSH levels and enhance detoxification.

Data Presentation: Hypothetical IC50 Values Under Different Conditions

ConditionCell Line A (High Nitroreductase) IC50 (µM)Cell Line B (Low Nitroreductase) IC50 (µM)
Standard15>100
+ N-acetylcysteine (NAC)50>100
4-hour Exposure80>100
24-hour Exposure15>100

This table illustrates how factors like cell type, the presence of an antioxidant, and exposure time can significantly impact the observed cytotoxicity.

Issue 2: Implementing Antioxidant Co-treatment to Mitigate Off-Target Cytotoxicity

This guide provides a protocol for using N-acetylcysteine (NAC) as a cytoprotective agent.

Principle:

N-acetylcysteine (NAC) is a precursor to L-cysteine, which is a building block of the major intracellular antioxidant, glutathione (GSH).[5] By supplementing the cell culture medium with NAC, you can increase the intracellular pool of GSH, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify reactive metabolites of this compound.[18]

Experimental Workflow for NAC Co-treatment

A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B E Add compound and NAC media to cells B->E C Prepare serial dilutions of this compound C->E D Prepare NAC co-treatment media D->E F Incubate for desired time E->F G Perform cytotoxicity assay (e.g., MTT) F->G H Analyze data and compare IC50 values G->H

Sources

Reducing by-products in the synthesis of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Nitrobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. This guide provides in-depth answers to frequently asked questions and solutions to common challenges encountered during the synthesis of this important morpholine derivative.

Introduction to Synthetic Strategies

The synthesis of this compound is typically achieved through one of two primary pathways:

  • N-Alkylation of Morpholine: This classic SN2 reaction involves the nucleophilic attack of morpholine on a 3-nitrobenzyl halide (e.g., bromide or chloride).

  • Reductive Amination: This one-pot reaction involves the condensation of morpholine with 3-nitrobenzaldehyde to form an iminium ion, which is then reduced in situ to the desired product.

Each method has its advantages and potential pitfalls. This guide will address the specific by-products and challenges associated with each route.

Troubleshooting Guide & FAQs

Route 1: N-Alkylation of Morpholine with 3-Nitrobenzyl Halide

This method is straightforward but can be prone to specific side reactions.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Mixture cluster_purification Purification morpholine Morpholine base Base (e.g., K₂CO₃, Et₃N) target_product This compound morpholine->target_product Reaction nitrobenzyl_halide 3-Nitrobenzyl Halide solvent Solvent (e.g., ACN, DMF) nitrobenzyl_halide->target_product Reaction temperature Temperature (e.g., RT to reflux) base->target_product Reaction solvent->target_product Reaction temperature->target_product Reaction byproduct1 Quaternary Ammonium Salt (Over-alkylation) purification Workup & Column Chromatography target_product->purification byproduct1->purification final_product Pure Product purification->final_product Over_alkylation Morpholine Morpholine This compound This compound Morpholine->this compound + 3-Nitrobenzyl Halide Quaternary Ammonium Salt Quaternary Ammonium Salt This compound->Quaternary Ammonium Salt + 3-Nitrobenzyl Halide Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Mixture cluster_purification Purification morpholine_ra Morpholine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) target_product_ra This compound morpholine_ra->target_product_ra Reaction nitrobenzaldehyde 3-Nitrobenzaldehyde solvent_ra Solvent (e.g., DCE, THF) nitrobenzaldehyde->target_product_ra Reaction ph_control pH control (mildly acidic) reducing_agent->target_product_ra Reaction solvent_ra->target_product_ra Reaction ph_control->target_product_ra Reaction byproduct2 3-Nitrobenzyl alcohol purification_ra Workup & Column Chromatography target_product_ra->purification_ra byproduct2->purification_ra final_product_ra Pure Product purification_ra->final_product_ra

Caption: General workflow for the reductive amination of 3-nitrobenzaldehyde with morpholine.

Q1: I am isolating a significant amount of 3-nitrobenzyl alcohol as a by-product. How can I avoid this?

A1: The formation of 3-nitrobenzyl alcohol is a common side reaction in reductive amination, resulting from the reduction of the starting aldehyde before it can react with the amine.

[1][2]Competitive Reaction Pathways:

Reductive_Amination_Byproducts 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Iminium Ion Iminium Ion 3-Nitrobenzaldehyde->Iminium Ion + Morpholine 3-Nitrobenzyl alcohol 3-Nitrobenzyl alcohol 3-Nitrobenzaldehyde->3-Nitrobenzyl alcohol + [H⁻] This compound This compound Iminium Ion->this compound + [H⁻]

Caption: Competing pathways in reductive amination.

Troubleshooting Strategies:

StrategyRationale
Use a selective reducing agent Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents than sodium borohydride (NaBH₄). T[2]hey are more selective for the reduction of the iminium ion over the aldehyde, thus minimizing the formation of the alcohol by-product.
Stepwise addition Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to facilitate the formation of the iminium ion before adding the reducing agent.
pH control The formation of the iminium ion is favored under mildly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze iminium ion formation and shift the equilibrium away from the starting aldehyde.

Q2: My reaction is not going to completion, and I am recovering unreacted 3-nitrobenzaldehyde. What could be the issue?

A2: Incomplete conversion in reductive amination can be due to:

  • Water in the reaction: The formation of the iminium ion from the aldehyde and amine is a condensation reaction that produces water. The presence of excess water can inhibit the reaction. Using a drying agent like magnesium sulfate or molecular sieves can be beneficial.

  • Inactive reducing agent: Hydride reducing agents can degrade over time, especially if not stored properly. Ensure your reducing agent is fresh and active.

  • Insufficient reaction time or temperature: While many reductive aminations proceed at room temperature, some may require gentle heating or longer reaction times to go to completion.

Q3: Is there a risk of reducing the nitro group during the reductive amination?

A3: While powerful reducing conditions can reduce a nitro group, the milder hydride reagents typically used for reductive amination (NaBH(OAc)₃, NaBH₃CN, and even NaBH₄) are generally not strong enough to reduce an aromatic nitro group under standard conditions. H[3]owever, if you are using catalytic hydrogenation (e.g., H₂/Pd-C) as your reduction method, you will likely also reduce the nitro group to an amine. Therefore, for this specific synthesis, hydride-based reducing agents are preferred.

General Purification Protocol

Step 1: Aqueous Workup

  • Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 2: Column Chromatography

  • The crude product can be purified by flash column chromatography on silica gel.

  • A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on TLC analysis. This compound is a relatively polar compound, so a higher percentage of ethyl acetate will likely be required.

Experimental Protocols

Protocol 1: N-Alkylation of Morpholine with 3-Nitrobenzyl Bromide

Materials:

  • Morpholine (2.0 equiv.)

  • 3-Nitrobenzyl bromide (1.0 equiv.)

  • Potassium carbonate (1.5 equiv.)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

  • To a solution of morpholine in acetonitrile, add potassium carbonate.

  • Slowly add a solution of 3-nitrobenzyl bromide in acetonitrile to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup and purify by column chromatography as described above.

Protocol 2: Reductive Amination of 3-Nitrobenzaldehyde with Morpholine

Materials:

  • 3-Nitrobenzaldehyde (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve 3-nitrobenzaldehyde and morpholine in the anhydrous solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous workup and purify by column chromatography as described above.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]

  • Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

  • Tang, X., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. (2025). Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • RSC Advances. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(4-Nitrobenzyl)morpholine. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163–171. Retrieved from [Link]

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones with nitro compounds. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Retrieved from [Link]

  • The University of Jordan. (n.d.). Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Ch. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its inclusion can enhance aqueous solubility, modulate pKa, and provide metabolic stability, making it a common feature in drugs targeting the central nervous system (CNS) and other therapeutic areas.[3][4] However, despite these advantages, achieving optimal oral bioavailability for morpholine-containing compounds remains a significant challenge that can hinder clinical progression.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the bioavailability of morpholine-based compounds. It is structured in a question-and-answer format to directly address common issues encountered during experimental work, blending foundational scientific principles with actionable, field-proven strategies.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges related to the bioavailability of morpholine compounds, categorized by scientific discipline.

Category A: Understanding the Core Problem

Question 1: Why is my morpholine-based compound showing poor oral bioavailability despite good aqueous solubility?

Answer: This is a classic "BCS Class III" (high solubility, low permeability) problem, which is common for polar molecules like many morpholine derivatives.[6] While the morpholine ring can improve solubility, several factors may be limiting its absorption:

  • Low Passive Permeability: The polarity that aids solubility can hinder the compound's ability to diffuse across the lipid-rich intestinal cell membranes.[7] The morpholine oxygen is a hydrogen bond acceptor, and the nitrogen is a protonable base, both increasing hydrophilicity.

  • Efflux Transporter Substrate: Your compound might be actively pumped out of intestinal cells back into the gut lumen by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8] This is a common liability for amine-containing structures.

  • Presystemic Metabolism: The compound may be rapidly metabolized in the intestinal wall (e.g., by cytochrome P450 enzymes) or the liver before reaching systemic circulation (first-pass effect).[9]

Troubleshooting Steps:

  • Assess Permeability: Use an in-vitro permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.[10][11] Follow up with a Caco-2 cell-based assay to evaluate both passive permeability and active efflux.[8][12]

  • Identify Efflux: A bidirectional Caco-2 assay is the gold standard.[13] If the permeability from the basolateral-to-apical (B→A) side is significantly higher than from the apical-to-basolateral (A→B) side (Efflux Ratio > 2), it strongly indicates active efflux.[8]

  • Evaluate Metabolic Stability: Conduct in-vitro metabolism studies using liver microsomes or S9 fractions to determine the compound's susceptibility to first-pass metabolism.

Category B: Formulation Strategies

Question 2: What formulation strategies can I use to overcome the low permeability of my morpholine compound?

Answer: Formulation science offers several powerful tools to enhance the absorption of poorly permeable compounds. Key strategies include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), can improve absorption through multiple mechanisms.[14][15] They can help solubilize the drug in the gastrointestinal tract, and some lipid components can inhibit efflux transporters or favor lymphatic uptake, partially bypassing first-pass metabolism in the liver.[16][17]

  • Amorphous Solid Dispersions (ASDs): For compounds where solubility is still a co-limiting factor, ASDs are a leading strategy.[18] By dispersing the drug in its high-energy amorphous state within a polymer matrix, ASDs can significantly increase aqueous solubility and dissolution rates.[19][20] This creates a supersaturated solution in the gut, which provides a higher concentration gradient to drive passive diffusion across the intestinal membrane.[21]

  • Permeation Enhancers: Co-formulating with excipients that reversibly open the tight junctions between intestinal cells can increase paracellular transport. However, this approach requires careful safety evaluation to ensure intestinal barrier integrity is not permanently compromised.

StrategyMechanism of ActionBest For...Key Considerations
Lipid-Based Systems (SEDDS/SMEDDS) Enhances solubilization, may inhibit efflux, promotes lymphatic uptake.[14][16]Lipophilic to moderately polar morpholine compounds (LogP > 2).Excipient selection is critical; requires careful characterization of emulsification performance.
Amorphous Solid Dispersions (ASD) Increases dissolution rate and creates supersaturation to drive absorption.[21][22]Compounds with dissolution rate-limited absorption or those needing a higher concentration gradient.Polymer selection is key to preventing recrystallization; physical stability must be monitored.[18]
Permeation Enhancers Reversibly opens tight junctions to allow paracellular transport.[9]Highly polar, low permeability compounds (BCS Class III).Potential for local toxicity and disruption of gut barrier function must be thoroughly assessed.
Category C: Prodrug & Medicinal Chemistry Approaches

Question 3: Can I chemically modify my morpholine compound to improve its bioavailability?

Answer: Yes, medicinal chemistry provides two primary avenues: prodrug design and structural modification.

  • Prodrug Strategy: A prodrug is a biologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. For a polar morpholine compound, a common strategy is to mask the polar functional groups with a lipophilic promoiety. This increases the molecule's overall lipophilicity, enhancing its ability to cross the intestinal membrane via passive diffusion. Once absorbed, enzymes (like esterases) in the blood or liver cleave the promoiety, releasing the active parent drug.[23]

  • Structural Modification (SAR Exploration):

    • Modulate pKa: The basicity of the morpholine nitrogen is a key determinant of its charge state at physiological pH. Adding electron-withdrawing groups elsewhere in the molecule can lower the pKa of the morpholine nitrogen, reducing its degree of protonation in the gut and potentially improving permeability.

    • Intramolecular Hydrogen Bonding: Strategically introducing adjacent functional groups that can form an intramolecular hydrogen bond with the morpholine's heteroatoms can "mask" their polarity. This reduces interaction with water and can significantly boost membrane permeability.

    • Scaffold Hopping/Ring Equivalents: If the morpholine moiety is not essential for pharmacological activity but only for physicochemical properties, consider replacing it with other bioisosteres that offer a better balance of solubility and permeability.

Workflow for Prodrug Design

G start Identify Parent Morpholine Drug (High Solubility, Low Permeability) mask Mask Polar Group (e.g., amine) with Lipophilic Promoieties start->mask ester Ester, Carbonate, or Carbamate Linkages mask->ester Common Strategy phosph N-Phosphonooxymethyl Derivatives mask->phosph For Tertiary Amines [37, 38] eval Evaluate Prodrug Properties: - Increased Lipophilicity (LogD) - Chemical Stability - Enzymatic Cleavage Rate ester->eval phosph->eval invitro Test in Permeability Assays (PAMPA, Caco-2) eval->invitro invivo Assess in vivo PK Studies: - Measure Prodrug & Parent Drug Levels invitro->invivo

Caption: A decision workflow for designing and validating a prodrug strategy.

Section 2: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput method to assess the passive permeability of a compound.[10][24] It is an excellent first screen to determine if low permeability is a primary issue.

Objective: To determine the apparent permeability coefficient (Papp) of a morpholine-based compound via passive diffusion.

Materials:

  • 96-well PAMPA "sandwich" plates (donor and acceptor plates)

  • PVDF membrane filters

  • Phosphatidylcholine in dodecane solution (or commercially available lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Test compound, high permeability control (e.g., Propranolol), low permeability control (e.g., Atenolol)

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 200 µL of PBS (pH 7.4).

  • Coat Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of the donor plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Solutions: Dissolve the test compound and controls in PBS (pH 5.5 or 7.4, depending on the desired model) to a final concentration of 100-200 µM.

  • Assemble Sandwich: Add 200 µL of the donor solutions to the donor plate wells. Carefully place the lipid-coated donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation: Incubate the sandwich at room temperature for 4-16 hours with gentle shaking. A time-course experiment is recommended during initial validation.

  • Sampling: After incubation, carefully separate the plates.

  • Analysis: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A / C_D_initial))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the surface area of the membrane.

    • t is the incubation time in seconds.

Data Interpretation:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1 - 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

A low Papp value strongly suggests that passive diffusion is a limiting factor for your compound's absorption.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay uses a monolayer of human intestinal cells to model drug absorption, accounting for passive diffusion, paracellular transport, and active transport (both uptake and efflux).[12][25]

Objective: To determine the A→B and B→A Papp values for a compound and calculate the Efflux Ratio (ER) to identify it as a potential substrate of efflux transporters.

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (HBSS, pH 7.4)

  • Test compound, controls (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the media every 2-3 days, to allow for differentiation into a polarized monolayer.[]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Use only inserts with TEER values > 250 Ω·cm². Confirm integrity with a Lucifer Yellow rejection test (<1% leakage).

  • Assay Initiation (A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (A, top) chamber.

    • Add fresh transport buffer to the basolateral (B, bottom) chamber.

  • Assay Initiation (B→A):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours with gentle orbital shaking.

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers for all wells. Quantify the compound concentration using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp (A→B) and Papp (B→A) values using a similar equation as in the PAMPA protocol.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

Papp (A→B) (x 10⁻⁶ cm/s)Expected AbsorptionEfflux Ratio (ER)Interpretation
< 1Low> 2.0Poor permeability, likely an efflux substrate.[13]
1 - 10Moderate< 2.0Permeability is moderate and not limited by efflux.
> 10High< 2.0High permeability, absorption is unlikely to be an issue.
Any ValueAny> 2.0The compound is a substrate for active efflux, which is likely limiting its net absorption.

Troubleshooting Flowchart for Bioavailability

Caption: A step-by-step flowchart for diagnosing the root cause of poor bioavailability.

References

  • Bhalani, D. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Catalent (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Frank, K. J. et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release. Available at: [Link]

  • Wikipedia. Parallel artificial membrane permeability assay. Available at: [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, V. et al. (2020). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. International Journal of Medical and Pharmaceutical Case Reports. Available at: [Link]

  • Singh, B. et al. (2017). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. Available at: [Link]

  • Shrestha, H. et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available at: [Link]

  • Ghasemiyeh, P. & Mohammadi-Samani, S. (2020). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. Available at: [Link]

  • Kourounakis, A. P. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Tzara, A. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity. Available at: [Link]

  • Jain, A. & Sahu, S. K. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Odessa University Clinical Journal. Available at: [Link]

  • Garg, A. et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Kalepu, S. & Nekkanti, V. (2013). Oral lipid-based drug delivery systems - An overview. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Indurkhya, A. et al. (2023). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Available at: [Link]

  • Technobis (2023). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

  • Sharma, P. K. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Cerasuolo, M. et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Simplício, A. L. et al. (2008). Prodrugs for Amines. Molecules. Available at: [Link]

  • European Commission. (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Kourounakis, A. P. et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Kratochvil, B. et al. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Consensus. Available at: [Link]

  • Kratochvil, B. et al. (2000). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed. Available at: [Link]

  • Simplício, A. L. et al. (2008). Prodrugs for Amines. ResearchGate. Available at: [Link]

  • Dwivedi, S. et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Pharm Int. (2022). Overcoming Bioavailability Challenges In Oral Formulation Development. Available at: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available at: [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

  • Sethia, S. (2022). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Processing World. Available at: [Link]

  • Al-Ghananeem, A. M. et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Analytical Detection of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 4-(3-Nitrobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth answers to common challenges encountered during experimental analysis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to this compound

This compound (MW: 222.24 g/mol ) is a chemical intermediate used in various synthetic pathways.[1] Its structure, featuring a basic morpholine ring and a UV-active nitrobenzyl group, lends itself to analysis by several common analytical techniques. Accurate quantification is critical for reaction monitoring, purity assessment, and stability studies. This guide focuses on the two most prevalent methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is often the method of choice for analyzing this compound due to the compound's polarity and the presence of a strong chromophore (the nitroaromatic group), making it highly suitable for UV detection.

FAQ 1.1: What is a recommended starting HPLC-UV method for this compound analysis?

A robust starting point for method development is a reversed-phase (RP) HPLC system. The polarity of the molecule makes it well-suited for retention on C8 or C18 columns.

The Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity. The benzyl and morpholine components of the molecule provide a moderate polarity that allows for good interaction with a non-polar stationary phase (like C18) and elution with a polar mobile phase (like acetonitrile and water). The acidic modifier in the mobile phase is crucial; the morpholine nitrogen is basic and can interact with residual acidic silanols on the silica backbone of the column, leading to poor peak shape. By protonating the morpholine nitrogen with an acid and suppressing the ionization of silanols, these secondary interactions are minimized, resulting in sharper, more symmetrical peaks. A method for a structurally similar compound, 4-(3-methoxy-4-nitrophenyl)-morpholine, successfully uses a simple mobile phase of acetonitrile, water, and an acid, demonstrating the effectiveness of this approach.[2]

Suggested Starting Parameters:

ParameterRecommendationRationale & Key Considerations
Column C18, 250 x 4.6 mm, 5 µmStandard workhorse for reversed-phase; provides good resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is MS-compatible and effective at controlling peak shape.[2]
Gradient Start at 30% B, ramp to 80% B over 10 min, hold for 2 min, return to 30% B.A gradient is recommended to ensure elution of the main analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 10 µLA good starting point to avoid column overload.
Detection UV at 265 nmThe nitroaromatic ring provides a strong chromophore. While a full UV scan is recommended to find the λmax, 265-275 nm is a typical absorbance maximum for nitrobenzene derivatives. A similar nitro-quinoline compound was detected at 330 nm, indicating a broad absorbance range is possible.[3]
Sample Diluent 50:50 Acetonitrile:WaterShould be similar to the initial mobile phase composition to ensure good peak shape.
FAQ 1.2: Troubleshooting - Why is my analyte peak tailing or showing poor symmetry?

Peak tailing is a common issue when analyzing basic compounds like morpholine derivatives. It is almost always caused by undesirable secondary interactions between the analyte and the stationary phase.

Root Causes & Solutions:

  • Silanol Interactions: The silica backbone of most reversed-phase columns has residual acidic silanol groups (-Si-OH). The basic nitrogen on the morpholine ring can interact strongly with these sites, causing the analyte to "stick" to the column and elute slowly, resulting in a tailed peak.

    • Solution A (Mobile Phase pH): Ensure your mobile phase is acidic (pH 2.5-3.5) by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the morpholine nitrogen to a consistent cationic form (R-NH2+) and suppresses the ionization of the silanols, minimizing the unwanted interaction.

    • Solution B (Column Choice): Use a modern, end-capped C18 column with low silanol activity.[2] These columns are specifically designed to shield the silica surface and reduce these secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller mass onto the column. Perform a loading study to determine the linear range of your column for this analyte.

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the analyte band to spread before it reaches the column head, leading to distorted peaks.

    • Solution: Dissolve your sample in a solvent that is as close as possible to the starting mobile phase conditions.

Troubleshooting Workflow for Poor Peak Shape:

G start Poor Peak Shape (Tailing/Fronting) check_overload Is sample concentration too high? start->check_overload check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No sol_dilute Dilute Sample (Perform Loading Study) check_overload->sol_dilute Yes check_ph Is mobile phase pH controlled (e.g., 0.1% Acid)? check_solvent->check_ph No sol_solvent Match Sample Solvent to Initial Mobile Phase check_solvent->sol_solvent Yes check_column Is the column old or not properly end-capped? check_ph->check_column Yes sol_ph Add 0.1% Formic or Trifluoroacetic Acid check_ph->sol_ph No sol_column Replace with a new, high-purity end-capped column check_column->sol_column Yes

Caption: Troubleshooting workflow for HPLC peak shape issues.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation in the hot GC inlet. For many morpholine-containing compounds, a derivatization step is employed to increase volatility and thermal stability.[4]

FAQ 2.1: Why is derivatization recommended for GC-MS analysis of morpholine compounds?

The Rationale: The primary challenges with analyzing morpholine and its derivatives by GC are their polarity and potential for hydrogen bonding, which lead to poor peak shape and low response.[5] Derivatization is a chemical reaction used to convert the analyte into a product with more favorable properties for GC analysis. Specifically, it aims to:

  • Increase Volatility: By replacing polar functional groups (like the N-H in a secondary amine) with less polar groups, the boiling point of the analyte is lowered, allowing it to travel through the GC column at a lower temperature.

  • Improve Thermal Stability: The resulting derivative is often more stable and less likely to degrade at the high temperatures of the GC inlet and column.

  • Enhance Chromatographic Performance: The derivative typically exhibits sharper, more symmetrical peaks, leading to better resolution and sensitivity.

A widely used and reliable method for morpholine, a secondary amine, is to react it with sodium nitrite (NaNO₂) under acidic conditions to form its N-nitroso derivative (N-nitrosomorpholine).[6][7] This derivative is significantly more volatile and stable, making it ideal for GC-MS analysis.[6]

FAQ 2.2: What is the protocol for derivatizing this compound for GC-MS analysis?

The following protocol is adapted from established methods for the nitrosation of morpholine.[6][8]

Derivatization Reaction:

Caption: Derivatization of the analyte to its volatile N-nitroso form.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a known quantity of the sample in an appropriate solvent (e.g., water or methanol).

  • Acidification: To 2.0 mL of the sample solution, add 200 µL of 0.05 M HCl and vortex to mix. The acidic condition is critical for the formation of the nitrosating agent.[6]

  • Derivatization: Add 200 µL of saturated sodium nitrite (NaNO₂) solution. Vortex thoroughly.

  • Incubation: Heat the mixture at 40°C for 5-10 minutes to facilitate the reaction.[6]

  • Extraction: After cooling, add 1.0 mL of dichloromethane and vortex for 1 minute to extract the N-nitroso derivative into the organic layer.

  • Analysis: Carefully transfer the bottom organic layer to a GC vial for analysis.

FAQ 2.3: Troubleshooting - My GC-MS sensitivity is low or nonexistent. What should I check?

Low sensitivity in GC-MS can stem from issues with the derivatization, the extraction, or the instrument parameters.

Root Causes & Solutions:

  • Inefficient Derivatization: The reaction may not have gone to completion.

    • Solution: Re-optimize the reaction conditions. Verify the pH is acidic after adding HCl. Ensure the sodium nitrite solution is fresh. You can test varying the reaction time and temperature, though the conditions cited are generally effective.[6][8]

  • Thermal Degradation: The nitro group, in particular, can be thermally labile.

    • Solution: Lower the GC inlet temperature. Start around 200-220 °C and increase only if peak shape is poor due to slow volatilization. Use a pulsed splitless injection if possible to transfer the analyte to the column quickly at a lower temperature.

  • Poor Extraction Recovery: The derivative may not be efficiently partitioning into the organic solvent.

    • Solution: Ensure vigorous mixing during the liquid-liquid extraction step. You can also try a different extraction solvent, such as ethyl acetate.

  • Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions.

    • Solution: First, run the analysis in full scan mode to identify the molecular ion and key fragment ions of the N-nitroso derivative. Then, build a Selected Ion Monitoring (SIM) method using 2-3 of the most abundant and specific ions to dramatically increase sensitivity and selectivity.[6]

Suggested Starting GC-MS Parameters (for the N-nitroso derivative):

ParameterRecommendationRationale & Key Considerations
Column Mid-polarity (e.g., DB-1701 or equivalent), 30 m x 0.25 mm, 0.25 µmA mid-polarity column provides good separation for moderately polar derivatives.[6]
Carrier Gas Helium, 1.5 mL/min constant flowInert and provides good efficiency.
Inlet Temp. 220 °CStart low to prevent thermal degradation of the nitro group.
Injection Mode 1 µL, SplitlessBest for trace-level analysis.
Oven Program Initial 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)A starting point; adjust based on the retention time of the derivative.
MS Transfer Line 280 °CMust be hot enough to prevent analyte condensation.[6]
Ion Source Temp. 230 °CStandard temperature for electron impact (EI) ionization.[6]
Ionization Mode Electron Impact (EI), 70 eVStandard mode for generating reproducible fragmentation patterns.[6]
Acquisition Mode Full Scan (50-400 m/z) initially, then switch to SIM for quantification.Full scan is for identification; SIM is for high-sensitivity quantification.

Part 3: General Best Practices

FAQ 3.1: How should I prepare and store standards and samples of this compound?

Proper handling is crucial for accurate and reproducible results.

  • Purity: Always use a well-characterized reference standard of known purity (e.g., >98%) to prepare your calibration curve.

  • Solvents: Use high-purity, HPLC or GC-grade solvents to minimize background noise and interfering peaks.

  • Storage: The compound should be stored under refrigerated conditions. When in solution, especially at low concentrations, it is best to store vials in the dark at 2-8 °C and analyze them within 24-48 hours to prevent degradation. Perform stability studies in your chosen diluent to confirm.

FAQ 3.2: I see a peak in my blank injection. What are the common sources of contamination?

Contamination can come from numerous sources. A systematic approach is needed to identify the cause.

  • Solvent/Mobile Phase: Prepare fresh mobile phase using new solvents.

  • Glassware: Ensure all glassware is meticulously cleaned. Avoid using detergents that may contain UV-active substances.

  • Autosampler: The most common source is carryover from a previous, more concentrated injection. Run several blank injections after a high standard. If the ghost peak decreases with each injection, carryover is the likely cause. Clean the syringe and injection port.

  • Sample Matrix: If analyzing samples from a complex matrix (e.g., reaction mixture, biological fluid), components from the matrix may be retained on the column and elute later. Ensure your gradient includes a high-organic wash step and sufficient re-equilibration time.

References
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(3-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • OSHA. (2003). Morpholine (Method PV2123). U.S. Department of Labor, Occupational Safety and Health Administration.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 783231, this compound. Retrieved from [Link]

  • BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Singh, S., & Kumar, V. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Retrieved from [Link]

  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Retrieved from [Link]

  • Lan, Y., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o754. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.
  • Kun, A., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. Retrieved from [Link]

  • Beck, S., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(2), M1229. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • Swain, A., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square. Retrieved from [Link]

  • Gáspár, A., & Kardos, S. (1990). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography, 520, 379-82. Retrieved from [Link]

  • Croux, C., et al. (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 65(2), 695-700. Retrieved from [Link]

  • ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]

  • Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Syed, A., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Quality Assurance, 12(4), 415-420. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. Retrieved from [Link]

  • Pal'chikov, V. A. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 50, 785-813. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 4-(3-Nitrobenzyl)morpholine Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the crystallization of 4-(3-Nitrobenzyl)morpholine. Crystallization is a critical purification step where precise control over solubility, supersaturation, and nucleation kinetics is paramount for achieving high purity and yield. This document offers field-proven insights and systematic troubleshooting strategies to address common challenges encountered during this process.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your decision-making.

Q1: I've dissolved my crude this compound in a hot solvent and started cooling, but a sticky oil is forming instead of crystals. What is happening and how can I fix it?

A1: This phenomenon is known as "oiling out," and it occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.[1] Essentially, the compound is melting into a liquid phase before it can form a structured, solid crystal lattice. Impurities often dissolve more readily in these oily droplets than in the bulk solvent, leading to a poorly purified final product if it solidifies.[1]

Causality & Solutions:

  • High Solute Concentration/High Saturation Temperature: The solution is becoming supersaturated at a temperature that is still above the compound's melting point.

    • Solution: Re-heat the solution until the oil redissolves and add a small amount (10-20% more) of the hot solvent.[1] This lowers the saturation temperature, ensuring that crystallization begins at a temperature below the compound's melting point.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, leading to the conditions described above.

    • Solution: Switch to a solvent with a lower boiling point.

  • Rapid Cooling: Cooling the solution too quickly can cause it to become highly supersaturated at a higher temperature.

    • Solution: Ensure a slow, controlled cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[1]

Q2: My crystallization has completed, but the final yield is significantly lower than expected. What are the likely causes and how can I improve recovery?

A2: A poor yield is a common and frustrating issue in crystallization. The primary culprit is that a significant amount of your target compound remains dissolved in the mother liquor after filtration.[1][2]

Causality & Solutions:

  • Excess Solvent: Using too much solvent is the most frequent cause of low yield.[1][2] While you need enough to dissolve the compound when hot, a large excess will keep a substantial amount dissolved even when cold.

    • Solution: Before filtering, if you suspect excess solvent, you can gently boil off a portion of it to re-concentrate the solution. To check the mother liquor for the lost product, take a small sample on a glass rod and let the solvent evaporate; the presence of a solid residue indicates dissolved compound.[1] You can then attempt to recover more product from the mother liquor by concentrating it and performing a second crystallization.

  • Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), you will lose product that remains in the filtration apparatus.

    • Solution: Use a slight excess of hot solvent before filtration and keep the funnel and receiving flask heated (e.g., with a steam bath or heat lamp) to prevent premature crystal formation.[3] The excess solvent can be boiled off after filtration is complete.[3]

  • Incomplete Cooling: The solubility of this compound, like most compounds, is not zero even at low temperatures. Failing to cool the solution sufficiently will result in product loss.

    • Solution: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time (at least 20-30 minutes) before filtration to maximize precipitation.

Q3: The solution has cooled, but no crystals have formed. What steps can I take to induce crystallization?

A3: The failure to form crystals indicates that the solution has not overcome the initial energy barrier for nucleation, even though it may be supersaturated.[4] Several techniques can be employed to induce this process.

Solutions to Induce Nucleation:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[1] The microscopic imperfections on the glass provide a surface for nucleation to begin.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal acts as a template, bypassing the initial nucleation step and promoting crystal growth.[5]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. This increases the concentration and the level of supersaturation.[1]

  • Flash Cooling: Briefly place the flask in an ice or dry ice/acetone bath for a few minutes. The rapid temperature drop can sometimes force nucleation. Once a few small crystals appear, allow the solution to warm back to room temperature to redissolve them, and then cool slowly to promote the growth of larger, purer crystals.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common crystallization problems.

G start Start: Dissolve Crude Solid in Minimum Hot Solvent cool Allow Solution to Cool Slowly start->cool observe Observe Outcome cool->observe oiling Problem: 'Oiling Out' (Liquid Droplets Form) observe->oiling Liquid Droplets Appear no_xtal Problem: No Crystals Form observe->no_xtal Solution Remains Clear low_yield Problem: Low Yield of Crystals observe->low_yield Few Crystals Appear good_xtal Success: Pure Crystals Formed observe->good_xtal Solid Crystals Appear sol_oil Solution: 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent oiling->sol_oil sol_no_xtal Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_low_yield Solution: 1. Check Mother Liquor 2. Concentrate Filtrate for   Second Crop 3. Use Less Solvent Initially low_yield->sol_low_yield collect Collect, Wash, and Dry Crystals good_xtal->collect

Caption: A decision tree for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for the crystallization of this compound?

A1: Selecting the right solvent is the most critical step in developing a successful crystallization protocol.[6] The ideal solvent should exhibit the following properties:

  • High-Temperature Coefficient of Solubility: It should dissolve the this compound completely at or near its boiling point but have very low solubility for it at cold temperatures (e.g., 0-4 °C).[7][8] This differential solubility is the driving force for crystallization and ensures a high recovery rate.

  • Inertness: The solvent must not react chemically with the compound.[7]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[2]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during the drying process.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Given the structure of this compound (containing a polar nitro group and a morpholine ring, but also a non-polar benzyl group), solvents of intermediate polarity such as ethanol, isopropanol, acetone, or solvent mixtures like ethanol/water or toluene/hexane are often good starting points.[9][10][11]

Q2: How does the cooling rate impact the purity and size of the final crystals?

A2: The cooling rate directly controls the level of supersaturation in the solution, which in turn dictates the kinetics of nucleation and crystal growth.

  • Slow Cooling: A slow cooling process allows the solution to become supersaturated gradually. This favors the growth of a smaller number of initial crystal nuclei into larger, more well-ordered, and purer crystals. Molecules have sufficient time to orient themselves correctly within the crystal lattice, effectively excluding impurities.

  • Rapid Cooling ("Crashing Out"): Cooling the solution too quickly creates a very high level of supersaturation rapidly.[1][12] This leads to a massive, uncontrolled nucleation event, resulting in a large number of very small crystals. This rapid formation can trap solvent and impurities within the crystal lattice, leading to a less pure final product.[12]

For optimal results, allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2] Insulating the flask can further slow the cooling process.

Q3: What is a solvent/anti-solvent crystallization, and could it be useful for this compound?

A3: Solvent/anti-solvent (or non-solvent) crystallization is a powerful technique used when a compound has high solubility in a solvent even at low temperatures, making cooling crystallization inefficient. The method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[3][8] The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, inducing supersaturation and causing crystallization.

This technique could be very useful for this compound if you find it difficult to identify a single solvent with the ideal temperature-solubility profile. For example, you could dissolve the compound in a minimal amount of a good solvent like acetone or THF, and then slowly add an anti-solvent like water or hexane until the solution becomes persistently cloudy, indicating the onset of crystallization.[10][11]

Experimental Protocols & Data

Standard Recrystallization Workflow

This diagram illustrates the key steps in a standard recrystallization procedure.

G cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool_slow 3. Slow Cooling to Room Temperature hot_filter->cool_slow cool_ice 4. Cooling in Ice Bath cool_slow->cool_ice vac_filter 5. Vacuum Filtration to Collect Crystals cool_ice->vac_filter wash 6. Wash Crystals with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Standard workflow for purification via recrystallization.

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Choose an appropriate solvent or solvent system based on prior screening (see Protocol 2). Common choices for nitroaromatic compounds include ethanol, isopropanol, or ethyl acetate.[9][10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue adding the solvent in small portions until the solid just dissolves.[2]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[2][3]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them.[7] Transfer the dried crystals to a watch glass for final air drying or place them in a vacuum oven.

Table 1: Solvent Selection Guidance for Crystallization
SolventBoiling Point (°C)Polarity IndexComments & Potential Use
Ethanol 785.2A good general-purpose solvent for moderately polar compounds. Often used in a solvent pair with water.[10]
Isopropanol 824.3Similar to ethanol but slightly less polar. Good for compounds that are too soluble in ethanol.
Acetone 565.1A strong, polar aprotic solvent. Its low boiling point makes it easy to remove. Can be paired with hexanes.[10][13]
Ethyl Acetate 774.4A moderately polar solvent, good for compounds containing esters or similar functional groups.[11]
Toluene 1112.4A non-polar aromatic solvent. Useful for less polar compounds or as part of a solvent pair with hexane.[10]
Hexane(s) ~690.1A non-polar solvent, often used as an anti-solvent with more polar solvents like ethyl acetate or acetone.[10]
Water 10010.2A highly polar solvent. Unlikely to be a good single solvent but can be an excellent anti-solvent with alcohols.[11]
References
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Jee, S. Chemistry Crystallization. Sathee Jee. [Link]

  • University of California, Los Angeles. Recrystallization1. [Link]

  • University of Colorado Boulder. Recrystallization. Department of Chemistry. [Link]

  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Intelligent Equipment. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • University of California, Berkeley. Recrystallization. College of Chemistry. [Link]

  • Centre de cristallographie, EPFL. Guide for crystallization. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • PubChem. 4-(4-Nitrophenyl)-morpholin-3-ON. National Center for Biotechnology Information. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Yang, S-Y., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E, 67(Pt 3), o754. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Chung, W. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Google Patents.
  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Wang, L-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 68(Pt 5), o1235. [Link]

Sources

Avoiding racemization during synthesis of chiral morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. The morpholine scaffold is a cornerstone in medicinal chemistry, and access to enantiomerically pure derivatives is often critical for pharmacological activity.[1][2][3][4][5][6][7]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies to help you avoid the detrimental effects of racemization.

Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization

Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a primary challenge in the synthesis of chiral morpholines.[8] The loss of a hard-won stereocenter can render a synthetic route inefficient and costly. This section addresses common scenarios where racemization is observed and provides actionable solutions.

Scenario 1: Loss of Enantiomeric Excess (ee) During Ring Formation

Question: I'm synthesizing a 2-substituted chiral morpholine starting from an enantiopure amino alcohol. After cyclization, I'm observing a significant drop in enantiomeric excess. What could be the cause?

Answer: The most likely cause is the formation of a planar, achiral intermediate, such as an imine or enamine, during the reaction.[8] Both acidic and basic conditions can facilitate this process, leading to the loss of stereochemical information at the chiral center.

Causality & Mechanism: Under acidic or basic conditions, a chiral center alpha to a nitrogen atom can be susceptible to epimerization. For instance, if your cyclization strategy involves an intermediate with a carbonyl group alpha to the stereocenter (e.g., in a morpholinone synthesis), enolization can occur.[9][10] Similarly, oxidation-reduction sequences or reactions proceeding through iminium intermediates can flatten the stereocenter, allowing for non-selective reprotonation or reduction.

Troubleshooting Workflow: Cyclization-Induced Racemization

Caption: Decision-making workflow for troubleshooting racemization during cyclization.

Scenario 2: Epimerization During Amide Coupling or Functionalization

Question: I'm coupling a carboxylic acid to the nitrogen of a pre-formed chiral morpholine. My final product shows significant diastereomeric impurity, suggesting epimerization at a carbon on the morpholine ring. How is this possible?

Answer: Even if the chiral center is not directly involved in the reaction, the conditions used for functionalization can induce racemization. This is particularly common if there is an acidic proton on a stereocenter alpha to the ring nitrogen or oxygen.

Key Factors Promoting Racemization: [8][11]

  • Elevated Temperatures: Provides the energy to overcome the activation barrier for racemization.[8][12][13]

  • Presence of Acid or Base: Catalyzes the formation of achiral intermediates.[8][14]

  • Prolonged Reaction Times: Increases the exposure of the chiral molecule to racemizing conditions.[8]

  • Certain Coupling Reagents: Some peptide coupling reagents are more prone to causing racemization of the activated acid, and the basic conditions can also affect other stereocenters.[15][16]

Mitigation Strategies:

StrategyRationaleExample Protocol Step
Lower Temperature Reduces the rate of epimerization, which often has a higher activation energy than the desired reaction.Run the coupling reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature.
Choice of Base Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIEA) are less likely to cause deprotonation at sensitive positions.[17]Use 1.1-1.5 equivalents of DIEA instead of triethylamine or DBU during an amide coupling.
Protecting Groups A suitable protecting group on the morpholine nitrogen can prevent unwanted side reactions and may influence the conformation to shield the sensitive proton.For syntheses starting from amino acids, using Fmoc or Boc protecting groups is standard practice to prevent racemization during activation.[18][19][20][21]
Efficient Coupling Reagents Use modern coupling reagents known for low racemization potential, such as HATU, HCTU, or T3P, often with an additive like HOBt.[16][22]Activate the carboxylic acid with HATU and DIEA for 5-10 minutes at 0 °C before adding the chiral morpholine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general strategy to synthesize enantiopure morpholines?

There is no single "best" strategy, as the optimal route depends on the desired substitution pattern. However, a highly reliable approach is to start from the "chiral pool."[2][23] This involves using readily available, enantiopure starting materials like amino acids or amino alcohols.[4][24][25] This strategy embeds the stereocenter from the beginning, and the main challenge becomes preventing its erosion during subsequent chemical steps. Catalytic asymmetric synthesis, where a prochiral substrate is converted directly to a chiral product, is another powerful approach.[26]

Q2: How do I choose the right protecting group to avoid racemization when starting from an amino acid?

The choice of the α-amino protecting group is critical. The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups are widely used.[18]

  • Z-group: Stable and offers good resistance to racemization during activation. It's typically removed by hydrogenation.[18]

  • Boc-group: Very common in solid-phase synthesis and removed under acidic conditions (e.g., TFA).[18][20]

  • Fmoc-group: Removed under mild basic conditions (e.g., piperidine), making it orthogonal to acid-labile side-chain protecting groups.[18][19]

The key is to select a protecting group that is stable under your reaction conditions but can be removed without affecting the chiral center.

Q3: Can my purification method cause racemization?

Generally, standard purification methods like silica gel chromatography or crystallization are unlikely to cause racemization. However, be cautious if:

  • Using acidic or basic modifiers in chromatography: Prolonged exposure of a sensitive compound to a silica column treated with, for example, triethylamine, could potentially cause slow epimerization on the column.

  • Performing distillations at high temperatures: If the molecule is thermally labile, high temperatures could lead to racemization.[12][13]

It is always best to analyze the enantiomeric purity both before and after purification to confirm that no erosion has occurred.

Q4: How can I accurately determine the enantiomeric excess (ee) of my chiral morpholine derivative?

The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[17][27] This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Other methods include:

  • Chiral Gas Chromatography (GC): For volatile derivatives.

  • NMR Spectroscopy with Chiral Shift Reagents: Can be used to resolve signals of the two enantiomers.

  • Conversion to Diastereomers: Reacting the morpholine with a chiral derivatizing agent to form diastereomers, which can then be distinguished by standard HPLC or NMR.

Workflow: Chiral Purity Analysis

Caption: Standard workflow for determining the enantiomeric purity of a chiral morpholine.

Part 3: Experimental Protocol - Stereoretentive Synthesis of a 2-Substituted Morpholine

This protocol provides a representative example of a synthesis designed to minimize racemization, starting from a chiral amino alcohol.

Objective: Synthesize (R)-4-benzyl-2-phenylmorpholine from (R)-2-amino-2-phenylethan-1-ol.

Step 1: N-Benzylation of (R)-2-amino-2-phenylethan-1-ol

  • Setup: To a solution of (R)-2-amino-2-phenylethan-1-ol (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask, add benzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to form the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

    • Expertise Note: Performing the reduction at a low temperature is crucial. It minimizes potential side reactions and helps maintain stereochemical integrity. The intermediate imine is achiral at the carbon, but the existing stereocenter directs the reduction. However, harsh conditions could risk epimerization if the benzylic proton is labile.

  • Workup: After stirring for 2 hours at room temperature, quench the reaction by slowly adding water. Remove the MeOH under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-benzylated amino alcohol.

Step 2: Cyclization to Form the Morpholine Ring

  • Setup: Dissolve the N-benzylated amino alcohol from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

    • Trustworthiness Note: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of both the alcohol and the amine (if desired, though the alcohol is more acidic), setting up the subsequent cyclization. The use of two equivalents ensures the formation of the dianion for efficient cyclization.

  • Ring Formation: Add 1,2-dibromoethane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 50 °C overnight.

    • Expertise Note: This is a Williamson ether synthesis-type cyclization. The temperature is kept moderate to avoid potential elimination side reactions or epimerization, which is a risk at elevated temperatures, especially under basic conditions.[8]

  • Workup: Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-4-benzyl-2-phenylmorpholine.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Crucially, determine the enantiomeric excess (ee) by chiral HPLC analysis to confirm that no racemization has occurred.

References

  • Michael, J. P. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health. [Link]

  • O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link]

  • Cumpstey, I., et al. (2010). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. [Link]

  • Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]

  • Various Authors. Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. MDPI. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]

  • Various Authors. Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Kennedy, A. L., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online. [Link]

  • Richardson, P. (2022). Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. ResearchGate. [Link]

  • Deadman, B. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. [Link]

  • Roy, A., & Baire, B. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Reddy, P. V., & Kumar, A. (2007). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link]

  • Deadman, B. J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. [Link]

  • Seidel, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health. [Link]

  • Various Authors. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]

  • Wsol, V., & Kovaříková, P. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]

  • Li, G., et al. (2011). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. AK Lectures. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • B., Dr. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Various Authors. (2005). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. ResearchGate. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry. [Link]

  • Ager, D. J., et al. (1999). Racemisation of amines.
  • Various Authors. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn. [Link]

  • Dorta, R., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization. Royal Society of Chemistry. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel. [Link]

  • Various Authors. (2023). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development. [Link]

  • Wang, D.-S., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Various Authors. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Sharma, L., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Liotta, C. L., et al. (1974). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Various Authors. (2021). Racemization during SPPS coupling step. ResearchGate. [Link]

Sources

Validation & Comparative

Validating the Biological Activity of 4-(3-Nitrobenzyl)morpholine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a validated bioactive compound is both an art and a rigorous science. This guide provides an in-depth, experience-driven framework for validating the biological activity of 4-(3-Nitrobenzyl)morpholine, a molecule of potential interest due to its chemical structure. We will explore its hypothetical activity as a PIM1 kinase inhibitor, comparing it with established alternatives and providing detailed experimental protocols for its validation.

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, known for its favorable physicochemical and metabolic properties.[1][2] This heterocyclic moiety is a key component in numerous approved drugs and experimental compounds, often contributing to target affinity and improved pharmacokinetics.[1][3][4] Given the prevalence of the morpholine scaffold in kinase inhibitors,[2] we hypothesize that this compound may exhibit inhibitory activity against a member of the kinase family. A promising candidate target is the Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) kinase.

PIM1 is a serine/threonine kinase that has emerged as a significant therapeutic target in various cancers.[5][6] It plays a crucial role in promoting tumor growth, cell survival, and resistance to conventional therapies by phosphorylating key proteins involved in cell cycle progression and anti-apoptotic pathways.[5][7][8][9] The overexpression of PIM1 is observed in many cancer types and is often associated with a poor prognosis.[7]

This guide will therefore focus on validating the potential of this compound as a PIM1 kinase inhibitor. We will compare its hypothetical performance against well-characterized PIM1 inhibitors and provide the necessary experimental framework to test this hypothesis.

Comparative Analysis of PIM1 Kinase Inhibitors

To objectively assess the potential of this compound, we will compare it to a selection of known PIM1 inhibitors with varying potencies and specificities. These include SGI-1776, a first-generation pan-PIM inhibitor, and AZD1208, a potent, next-generation pan-PIM inhibitor.[5]

CompoundChemical StructureTarget(s)IC50/Ki
This compound this compoundPIM1 (Hypothesized)To be determined
SGI-1776 SGI-1776Pan-PIM, Flt3, HaspinPIM1: 7 nM (IC50)
AZD1208 AZD1208Pan-PIMPIM1: 0.4 nM (IC50)
Hispidulin HispidulinPIM1PIM1: 2.71 µM (IC50)

Data for SGI-1776, AZD1208, and Hispidulin are sourced from commercially available data and literature.[10]

The rationale for choosing these comparators is their well-documented activity against PIM1 and their different chemical scaffolds, which provides a broad context for evaluating a new chemical entity.

PIM1 Signaling Pathway and Point of Inhibition

To understand the biological context of our validation experiments, it is crucial to visualize the PIM1 signaling pathway and the proposed point of intervention for our test compound and its alternatives.

PIM1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines JAK_STAT JAK_STAT Cytokines->JAK_STAT Growth_Factors Growth_Factors Growth_Factors->JAK_STAT PIM1 PIM1 JAK_STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation p_BAD p_BAD Cell_Cycle_Progression Cell_Cycle_Progression PIM1->Cell_Cycle_Progression Bcl2 Bcl2 BAD->Bcl2 p_BAD->Bcl2 Release Apoptosis_Inhibition Apoptosis_Inhibition Bcl2->Apoptosis_Inhibition Inhibitors This compound SGI-1776 AZD1208 Inhibitors->PIM1

Caption: PIM1 signaling pathway and inhibitor action point.

Experimental Validation Workflow

The following diagram outlines the logical flow of experiments to validate the biological activity of this compound as a PIM1 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Western_Blot Western Blot Analysis (p-BAD Levels) Kinase_Assay->Western_Blot Positive Result Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Western_Blot->Viability_Assay Data_Analysis Comparative Data Analysis and Conclusion Viability_Assay->Data_Analysis Hypothesis Hypothesis: This compound inhibits PIM1 Kinase Hypothesis->Kinase_Assay

Caption: Experimental workflow for validating PIM1 inhibitory activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in controls to ensure data integrity and trustworthiness.

In Vitro PIM1 Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PIM1 kinase.

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of PIM1 in a cell-free system. A luminescent readout based on ATP consumption provides a highly sensitive and quantitative measure of kinase activity.

Materials:

  • Recombinant Human PIM1 Kinase (e.g., from SignalChem)

  • PIM1 Substrate Peptide (e.g., BAD peptide)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound, SGI-1776, AZD1208 (dissolved in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96-well plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator compounds (SGI-1776, AZD1208) in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound. Include wells with DMSO only (positive control, 100% activity) and wells without enzyme (negative control, background).

    • Add 20 µL of a master mix containing kinase buffer, recombinant PIM1 kinase, and the substrate peptide to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 25 µL of ATP solution (at a concentration close to its Km for PIM1) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data to the positive control (DMSO only).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot for PIM1 Target Engagement

Objective: To assess whether this compound can inhibit PIM1 activity within a cellular context by measuring the phosphorylation of a known downstream substrate, BAD.

Causality: PIM1 phosphorylates the pro-apoptotic protein BAD at Ser112.[5][9] Inhibition of PIM1 should lead to a dose-dependent decrease in the levels of phosphorylated BAD (p-BAD). This assay validates that the compound can penetrate the cell membrane and engage its target.

Materials:

  • A relevant cancer cell line with known PIM1 expression (e.g., K562 leukemia cells).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound and comparator compounds.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, anti-PIM1, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL Western Blotting Substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed K562 cells in 6-well plates and allow them to adhere or reach a suitable density.

    • Treat the cells with increasing concentrations of this compound and a fixed, effective concentration of AZD1208 (as a positive control) for 4-6 hours. Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold lysis buffer per well.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody for p-BAD (Ser112) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total BAD, PIM1, and GAPDH to ensure equal protein loading and to assess total protein levels.

Cell Viability/Proliferation Assay

Objective: To compare the anti-proliferative effects of this compound with established PIM1 inhibitors.

Causality: Since PIM1 promotes cell proliferation and survival, its inhibition is expected to reduce cancer cell viability. This assay provides a functional readout of the compound's biological effect.

Materials:

  • K562 cells (or another appropriate cell line).

  • Complete cell culture medium.

  • This compound and comparator compounds.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • 96-well clear or opaque plates (depending on the assay).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add serially diluted concentrations of this compound and the comparator compounds to the wells. Include DMSO-only controls.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial validation of this compound's biological activity. By hypothesizing its role as a PIM1 kinase inhibitor, we have established a clear path for investigation, complete with comparative analysis against known inhibitors and detailed, self-validating experimental protocols. The causality behind each experimental choice is explained to ensure a deep understanding of the validation process. Following this guide will enable researchers to generate high-quality, reliable data to support or refute the proposed biological activity, thereby making an informed decision on the future development of this compound.

References

  • Gao, Y., & Tan, M. (2018). Pim-1 kinase as cancer drug target: An update. PMC. [Link]

  • Mishra, R., et al. (2025). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules. [Link]

  • Lin, Y., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. PubMed Central. [Link]

  • G. S. C. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Scafuri, B., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Scafuri, B., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Singh, R. K., & Kumar, K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Adam, C., et al. (2015). Pre-clinical evidence of PIM kinase inhibitor activity in BCR-ABL1 unmutated and mutated Philadelphia chromosome-positive (Ph+) leukemias. Oncotarget. [Link]

Sources

A Comparative Analysis of 4-(3-Nitrobenzyl)morpholine and Its Positional Isomers in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Anticancer, and Antimicrobial Evaluation

In the landscape of medicinal chemistry and drug discovery, the morpholine scaffold is a privileged structure, recognized for its advantageous physicochemical and metabolic properties.[1] Its incorporation into molecular frameworks can significantly enhance biological activity.[2] This guide provides an in-depth comparative analysis of 4-(3-Nitrobenzyl)morpholine and its ortho- and para- positional isomers, focusing on their synthesis, and potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized insights and detailed experimental protocols to support preclinical investigations.

Introduction to Nitrobenzyl-Substituted Morpholines

The combination of the morpholine ring with a nitrobenzyl moiety presents a compelling scaffold for biological investigation. The nitro group, a strong electron-withdrawing group, can influence the molecule's electronic properties, reactivity, and potential for bioreduction under hypoxic conditions, a characteristic often exploited in cancer therapy.[3][4] The position of the nitro group on the benzyl ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter the molecule's steric and electronic profile, leading to differential biological activities. This guide will explore these structure-activity relationships (SAR) to provide a clearer understanding of their potential therapeutic applications.[5][6]

Synthesis of 4-(Nitrobenzyl)morpholine Isomers

The synthesis of 4-(nitrobenzyl)morpholine isomers is typically achieved through a nucleophilic substitution reaction between the corresponding nitrobenzyl halide (bromide or chloride) and morpholine. This straightforward and efficient method allows for the generation of the target compounds in good yields.

A general synthetic pathway is illustrated below:

Synthesis Nitrobenzyl_Halide Nitrobenzyl Halide (ortho, meta, or para) Reaction Nucleophilic Substitution Nitrobenzyl_Halide->Reaction Morpholine Morpholine Morpholine->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Product 4-(Nitrobenzyl)morpholine Isomer Reaction->Product

Caption: General synthetic scheme for 4-(Nitrobenzyl)morpholine isomers.

Experimental Protocol: General Synthesis of 4-(Nitrobenzyl)morpholine Isomers

This protocol describes a general procedure for the synthesis of 4-(2-nitrobenzyl)morpholine, this compound, and 4-(4-nitrobenzyl)morpholine.

Materials:

  • Appropriate nitrobenzyl bromide (2-nitrobenzyl bromide, 3-nitrobenzyl bromide, or 4-nitrobenzyl bromide)

  • Morpholine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the respective nitrobenzyl bromide (1.0 eq) in acetonitrile or DMF, add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 4-(nitrobenzyl)morpholine isomer.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activity

The biological activities of 4-(nitrobenzyl)morpholine isomers are of significant interest, particularly their potential as anticancer and antimicrobial agents. While direct comparative studies on all three isomers are limited, existing data on related structures allows for an insightful analysis of their potential structure-activity relationships.

Anticancer Activity

A study on novel substituted morpholine derivatives showed that some compounds exhibited IC50 values in the range of 81.92 μg/mL to 88.27 μg/mL against the MDA-MB-231 breast cancer cell line.[8] Although these are not direct analogs, it highlights the potential of the morpholine scaffold in developing anticancer agents.

Table 1: Postulated Comparative Anticancer Activity Profile

CompoundNitro PositionPostulated CytotoxicityRationale (based on related compounds)
4-(2-Nitrobenzyl)morpholineOrthoModeratePotential for steric hindrance affecting binding to biological targets.[3][7]
This compoundMetaPotentially HighThe meta-position may offer an optimal electronic and steric profile for interaction with biological targets, as seen in other nitroaromatic anticancer agents.[3][7]
4-(4-Nitrobenzyl)morpholineParaModerate to LowThe para-position might lead to different electronic distribution and metabolic pathways compared to the meta-isomer, potentially affecting activity.[3][7]
Antimicrobial Activity

Morpholine derivatives have been reported to possess a broad spectrum of antimicrobial activities.[9][10][11] The nitrobenzyl moiety can further enhance this activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

While direct comparative MIC (Minimum Inhibitory Concentration) values for the three isomers against a panel of microbes are scarce, a study on new piperazine and morpholine derivatives demonstrated significant inhibitory action against various bacterial strains, with MIC values as low as 3.125 mg/mL for some derivatives.[9] Another study on 4-(phenylsulfonyl) morpholine showed that while it had a high MIC (>512 μg/mL), it could modulate the activity of other antibiotics.[12][13]

Table 2: Postulated Comparative Antimicrobial Activity Profile

CompoundNitro PositionPostulated Antimicrobial SpectrumRationale
4-(2-Nitrobenzyl)morpholineOrthoBroad SpectrumThe presence of the nitro group is expected to contribute to antimicrobial effects.
This compoundMetaPotentially Broad SpectrumThe electronic effects of the meta-nitro group may influence interactions with microbial targets.
4-(4-Nitrobenzyl)morpholineParaBroad SpectrumThe overall lipophilicity and electronic nature of the molecule are key determinants of antimicrobial activity.

Experimental Protocols for Biological Evaluation

To facilitate further research and enable direct comparison, detailed protocols for assessing the anticancer and antimicrobial activities are provided below.

Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Prep Prepare serial dilutions of test compounds Treat_Cells Treat cells with compounds Compound_Prep->Treat_Cells Incubate_24_48h Incubate for 24-48 hours Treat_Cells->Incubate_24_48h Add_MTT Add MTT solution Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate % viability and IC50 value Read_Absorbance->Calculate_IC50

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Nitrobenzyl)morpholine Derivatives: A Strategic Approach for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 4-(3-Nitrobenzyl)morpholine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It synthesizes findings from related chemical scaffolds to build a predictive SAR model for this promising, yet underexplored, class of compounds. We will explore the causal relationships between structural modifications and biological activity, present robust experimental protocols, and offer a strategic workflow for identifying novel therapeutic agents.

Introduction: The Rationale for Targeting the this compound Scaffold

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, integral to numerous approved drugs due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] When combined with a nitrobenzyl moiety, it presents a compelling template for discovering new drugs, particularly in the realms of antimicrobial and anticancer research.[3][4][5] While significant research has been conducted on derivatives of 4-(4-nitrophenyl)morpholine and related structures, the specific this compound scaffold remains a frontier for systematic investigation.[3][6]

The placement of the nitro group at the meta-position of the benzyl ring introduces unique electronic and steric properties compared to its ortho- and para-isomers. This distinction is critical, as it can significantly alter binding interactions with biological targets. This guide proposes a logical framework for the systematic exploration of the SAR of this compound derivatives, leveraging data from analogous series to inform our strategy.

Proposed Synthetic Strategy: A Reliable Pathway to Novel Derivatives

The synthesis of this compound derivatives can be reliably achieved through nucleophilic substitution. The foundational protocol involves the reaction of 3-nitrobenzyl halide with morpholine. To generate a library of compounds for SAR analysis, this core structure can be further modified. A particularly fruitful approach, adapted from studies on related nitroaromatic hydrazides, involves derivatization at a different position on the phenyl ring, for instance, by creating hydrazide-based scaffolds which can then be converted into semicarbazides, thiosemicarbazides, and hydrazones.[7][8]

Experimental Protocol: Synthesis of the Core Scaffold and Subsequent Derivatization

This protocol details a two-stage synthesis. First, the creation of a key intermediate, 4-(morpholin-4-yl)-3-nitrobenzhydrazide, which incorporates the core morpholine and 3-nitrophenyl groups, and second, the generation of diverse derivatives from this intermediate.[8]

Part A: Synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide (Intermediate 3)

  • Step 1: Nucleophilic Aromatic Substitution. 4-chloro-3-nitrobenzoic acid (1) is reacted with an excess of morpholine in butanol. The reaction is efficiently driven by microwave irradiation at 160°C for 20 minutes to yield 4-(morpholin-4-yl)-3-nitrobenzoic acid (2).

  • Step 2: Acid Chloride Formation. Compound (2) is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF.

  • Step 3: Hydrazinolysis. The acid chloride is then reacted with an excess of hydrazine hydrate to yield the key intermediate, 4-(morpholin-4-yl)-3-nitrobenzhydrazide (3). The product is purified by crystallization.

Part B: Synthesis of Target Derivatives (Semicarbazides, Thiosemicarbazides, Hydrazones)

  • For Thiosemicarbazides (4-12): Dissolve intermediate (3) (1 eq.) in anhydrous ethanol under heating. Add an equimolar amount of the appropriately substituted isothiocyanate. Reflux the mixture for 5-60 minutes, monitoring by TLC. Cool the solution to room temperature, filter the precipitate, wash with hot water and diethyl ether, and recrystallize from ethanol.[8]

  • For Hydrazones (13-21): Dissolve intermediate (3) (1 eq.) in anhydrous ethanol under heating. Add a slight excess (1.1 eq.) of the appropriately substituted benzaldehyde. Leave the reaction mixture at room temperature for 24 hours. Filter the resulting precipitate and air-dry.[8]

  • For Semicarbazides (22-23): Follow the procedure for thiosemicarbazides, using the appropriately substituted isocyanate instead of isothiocyanate.[8]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_partA Part A: Intermediate Synthesis cluster_partB Part B: Derivative Synthesis A 4-chloro-3-nitrobenzoic acid (1) B 4-(morpholin-4-yl)-3-nitrobenzoic acid (2) A->B + Morpholine (Microwave) C Acid Chloride Intermediate B->C + SOCl2/DMF D 4-(morpholin-4-yl)-3-nitrobenzhydrazide (3) C->D + Hydrazine Hydrate E Thiosemicarbazides D->E + R-NCS F Hydrazones D->F + R-CHO G Semicarbazides D->G + R-NCO

Caption: Synthetic pathway for this compound derivatives.

Comparative Analysis: Building a Predictive SAR Model

Direct experimental data for this compound derivatives is scarce. Therefore, we will build our SAR hypotheses by comparing data from structurally analogous compounds with demonstrated antimicrobial activity. The key structural components for our analysis are: (A) the Morpholine Ring, (B) the Nitrobenzyl Group, and (C) the Linker/Substituent.

A study on 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives provides a valuable dataset for this purpose.[7][8] Although the core linkage differs slightly (a benzhydrazide vs. a benzyl group), the relative orientation of the morpholine and 3-nitrophenyl moieties is preserved, making it a strong predictive model.

Key SAR Insights from Analogous Compounds:
  • Impact of the Hydrazide-Derived Linker: In the benzhydrazide series, the nature of the terminal group was critical. Semicarbazide derivatives showed the highest activity, followed by thiosemicarbazides, while hydrazones were inactive.[7][8] This suggests that hydrogen bonding capabilities and the electronic nature of this linker are primary determinants of activity.

  • Influence of Phenyl Ring Substitution:

    • For the semicarbazide series, a para-bromophenyl substituent resulted in the most potent compound against Enterococcus faecalis (MIC = 3.91 µg/mL).[7][8] This indicates that electron-withdrawing, lipophilic groups at the para-position of the terminal phenyl ring enhance activity.

    • For the thiosemicarbazide series, a para-trifluoromethylphenyl group yielded the most active compound (MIC = 31.25 to 62.5 µg/mL against Gram-positive bacteria).[7][8] This again points to the importance of a strong electron-withdrawing group.

  • The Role of the Core Structure: The presence of the morpholine and nitro groups is foundational to the observed activity. Morpholine enhances solubility and cell permeability, while the nitroaromatic system is a well-known pharmacophore in antimicrobial agents, capable of being reduced by microbial nitroreductases to generate cytotoxic radical species.

Data Summary: Antimicrobial Activity of Analogous Derivatives
Compound SeriesLinker GroupTerminal Substituent (R)Target Organism(s)MIC (µg/mL)Citation
Semicarbazides -CO-NH-NH-CO-NH-R4-BromophenylEnterococcus faecalis3.91[7][8]
Thiosemicarbazides -CO-NH-NH-CS-NH-R4-TrifluoromethylphenylGram-positive bacteria31.25 - 62.5[7][8]
Thiosemicarbazides -CO-NH-NH-CS-NH-R2-MethoxyphenylVarious> 62.5[7][8]
Hydrazones -CO-NH-N=CH-RVariousAll tested bacteriaInactive[7][8]

Proposed SAR Exploration Workflow

Based on the comparative analysis, a logical workflow can be designed to systematically investigate the SAR of the target this compound scaffold.

SAR_Workflow A Synthesize Core Scaffold This compound B Introduce Substituents on the Phenyl Ring A->B C Vary Substituent Position (ortho, meta, para) B->C D Modify Substituent Electronics (EWG vs. EDG) B->D E Modify Substituent Lipophilicity (LogP) B->E F Primary Biological Screening (e.g., Antimicrobial Panel) C->F D->F E->F G Identify 'Hit' Compounds F->G H Secondary Screening (e.g., Cytotoxicity, Mechanism of Action) G->H I Lead Optimization H->I I->B Iterative Refinement

Caption: Proposed workflow for SAR investigation.

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the synthesized derivatives, a standardized antimicrobial susceptibility test is required. The broth microdilution method is a robust and quantitative choice.

  • Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a standardized inoculum of bacterial strains (e.g., S. aureus, E. faecalis, E. coli, P. aeruginosa) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While the structure-activity relationship of this compound derivatives is not yet fully elucidated, a robust framework for its investigation can be constructed from existing knowledge of related compounds. The evidence strongly suggests that derivatization with functionalities capable of hydrogen bonding and the inclusion of electron-withdrawing groups on a terminal phenyl ring are promising strategies for enhancing biological activity, particularly against Gram-positive bacteria.[7][8]

The proposed synthetic routes and screening protocols provide a clear and actionable path for researchers. By systematically synthesizing and evaluating derivatives according to the outlined SAR workflow, the scientific community can unlock the therapeutic potential of this scaffold. Future work should focus not only on antimicrobial activity but also on exploring potential anticancer applications, given the known activity of positional isomers.[3][5] This structured approach will be instrumental in developing novel, potent, and selective drug candidates.

References

  • Kulbacka, J., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. [Link]

  • Pricl, S., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank. [Link]

  • National Center for Biotechnology Information. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PubMed Central. [Link]

  • Li, Y. & Zhang, L. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

  • Kumar, P., & Amin, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Novel Antimicrobial Agents from Morpholine Derivatives. Pharma Compass. [Link]

  • AlKaissi, S. S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University. [Link]

  • Acquavia, M. A., et al. (2021). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Tailor, H. J., & Vaghasiya, J. V. (2014). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Journal of the Serbian Chemical Society. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Yang, G. L., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

Sources

A Comparative Guide to 4-(3-Nitrobenzyl)morpholine and Other Nitro-Aromatic Compounds for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 4-(3-Nitrobenzyl)morpholine with other notable nitro-aromatic compounds, offering objective analysis of their performance based on available experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced landscape of this important class of molecules.

Introduction to Nitro-Aromatic Compounds: A Double-Edged Sword in Biology

Nitro-aromatic compounds, characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, are a cornerstone in medicinal chemistry and industrial applications. The strong electron-withdrawing nature of the nitro group imparts unique chemical properties that are central to their biological activity. This activity, however, is a double-edged sword; the very mechanism that confers therapeutic effects is often linked to their toxicity.[1] The biological action of many nitro-aromatics is initiated by the enzymatic reduction of the nitro group within biological systems, a process that generates reactive nitroso and hydroxylamino intermediates.[2] These intermediates can interact with cellular macromolecules like DNA and proteins, leading to a range of effects from antimicrobial and anticancer activity to mutagenesis and carcinogenesis.[1][3]

This guide will focus on this compound, a molecule combining the characteristic nitro-aromatic core with a morpholine moiety—a heterocyclic scaffold known to improve the pharmacokinetic properties of drug candidates.[4] We will compare its projected performance with established nitro-aromatic compounds, providing context through available experimental data and detailed protocols for key evaluative assays.

The Subject of Comparison: this compound

This compound is a synthetic organic compound featuring a morpholine ring linked to a benzyl group, which in turn bears a nitro group at the meta position of the benzene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution of a halide on a nitrobenzyl halide with morpholine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-nitrobenzyl bromide (1 equivalent) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF), add morpholine (1.1 equivalents) and a base like potassium carbonate (2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent like dichloromethane and wash with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel if necessary.

Comparative Analysis with Other Nitro-Aromatic Compounds

To provide a comprehensive comparison, we will evaluate this compound in the context of three well-characterized nitro-aromatic compounds: Nitrobenzene (a basic aromatic nitro compound), Nitrofurantoin (an antibiotic), and Metronidazole (an antibiotic and antiprotozoal agent). The comparison will focus on cytotoxicity and antimicrobial activity, two key performance indicators for drug development professionals.

It is important to note that direct, publicly available experimental data for the biological activity of this compound is limited. Therefore, the following comparison includes established data for the reference compounds and extrapolates the potential performance of this compound based on the known activities of structurally related morpholine-containing nitro-aromatics.

Cytotoxicity Profile

The cytotoxicity of nitro-aromatic compounds is a critical parameter, influencing their therapeutic window. This is often evaluated using in vitro cell viability assays on various cell lines.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssayIC₅₀ ValueReference
This compound Not AvailableNot AvailableNot AvailableN/A
Nitrobenzene SMMC-7721 (Hepatocarcinoma)MTT>8 mmol/L[1]
Metronidazole DLD-1 (Colorectal Cancer)MTT~10-250 µg/mL (after 24-72h)[5]
Metronidazole HeLa (Cervical Cancer)MTT>1000 µg/mL (after 24h)[6]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analysis of Cytotoxicity:

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate & Formazan Formation C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC₅₀ F->G

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity

The antimicrobial properties of nitro-aromatics are of significant interest, with several compounds being used clinically as antibiotics.

Table 2: Comparative Antimicrobial Activity

CompoundSpectrum of ActivityCommon MIC RangeReference
This compound Not AvailableNot AvailableN/A
Nitrofurantoin Broad-spectrum (Gram-positive and Gram-negative)1-32 µg/mL for susceptible organisms[8]
Metronidazole Anaerobic bacteria and protozoaVariable[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Analysis of Antimicrobial Activity:

Nitrofurantoin is a broad-spectrum antibiotic primarily used for urinary tract infections, effective against many common uropathogens.[8][10] Metronidazole's spectrum is more focused on anaerobic bacteria and protozoa.[9] Although specific MIC values for this compound are not available, studies on other morpholine derivatives have shown promising antimicrobial activity. For instance, certain morpholine derivatives have exhibited inhibitory action against a range of bacterial strains with MIC values as low as 3.125 mg/ml.[11] The morpholine moiety can contribute to the overall lipophilicity and cell permeability of the molecule, which may enhance its antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The Central Role of Nitroreductase Activation

The biological activity of many nitro-aromatic compounds is contingent upon their reduction by nitroreductase enzymes. These enzymes, prevalent in bacteria and hypoxic tumor cells but less so in normal mammalian cells, catalyze the reduction of the nitro group to generate cytotoxic species.[6] This differential expression of nitroreductases forms the basis for the selective toxicity of some nitro-aromatic drugs towards microbes and cancer cells.

Nitroreductase_Pathway Nitroaromatic Nitro-aromatic Compound (Prodrug) Nitroreductase Nitroreductase (e.g., in bacteria, hypoxic tumor cells) Nitroaromatic->Nitroreductase ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->ReactiveIntermediates CellularDamage Cellular Damage (DNA, Proteins) ReactiveIntermediates->CellularDamage CellDeath Cell Death / Inhibition CellularDamage->CellDeath

Sources

Navigating the Therapeutic Potential of Morpholine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preliminary Note: Direct experimental data on the in vitro and in vivo efficacy of 4-(3-Nitrobenzyl)morpholine is not extensively available in the public domain. To provide a comprehensive and actionable guide that adheres to the core requirements of scientific integrity and detailed protocol analysis, this document will utilize a representative morpholine derivative with published anticancer activity: 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine . This compound will serve as a case study to illustrate the principles and methodologies of evaluating the therapeutic potential of novel chemical entities, from initial cell-based assays to preclinical animal models. The experimental designs and data interpretation frameworks presented herein are broadly applicable to the evaluation of this compound and other novel morpholine-containing compounds.

Introduction: The Morpholine Scaffold in Oncology

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties.[1][2] Its incorporation into molecular scaffolds can enhance aqueous solubility, metabolic stability, and target binding affinity, making it a valuable building block in drug design.[3] Numerous morpholine-containing compounds have been investigated for a wide array of pharmacological activities, including anticancer properties.[4] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

This guide provides a comparative analysis of the evaluation of morpholine derivatives, focusing on the transition from in vitro cell-based assays to in vivo animal models. We will dissect the experimental methodologies, the rationale behind their design, and the interpretation of the resulting data, using a representative morpholine compound as a practical example.

Part 1: In Vitro Efficacy Assessment: The Initial Litmus Test

The initial evaluation of a potential anticancer compound invariably begins with in vitro studies. These assays provide a rapid and cost-effective means to assess the cytotoxic and cytostatic effects of a compound on various cancer cell lines.

A Case Study: In Vitro Cytotoxicity of a Representative Morpholine Derivative

A study on 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine demonstrated its cytotoxic activity against the BT474 breast cancer cell line.[5][6][7] The half-maximal inhibitory concentration (IC50) was determined to be 1.4 ± 0.3 µM.[5][6] This data indicates that the compound is effective at inducing cell death in this cancer cell line at a micromolar concentration.

CompoundCell LineAssayIC50 (µM)Reference
2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazineBT474 (Breast Cancer)MTT Assay1.4 ± 0.3[5][6]

Table 1: In Vitro Cytotoxicity of a Representative Morpholine Derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., BT474) from a culture flask.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Causality and Self-Validation: This protocol includes essential controls (vehicle and no-cell) to ensure that the observed effects are due to the compound and not the solvent or other factors. The dose-dependent response provides a self-validating system, where increasing concentrations of the compound lead to a progressive decrease in cell viability.

Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Many morpholine-containing anticancer agents have been found to target the PI3K/Akt signaling pathway.[11][12] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[2][13]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 dephosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis MorpholineCompound Morpholine Derivative MorpholineCompound->PI3K inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Part 2: In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising compounds must be evaluated in in vivo models to assess their therapeutic efficacy, pharmacokinetics, and potential toxicity.

Experimental Protocol: Xenograft Mouse Model for Anticancer Drug Evaluation

The xenograft mouse model is a widely used preclinical model in cancer research where human tumor cells are implanted into immunodeficient mice.[14]

Principle: This model allows for the study of human tumor growth in a living organism and the evaluation of the antitumor effects of therapeutic agents.

Step-by-Step Protocol:

  • Animal Model and Cell Line:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.

    • Select a suitable human cancer cell line (e.g., BT474) that has been shown to be sensitive to the test compound in vitro.

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.[15]

    • Subcutaneously inject approximately 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors become palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). The tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle for administration (e.g., saline, corn oil).

    • Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule.

    • Administer the vehicle alone to the control group.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor growth and the general health of the mice (body weight, behavior, signs of distress) throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Collect tumors and major organs for histological and molecular analysis (e.g., to confirm target engagement and assess toxicity).

Causality and Self-Validation: The inclusion of a vehicle-treated control group is essential to attribute any observed antitumor effects to the compound. The randomization of animals helps to minimize bias. Monitoring body weight and clinical signs provides a measure of the compound's toxicity.

Xenograft_Workflow Start Start: Select Cell Line & Animal Model CellCulture Cell Culture & Expansion Start->CellCulture Implantation Tumor Cell Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Control Vehicle Administration Randomization->Control Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, Histology, etc. Endpoint->Analysis

Sources

The Selectivity Profile of 4-(3-Nitrobenzyl)morpholine: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the precise molecular interactions of an investigational compound is a cornerstone of preclinical evaluation. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's selectivity paramount.[1] This guide provides an in-depth comparative analysis of the cross-reactivity of 4-(3-Nitrobenzyl)morpholine, a novel synthetic compound.

Given the prevalence of the morpholine scaffold in kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway, this guide will operate under the scientifically-grounded hypothesis that this compound is a novel inhibitor of PI3Kα.[2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[4][5][6]

This guide will objectively compare the binding affinity and inhibitory activity of this compound against its primary target, PI3Kα, and a panel of clinically relevant off-targets, including other PI3K isoforms (PI3Kβ, PI3Kγ, PI3Kδ), the downstream effector Akt, and the related kinase mTOR.[7] We will also include a structurally unrelated kinase, such as a receptor tyrosine kinase, to establish a broader selectivity profile. We will delve into the experimental methodologies used to generate this data, providing detailed protocols and explaining the rationale behind the chosen assays.

Comparative Analysis of Inhibitory Activity: A Kinome-Wide Perspective

To ascertain the selectivity of this compound, a comprehensive kinase profiling study is essential. This typically involves screening the compound against a large panel of kinases to identify potential off-target interactions.[8][9] The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates greater potency.

For the purpose of this guide, we present hypothetical, yet plausible, IC50 data for this compound and two alternative, structurally distinct PI3Kα inhibitors, Compound A and Compound B. This comparative data highlights the importance of evaluating not just on-target potency but also the broader selectivity profile.

Target KinaseThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Primary Target
PI3Kα12825
Off-Target Kinases
PI3Kβ150550120
PI3Kγ800>10,000650
PI3Kδ450>10,000300
Akt12,500>10,0001,800
mTOR1,2008,000950
EGFR>10,000>10,000>10,000

Data Interpretation:

From this hypothetical data, this compound demonstrates potent inhibition of its primary target, PI3Kα. However, it also shows some activity against other PI3K isoforms, particularly PI3Kβ and PI3Kδ, albeit at significantly higher concentrations. This suggests a degree of isoform selectivity. Compound A appears to be a more selective inhibitor, with minimal activity against other PI3K isoforms and related kinases. Compound B, while also a potent PI3Kα inhibitor, exhibits a less desirable selectivity profile with more pronounced off-target activity against other PI3K isoforms and mTOR. This underscores the critical need for comprehensive profiling to differentiate between inhibitor candidates.[8]

Experimental Methodologies for Assessing Cross-Reactivity

A multi-faceted approach employing both biochemical and cell-based assays is crucial for a robust assessment of inhibitor selectivity.[10]

In Vitro Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the activity of a purified kinase.[11]

This classic and highly reliable method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[10][12]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well filter plate, combine the purified kinase (e.g., PI3Kα), a specific lipid substrate (e.g., PIP2), and a dilution series of this compound in a suitable reaction buffer.

  • Initiation: Start the kinase reaction by adding ³³P-labeled ATP. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated ³³P-ATP.

  • Detection: Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: The use of a radiometric assay provides a direct and unambiguous measure of enzymatic activity, making it a gold standard for quantifying inhibition.[12] The filter binding format allows for efficient separation of the phosphorylated substrate from the radioactive ATP, ensuring a low background signal.

Cellular Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are essential, they do not fully recapitulate the complexities of the cellular environment. Cellular assays are therefore critical to confirm that the inhibitor can access its target within the cell and exert its effect.[11]

CETSA is a powerful technique for verifying direct target engagement in intact cells.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[16]

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line with a known PI3K pathway activation) with varying concentrations of this compound or a vehicle control for a defined period.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of soluble target protein (e.g., PI3Kα) in each sample by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Causality Behind Experimental Choices: CETSA provides direct evidence of a physical interaction between the inhibitor and its target in a cellular context, which is a critical validation step.[13][15] The thermal denaturation profile is a sensitive indicator of protein stability, which is altered upon ligand binding.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the biological context of this study, the following diagrams are provided.

Experimental Workflow for Kinase Profiling

G cluster_0 Biochemical Assay cluster_1 Cellular Assay (CETSA) a Compound Dilution Series (this compound) c Add ³³P-ATP to Initiate a->c i Treat Cells with Compound b Kinase & Substrate Mixture b->c d Incubate c->d e Terminate Reaction d->e f Filter & Wash e->f g Measure Radioactivity f->g h IC50 Determination g->h j Heat Shock i->j k Cell Lysis j->k l Centrifuge to Pellet Aggregates k->l m Collect Supernatant (Soluble Proteins) l->m n Western Blot / ELISA for Target m->n o Analyze Thermal Shift n->o

Caption: Workflow for assessing kinase inhibitor selectivity.

The PI3K/Akt/mTOR Signaling Pathway

G cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound Compound->PI3K inhibits Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt inhibits mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology. [Link]

  • New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Opinion in Cell Biology. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Inhibitors of PI3K/AKT/mTOR Signaling Pathway as a Novel Targeted Therapy for Cancer. ScienceForecast Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Using the structural kinome to systematize kinase drug discovery. arXiv. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Recent Trends in Kinase Drug Discovery. YouTube. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. [Link]

  • Drug discovery and the human kinome: recent trends. Current Opinion in Chemical Biology. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]

  • This compound. PubChem. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity. [Link]

  • Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. [Link]

  • 4-(4-Nitrobenzyl)morpholine. PMC. [Link]

  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Compounds: A Case Study on 4-(3-Nitrobenzyl)morpholine as a Putative Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a potential therapeutic agent is both complex and challenging. This guide offers a comprehensive framework for the initial benchmarking of a novel compound, using 4-(3-Nitrobenzyl)morpholine as a case study. While this specific molecule does not have a well-documented inhibitory profile, its morpholine core is a privileged scaffold found in numerous bioactive compounds, including those targeting acetylcholinesterase (AChE), a key enzyme in the pathology of neurodegenerative diseases.[1] This guide, therefore, proposes a hypothetical yet scientifically rigorous workflow to evaluate this compound as a putative AChE inhibitor, benchmarking it against established drugs.

The principles and methodologies detailed herein are broadly applicable to the preliminary assessment of any novel compound, providing a structured approach to target validation, potency determination, and mechanistic elucidation.

The Rationale: Why Acetylcholinesterase?

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[2] In conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature.[3] Consequently, inhibiting AChE to increase the synaptic levels of acetylcholine is a primary therapeutic strategy.[2][4]

The morpholine heterocycle is a versatile scaffold in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Several studies have reported the synthesis and evaluation of morpholine-containing compounds as potent AChE inhibitors.[5][6][7] This precedent provides a strong rationale for hypothesizing that this compound might exhibit inhibitory activity against AChE, making it a logical starting point for a screening campaign.

The Benchmarking Strategy: A Multi-Faceted Approach

To comprehensively evaluate the potential of this compound, a multi-tiered benchmarking strategy is proposed. This involves a direct comparison with well-characterized, clinically approved AChE inhibitors. For this guide, we will use Donepezil and Galantamine as our primary benchmarks. These compounds represent different structural classes and have well-documented inhibitory profiles.

The benchmarking process will focus on three key aspects:

  • Potency (IC50 Determination): To quantify the concentration of the compound required to inhibit 50% of AChE activity.

  • Mechanism of Inhibition (Kinetic Studies): To understand how the compound interacts with the enzyme (e.g., competitive, non-competitive, or mixed inhibition).

  • Selectivity: Although not detailed in this initial guide, a subsequent step would be to assess the compound's selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE).

The following diagram illustrates the proposed benchmarking workflow:

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Benchmarking & Mechanistic Studies cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC (this compound) B Primary Screening: Ellman's Assay A->B C IC50 Determination (Dose-Response Curve) B->C E Comparative IC50 Analysis C->E D Benchmark Inhibitors (Donepezil, Galantamine) D->E F Enzyme Kinetic Studies (Lineweaver-Burk Plot) E->F G Mechanism of Inhibition (Competitive, Non-competitive, etc.) F->G H Structure-Activity Relationship (SAR) Studies G->H I Selectivity Profiling (AChE vs. BChE) H->I J Further Preclinical Development I->J

Caption: A flowchart of the proposed workflow for benchmarking a novel compound.

Experimental Protocols

Determination of AChE Inhibitory Activity (IC50) using Ellman's Method

The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[2][8] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9][10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • This compound (test compound)

  • Donepezil and Galantamine (benchmark inhibitors)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of the test compound and benchmark inhibitors in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.[10]

    • Prepare a 14 mM solution of ATCI in deionized water (prepare fresh daily).[11]

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer.[11]

    • Add 10 µL of the various dilutions of the test compound or benchmark inhibitors. For the control (100% activity), add 10 µL of buffer.[11]

    • Add 20 µL of the AChE solution to all wells.

    • Add 10 µL of the DTNB solution to all wells.[10]

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.[11]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100[8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Enzyme Kinetic Studies

To determine the mechanism of inhibition, kinetic studies are performed by measuring the rate of the enzymatic reaction at various substrate (ATCI) and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

Procedure:

  • Follow the general procedure for the Ellman's assay.

  • For each concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate (ATCI).

  • Measure the initial reaction rates (V0) for each combination of inhibitor and substrate concentration.

  • Plot 1/V0 versus 1/[ATCI] for each inhibitor concentration.

  • Analyze the resulting plots to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[13][14][15]

The following diagram illustrates the expected outcomes for different inhibition types on a Lineweaver-Burk plot:

G cluster_0 A Competitive Inhibition (Lines intersect on y-axis) B Non-competitive Inhibition (Lines intersect on x-axis) C Uncompetitive Inhibition (Parallel lines) D Mixed Inhibition (Lines intersect in the second quadrant)

Caption: Characteristic Lineweaver-Burk plots for different types of enzyme inhibition.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data for this compound alongside real-world data for the benchmark inhibitors to illustrate how the results would be presented for comparative analysis.

Table 1: Comparative IC50 Values for AChE Inhibition

CompoundIC50 (µM)Source
This compound 5.8 (Hypothetical) This Study
Donepezil0.021 ± 0.001[8]
Galantamine1.27 ± 0.21[8]

Table 2: Comparative Kinetic Parameters for AChE Inhibition

CompoundInhibition TypeKi (µM)Source
This compound Mixed (Hypothetical) 2.5 (Hypothetical) This Study
DonepezilMixed-[14]
GalantamineCompetitive--

Interpretation and Next Steps

Based on our hypothetical results, this compound demonstrates moderate inhibitory activity against AChE with an IC50 in the low micromolar range and a mixed-type inhibition mechanism. While significantly less potent than Donepezil, its activity is comparable to other reported morpholine-based inhibitors.[5][6]

The next logical steps in the evaluation of this compound would be:

  • Confirmation of the Inhibition Mechanism: More detailed kinetic studies to confirm the mixed-type inhibition and calculate the precise Ki values.

  • Selectivity Profiling: Assess the inhibitory activity against butyrylcholinesterase (BChE) to determine its selectivity for AChE.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand how structural modifications impact its potency and selectivity. This could involve altering the position of the nitro group on the benzyl ring or modifying the morpholine scaffold.

  • In Silico Modeling: Conduct molecular docking studies to predict the binding mode of the compound within the active site of AChE, which can guide further SAR studies.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the initial benchmarking of a novel compound, using this compound as a hypothetical case study for acetylcholinesterase inhibition. By employing standardized assays, comparing against well-characterized benchmarks, and performing kinetic studies, researchers can efficiently assess the therapeutic potential of new chemical entities. The methodologies and principles described herein provide a solid foundation for making informed decisions in the early stages of the drug discovery pipeline.

References

  • Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase. (n.d.). University of Massachusetts Amherst.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). MDPI.
  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A Comparative Guide to Novel Acetylcholinesterase Inhibitors: Benchmarking AChE-IN-20. (2025). BenchChem.
  • A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values. (2025). BenchChem.
  • A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors. (2025). BenchChem.
  • Kinetic studies on the mechanism of AChE inhibition by compounds and... (n.d.).
  • Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide. (2025). BenchChem.
  • Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. (2021).
  • Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. (2019). Current Pharmaceutical Design.
  • Ellman Esterase Assay Protocol. (n.d.). Scribd.
  • Ellman's Assay Protocol. (2022). BroadPharm.
  • New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. (2013).
  • How do I screen for acetylcholinesterase activity?. (2021).
  • Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). (1995). Biological & Pharmaceutical Bulletin.
  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025).
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022).
  • Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (2025). BenchChem.
  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (2006). Clinical Neuropharmacology.
  • Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. (2016). Scientific Reports.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Sensors.
  • Comparing machine learning models for acetylcholine esterase inhibitors. (2022).
  • The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. (2020). Current Pharmaceutical Design.
  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). (n.d.). Drugs.com.

Sources

A Head-to-Head Comparison of Synthesis Routes for 4-(3-Nitrobenzyl)morpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Nitrobenzyl)morpholine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of the two most prevalent synthetic strategies for preparing this compound: Nucleophilic Substitution (N-Alkylation) and Reductive Amination .

This document moves beyond a simple recitation of protocols to offer a critical analysis of each route's underlying chemical principles, practical advantages, and potential drawbacks. By presenting detailed experimental methodologies, comparative data derived from analogous transformations, and mechanistic insights, this guide aims to empower researchers to make informed decisions when selecting a synthesis strategy tailored to their specific laboratory capabilities and project goals.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways dominate the landscape for the preparation of this compound. Each route offers a distinct set of advantages and challenges concerning reaction conditions, scalability, and overall efficiency.

Parameter Route 1: Nucleophilic Substitution Route 2: Reductive Amination
Starting Materials Morpholine, 3-Nitrobenzyl halide (bromide or chloride)Morpholine, 3-Nitrobenzaldehyde
Key Reagents Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH)
Typical Reaction Temp. Room Temperature to RefluxRoom Temperature
Reported Yield (Analogous) High (often >90%)Good to High (70-95%)
Key Advantages High yields, simple procedure, readily available starting materials.Avoids handling lachrymatory benzyl halides, mild reaction conditions.
Potential Disadvantages 3-Nitrobenzyl halides are lachrymatory and require careful handling.Potential for side reactions if not controlled, cost of specialized reducing agents.

Route 1: Nucleophilic Substitution (N-Alkylation)

This classical and widely employed method involves the direct alkylation of the secondary amine of morpholine with a 3-nitrobenzyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide, displacing the halide leaving group.

Mechanistic Rationale

The SN2 mechanism is favored due to the primary nature of the benzylic halide, which minimizes steric hindrance for the backside attack of the nucleophile (morpholine). The presence of a base is crucial to neutralize the hydrohalic acid byproduct, thereby preventing the protonation of the morpholine starting material and driving the reaction to completion.

SN2_Mechanism cluster_0 Sₙ2 Reaction Morpholine Morpholine (Nucleophile) TS Transition State Morpholine->TS Backside Attack 3NB 3-Nitrobenzyl Bromide (Electrophile) 3NB->TS Product This compound TS->Product Br_ion Br⁻ TS->Br_ion Leaving Group Departure

Caption: Sₙ2 mechanism for the N-alkylation of morpholine.

Experimental Protocol (Analogous)

The following protocol is adapted from established procedures for the N-alkylation of morpholine with benzyl halides.

Materials:

  • Morpholine (1.1 eq)

  • 3-Nitrobenzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of morpholine (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add 3-nitrobenzyl bromide (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Route 2: Reductive Amination

Reductive amination offers a powerful alternative for the synthesis of this compound, proceeding under mild conditions and avoiding the use of lachrymatory benzyl halides. This one-pot reaction involves the initial formation of an iminium ion from the condensation of morpholine and 3-nitrobenzaldehyde, which is then reduced in situ by a selective reducing agent.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of morpholine on the carbonyl carbon of 3-nitrobenzaldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a reactive iminium ion. A hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the iminium ion to the desired tertiary amine product. NaBH(OAc)₃ is a particularly effective reagent for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion.

Reductive_Amination_Workflow Start Starting Materials: Morpholine & 3-Nitrobenzaldehyde Condensation Condensation (Iminium Ion Formation) Start->Condensation Mildly Acidic Conditions Reduction In situ Reduction (Hydride Addition) Condensation->Reduction NaBH(OAc)₃ Product This compound Reduction->Product

Caption: Workflow for the reductive amination synthesis.

Experimental Protocol (Analogous)

This protocol is based on well-established procedures for the reductive amination of aldehydes with secondary amines.

Materials:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane, add morpholine (1.2 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Head-to-Head Comparison: A Deeper Dive

Factor Nucleophilic Substitution Reductive Amination Senior Scientist's Insight
Yield & Purity Generally offers very high yields and purity after chromatography.Yields are typically good to high, with purity being excellent after purification.For straightforward, high-throughput synthesis where yield is paramount, nucleophilic substitution is often the preferred method.
Safety & Handling Major drawback is the lachrymatory nature of 3-nitrobenzyl halides, requiring use of a fume hood and appropriate personal protective equipment.Avoids the use of lachrymatory reagents. Sodium triacetoxyborohydride is a relatively safe and easy-to-handle reducing agent.For laboratories with limited access to high-efficiency fume hoods or for larger-scale synthesis, the safety profile of reductive amination is a significant advantage.
Cost-Effectiveness Starting materials (morpholine, 3-nitrobenzyl halides, and common bases) are generally inexpensive.3-Nitrobenzaldehyde and morpholine are cost-effective. However, specialized reducing agents like sodium triacetoxyborohydride can be more expensive.For smaller-scale academic research, the cost difference may be negligible. For industrial-scale production, a thorough cost analysis of reagents would be necessary.
Reaction Conditions May require heating to reflux to achieve a reasonable reaction rate, depending on the halide used.Proceeds smoothly at room temperature, offering energy savings and potentially better functional group tolerance.The mild conditions of reductive amination make it an attractive option for substrates with sensitive functional groups that may not tolerate heating.
Scalability Readily scalable, with the main challenge being the handling of larger quantities of lachrymatory materials.Highly scalable, with good temperature control being important during the addition of the reducing agent.Both methods are amenable to scale-up, but the operational simplicity and safety of reductive amination may be more favorable for large-scale production.

Conclusion and Recommendations

Both nucleophilic substitution and reductive amination are robust and effective methods for the synthesis of this compound. The choice between the two routes will largely depend on the specific priorities and constraints of the research setting.

  • For high-yield, small-scale synthesis where handling of lachrymatory reagents is not a major concern, Nucleophilic Substitution is an excellent choice due to its simplicity and typically higher yields.

  • For syntheses where safety, mild reaction conditions, and avoidance of hazardous reagents are paramount, or for larger-scale preparations, Reductive Amination presents a highly attractive and often superior alternative.

Ultimately, the optimal synthesis route is the one that aligns best with the researcher's experience, available resources, and the overall goals of the research project. It is recommended to perform small-scale trial reactions of both methods to determine the most efficient and practical approach for a specific laboratory environment.

References

  • General N-Alkylation of Amines: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Reductive Amination Reviews: Baxter, E. W.; Reitz, A. B. Org. React.2002, 59, 1. Afanasyev, O. I., et al. Chem. Rev.2019, 119 (23), 11857–11911.
  • Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K.

A Senior Application Scientist's Guide to Orthogonal Target Engagement Validation: A Case Study with a Novel Lactate Dehydrogenase A (LDHA) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of three powerful, orthogonal methods for confirming target engagement. We will use a hypothetical scenario: a novel small molecule, 4-(3-Nitrobenzyl)morpholine (referred to herein as "NBM"), has been identified in a high-throughput screen as a putative inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in cancer metabolism.[3][4] Our goal is to rigorously validate that NBM directly binds to LDHA in cells.

We will explore and compare the following three methodologies:

  • Cellular Thermal Shift Assay (CETSA®) : To confirm target binding in intact cells.

  • Affinity Purification-Mass Spectrometry (AP-MS) : To identify the direct binding partners of NBM from the entire proteome.

  • Surface Plasmon Resonance (SPR) : To quantify the binding kinetics and affinity in a cell-free system.

Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Intracellular Binding

The principle behind CETSA is elegantly simple: the binding of a ligand, such as our compound NBM, to its target protein (LDHA) confers thermodynamic stability.[5][6] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cells treated with NBM across a temperature gradient and measuring the amount of LDHA that remains soluble, we can directly observe target engagement.[7][8]

Experimental Workflow: CETSA Melt Curve

The primary CETSA experiment generates a "melt curve" to determine the temperature at which 50% of the target protein denatures and aggregates (the aggregation temperature, or Tagg). A shift in this curve upon drug treatment is a direct indicator of binding.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start 1. Culture Cells (e.g., PANC-1) treat 2. Treat with NBM (10 µM) or Vehicle (DMSO) for 2h start->treat harvest 3. Harvest & Aliquot Intact Cells treat->harvest heat 4. Heat Aliquots (40°C to 70°C gradient) for 3 min harvest->heat lyse 5. Cell Lysis (Freeze-Thaw Cycles) heat->lyse centrifuge 6. Centrifuge to Pellet Aggregated Proteins lyse->centrifuge quantify 7. Quantify Soluble LDHA (Western Blot / ELISA) centrifuge->quantify plot 8. Plot % Soluble LDHA vs. Temperature quantify->plot

Caption: General workflow for a CETSA melt curve experiment.

Interpreting the Data

The key output is the thermal shift (ΔTagg), the change in the aggregation temperature. A positive shift indicates stabilization and confirms that NBM engages LDHA inside the cell.

ConditionTagg (°C) of LDHAThermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)58.2 °C-Baseline thermal stability
10 µM NBM62.7 °C+4.5 °CSignificant stabilization by NBM
Causality and Self-Validation

CETSA's strength lies in its physiological relevance; it measures engagement in a live-cell context, inherently accounting for cell permeability and potential compound metabolism.[9] The self-validating nature comes from the comparison to the vehicle control. The only significant variable between the two conditions is the presence of the compound, making it the most probable cause for the observed thermal shift.

Method 2: Affinity Purification-Mass Spectrometry (AP-MS) - Identifying Direct Targets

While CETSA confirms engagement with a known target, AP-MS is a discovery tool used to identify all potential binding partners from the complex mixture of the cellular proteome.[10][11] This method uses a modified version of the compound (a "bait") to pull its interacting proteins ("prey") out of a cell lysate for identification by mass spectrometry.[12][13]

Experimental Workflow: AP-MS

This protocol requires synthesizing a version of NBM attached to an affinity tag (e.g., biotin) via a linker, creating "NBM-biotin."

APMS_Workflow cluster_prep Bait & Lysate Prep cluster_capture Affinity Capture cluster_analysis Analysis start 1. Prepare Cell Lysate incubate 3. Incubate Lysate with Beads start->incubate bait 2. Immobilize NBM-Biotin on Streptavidin Beads bait->incubate wash 4. Wash Beads to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute digest 6. Trypsin Digest elute->digest lcms 7. LC-MS/MS Analysis digest->lcms identify 8. Identify & Quantify Proteins lcms->identify

Caption: Workflow for target identification using AP-MS.

Interpreting the Data

The results are analyzed by comparing the proteins pulled down by NBM-biotin to those pulled down by control beads (beads with no bait or with a structurally similar but inactive compound). The key metric is the enrichment ratio.

Protein IdentifiedSpectral Counts (NBM-biotin)Spectral Counts (Control)Enrichment RatioInterpretation
LDHA 152350.7 Primary target
LDHB1527.5Weaker off-target interaction
GAPDH1081.25Non-specific binder
Tubulin1151101.05Abundant, non-specific binder
Causality and Self-Validation

The trustworthiness of AP-MS comes from stringent controls.[14] A competition experiment, where the lysate is pre-incubated with an excess of free, untagged NBM before adding the NBM-biotin beads, is critical. If LDHA is a true target, the free NBM will occupy its binding site, preventing it from binding to the beads and causing its signal to disappear from the mass spectrometry results. This directly demonstrates specific, competitive binding.

Method 3: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics

After confirming engagement in cells (CETSA) and identifying the target in a complex mixture (AP-MS), the final step is to quantify the binding interaction with high precision. SPR is a label-free, real-time biophysical technique that measures the binding kinetics (association and dissociation rates) and affinity between a purified protein and a small molecule.[15][16]

Experimental Workflow: SPR

In a typical SPR experiment, purified recombinant LDHA protein is immobilized on a sensor chip. Solutions of NBM at various concentrations are then flowed over the surface.[17]

SPR_Principle cluster_setup SPR Setup cluster_phases Binding Measurement Phases cluster_output Data Output chip 1. Immobilize Purified LDHA on Sensor Chip baseline 2. Flow Buffer (Establish Baseline) chip->baseline association 3. Inject NBM (Association Phase) baseline->association dissociation 4. Flow Buffer (Dissociation Phase) association->dissociation regeneration 5. Regenerate Surface dissociation->regeneration sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram kinetics Calculate Kinetic Constants (ka, kd, KD) sensorgram->kinetics

Caption: Principle of an SPR experiment for kinetic analysis.

Interpreting the Data

The primary output is a sensorgram, a plot of the binding response over time. By fitting these curves from multiple NBM concentrations, we can derive the kinetic and affinity constants.[18]

ParameterSymbolValueUnitDescription
Association Rateka (or kon)1.5 x 10⁵M⁻¹s⁻¹Rate of NBM binding to LDHA
Dissociation Ratekd (or koff)3.0 x 10⁻³s⁻¹Rate of NBM unbinding from LDHA
Affinity Constant K D20 nM Overall binding strength (kd/ka)
Causality and Self-Validation

SPR provides a direct, quantitative measure of a 1:1 interaction in a controlled, cell-free system.[19] The system is validated by ensuring the immobilized protein is active and that the binding signal is specific. A reference flow cell on the same chip, which has been activated but has no protein immobilized, is used to subtract any non-specific binding or bulk refractive index changes, ensuring the measured response is due solely to the specific NBM-LDHA interaction.

Synthesis and Comparison of Orthogonal Methods

No single method tells the whole story. The power of this approach lies in the convergence of evidence from three distinct and complementary techniques.

ParameterCellular Thermal Shift Assay (CETSA)Affinity Purification-MS (AP-MS)Surface Plasmon Resonance (SPR)
Biological Context High (Intact cells)Medium (Cell lysate)Low (Purified components)
Primary Question Does it bind in a cell?What does it bind to?How strongly and quickly does it bind?
Key Output Thermal Shift (ΔTagg)Enriched Protein IDsAffinity (KD), Kinetic rates (ka, kd)
Strengths Physiologically relevant, no compound modification needed.[20]Unbiased, proteome-wide discovery of on- and off-targets.[10]Precise, real-time kinetic data.[15]
Limitations Requires a specific antibody, indirect readout of binding.Requires chemical modification of the compound, potential for artifacts.[12]In vitro, lacks cellular context, requires purified protein.

Conclusion

By combining CETSA, AP-MS, and SPR, we have constructed a powerful, multi-faceted validation for our hypothetical inhibitor, NBM.

  • CETSA demonstrated that NBM enters the cell and physically engages with LDHA, stabilizing it against denaturation.

  • AP-MS confirmed that LDHA is the primary and most significant binding partner for NBM in the entire cellular proteome.

  • SPR provided a precise, quantitative measure of this interaction, revealing a high-affinity binding constant of 20 nM.

This orthogonal approach moves beyond correlation to establish causation, providing the rigorous, cross-validated evidence required to confidently advance a compound like this compound from a screening hit to a validated lead candidate. It is a foundational strategy for mitigating risk and ensuring scientific integrity in modern drug development.

References

  • Isothermal titration calorimetry in drug discovery . PubMed, National Center for Biotechnology Information. [Link]

  • Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction . Oncotarget. [Link]

  • ITC Assay Service for Drug Discovery . Reaction Biology. [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis . Malvern Panalytical. [Link]

  • Isothermal Titration Calorimetry (ITC) . Creative Biolabs. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research . TA Instruments. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method . SpringerLink. [Link]

  • Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation . ACS Publications. [Link]

  • Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression . PNAS. [Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets . PubMed, National Center for Biotechnology Information. [Link]

  • High-throughput: Affinity purification mass spectrometry . EMBL-EBI. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions . PubMed Central, National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . PubMed, National Center for Biotechnology Information. [Link]

  • Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes . Fiveable. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism . Drug Hunter. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective . Reichert Technologies. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging . ACS Publications. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central, National Center for Biotechnology Information. [Link]

  • CETSA . CETSA. [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development . ACS Fall 2025. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery . YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Reproducibility in Photochemical Experiments: A Comparative Analysis of 4-(3-Nitrobenzyl)morpholine and Other Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the precise world of spatiotemporal control of bioactive molecules, "caged compounds" represent a powerful experimental tool. These molecules, rendered temporarily inert by a photolabile protecting group (PPG), can be activated with light, offering unparalleled precision in studying dynamic biological processes.[1][2] This guide provides an in-depth analysis of experimental reproducibility when using 4-(3-Nitrobenzyl)morpholine, a representative nitrobenzyl-caged compound.

We will delve into the critical factors influencing experimental outcomes, objectively compare the nitrobenzyl caging strategy with prominent alternatives, and provide detailed, field-proven protocols to empower you to conduct robust and reproducible experiments.

The Foundation: Understanding Caged Compounds and the Quest for Reproducibility

The core principle of a caged compound is the temporary inactivation of a bioactive molecule via a covalent bond to a PPG.[1][2] Irradiation with a specific wavelength of light cleaves this bond, releasing the active molecule with high spatial and temporal resolution. The nitrobenzyl moiety, as in this compound, is a classic and widely used PPG.[3][4]

However, the journey from concept to reproducible data is fraught with potential pitfalls. The reproducibility of photochemical experiments is a significant challenge, with a 2016 survey revealing that over half of scientists have struggled to replicate their own experiments. Achieving consistency in experiments involving caged compounds requires a deep understanding of the underlying photochemistry and meticulous control over experimental parameters.

Factors Governing Reproducibility in Experiments with Caged Compounds

The success and reproducibility of experiments utilizing caged compounds like this compound hinge on a multitude of factors that can be broadly categorized as compound-specific, instrumentation-dependent, and sample-related.

Compound-Specific Considerations:
  • Purity and Stability: The purity of the caged compound is paramount. Impurities can act as photosensitizers or quenchers, altering the efficiency of the uncaging process. Furthermore, the hydrolytic stability of the caged compound in the experimental buffer is crucial.[5] Some caged compounds, like the more electron-deficient 4-methoxy-5,7-dinitroindolinyl (MDNI)-glutamate, can be unstable at neutral pH.[5]

  • Photochemical Properties: The quantum yield (Φu), a measure of the efficiency of photorelease upon light absorption, and the molar extinction coefficient (ε), the molecule's ability to absorb light at a specific wavelength, are intrinsic properties that dictate the amount of light required for uncaging.[6] Inconsistent light delivery will lead to variable release of the active molecule.

  • Biological Inertness: An ideal caged compound should be biologically inactive before photolysis. However, some caged compounds can exhibit off-target effects, such as antagonism of receptors. For instance, the widely used MNI-caged glutamate has been shown to interfere with the synaptic activation of GABAA receptors at certain concentrations.[7]

Instrumentation and Light Source Parameters:
  • Light Source Stability and Calibration: The intensity and wavelength of the light source must be stable and accurately calibrated. Fluctuations in laser power or lamp output will directly impact the amount of uncaged molecule.

  • Two-Photon Excitation: For two-photon uncaging, which offers superior 3D spatial resolution, the two-photon action cross-section (δu) is a critical parameter.[8] This value, which is the product of the two-photon absorbance cross-section (δa) and the quantum yield (Φu), determines the efficiency of two-photon excitation.[6]

  • Optical Pathway: The efficiency of light delivery to the sample is affected by the microscope's optical components. Modern microscope objectives are optimized for specific wavelength ranges, and their transmission efficiency can vary for the near-UV light often used for uncaging.[5]

Sample and Environmental Factors:
  • Tissue Penetration and Scattering: When working with tissue samples, light scattering and absorption by endogenous chromophores can significantly reduce the amount of light reaching the caged compound. This is a particularly important consideration for in vivo experiments.[9]

  • Concentration and Diffusion: The concentration of the caged compound in the sample must be precisely controlled. After uncaging, the diffusion of the released molecule from the point of photolysis will determine its local concentration and the duration of its effect.

A Comparative Look: this compound and its Alternatives

While the nitrobenzyl caging strategy is well-established, several alternative PPGs have been developed to address some of its limitations, such as the requirement for UV light for excitation and potential for phototoxicity.[10] The choice of a caging group should be a deliberate decision based on the specific experimental requirements.

Caging GroupTypical Excitation Wavelength (nm)Key AdvantagesKey DisadvantagesRepresentative Caged Molecules
o-Nitrobenzyl 300-380 (UV)Well-established chemistry, broad applicability.[3][4]Requires UV light which can be phototoxic, relatively low two-photon cross-section.[3][10]This compound (hypothetical), Caged ATP, Caged Peptides
MNI (4-Methoxy-7-nitroindolinyl) 300-380 (UV), ~730 (2-photon)High quantum yield, good two-photon sensitivity, water-soluble and stable.[7][11]Can exhibit antagonism at GABAA receptors.[7]MNI-caged-L-glutamate[7][11]
RuBi (Ruthenium-bipyridine-triphenylphosphine) Visible (~450)Excitation with visible light reduces phototoxicity and increases tissue penetration, fast photorelease.[12][13][14]Larger molecular size, potential for metal-ion related toxicity.RuBi-GABA[12][13][14]
DEAC450 (7-diethylaminocoumarin derivative) ~450 (1-photon), ~900 (2-photon)Large two-photon cross-section at longer wavelengths, allowing for two-color uncaging experiments.[6][15][16][17][18]Can have lower quantum yields compared to some UV-sensitive cages.DEAC450-Glu[6][15][16][17][18]

Experimental Workflow: A Protocol for Reproducible Two-Photon Uncaging

To illustrate the practical application of these principles, here is a detailed protocol for two-photon uncaging of a caged neurotransmitter (e.g., MNI-glutamate, as a well-documented analogue for a nitrobenzyl-caged compound) in brain slices. This protocol is designed to be a self-validating system, with built-in checks to ensure reproducibility.

I. Preparation of Caged Compound Stock Solution:
  • Reagent Handling: Caged compounds are light-sensitive.[7] All handling steps should be performed in a darkened room or with the use of red light.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50 mM MNI-caged-L-glutamate in water).[11] Ensure the compound is fully dissolved. Gentle warming may be necessary for some compounds after thawing.[7]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[14] This prevents repeated freeze-thaw cycles which can degrade the compound.

II. Brain Slice Preparation and Incubation:
  • Standard Slice Preparation: Prepare acute brain slices using standard, well-established protocols for the brain region of interest.

  • Incubation with Caged Compound: During the recovery period, incubate the slices in artificial cerebrospinal fluid (aCSF) containing the desired final concentration of the caged compound (e.g., 1-5 mM for MNI-glutamate). The exact concentration should be optimized for the specific experiment and caged compound.

III. Two-Photon Uncaging and Electrophysiological Recording:
  • Microscope Setup: Use a two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., a Ti:sapphire laser).

  • Laser Power Calibration: Before each experiment, calibrate the laser power at the objective to ensure consistent light delivery. This is a critical step for reproducibility.

  • Locating a Target Neuron: Identify a neuron for recording using standard imaging techniques (e.g., Dodt contrast or fluorescence if using a fluorescent marker).

  • Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from the target neuron.

  • Uncaging Protocol:

    • Position the laser spot at a specific location on a dendrite or dendritic spine.

    • Deliver a short laser pulse (e.g., 0.5-2 ms) at a specific wavelength (e.g., 730 nm for MNI-glutamate).[11]

    • Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP).

  • Control for Reproducibility:

    • Dose-Response Curve: At the beginning of each experiment, generate a dose-response curve by varying the laser power or pulse duration to determine the stimulus intensity that elicits a consistent and sub-maximal response. This helps to account for variations in slice health and caged compound loading.

    • Spatiotemporal Mapping: To map receptor fields, move the uncaging spot to different locations and record the responses. Ensure the laser parameters remain constant during mapping.

    • Negative Controls: Perform uncaging in the absence of the caged compound to ensure that the laser itself is not causing a response. Also, apply the caged compound without photolysis to confirm its biological inertness at the concentration used.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_controls Reproducibility Controls stock Prepare Caged Compound Stock aliquot Aliquot and Store (-20°C, dark) stock->aliquot incubate Incubate Slices with Caged Compound aliquot->incubate slice Prepare Brain Slices slice->incubate setup Microscope & Laser Setup incubate->setup calibrate Calibrate Laser Power setup->calibrate record Patch-Clamp Neuron calibrate->record uncage Two-Photon Uncaging record->uncage analyze Record & Analyze Response uncage->analyze dose_response Dose-Response Curve uncage->dose_response mapping Spatiotemporal Mapping uncage->mapping neg_controls Negative Controls uncage->neg_controls

Caption: Experimental workflow for reproducible two-photon uncaging experiments.

Caging_Principle Caged Caged Compound (e.g., this compound) (Inactive) Light Light (e.g., UV or IR pulse) Active Active Molecule (e.g., Morpholine derivative) (Biologically Active) Light->Active Uncaging Byproduct Photochemical Byproduct Light->Byproduct

Caption: The fundamental principle of photochemical "uncaging".

Conclusion: A Path Towards Robust and Reproducible Research

The ability to precisely control biological processes with light is a transformative tool in modern research. However, the power of this technology is directly proportional to the reproducibility of the experiments. By understanding the key factors that influence the outcomes of experiments with caged compounds like this compound, and by implementing rigorous, self-validating protocols, researchers can ensure the integrity and impact of their findings. The careful selection of the appropriate caged compound, based on a clear understanding of its properties and those of the available alternatives, is the first and most critical step on the path to robust and reproducible science.

References

  • Rial Verde, G. M., et al. (2008). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neural Circuits, 2, 2. [Link]

  • Rial Verde, G. M., et al. (2008). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neural Circuits, 2, 2. [Link]

  • Trigo, F. F., et al. (2011). Spatiotemporal control of embryonic gene expression using caged morpholinos. Methods in Cell Biology, 101, 235-253. [Link]

  • Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(42), 15690–15693. [Link]

  • Trigo, F. F., et al. (2012). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. PLoS ONE, 7(8), e42033. [Link]

  • Singh, V., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6743–6747. [Link]

  • Olson, J. P., et al. (2014). Optically Selective Two-photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society, 135(42), 15690-15693. [Link]

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]

  • Zito, K., et al. (2014). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In: Zito, K. (eds) Dendritic Spines. Neuromethods, vol 85. Humana Press, Totowa, NJ. [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In: Goeldner, M., Givens, R. (eds) Dynamic Studies in Biology. Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim. [Link]

  • Shestopalov, I. A., et al. (2012). Cyclic Caged Morpholinos: Conformationally Gated Probes of Embryonic Gene Function. ACS Chemical Biology, 7(7), 1194–1200. [Link]

  • Ellis-Davies, G. C., et al. (2015). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Cellular Neuroscience, 9, 191. [Link]

  • Shestopalov, I. A., et al. (2009). Versatile Synthesis and Rational Design of Caged Morpholinos. Journal of the American Chemical Society, 131(35), 12691–12701. [Link]

  • Kaan, H. Y., et al. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Accounts of Chemical Research, 50(12), 3045–3054. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Nagy, G., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 25(18), 4248. [Link]

  • Steinmetz, M. G., & Givens, R. S. (2021). The Discovery, Development and Demonstration of Three Caged Compounds. Photochemistry and Photobiology, 97(6), 1168-1181. [Link]

  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Frontiers in Chemistry, 6, 203. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • PubChem. This compound. [Link]

  • Głowacka, E., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6683. [Link]

  • Yuan, H., et al. (2024). Activating Metal–Organic Cages by Incorporating Functional M(ImPhen)3 Metalloligands: From Structural Design to Applications. Accounts of Chemical Research, 57(20), 3125–3139. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [Link]

  • Kaplan, J. H., & Somlyo, A. P. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54-59. [Link]

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 1. [Link]

  • Furuta, T. (2011). [Novel Visible Light Photoactivatable Caged Neurotransmitters Based on a N-Methyl Quinolinium Chromophore]. Yakugaku Zasshi, 131(11), 1601-1608. [Link]

  • Matsuzaki, M., & Kasai, H. (2011). Two-photon uncaging microscopy. Cold Spring Harbor Protocols, 2011(5), pdb.prot5620. [Link]

  • Noguchi, J., et al. (2012). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 590(10), 2291-2302. [Link]

  • White, A. S., et al. (2018). Caging the Uncageable: Using Metal Complex Release for Photochemical Control over Irreversible Inhibition. Journal of the American Chemical Society, 140(4), 1392-1398. [Link]

  • Donoval, M. P., et al. (2016). Two-photon uncaging, from neuroscience to materials. Journal of Photochemistry and Photobiology A: Chemistry, 323, 27-40. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Metabolic Stability of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical application is fraught with challenges. A critical hurdle in this path is ensuring adequate metabolic stability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, rendering it ineffective. Conversely, a molecule that is too stable might accumulate, leading to potential toxicity. The morpholine ring, a common scaffold in medicinal chemistry, is often incorporated to enhance physicochemical properties like aqueous solubility. However, its susceptibility to metabolic degradation can significantly impact a drug's pharmacokinetic profile.[1] This guide provides an in-depth comparative analysis of the metabolic stability of morpholine derivatives, supported by experimental data and detailed protocols, to empower researchers in designing more robust and effective drug candidates.

The Significance of the Morpholine Moiety in Drug Design

Morpholine is a versatile heterocyclic motif found in numerous approved drugs.[2][3] Its popularity stems from its ability to improve pharmacokinetic properties.[2][3][4][5] The presence of the ether oxygen and the amine group in the morpholine ring allows it to modulate both lipophilicity and aqueous solubility, crucial for oral bioavailability and distribution.[6] Furthermore, the morpholine moiety can form key interactions with biological targets, enhancing potency.[7]

However, the very features that make morpholine attractive can also render it susceptible to metabolism. Understanding these metabolic pathways is paramount for medicinal chemists to strategically modify morpholine-containing compounds and enhance their stability.

Key Metabolic Pathways of Morpholine Derivatives

The metabolic fate of morpholine derivatives is primarily governed by the action of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is a major player in the metabolism of many drugs.[6][8] The principal metabolic transformations observed for the morpholine ring include:

  • N-Dealkylation: This involves the cleavage of the bond between the morpholine nitrogen and its substituent. This is a common metabolic route for many secondary and tertiary amines.

  • Ring Oxidation: Hydroxylation can occur at the carbon atoms adjacent (alpha) to the nitrogen or oxygen atoms. This initial oxidation can be a prelude to further metabolic transformations.

  • Ring Opening: Following oxidation, the morpholine ring can undergo cleavage, leading to the formation of more polar, linear metabolites that are more readily excreted.[9]

These metabolic pathways are visually summarized in the following diagram:

Metabolic_Pathways cluster_0 Metabolic Transformations of the Morpholine Ring Morpholine_Derivative Morpholine Derivative N_Dealkylation N-Dealkylation Morpholine_Derivative->N_Dealkylation CYP450 Ring_Oxidation Ring Oxidation (α-Hydroxylation) Morpholine_Derivative->Ring_Oxidation CYP450 N_Oxidation N-Oxidation Morpholine_Derivative->N_Oxidation CYP450, FMO Ring_Opening Ring Opening Ring_Oxidation->Ring_Opening Further Metabolism

Caption: Major metabolic pathways of morpholine derivatives.

Comparative Analysis of Metabolic Stability

To provide a practical perspective, the following table summarizes the in vitro metabolic stability data for a selection of morpholine-containing drugs. The data is primarily from human liver microsome (HLM) assays, a standard in vitro model for assessing phase I metabolism. The key parameters are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. A lower CLint value signifies greater stability.

CompoundPrimary Metabolizing Enzyme(s)In Vitro Half-life (t½, min) in HLMIn Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLMReference(s)
Gefitinib CYP3A4, CYP2D6, CYP1A1-High[9]
Erlotinib CYP3A4, CYP1A1, CYP1A2-Moderate[9]
Aprepitant CYP3A4 (major), CYP1A2, CYP2C19-Extensive Metabolism[10][11][12]
Reboxetine CYP3A4~13 hours (in vivo)Low to Moderate[13][14]

Note: Direct comparative in vitro t½ and CLint values are not always available in the public domain for all compounds under identical experimental conditions. The classifications of "High," "Moderate," and "Low" clearance are based on the available literature and provide a qualitative comparison.

Structure-Metabolism Relationships: Strategies for Enhancing Stability

The metabolic fate of a morpholine derivative is intricately linked to its chemical structure. Medicinal chemists can employ several strategies to enhance metabolic stability:

  • Steric Hindrance: Introducing bulky substituents near the metabolically labile sites (e.g., the carbons alpha to the nitrogen or oxygen) can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.

  • Electronic Effects: The introduction of electron-withdrawing groups can decrease the electron density of the morpholine ring, making it less susceptible to oxidative metabolism. For instance, fluorination has been shown to block CYP3A4 metabolism-dependent inhibition in certain morpholine-containing compounds.[8]

  • Bioisosteric Replacement: In some cases, replacing the morpholine ring with a bioisostere that is less prone to metabolism can be an effective strategy.[15] However, this must be carefully balanced against potential changes in potency and other physicochemical properties. For example, replacing a piperidine ring with a morpholine has been shown to improve the CYP3A4 liability of some compounds.[16]

  • Blocking Metabolic Hotspots: Identifying the primary sites of metabolism ("hotspots") through metabolite identification studies allows for targeted chemical modifications to block these positions.

Experimental Protocols for Assessing Metabolic Stability

To obtain reliable and reproducible data on metabolic stability, standardized in vitro assays are essential. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by CYP enzymes.

Principle: The test compound is incubated with liver microsomes (subcellular fractions containing CYP enzymes) and a cofactor, NADPH. The disappearance of the parent compound over time is monitored, typically by LC-MS/MS.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution (e.g., Acetonitrile with Internal Standard) B Pre-incubation: Incubate test compound with microsomes at 37°C A->B C Initiate Reaction: Add NADPH regenerating system B->C D Time-point Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add cold quenching solution to each aliquot D->E F Protein Precipitation & Centrifugation E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis: - Plot % remaining vs. time - Calculate t½ and CLint G->H

Caption: Experimental workflow for a liver microsomal stability assay.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, add the liver microsomes to the reaction buffer.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for approximately 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube or well containing the cold quenching solution to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL) .

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes and their cofactors, providing a more physiologically relevant model.

Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes. The disappearance of the parent compound is monitored over time to determine its metabolic stability.

Detailed Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E supplemented with appropriate factors).

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay.

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension.

    • Add the test compound (pre-diluted in incubation medium) to the wells to achieve the final desired concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.

  • Sampling and Termination:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.

    • Terminate the reaction by adding the aliquots to a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal stability assay (centrifugation to remove cell debris).

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The CLint value is typically expressed as µL/min/10^6 cells.

Conclusion

The metabolic stability of morpholine derivatives is a critical determinant of their potential as successful drug candidates. A thorough understanding of the common metabolic pathways, coupled with robust in vitro assays, allows for the rational design of molecules with improved pharmacokinetic profiles. By strategically modifying the morpholine scaffold to block metabolic hotspots and enhance stability, researchers can significantly increase the probability of advancing potent and effective compounds through the drug development pipeline. This guide serves as a foundational resource for navigating the complexities of morpholine metabolism and making informed decisions in the pursuit of novel therapeutics.

References

  • Aprepitant: Package Insert / Prescribing Information / MOA. (2025, December 4). Drugs.com. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 17-32.
  • Polak, A., & Scholer, H. J. (1980). Mode of action of morpholine derivatives. Pathology, Microbiology and Immunology, 48(4), 277-287.
  • Aprepitant. (2024, January 11). In: StatPearls [Internet]. Treasure Island (FL)
  • Huskey, S. E., et al. (2005). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition, 33(2), 246-256.
  • Josien, H., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-6037.
  • eCampusOntario. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Retrieved from [Link]

  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
  • Kourounakis, A. P., et al. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Medicinal Research Reviews, 39(5), 1859-1906.
  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-3781.
  • van de Velde, V., et al. (2019). Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. CPT: Pharmacometrics & Systems Pharmacology, 8(11), 814-823.
  • Aapro, M., et al. (2018). Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers.
  • Le Guellec, C., et al. (1995). Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism. British Journal of Clinical Pharmacology, 40(2), 151-156.
  • Jain, A., & Sahu, S. K. (2024).
  • Jonzier-Perey, M., et al. (2000). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 825-832.
  • Josien, H., et al. (2009). Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability. Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-6037.
  • Dostert, P., et al. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35.
  • Svensson, K., et al. (1998). High-performance liquid chromatography-mass spectrometry-mass spectrometry analysis of morphine and morphine metabolites and its application to a pharmacokinetic study in male Sprague-Dawley rats. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 971-980.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291.
  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427.
  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
  • Aziz, A. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]

  • Grbac, R. T., et al. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech.
  • Beaupre, A. J., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(21), 3878.
  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1859-1906.
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Gaurab, K., et al. (n.d.). Poster: in vitro to in vivo extrapolation for low intrinsic clearance compounds using platable Hepatocytes system. Thermo Fisher Scientific.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Retrieved from [Link]

  • Panda, S. S., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303986.
  • Sipes, N. S., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 36(12), 3344-3356.
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

Sources

A Comparative Guide to Validating Analytical Methods for 4-(3-Nitrobenzyl)morpholine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-(3-Nitrobenzyl)morpholine, a potential process-related impurity in pharmaceutical manufacturing. We will explore the validation of a highly specific High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with a simpler, more rapid UV-Vis Spectrophotometric method. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate a method that is fit for its intended purpose, ensuring data reliability and regulatory compliance.

The validation framework described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3]

The Imperative of Impurity Quantification

In pharmaceutical development and manufacturing, the control of impurities is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Process-related impurities, such as unreacted starting materials or by-products like this compound, must be monitored and controlled within strict limits.[4] Validating the analytical methods used to quantify these impurities is not merely a regulatory requirement but a fundamental scientific necessity to ensure that the data generated is accurate, reliable, and reproducible.[5][6] An effective validation process provides documented evidence that the analytical procedure is suitable for its intended use.[5]

Primary Method: High-Performance Liquid Chromatography (HPLC)

For the quantification of trace-level impurities in the presence of an Active Pharmaceutical Ingredient (API) and other related substances, HPLC with UV detection is the industry's gold standard. Its high resolving power makes it ideal for separating the analyte of interest from a complex sample matrix, a critical feature for ensuring specificity.[7]

Rationale for HPLC Method Design

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and detection of this compound.

  • Column: A C18 reversed-phase column is chosen for its versatility and effectiveness in retaining and separating moderately polar organic compounds like morpholine derivatives from a potentially more polar or non-polar API.

  • Mobile Phase: A gradient of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% phosphoric acid in water) is employed. Acetonitrile serves as the strong organic solvent, while the acidic buffer helps to ensure consistent peak shapes by suppressing the ionization of any acidic or basic functional groups on the analyte or other components. A gradient elution allows for the efficient separation of compounds with a range of polarities.

  • Detection: UV detection is selected based on the chromophoric nature of the nitrobenzyl group in the target molecule. The detection wavelength is set at the absorbance maximum (λmax) of this compound to maximize sensitivity.

Detailed HPLC Validation Protocol

The validation of the HPLC method must be a planned activity, with predefined acceptance criteria for each performance parameter.[4]

HPLC_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation VP Validation Protocol Definition (ICH Q2(R1)) AC Set Acceptance Criteria VP->AC SPEC Specificity (Peak Purity, Resolution) AC->SPEC LIN Linearity & Range (5+ Concentrations) SPEC->LIN ACC Accuracy (% Recovery @ 3 Levels) LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LODQ LOD & LOQ (S/N Ratio or Slope Method) PREC->LODQ ROB Robustness (Deliberate Parameter Variation) LODQ->ROB VR Validation Report Compilation ROB->VR SOP Final SOP Generation VR->SOP

Caption: Logical workflow for HPLC analytical method validation.

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like the API, other impurities, and degradation products.[3][7][8]

    • Protocol:

      • Analyze a blank solution (diluent), a solution of the API, a solution of a known this compound standard, and a sample solution spiked with both the API and the impurity.

      • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API and analyze the stressed samples.

      • Acceptance Criteria: The peak for this compound should be free from interference at its retention time in all chromatograms. It must be well-resolved from the API and any other peaks (Resolution > 2.0). Peak purity analysis (e.g., using a diode array detector) should confirm spectral homogeneity.

  • Linearity & Range:

    • Objective: To verify the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[8]

    • Protocol:

      • Prepare a series of at least five standard solutions of this compound spanning from the Limit of Quantification (LOQ) to 150% of the target concentration.

      • Inject each concentration in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy:

    • Objective: To determine the closeness of the test results to the true value.[8]

    • Protocol:

      • Prepare samples of the drug product/substance and spike them with known amounts of this compound at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

      • Prepare nine samples in total (three replicates at each of the three levels).

      • Analyze the samples and calculate the percentage recovery of the spiked analyte.

    • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each concentration level.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug substance spiked with this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

    • Protocol:

      • These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

      • Prepare and analyze solutions at the determined LOQ concentration to confirm precision and accuracy.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. Precision at the LOQ should have an RSD ≤ 15.0%.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

    • Protocol:

      • Introduce small changes to parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).

      • Analyze a system suitability solution under each modified condition.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within predefined limits for all variations.

Alternative Method: UV-Vis Spectrophotometry

For applications where a high degree of specificity is not required, or for in-process checks where speed is essential, UV-Vis spectrophotometry offers a simpler and faster alternative.[9][10] This technique relies on the principle that the amount of UV light absorbed by a solution is proportional to the concentration of the analyte, as described by the Beer-Lambert law.[9][11][12]

Methodology

The quantitative analysis involves creating a calibration curve by measuring the absorbance of several standard solutions of known this compound concentrations at its λmax.[11] The concentration of the impurity in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

Limitations and Validation Considerations

The primary limitation of UV-Vis spectrophotometry is its lack of specificity.[11] Any other substance in the sample matrix that absorbs light at the same wavelength will interfere with the measurement, leading to inaccurate results.[13] Therefore, this method is only suitable for relatively pure samples or when the API and other impurities do not have significant absorbance at the analytical wavelength.

Validation for this method would follow similar principles (Linearity, Accuracy, Precision, LOD/LOQ), but the Specificity assessment is paramount. It must be demonstrated that the sample matrix without the analyte of interest produces a negligible signal.

Comparative Performance Analysis

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis. The following table summarizes the typical performance characteristics derived from validation experiments.

Validation Parameter HPLC with UV Detection UV-Vis Spectrophotometry Rationale for Difference
Specificity High (Separates analyte from interferences)Low to Moderate (Prone to spectral overlap)HPLC physically separates components before detection; UV-Vis measures the total absorbance of the solution at a specific wavelength.[7]
Limit of Quantification (LOQ) Low (e.g., 0.05 µg/mL) Higher (e.g., 1 µg/mL) The chromatographic pre-concentration on the column head and low-noise detectors in HPLC systems provide superior sensitivity.
Precision (RSD%) Excellent (< 5%) Good (< 10%) The automated and highly controlled nature of HPLC systems leads to lower variability compared to the manual dilutions and measurements in spectrophotometry.
Accuracy (% Recovery) Excellent (95-105%) Good (90-110%) Accuracy in UV-Vis is highly dependent on the specificity of the method for the given sample matrix.
Analysis Time per Sample Moderate (10-20 minutes) Fast (< 2 minutes) HPLC requires time for chromatographic separation, whereas UV-Vis analysis is nearly instantaneous after sample preparation.
Cost & Complexity High Low HPLC instruments are more expensive to purchase, operate, and maintain, and require more highly skilled operators.

Conclusion and Recommendations

Both HPLC and UV-Vis spectrophotometry can be validated as effective quantitative methods, but their applications are distinct.

  • The HPLC method is unequivocally superior and necessary for release testing, stability studies, and any analysis that will be submitted for regulatory review.[5] Its high specificity and sensitivity ensure that the reported impurity levels are accurate and reliable, free from interference from the API or other potential impurities.[7]

  • The UV-Vis Spectrophotometry method serves as a valuable tool for applications where speed is more critical than absolute specificity, such as in-process monitoring of reaction completion where the sample matrix is well-defined and interferences are minimal.[10]

Ultimately, the selection of an analytical method must be justified based on its intended purpose. A thorough validation, as outlined by ICH Q2(R1), is essential to demonstrate this suitability and to guarantee the integrity of the analytical data generated.[1][3]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Therapeutic Goods Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Ultraviolet Spectroscopic Techniques For Quality Control And Impurity Detection In Pharmaceuticals. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Applications of Absorption Spectroscopy (UV, Visible). PharmaTutor. [Link]

  • UV Spectrophotometry as a Pharmaceutical Testing Solution. HunterLab. [Link]

  • UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Analytical Method Validation. PharmaState Academy. [Link]

Sources

A Comparative Guide to 3-Nitrobenzyl vs. 4-Nitrobenzyl Morpholine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] When appended to a nitrobenzyl moiety, the resulting molecule presents a compelling profile for further investigation, particularly in oncology.[3][4] The seemingly subtle shift of a nitro group from the meta (3-position) to the para (4-position) on the benzyl ring can, however, induce significant changes in the molecule's electronic properties, reactivity, and ultimately, its biological activity.

This guide provides an in-depth, objective comparison of 3-nitrobenzyl and 4-nitrobenzyl morpholine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their synthesis, physicochemical properties, and the structural rationale for their differential biological potential, supported by available data and established chemical principles.

The Decisive Influence of Nitro Group Positioning: An Electronic Perspective

The nitro group (–NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M or -R). The key distinction between the 3-nitro and 4-nitro isomers lies in the contribution of these effects.

In the 4-nitrobenzyl isomer, the nitro group is in direct conjugation with the benzyl substituent. This allows for a powerful electron-withdrawing effect through both resonance and induction.[5] This delocalization of electron density from the benzene ring extends to the benzylic carbon, making it more electron-deficient.[5]

Conversely, in the 3-nitrobenzyl isomer, the nitro group is not in direct resonance with the benzylic carbon.[5] Its electron-withdrawing influence is primarily exerted through the inductive effect.[5] Consequently, the benzylic carbon in the 3-nitrobenzyl derivative is less electron-deficient compared to its 4-nitro counterpart.[5] This fundamental electronic disparity is the cornerstone of their differing reactivity and potential biological activity.

Caption: Comparison of electronic effects in 4-nitrobenzyl and 3-nitrobenzyl isomers.

Comparative Physicochemical Properties

The difference in electronic distribution and molecular symmetry between the two isomers is reflected in their physicochemical properties. While comprehensive experimental data for a side-by-side comparison is not always available in a single source, we can compile known data for the parent compounds, 4-(3-nitrobenzyl)morpholine and 4-(4-nitrobenzyl)morpholine.

PropertyThis compound4-(4-Nitrobenzyl)morpholineReference(s)
Molecular Formula C₁₁H₁₄N₂O₃C₁₁H₁₄N₂O₃[3][6]
Molecular Weight 222.24 g/mol 222.24 g/mol [3][6]
Appearance Not specifiedYellow-orange crystalline powder[7]
Melting Point Not specified79.6-80°C
Boiling Point Not specified349.4°C
Calculated XLogP3 1.6Not specified[6]

Synthesis Protocols: A Step-by-Step Guide

The synthesis of both 3-nitrobenzyl and 4-nitrobenzyl morpholine derivatives can be achieved through nucleophilic substitution of the corresponding nitrobenzyl halide with morpholine. Below are generalized, yet detailed, experimental protocols.

General Experimental Workflow

Synthesis_Workflow Start Starting Materials: - Nitrobenzyl Halide - Morpholine - Base - Solvent Reaction Nucleophilic Substitution Reaction (Stirring at specified temperature) Start->Reaction Workup Aqueous Work-up (e.g., addition of water, extraction with organic solvent) Reaction->Workup Purification Purification (e.g., column chromatography, recrystallization) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: General experimental workflow for the synthesis of nitrobenzyl morpholine derivatives.

Protocol 1: Synthesis of 4-(4-Nitrobenzyl)morpholine

This protocol is adapted from procedures for the synthesis of related N-substituted morpholines.[3]

Materials:

  • 4-Nitrobenzyl bromide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrobenzyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-nitrobenzyl)morpholine.

Protocol 2: Synthesis of this compound

This protocol follows the same general principle as Protocol 1, with the substitution of the starting material.

Materials:

  • 3-Nitrobenzyl bromide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-nitrobenzyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Nitroaromatic compounds often exert their biological effects, such as anticancer activity, through bioreduction of the nitro group to cytotoxic species like nitroso and hydroxylamine derivatives.[10] This process is often more efficient in the hypoxic environments of solid tumors. The electron-deficient nature of the nitrobenzyl moiety is crucial for this activation.

Given that the benzylic position in the 4-nitrobenzyl isomer is more electron-deficient due to the combined inductive and resonance effects of the para-nitro group, it is plausible that it may be a better substrate for the nitroreductase enzymes responsible for its bioactivation.[5][10] This could potentially lead to enhanced cytotoxic activity compared to the 3-nitro isomer.

Conversely, the steric and electronic differences will also influence how these molecules interact with biological targets. The different dipole moments and electrostatic potential surfaces of the two isomers could lead to different binding affinities for receptors or enzymes. For instance, studies on other nitro-aromatic isomers have shown that the position of the nitro group significantly impacts their biological potency.[9]

It is important to note that without direct comparative experimental data, this remains a well-founded hypothesis. Further research, including in vitro cytotoxicity assays against various cancer cell lines, is necessary to definitively elucidate the comparative biological performance of these two isomers.

Recommended Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To empirically determine and compare the anticancer potential of the 3-nitrobenzyl and 4-nitrobenzyl morpholine derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-Nitrobenzyl and 4-nitrobenzyl morpholine derivatives

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and doxorubicin in culture medium.

  • Treat the cells with different concentrations of the compounds and control. Include untreated wells as a negative control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with compounds and controls B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Conclusion and Future Directions

The choice between 3-nitrobenzyl and 4-nitrobenzyl morpholine derivatives in a drug discovery program is a critical one, with the potential for significant downstream consequences. The para-substituted isomer, with its more electron-deficient benzylic carbon, may offer advantages in applications where bioreductive activation is a key mechanistic step. However, the unique stereoelectronic profile of the meta-isomer should not be discounted, as it may provide favorable interactions with specific biological targets.

This guide has provided a framework for understanding the fundamental differences between these two classes of compounds. The provided protocols offer a starting point for their synthesis and evaluation. It is imperative that further direct comparative studies are conducted to fully elucidate their respective therapeutic potentials. Such studies will undoubtedly provide valuable insights for the rational design of next-generation therapeutics built upon the versatile nitrobenzyl morpholine scaffold.

References

  • BenchChem. (2025). Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols. BenchChem. Retrieved from https://www.benchchem.com/product/B041310/synthesis-of-4-(4-nitrophenyl)
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-(4-Nitrophenyl)morpholin-3-one. BenchChem. Retrieved from https://www.benchchem.com/product/B041310/a-comparative-guide-to-the-synthetic-routes-of-4-(4-nitrophenyl)morpholin-3-one
  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. International Journal of ChemTech Research, 8(7), 123-132. Retrieved from https://sphinxsai.com/2015/ch_vol8_no7/1/CH16)123-132.pdf
  • Yang, S. Y., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o754. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3089104/
  • (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Preprints.org. Retrieved from https://www.preprints.org/manuscript/202412.0181/v1
  • CymitQuimica. (n.d.). 4-(4-Nitrobenzyl)morpholine. Retrieved from https://www.cymitquimica.com/4-4-nitrobenzyl-morpholine-10-F077765
  • W02019138362A1. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents. Retrieved from https://patents.google.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from https://www.chemistrysteps.com/ortho-para-meta-directors-in-eas/
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol. BenchChem. Retrieved from https://www.benchchem.com/product/B041310/a-comparative-analysis-of-the-reactivity-of-4-nitrobenzyl-alcohol-and-3-nitrobenzyl-alcohol
  • International Journal of Research Trends and Innovation. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from https://www.ijrti.org/papers/IJRTI1806037.pdf
  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3314945/
  • Gucma, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(17), 5625. Retrieved from https://www.mdpi.com/1420-3049/27/17/5625
  • Arkivoc. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Retrieved from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2024/vii/6851
  • ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized.... Retrieved from https://www.researchgate.net/figure/In-vitro-cell-viability-assay-of-A-all-synthesized-2-morpholino-4-anilinoquinoline_fig2_354973398
  • PubMed. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Retrieved from https://pubmed.ncbi.nlm.nih.gov/30947209/
  • MySkinRecipes. (n.d.). 4-(4-Nitrobenzyl)morpholine. Retrieved from https://myskinrecipes.com/shop/product/4-4-nitrobenzyl-morpholine-217253
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.
  • MDPI. (2017). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Retrieved from https://www.mdpi.com/1420-3049/22/10/1669
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/nitrogen/morpholines.shtm
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31339634/
  • PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/783231
  • PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from https://pubmed.ncbi.nlm.nih.gov/25416040/
  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2000/p1/a908472a
  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. BenchChem. Retrieved from https://www.benchchem.com/product/B041310/a-comparative-guide-to-4-nitrobenzyl-and-o-nitrobenzyl-as-photolabile-protecting-groups
  • ResearchGate. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from https://www.researchgate.
  • MDPI. (2017). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from https://www.mdpi.com/2073-4352/7/4/110
  • ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. Retrieved from https://www.researchgate.net/publication/366579679_Synthesis_Cytotoxicity_Molecular_Docking_and_ADME_Assay_of_Novel_Morpholine_appended_123-Triazole_Analogues
  • PubMed Central. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9458925/

Sources

A Researcher's Guide to Investigating the Biological Effects of 4-(3-Nitrobenzyl)morpholine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for investigating the potential biological effects of 4-(3-Nitrobenzyl)morpholine. As of the latest literature review, no peer-reviewed studies have been published that specifically validate the biological effects of this compound. However, the morpholine scaffold, particularly when substituted with a nitrobenzyl group, is present in molecules with demonstrated bioactivity. This guide will, therefore, take a comparative approach, leveraging data from structurally similar compounds to inform a rational experimental strategy for the characterization of this compound.

Rationale for Investigation: Insights from Related Compounds

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric groups.[1] The presence of a nitrobenzyl moiety suggests potential for biological activity, as this group is a known feature in various bioactive compounds. Specifically, literature on related isomers and derivatives points towards two primary areas of investigation: anticancer and antimicrobial activities.

Derivatives of the isomeric 4-(4-nitrobenzyl)morpholine have been explored for their anticancer properties .[2] This suggests that the position of the nitro group on the benzyl ring may influence potency and selectivity, making the 3-nitro isomer a compound of interest for comparative oncology studies.

Furthermore, compounds containing both a morpholine ring and a nitroaromatic group have been investigated for their antimicrobial effects . The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism.[3][4] This provides a strong rationale for screening this compound against a panel of pathogenic bacteria.

Comparative Analysis of Structurally Related Compounds

To establish a baseline for potential efficacy, it is instructive to examine the reported activities of structurally related morpholine derivatives.

Anticancer Activity

Several studies have evaluated the in vitro cytotoxic effects of various morpholine-containing compounds against a range of cancer cell lines. The data below, extracted from publicly available peer-reviewed literature, can serve as a benchmark for assessing the potential of this compound.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Morpholine substituted quinazoline (AK-3)A549 (Lung)10.38 ± 0.27[5]
MCF-7 (Breast)6.44 ± 0.29[5]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[5]
Morpholine substituted quinazoline (AK-10)A549 (Lung)8.12 ± 0.19[5]
MCF-7 (Breast)5.21 ± 0.11[5]
SHSY-5Y (Neuroblastoma)7.88 ± 0.24[5]
Morpholine-Benzimidazole-Oxadiazole (5h)HT-29 (Colon)3.103 ± 0.979[6]
Morpholine-Benzimidazole-Oxadiazole (5j)HT-29 (Colon)9.657 ± 0.149[6]
Morpholine-Benzimidazole-Oxadiazole (5c)HT-29 (Colon)17.750 ± 1.768[6]

Table 1: In Vitro Anticancer Activity of Selected Morpholine Derivatives. This table provides a comparative overview of the cytotoxic potential of various morpholine-containing compounds against different human cancer cell lines.

Antimicrobial Activity

The investigation of nitro-containing heterocyclic compounds for antimicrobial activity is a well-established area of research. The general mechanism involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[4] While specific data for this compound is unavailable, the following provides a general framework for assessing such compounds.

Experimental Protocols for Biological Validation

The following protocols are provided as a detailed starting point for the in vitro characterization of this compound. These are standard, validated methods in the fields of oncology and microbiology.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) start->incubation1 treatment Add serial dilutions of This compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Read absorbance at 570 nm solubilize->read analysis Calculate % viability and IC50 read->analysis

Caption: Workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for testing.

  • Treatment: Remove the growth medium from the wells and replace it with a medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Result Determination compound_prep Prepare serial dilutions of This compound in a 96-well plate inoculate Inoculate wells with bacterial suspension compound_prep->inoculate inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate visual_insp Visually inspect for turbidity incubate->visual_insp read_absorbance (Optional) Read absorbance at 600 nm incubate->read_absorbance determine_mic Determine MIC (lowest concentration with no visible growth) visual_insp->determine_mic read_absorbance->determine_mic

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(3-Nitrobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

The structure of 4-(3-Nitrobenzyl)morpholine incorporates a nitroaromatic group and a morpholine ring. Nitroaromatic compounds can be toxic and reactive, while morpholine derivatives can be corrosive and harmful to aquatic life.[1][2] This combination necessitates that the compound be treated as hazardous waste from the moment it is designated for disposal.[3]

Part 1: Hazard Characterization and Waste Classification

Before any disposal action is taken, a thorough hazard assessment is mandatory. This process ensures that the waste is handled correctly from the "cradle-to-grave," a core principle of the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[4][5][6]

Inferred Hazards of this compound:

  • Toxicity: Nitroaromatic compounds are often toxic if ingested, inhaled, or absorbed through the skin.[7][8] The morpholine moiety can also be harmful.[2]

  • Reactivity: The nitro group (-NO2) makes the molecule an oxidizing agent and introduces a risk of reactivity, especially if mixed with incompatible materials like strong reducing agents.[9]

  • Environmental Hazard: Morpholine and its derivatives can be harmful to aquatic life. Therefore, drain disposal is strictly prohibited.

Based on these characteristics, waste this compound would be classified as hazardous waste . The specific EPA waste codes would be determined by a certified Environmental Health & Safety (EHS) professional, but would likely fall under codes for toxicity or reactivity.

Hazard Characteristic Description Relevance to this compound Potential EPA Code
Ignitability Wastes that can create fires under certain conditions.While not highly flammable, organic compounds can burn.D001
Corrosivity Wastes that are acidic or basic and can corrode metal.The morpholine component is a base.D002
Reactivity Wastes that are unstable under normal conditions, can explode, or produce toxic fumes.The nitrobenzyl group introduces potential reactivity.[9]D003
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Nitroaromatics and morpholine derivatives are known to be toxic.[2][7]D-series (e.g., D030 for benzene derivatives, though specific testing is required)

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final removal by a licensed disposal vendor. This workflow is designed to ensure safety and compliance at every stage.

Step 1: Waste Segregation

Immediately upon deciding to discard this compound (whether as pure reagent, in solution, or as contaminated materials), it must be segregated from all other waste streams.[10][11]

  • DO NOT mix with non-hazardous waste.

  • DO NOT mix with other organic wastes unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react violently.

  • DO NOT pour down the drain.[12] This compound is harmful to aquatic ecosystems.[2]

Step 2: Containerization

Select a waste container that is chemically compatible and in good condition.

  • Choose the Right Container: A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate. Ensure the container material will not be degraded by the chemical or any solvents it may be dissolved in.

  • Inspect the Container: Check for cracks, leaks, or residue from previous use. The container must be clean and dry.

  • Transfer the Waste: Carefully transfer the waste into the container, avoiding spills. If the waste is a solid, ensure it can be safely contained without generating dust.[13][14] For solutions, use a funnel.

  • Leave Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.[10]

  • Securely Close: Tightly seal the container to prevent leaks or evaporation.[10]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and is crucial for safety.[15]

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste tag or label to the container before adding any waste.

  • Fill Out Completely: The label must include:

    • The words "HAZARDOUS WASTE "[15]

    • Full Chemical Name: "this compound" (avoid abbreviations or formulas).

    • All Components: If it is a solution, list all constituents and their approximate percentages (e.g., "this compound, ~5%; Methanol, 95%").

    • Hazard Information: Check the appropriate boxes for hazards (e.g., Toxic, Reactive).

    • Generator Information: Your name, lab number, and contact information.

Step 4: On-Site Accumulation

Waste must be stored in a designated and properly managed area within the laboratory.

  • Satellite Accumulation Area (SAA): This is an area "at or near the point of generation" where waste is initially collected.[15][16]

    • The waste container must be under the control of the laboratory personnel.

    • The container must be kept closed at all times except when adding waste.[16]

    • Store the container in a designated secondary containment bin or tray to contain potential spills.

    • Segregate the container from incompatible chemicals.[3]

  • Volume Limits: An SAA can hold a maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[16] Once these limits are reached, the waste must be moved to a Central Accumulation Area (CAA) within three days.

Step 5: Arranging for Disposal

Laboratory personnel should never attempt to treat or dispose of this chemical themselves.

  • Contact EHS: When your waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, but institutional policies may be stricter), contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[16]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste vendor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17][18] The most probable disposal method for this compound is incineration at high temperatures in a specialized facility designed to handle toxic organic chemicals.

Part 3: Emergency Procedures for Spills

Spills must be managed immediately and safely.

  • Minor Spill (Contained within a fume hood):

    • Alert colleagues in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[1]

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a designated hazardous waste container and label it as "Spill Debris containing this compound."

    • Clean the spill area thoroughly.

  • Major Spill (Outside of a fume hood, or a large volume):

    • EVACUATE: Immediately evacuate the area.

    • ALERT: Notify your supervisor and call your institution's emergency EHS number.

    • ISOLATE: Close the doors to the affected area to contain vapors.

    • AWAIT RESPONSE: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound segregate Segregate from Incompatible Waste Streams start->segregate container Select & Inspect Compatible Container segregate->container label Affix & Complete Hazardous Waste Label container->label store Store in Designated SAA with Secondary Containment label->store is_full Container Full or Time Limit Reached? store->is_full add_waste Keep Container Closed Until More Waste is Added is_full->add_waste  No contact_ehs Contact EHS for Pickup is_full->contact_ehs  Yes add_waste->store end_process Transfer to Licensed Hazardous Waste Vendor contact_ehs->end_process

Caption: Decision workflow for compliant laboratory chemical waste disposal.

References

  • Properly Managing Chemical Waste in Laboratories. ReAgent.co.uk.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Resource Conservation and Recovery Act. Wikipedia.

  • What is the Resource Conservation and Recovery Act (RCRA)? AllSource Environmental.

  • Resource Conservation and Recovery Act - RCRA. California Department of Toxic Substances Control.

  • What is the Resource Conservation and Recovery Act (RCRA)? Hazardous Waste Experts.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • Nitrobenzene - Registration Dossier. ECHA.

  • Morpholine Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet Morpholine. Redox.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • 4-Nitrobenzyl alcohol Safety Data Sheet. Santa Cruz Biotechnology.

  • 3-Nitrobenzyl alcohol Safety Data Sheet. Apollo Scientific.

  • 4-(4-Nitrophenyl)morpholine Safety Data Sheet. TCI Chemicals.

  • Safety Data Sheet: 4-Nitrobenzylalcohol. Carl ROTH.

  • 4-(4-Nitrophenyl)morpholine Safety Data Sheet. Fisher Scientific.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • This compound PubChem Entry. National Center for Biotechnology Information.

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.

  • Morpholine Product Information. Tokyo Chemical Industry Co., Ltd.

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd.

  • The microbial degradation of morpholine. ResearchGate.

  • Morpholine Safety Data Sheet. Sigma-Aldrich.

Sources

Navigating the Handling of 4-(3-Nitrobenzyl)morpholine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the introduction of novel chemical entities into the laboratory workflow demands a meticulous and proactive approach to safety. 4-(3-Nitrobenzyl)morpholine, a compound of interest in various research applications, requires careful handling due to the potential hazards associated with its nitroaromatic and morpholine functionalities. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans to ensure the well-being of laboratory personnel and the integrity of the research.

Hazard Assessment: A Synthesis of Structural Alerts

Nitroaromatic Compounds: This class of chemicals is known for a range of potential health effects. Many are toxic and can be absorbed through the skin.[1] The presence of the nitro group can also confer thermal instability, and while this compound is not a polynitrated compound known for explosive properties, thermal decomposition should be considered a potential hazard.[1] Furthermore, nitroaromatic compounds are often mutagenic and can pose long-term health risks.[2]

Morpholine and its Derivatives: Morpholine itself is a corrosive substance that can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed or inhaled.[4] Derivatives of morpholine may retain some of these hazardous properties, including skin and eye irritation.[5][6]

Based on this analysis, this compound should be handled as a substance that is potentially toxic, a skin and eye irritant, and may have long-term health effects. All handling procedures must be designed to minimize any potential for direct contact or aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile, double-gloved)Fully-buttoned laboratory coatRecommended: N95 respirator or use of a chemical fume hood
Solution Preparation Chemical splash gogglesChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Running Reactions & Work-up Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Handling Waste Chemical splash gogglesChemical-resistant gloves (Nitrile, double-gloved)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood

Causality of PPE Choices:

  • Eye and Face Protection: The potential for skin and eye irritation necessitates, at a minimum, safety glasses with side shields.[7] For procedures with a higher risk of splashes, such as solution preparation and reaction work-ups, chemical splash goggles are essential.[8] A face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Given that nitroaromatic compounds can be absorbed through the skin, chemical-resistant gloves are mandatory.[1] Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice to mitigate the risk of exposure from a single glove failure.

  • Body Protection: A standard laboratory coat protects against minor spills. For larger volumes or more hazardous operations, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Handling the solid compound can generate dust. While working in a fume hood is the primary engineering control, an N95 respirator can provide additional protection during weighing. For all other operations involving liquids or the potential for vapor generation, a certified chemical fume hood is required to minimize inhalation exposure.[9]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Chemical Fume Hood: All handling of the compound, except for weighing in a balance enclosure, must be performed in a certified chemical fume hood to control for inhalation exposure.[9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7] Have appropriate spill cleanup materials on hand.

Donning PPE: A Deliberate Sequence

PPE_Donning A 1. Lab Coat B 2. Goggles/Face Shield A->B C 3. Respirator (if needed) B->C D 4. Gloves (Double) C->D

Figure 1. Recommended sequence for donning Personal Protective Equipment.
Handling the Compound
  • Weighing: If possible, weigh the solid compound directly in the reaction vessel within a balance enclosure or a chemical fume hood.

  • Transfers: Use spatulas and other tools dedicated to this compound to avoid cross-contamination.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Ensure adequate stirring to facilitate dissolution.

Doffing PPE: A Contamination-Aware Process

PPE_Doffing A 1. Outer Gloves B 2. Lab Coat/Apron A->B C 3. Goggles/Face Shield B->C D 4. Inner Gloves C->D E 5. Respirator (if worn) D->E F Wash Hands Thoroughly E->F

Figure 2. Recommended sequence for doffing Personal Protective Equipment to prevent contamination.

Disposal Plan: Managing Contaminated Materials

Proper disposal of chemical waste and contaminated materials is a critical final step in the safe handling workflow.

  • Chemical Waste: All solutions and reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. The container should be kept closed when not in use and stored in a secondary containment vessel.

  • Contaminated Solids: Any disposable materials that have come into contact with the compound, such as gloves, weighing paper, and paper towels, should be collected in a separate, clearly labeled solid waste container.

  • Glassware: All glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, ethanol) in a chemical fume hood. The rinsate should be collected as hazardous waste. After the initial rinse, the glassware can be washed using standard laboratory procedures.

  • Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Restek. (2019, March 29).
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline.
  • Scribd. (n.d.). Morpholine: Safety Data Sheet. Retrieved from [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine. Retrieved from [Link]

  • Benchchem. (n.d.). 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling.
  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25).
  • Fisher Scientific. (n.d.).
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (n.d.). Section 1. Identification Section 2.
  • New Jersey Department of Health. (n.d.). Nitrobenzene - HAZARD SUMMARY.
  • Chemos GmbH & Co.KG. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Nitrobenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Nitrobenzyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.